1-Decanamine, N-methyl-N-octyl-
Description
The exact mass of the compound 1-Decanamine, N-methyl-N-octyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Decanamine, N-methyl-N-octyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decanamine, N-methyl-N-octyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-N-octyldecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41N/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFRPHDWUIZNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(C)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066750 | |
| Record name | 1-Decanamine, N-methyl-N-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Decanamine, N-methyl-N-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22020-14-0 | |
| Record name | N-Methyl-N-octyl-1-decanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22020-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decanamine, N-methyl-N-octyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022020140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanamine, N-methyl-N-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Decanamine, N-methyl-N-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-octyldecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Methyl-N-octyl-1-decanamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K42CFU9PPY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-Decanamine, N-methyl-N-octyl-
Abstract: This technical guide provides a comprehensive overview of a robust methodology for the synthesis, purification, and characterization of the tertiary amine, 1-Decanamine, N-methyl-N-octyl-. Designed for researchers and professionals in drug development and chemical synthesis, this document details a logical, field-proven synthetic pathway via stepwise reductive amination. We delve into the causality behind experimental choices, from reagent selection to reaction conditions, ensuring a reproducible and scalable process. The guide culminates in a multi-faceted characterization workflow, employing NMR, MS, IR, and GC techniques to unequivocally validate the identity and purity of the target compound. All protocols are presented with an emphasis on scientific integrity, supported by authoritative citations and visual aids to ensure clarity and practical applicability.
Introduction
Chemical Identity and Properties
1-Decanamine, N-methyl-N-octyl- (CAS No. 22020-14-0) is a tertiary amine featuring a nitrogen atom bonded to three distinct alkyl groups: methyl, octyl, and decyl.[1] This asymmetrical structure imparts specific physicochemical properties that are leveraged in various chemical applications. Like many long-chain amines, it is a liquid at room temperature, is insoluble in water, and presents as a corrosive substance requiring careful handling.[2]
Table 1: Physicochemical Properties of 1-Decanamine, N-methyl-N-octyl-
| Property | Value | Source |
| Molecular Formula | C₁₉H₄₁N | [1] |
| Molecular Weight | 283.54 g/mol | [1] |
| Appearance | Clear, slightly yellow liquid | [2] |
| Key Functional Group | Tertiary Amine | N/A |
Significance and Applications
Tertiary amines are a cornerstone of modern chemistry, serving as crucial intermediates, catalysts, and active molecules in numerous fields. Specifically, long-chain aliphatic amines like 1-Decanamine, N-methyl-N-octyl- are primarily used as intermediates in the manufacturing of cationic surfactants, quaternary ammonium compounds for biocides, corrosion inhibitors, rubber processing additives, and emulsifiers for herbicides.[2] Their utility in drug development often relates to their ability to act as proton acceptors or as key structural motifs in pharmacologically active molecules.
Scope of the Guide
This guide presents an in-depth, practical framework for the laboratory-scale synthesis and rigorous characterization of 1-Decanamine, N-methyl-N-octyl-. The objective is to provide a self-validating system, where the rationale behind each step is clearly articulated, empowering the researcher to not only replicate the procedure but also to adapt it based on a foundational understanding of the underlying chemistry.
Synthetic Strategy and Rationale
Overview of Tertiary Amine Synthesis
The synthesis of tertiary amines can be approached through several established methods, with the most robust being reductive amination and direct N-alkylation.[3][4] Reductive amination, which involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate that is subsequently reduced, is particularly favored for its high efficiency, selectivity, and operational simplicity.[4][5][6]
Selected Pathway: Stepwise Reductive Amination
To synthesize the asymmetrically substituted target compound with high fidelity, a stepwise approach is superior to a one-pot reaction of three different alkyl sources, which would result in a complex and difficult-to-separate mixture. Our selected pathway involves a two-stage reductive amination sequence, which offers precise control over the introduction of each alkyl group.
-
Stage 1: Synthesis of the secondary amine intermediate, N-octyldecan-1-amine, via reductive amination of 1-decanamine with octanal.
-
Stage 2: N-methylation of the resulting secondary amine with formaldehyde to yield the final tertiary amine product.
This strategy ensures a clean conversion and simplifies subsequent purification steps.
Caption: Stepwise synthetic workflow for 1-Decanamine, N-methyl-N-octyl-.
Rationale for Experimental Choices
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent for both stages. Unlike stronger hydrides like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent that can be used in a one-pot procedure with the amine and carbonyl.[7] It is particularly effective for reducing the iminium ion intermediate in the presence of an unreacted aldehyde, minimizing side reactions such as aldehyde reduction.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination. They are aprotic, effectively solubilize the reactants, and do not interfere with the reducing agent.
-
Stoichiometry: A slight excess of the carbonyl compound and reducing agent is used to ensure the complete conversion of the starting amine, which simplifies purification.
Experimental Protocols
Stage 1: Synthesis of N-octyldecan-1-amine
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-decanamine (1.57 g, 10 mmol, 1.0 equiv).
-
Dissolution: Dissolve the amine in 1,2-dichloroethane (DCE, 50 mL).
-
Addition of Aldehyde: Add octanal (1.41 g, 11 mmol, 1.1 equiv) to the solution. Stir the mixture at room temperature for 20 minutes to allow for the formation of the imine intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol, 1.5 equiv) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine, N-octyldecan-1-amine.
Stage 2: Synthesis of 1-Decanamine, N-methyl-N-octyl-
-
Setup: Dissolve the crude N-octyldecan-1-amine from Stage 1 (assuming 10 mmol theoretical yield) in DCE (50 mL) in a 250 mL round-bottom flask.
-
Addition of Aldehyde: Add an aqueous solution of formaldehyde (37 wt. %, 0.90 mL, 11 mmol, 1.1 equiv).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol, 1.5 equiv) portion-wise.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction for the disappearance of the secondary amine intermediate.
-
Workup and Isolation: Follow the same workup procedure as described in Stage 1 (Section 3.1, steps 6-7) to yield the crude tertiary amine.
Purification Protocol
The basic nature of amines often complicates purification by traditional silica gel chromatography due to strong interactions with acidic silanol groups, leading to peak tailing and poor recovery.[8]
-
Initial Wash: Dissolve the crude product in diethyl ether and wash with a dilute NaOH solution to remove any acidic impurities.
-
Column Chromatography:
-
Stationary Phase: Use silica gel treated with triethylamine (TEA). Prepare a slurry of silica gel in the starting eluent (e.g., 99:1 Hexane:TEA) and pack the column.
-
Mobile Phase: Employ a non-polar solvent system with a small amount of an amine base. A gradient of ethyl acetate in hexane (e.g., 0% to 10%) containing 1% triethylamine is effective.
-
Elution: Load the crude product onto the column and elute with the solvent gradient. Collect fractions and analyze by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-Decanamine, N-methyl-N-octyl- as a purified liquid. An alternative to treating the silica is to use commercially available amine-functionalized silica.[8]
-
Comprehensive Characterization
Unequivocal structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic methods provides a holistic validation of the synthesized product.
Workflow Overview
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 1-Decanamine,N-methyl-N-octyl- MSDS CasNo.22020-14-0 [lookchem.com]
- 3. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. ck12.org [ck12.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
"physicochemical properties of N-Methyldioctylamine"
An In-depth Technical Guide to the Physicochemical Properties of N-Methyldioctylamine
Introduction: Understanding N-Methyldioctylamine
N-Methyldioctylamine (CAS No. 4455-26-9) is a tertiary aliphatic amine characterized by a central nitrogen atom bonded to one methyl group and two n-octyl chains.[1][2][3] This structure, featuring long hydrophobic alkyl chains, renders it a significant organic base with pronounced lipophilic character.[4] Its molecular formula is C₁₇H₃₇N.[1][5][6] In research and industrial settings, it serves as a crucial intermediate in the synthesis of surfactants, quaternary ammonium compounds, corrosion inhibitors, and fabric softeners.[6][7] For drug development professionals, understanding its physicochemical properties is paramount for applications ranging from its use as a synthetic building block to its potential role as an excipient or counter-ion in formulation studies.
This guide provides a comprehensive overview of the core physicochemical properties of N-Methyldioctylamine, details established protocols for their experimental determination, and discusses the implications of these properties for scientific applications.
Core Physicochemical Properties
The distinct chemical behavior of N-Methyldioctylamine in various systems is dictated by its fundamental physical and chemical properties. These values are critical for predicting its solubility, reactivity, and environmental fate.
Table 1: Summary of Key Physicochemical Properties of N-Methyldioctylamine
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 4455-26-9 | [1][5][6] |
| Molecular Formula | C₁₇H₃₇N | [1][5][6] |
| Molecular Weight | 255.48 g/mol | [1][8][9] |
| Physical Properties | ||
| Appearance | Clear, colorless to pale yellow liquid/oil | [1][2][7] |
| Melting Point | -30.1 °C (lit.) | [1][5][6] |
| Boiling Point | 162-165 °C at 15 mmHg (lit.) | [1][5][8] |
| Density | 0.793 g/mL at 25 °C (lit.) | [1][5][8] |
| Flash Point | 118 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.4424 (lit.) | [1][5][8] |
| Vapor Pressure | 0.00168 mmHg at 25 °C | [5] |
| Chemical Properties | ||
| pKa (Predicted) | 9.97 ± 0.50 | [1][5] |
| LogP (Predicted) | 5.63920 | [6] |
| Solubility | ||
| Water | Low solubility | [4] |
| Organic Solvents | Soluble in dichloromethane and other organic solvents | [1][5][6] |
Detailed Analysis of Key Properties
-
Molecular Structure and Lipophilicity: The two eight-carbon (octyl) chains dominate the molecular structure, creating a significant nonpolar character. This is quantitatively expressed by the high predicted octanol-water partition coefficient (LogP) of 5.63920, indicating strong lipophilicity and poor water solubility.[4][6]
-
Basicity and pKa: The lone pair of electrons on the nitrogen atom makes N-Methyldioctylamine a base. The predicted pKa of its conjugate acid is approximately 9.97.[1][5] This value, typical for tertiary alkylamines, signifies that it is a moderately strong organic base. In aqueous solutions with a pH below its pKa, it will exist predominantly in its protonated, cationic form (a quaternary ammonium ion), which can exhibit increased water solubility compared to the free base.
-
Physical State and Thermal Properties: With a very low melting point (-30.1 °C) and a high boiling point, N-Methyldioctylamine is a liquid under standard laboratory conditions.[1][5][6] Its high flash point of 118°C indicates that it is a combustible material but not highly flammable.[6][10]
Spectral Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of N-Methyldioctylamine.
-
Infrared (IR) Spectroscopy: As a tertiary amine, its IR spectrum is notable for the absence of N-H stretching absorptions typically seen between 3300 and 3500 cm⁻¹.[11] The spectrum is dominated by strong C-H stretching bands from the alkyl chains just below 3000 cm⁻¹ and C-N stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is characterized by a sharp singlet for the N-methyl (N-CH₃) protons, typically appearing around 2.2-2.6 δ.[11] The protons of the two octyl chains will appear as a series of multiplets in the upfield region (approx. 0.8-1.5 δ), with the α-methylene protons (N-CH₂-) being the most deshielded of the chain protons.
-
¹³C NMR: The carbons directly attached to the nitrogen atom are deshielded and appear further downfield compared to other aliphatic carbons.[11]
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 255. The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen.[11] For N-Methyldioctylamine, this would lead to the formation of a resonance-stabilized cation by the loss of a heptyl radical (C₇H₁₅•), resulting in a prominent fragment ion.
Experimental Protocols: A Practical Approach
The following protocols outline standardized methods for the experimental verification of key physicochemical properties. Adherence to these methodologies ensures data integrity and reproducibility.
Protocol 1: Determination of Solubility
This protocol provides a tiered approach to systematically determine the solubility of N-Methyldioctylamine in aqueous and organic solvents.
Rationale: Solubility is a critical parameter in drug development, affecting everything from reaction kinetics to bioavailability. A standardized, tiered approach prevents wastage of material and provides a clear, semi-quantitative assessment. The chosen mechanical agitation methods ensure that the system reaches equilibrium.[12]
Methodology:
-
Preparation (Tier 1):
-
Accurately weigh approximately 20 mg of N-Methyldioctylamine into separate, labeled glass vials.
-
Prepare vials for each solvent to be tested (e.g., Deionized Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Dichloromethane).
-
Add 1.0 mL of the respective solvent to each vial to achieve a target concentration of 20 mg/mL.
-
-
Mechanical Agitation:
-
Vortex each vial vigorously for 1 minute.
-
Place the vials on a rotating shaker at room temperature (25 °C) for 1 hour.
-
Visually inspect for complete dissolution against a dark background. If the solution is clear with no visible particles, the compound is considered soluble at 20 mg/mL.
-
-
Tiered Dilution (If Not Soluble):
-
If the compound is not fully dissolved, add an additional 9.0 mL of the same solvent to the vial, bringing the total volume to 10.0 mL (concentration of 2 mg/mL).
-
Repeat the mechanical agitation steps (vortexing and shaking).
-
If still not soluble, perform a further 10-fold serial dilution to 0.2 mg/mL and repeat the process.
-
-
Reporting:
-
Report the solubility as the highest concentration at which the compound completely dissolves. For example, "Soluble in ethanol at ≥ 20 mg/mL" or "Soluble in water at < 0.2 mg/mL."
-
Sources
- 1. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]
- 2. N-Methyldioctylamine | 4455-26-9 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. CAS 4455-26-9: N-Methyl-N-octyl-1-octanamine | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Dioctyl Methylamine For Sale | 4455-26-9 [whamine.com]
- 8. chemwhat.com [chemwhat.com]
- 9. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide on the Solubility of 1-Decanamine, N-methyl-N-octyl- in Organic Solvents
Introduction
1-Decanamine, N-methyl-N-octyl- (CAS No. 22020-14-0), a tertiary aliphatic amine, is a compound of interest in various industrial and chemical applications, including its use as an intermediate in the synthesis of cationic surfactants, corrosion inhibitors, and emulsifiers.[1] Its efficacy in these roles is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical parameter for formulation development, process design, and quality control. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 1-Decanamine, N-methyl-N-octyl-, offering a predictive solubility profile and a detailed experimental protocol for its quantitative determination.
Physicochemical Properties of 1-Decanamine, N-methyl-N-octyl-
The solubility of a compound is governed by its molecular structure and the resulting physical and chemical properties. For 1-Decanamine, N-methyl-N-octyl-, the key characteristics are:
-
Molecular Formula: C₁₉H₄₁N[2]
-
Molecular Weight: 283.54 g/mol [2]
-
Appearance: Colorless liquid[3]
-
Structure: A tertiary amine with a nitrogen atom bonded to a methyl group, an octyl (C₈) chain, and a decyl (C₁₀) chain.
The molecule is characterized by long, nonpolar alkyl chains, which dominate its physical behavior, rendering it significantly hydrophobic. The lone pair of electrons on the nitrogen atom provides a site for potential hydrogen bonding with protic solvents, although this is sterically hindered by the three alkyl substituents.[4][5]
Theoretical Principles of Solubility
The adage "like dissolves like" is the foundational principle for predicting solubility. This means that substances with similar intermolecular forces are likely to be miscible. For 1-Decanamine, N-methyl-N-octyl-, the primary intermolecular interactions are van der Waals forces (specifically London dispersion forces) due to its long hydrocarbon chains.
The solubility of amines in organic solvents is a balance between the polarity of the amine group and the nonpolar nature of the alkyl chains.[6] As a tertiary amine, 1-Decanamine, N-methyl-N-octyl- cannot act as a hydrogen bond donor, which reduces its solubility in highly polar, protic solvents compared to primary or secondary amines of similar molecular weight.[5] However, the nitrogen's lone pair can act as a hydrogen bond acceptor.[7]
The general expectation is that the solubility of 1-Decanamine, N-methyl-N-octyl- will be highest in nonpolar or weakly polar aprotic solvents, where the van der Waals interactions between the solute and solvent molecules are maximized.
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | The dominant van der Waals forces of the long alkyl chains in 1-Decanamine, N-methyl-N-octyl- will have strong, favorable interactions with nonpolar solvents.[8][9] |
| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane | High to Medium | These solvents can effectively solvate the large nonpolar portions of the molecule, while the ether can also act as a hydrogen bond acceptor for any potential interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate | Medium to Low | These solvents possess a dipole moment that can interact with the polar amine group. However, the large, nonpolar alkyl groups may limit miscibility. It is also important to note that primary amines can react with ketones like acetone.[7][8] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Medium to Low | These solvents can act as hydrogen bond donors to the nitrogen's lone pair. However, the significant hydrophobic character of the C₈ and C₁₀ chains will likely limit solubility. Related, longer-chain amines show some solubility in alcohols.[10] |
| Highly Polar | Water | Very Low / Insoluble | The large, nonpolar alkyl chains make the molecule highly hydrophobic, leading to very limited solubility in water. Generally, the solubility of amines in water decreases significantly as the length of the carbon chain increases.[6] A similar compound, Didecylmethyl amine, is noted as being insoluble in water.[11] |
Experimental Determination of Solubility: A Gravimetric Approach
Given the absence of published quantitative data, experimental determination is necessary for precise solubility values. The gravimetric method is a reliable and straightforward technique for this purpose.[12]
Objective:
To quantitatively determine the saturation solubility of 1-Decanamine, N-methyl-N-octyl- in a selected organic solvent at a specific temperature.
Materials:
-
1-Decanamine, N-methyl-N-octyl- (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Drying oven
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add a known volume (e.g., 10 mL) of the selected organic solvent to a glass vial.
-
Add an excess amount of 1-Decanamine, N-methyl-N-octyl- to the solvent. The presence of undissolved solute is essential to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation equilibrium.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette. It is crucial not to disturb the sediment.
-
Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed, clean, and dry vial. This step removes any suspended microparticles.
-
-
Solvent Evaporation:
-
Accurately weigh the vial containing the filtered solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be well below the boiling point of 1-Decanamine, N-methyl-N-octyl- (Boiling point: 339.1°C at 760 mmHg).[3] A gentle stream of nitrogen can be used to accelerate evaporation.
-
Continue drying until a constant weight is achieved, indicating complete removal of the solvent.
-
-
Calculation of Solubility:
-
Let W₁ be the weight of the empty vial.
-
Let W₂ be the weight of the vial + filtered solution.
-
Let W₃ be the weight of the vial + dried solute.
-
The weight of the solute is (W₃ - W₁).
-
The weight of the solvent is (W₂ - W₃).
-
Solubility is typically expressed in g/100 g of solvent or g/L of solvent.
Solubility (g / 100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
Self-Validating System and Trustworthiness:
To ensure the reliability of the results, the following practices are recommended:
-
Perform the experiment in triplicate to assess precision.
-
Run a blank (solvent only) to account for any non-volatile impurities in the solvent.
-
Verify temperature control throughout the equilibration period.
-
Ensure the chemical compatibility of all materials (vials, caps, filters) with the solvent to prevent leaching of extractables.
Visualization of Intermolecular Interactions
The following diagram illustrates the key intermolecular forces at play when 1-Decanamine, N-methyl-N-octyl- is dissolved in different types of organic solvents.
Caption: Intermolecular forces governing the solubility of 1-Decanamine, N-methyl-N-octyl-.
Conclusion
1-Decanamine, N-methyl-N-octyl- is a tertiary amine with significant nonpolar character due to its long octyl and decyl chains. Its solubility is predicted to be highest in nonpolar and weakly polar aprotic organic solvents, driven by strong van der Waals interactions. Solubility in polar solvents, particularly protic ones, is expected to be limited by the molecule's pronounced hydrophobicity, despite the potential for the nitrogen's lone pair to act as a hydrogen bond acceptor. For applications requiring precise solubility data, the detailed gravimetric method provided in this guide offers a robust and reliable framework for experimental determination. This understanding of solubility is paramount for the effective formulation and application of 1-Decanamine, N-methyl-N-octyl- in scientific and industrial contexts.
References
-
LookChem. (n.d.). 1-Decanamine,N-methyl-N-octyl- MSDS CasNo.22020-14-0. Retrieved from [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]
-
PubChem. (n.d.). 1-Decanamine, N-decyl-N-methyl-. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-Decanamine, N-methyl-N-octyl- - Substance Details. Retrieved from [Link]
-
CK-12 Foundation. (2026). Physical Properties of Amines. Retrieved from [Link]
-
Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved from [Link]
-
Cheméo. (n.d.). 1-Decanamine (CAS 2016-57-1) - Chemical & Physical Properties. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Octanamine, N-methyl-N-octyl- (CAS 4455-26-9). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]
-
Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]
-
Solubility of Things. (n.d.). Decylamine. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Scent.vn. (n.d.). 1-Decanamine, N-decyl-N-methyl- (CAS 7396-58-9). Retrieved from [Link]
-
Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N-Methyl-octylamine. Retrieved from [Link]
Sources
- 1. 1-Decanamine,N-methyl-N-octyl- MSDS CasNo.22020-14-0 [m.lookchem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. N-methyl-N-octyldecylamine22020-14-0 [mingyuanchemical.com]
- 4. quora.com [quora.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. scent.vn [scent.vn]
- 11. 1-Decanamine, N-decyl-N-methyl- | C21H45N | CID 81880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Whitepaper: A Practical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Spectral Analysis of N-Methyldioctylamine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative for Tertiary Amines
In the landscape of industrial chemistry and pharmaceutical development, tertiary amines such as N-Methyldioctylamine (NMDA) serve as critical intermediates and functional agents.[1][2] Their roles range from precursors for quaternary ammonium compounds and surfactants to corrosion inhibitors and fabric softeners.[1][2] Accurate identification and quantification of NMDA are paramount for process optimization, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical tool for this purpose, offering unparalleled separation and structural elucidation capabilities.
However, the analysis of amines is not without its challenges. Their inherent polarity and basicity can lead to problematic interactions with standard GC systems, often resulting in poor peak shape and compromised reproducibility.[3][4] This guide eschews a simple recitation of steps; instead, it provides a causal framework for developing a robust and self-validating GC-MS methodology for NMDA. We will delve into the physicochemical properties that dictate analytical strategy, present a field-proven protocol, and decode the spectral data to provide unambiguous identification.
Part 1: Foundational Strategy - Understanding the Analyte
A successful analytical method begins with a deep understanding of the target molecule's properties. For N-Methyldioctylamine, these characteristics directly inform our instrumental choices.
N-Methyldioctylamine is a tertiary amine with two C8 alkyl chains and a methyl group attached to the nitrogen atom.[5][6] Its key physicochemical properties are summarized below.
| Property | Value | Significance for GC-MS Analysis |
| Molecular Formula | C₁₇H₃₇N | The single nitrogen atom dictates an odd molecular weight, a key tenet of the "Nitrogen Rule".[7][8] |
| Molecular Weight | 255.48 g/mol | Classifies NMDA as a semi-volatile compound, requiring sufficient thermal energy for vaporization in the GC inlet.[6][9] |
| Boiling Point | 162-165 °C / 15 mmHg | The high boiling point necessitates a temperature-programmed GC oven method to ensure elution in a reasonable timeframe with sharp peaks.[5][10] |
| Structure | Tertiary Aliphatic Amine | Prone to a highly characteristic fragmentation pattern (α-cleavage) under Electron Ionization (EI), which is the key to its spectral identification.[7][11] The amine functionality can also cause peak tailing on acidic sites within the GC system.[4] |
The primary analytical challenge stems from the amine's basicity, which can lead to adsorptive interactions with active silanol groups in GC liners, columns, and connection points, causing significant peak tailing. While derivatization—chemically modifying the amine to a less polar, more volatile form—is a common strategy to mitigate this, it adds complexity and potential sources of error to the sample preparation workflow.[12][13] The methodology presented here is optimized for the direct analysis of underivatized N-Methyldioctylamine, prioritizing a streamlined and robust workflow.
Part 2: A Field-Validated GC-MS Methodology
This section details a complete, self-validating protocol for the analysis of N-Methyldioctylamine. The causality behind each parameter selection is explained to empower the analyst to adapt and troubleshoot effectively.
Experimental Protocol: Sample Preparation & Analysis
1. Standard Preparation: a. Prepare a 1 mg/mL stock solution of N-Methyldioctylamine in a volatile, non-reactive organic solvent such as Dichloromethane or Hexane.[14] b. Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL). c. Transfer the final solutions to 2 mL glass autosampler vials.
2. GC-MS System Configuration & Parameters: The parameters below are designed for a standard single-quadrupole GC-MS system and represent a robust starting point for method development.
| Parameter | Recommended Setting | Rationale & Expert Insight |
| GC System | ||
| Injector Type | Split/Splitless | Allows for flexibility in handling varying sample concentrations. A split ratio of 10:1 is a good starting point for mid-range concentrations. |
| Liner | Deactivated, Glass Wool | A deactivated liner is critical to minimize active sites that cause amine adsorption. Glass wool facilitates non-discriminatory vaporization. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the semi-volatile NMDA without inducing thermal degradation.[15] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal velocity for the chosen column dimensions, ensuring good separation efficiency.[16] |
| GC Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5MS) | This low-polarity phase is robust and provides excellent resolving power for a wide range of semi-volatile compounds, including long-chain amines. Its inertness minimizes peak tailing.[16] |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard capillary column dimensions offering a good balance of efficiency and sample capacity. |
| Oven Program | ||
| Initial Temp. | 80 °C, hold for 1 min | Allows for solvent focusing at the head of the column. |
| Ramp 1 | 15 °C/min to 290 °C | A moderate ramp rate effectively separates analytes across a range of boiling points. |
| Final Hold | Hold at 290 °C for 5 min | Ensures that all heavier components, including the analyte, have fully eluted from the column. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard "hard" ionization technique that generates reproducible, information-rich fragmentation patterns ideal for library matching.[17][18] |
| Ionizing Energy | 70 eV | The universal standard for EI, providing sufficient energy for characteristic fragmentation and enabling comparison with established spectral libraries (e.g., NIST).[17][19] |
| Acquisition Mode | Full Scan (m/z 40-400) | Acquires the complete mass spectrum, necessary for qualitative identification and structural confirmation. |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with the prevention of thermal degradation within the source.[20] |
| Transfer Line Temp. | 290 °C | Must be at or slightly above the final oven temperature to prevent analyte condensation between the GC and MS.[16] |
Analytical Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Part 3: Spectral Analysis - Decoding the Fragmentation Pattern
The mass spectrum of a compound is its chemical fingerprint. For N-Methyldioctylamine, the pattern produced by 70 eV Electron Ionization is highly predictable and informative.
The Molecular Ion (M⁺•)
According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7] N-Methyldioctylamine (C₁₇H₃₇N) has one nitrogen atom, and its molecular weight is 255.48 Da. Therefore, we expect to see a molecular ion peak (M⁺•) at m/z 255 . However, for long-chain aliphatic amines, the molecular ion is often of very low abundance or entirely absent because the excess energy from ionization is rapidly dissipated through fragmentation.[7][21] Its presence confirms the molecular weight, but its absence is not unusual.
The Governing Fragmentation: α-Cleavage
The most dominant and diagnostically significant fragmentation pathway for aliphatic amines is α-cleavage .[11][22] This involves the homolytic cleavage of a carbon-carbon bond adjacent (in the alpha position) to the nitrogen atom. This process is favorable because it results in a resonance-stabilized iminium cation.
For N-Methyldioctylamine, there are two identical α-cleavage sites on the two octyl chains. The pathway involves the loss of the largest possible alkyl radical, as this is the most stable radical species.[7]
-
Initial Ionization: C₁₇H₃₇N + e⁻ → [C₁₇H₃₇N]⁺• + 2e⁻ (m/z 255)
-
α-Cleavage: The molecular ion fragments by losing a heptyl radical (•C₇H₁₅) from one of the octyl chains. [CH₃-N(CH₂C₇H₁₅)₂]⁺• → [CH₃-N(CH₂C₇H₁₅)=CH₂]⁺ + •C₇H₁₅
The resulting iminium cation, [C₁₀H₂₂N]⁺, has a mass-to-charge ratio of m/z 156 . This fragment is typically the base peak (the most abundant ion) in the spectrum of N-Methyldioctylamine, a fact confirmed by the NIST spectral library.[6] The observation of a strong signal at m/z 156 is the single most important clue for identifying this molecule.
N-Methyldioctylamine Fragmentation Pathway
Summary of Key Spectral Features
The table below summarizes the key ions expected in the EI mass spectrum of N-Methyldioctylamine.
| m/z | Proposed Ion Structure / Identity | Significance |
| 255 | [C₁₇H₃₇N]⁺• | Molecular Ion . Confirms molecular weight. May be weak or absent. |
| 156 | [CH₃N(C₈H₁₇)CH₂]⁺ | Base Peak . Result of α-cleavage with loss of a C₇H₁₅ radical. Highly diagnostic.[6] |
| 44 | [CH₃NHCH₂]⁺ | A smaller amine fragment, common in many similar compounds. |
| 57, 71, 85... | [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺... | Characteristic hydrocarbon-like fragments from the long alkyl chains, typically separated by 14 Da (CH₂). |
Part 4: Trustworthiness & System Validation
A scientifically sound result is a reproducible one. The following steps constitute a self-validating system to ensure the integrity of every analysis.
-
Daily System Suitability Check: Before running any samples, inject a mid-range standard of N-Methyldioctylamine. The key performance indicators are:
-
Peak Tailing Factor: An ideal peak is symmetrical (tailing factor ≈ 1.0). For amines, a value < 1.5 is acceptable and confirms the GC system is sufficiently inert.
-
Retention Time Stability: The retention time should be within ±0.05 minutes of the established value, confirming stable GC flow and temperature control.
-
Signal Response: The peak area should be within ±15% of the expected value, indicating consistent injector and detector performance.
-
-
Calibration and Linearity: For quantitative analysis, a multi-point calibration curve (minimum 5 points) must be generated. The correlation coefficient (r²) should be >0.995 to demonstrate a linear relationship between concentration and instrument response.
-
Quality Control (QC) Samples: A QC sample (an independently prepared standard) should be analyzed after the calibration curve and then interspersed every 10-15 samples. The measured concentration must fall within ±15% of its true value to validate the analytical run.
-
Spectral Library Confirmation: The final, definitive step in identification is to compare the acquired mass spectrum against an authoritative source. The NIST/EPA/NIH Mass Spectral Library is the industry standard.[9] A library match score of >800 (out of 1000) provides high confidence in the compound's identity.
Conclusion
The successful GC-MS analysis of N-Methyldioctylamine is an exercise in applied chemical principles. By understanding the molecule's inherent properties, we can rationally select instrumental parameters that mitigate common analytical challenges like peak tailing. The key to unambiguous identification lies not in observing the molecular ion, which may be fleeting, but in recognizing its highly characteristic and stable α-cleavage fragment at m/z 156. When this spectral evidence is generated within a system proven to be inert and stable through rigorous quality control, the resulting data is authoritative, trustworthy, and fit for purpose in any research, development, or quality assurance setting.
References
-
N-Methyldioctylamine CAS#: 4455-26-9. ChemWhat. [Link]
-
N-Methyldioctylamine. ChemBK. [Link]
-
GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]
-
N-Methyldioctylamine 4455-26-9. LookChem. [Link]
-
N-Methyl-N-octyl-1-octanamine. PubChem, National Institutes of Health. [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks, Virginia Tech. [Link]
-
Gas chromatography of amines as various derivatives. ResearchGate. [Link]
-
Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]
-
Sample preparation GC-MS. SCION Instruments. [Link]
-
N-Methyldioctylamine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
1-Octanamine, N-methyl-N-octyl-. NIST Chemistry WebBook. [Link]
-
n,n-dioctyl-n-methylamine. ChemBK. [Link]
-
What Is Derivatization In GC-MS?. YouTube. [Link]
-
tertiary amines by GC-MS. Chromatography Forum. [Link]
-
Derivatization of tertiary amine for GC/MS?. Reddit. [Link]
-
1-Octanamine, N-methyl-N-octyl- (Notes). NIST Chemistry WebBook. [Link]
-
Electron Ionization for GC–MS. LCGC International. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Amine Fragmentation. Chemistry LibreTexts. [Link]
-
Chapter 11 - Amines. Future4200. [Link]
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
Electron Ionization. Chemistry LibreTexts. [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
Electron impact ionization | ionization techniques in mass spectrometry. YouTube. [Link]
-
GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. [Link]
-
Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon. Semantic Scholar. [Link]
- Analysis method for amide compounds.
Sources
- 1. Page loading... [guidechem.com]
- 2. Dioctyl Methylamine For Sale | 4455-26-9 [whamine.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]
- 6. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. 1-Octanamine, N-methyl-N-octyl- [webbook.nist.gov]
- 9. 1-Octanamine, N-methyl-N-octyl- [webbook.nist.gov]
- 10. chemwhat.com [chemwhat.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. bre.com [bre.com]
- 16. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 21. people.whitman.edu [people.whitman.edu]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-Depth Technical Guide to N-methyl-N-octyldecylamine (CAS 22020-14-0)
A Senior Application Scientist's Perspective on its Properties, Synthesis, and Characterization
Foreword: The landscape of industrial and research chemistry is populated by millions of compounds, many of which serve critical roles as intermediates rather than as end-products themselves. N-methyl-N-octyldecylamine (CAS 22020-14-0) is a prime example of such a molecule. While extensive, peer-reviewed data on its specific biological and spectral properties are not widely available in the public domain, its structural characteristics and role as a tertiary fatty amine allow for a robust and scientifically rigorous profile to be constructed through an analysis of its chemical class. This guide provides an in-depth technical overview for researchers and drug development professionals, leveraging established principles of organic chemistry and data from close structural analogues to illuminate the properties and utility of this important chemical intermediate.
Molecular Identity and Physicochemical Profile
N-methyl-N-octyldecylamine is a tertiary amine characterized by a nitrogen atom substituted with one methyl group, one octyl group, and one decyl group. This asymmetric aliphatic structure is key to its physical properties and its utility as a precursor in surfactant synthesis.
Synonyms: Octyldecylmethylamine, Decylmethyloctylamine, N-Octyl-N-methyl-1-decanamine[1]
Core Physicochemical Properties
The long alkyl chains of N-methyl-N-octyldecylamine impart a predominantly nonpolar, oily character, making it immiscible with water but soluble in many organic solvents. Key quantitative data, compiled from various chemical databases and supplier specifications, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22020-14-0 | [2] |
| Molecular Formula | C₁₉H₄₁N | [1] |
| Molecular Weight | 283.54 g/mol | [1][3] |
| Appearance | Clear to hazy, light yellow liquid | [3] |
| Odor | Ammonia-like | [3] |
| Boiling Point | 339.1 ± 10.0 °C (Predicted) | [1] |
| Density | 0.811 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Flash Point | > 70.0 °C (Closed Cup) | [3] |
| Vapor Pressure | 9.43 x 10⁻⁵ mmHg at 25°C | [3] |
| Purity (Typical) | ≥ 97% (Tertiary Amine Content) | [3] |
Synthesis Pathway: Reductive Amination
The most industrially viable and common method for synthesizing tertiary amines of this nature is through a two-step process that begins with the formation of a secondary amine, followed by a second alkylation. A more direct and elegant laboratory-scale approach is the one-pot reductive amination of a long-chain aldehyde with a secondary amine.
Reaction Principle
The synthesis of N-methyl-N-octyldecylamine can be efficiently achieved via the reductive amination of decanal with N-methyloctylamine. The reaction proceeds in two main stages:
-
Imine Formation: The secondary amine (N-methyloctylamine) nucleophilically attacks the carbonyl carbon of decanal, followed by dehydration to form a transient iminium ion.
-
Reduction: A reducing agent, present in the reaction mixture, reduces the iminium ion to the final tertiary amine product.
Mild reducing agents like sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride (NaBH₃CN) are preferred as they are selective for the iminium ion over the starting aldehyde, preventing the wasteful reduction of the aldehyde to decanol.
Caption: Generalized workflow for the synthesis of N-methyl-N-octyldecylamine.
Representative Experimental Protocol
The following is a representative, step-by-step protocol for the synthesis of N-methyl-N-octyldecylamine based on established reductive amination methodologies.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add N-methyloctylamine (1.0 eq) and decanal (1.05 eq) to a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is mildly exothermic. Continue stirring at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure N-methyl-N-octyldecylamine.
Analytical Characterization
As a compound lacking a chromophore, direct analysis by UV-Vis spectroscopy is not feasible. The primary methods for identity confirmation, purity assessment, and quantification are GC-MS, NMR, and IR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for analyzing volatile, thermally stable compounds like tertiary fatty amines.
Expected Fragmentation Pattern: The Electron Ionization (EI) mass spectrum of N-methyl-N-octyldecylamine is predicted to be dominated by fragmentation resulting from α-cleavage, which is the most favorable fragmentation pathway for amines. The cleavage occurs at the C-C bond adjacent to the nitrogen atom. The stability of the resulting cation dictates the most abundant fragment.
-
α-Cleavage (Loss of a nonyl radical, C₉H₁₉•): Cleavage of the decyl chain would lead to the formation of a highly abundant ion at m/z 156 . This is often the base peak for such asymmetric tertiary amines. [CH₃-N(C₈H₁₇)-CH₂-C₉H₁₉]⁺• → [CH₃-N(C₈H₁₇)=CH₂]⁺ + •C₉H₁₉
-
α-Cleavage (Loss of a heptyl radical, C₇H₁₅•): Cleavage of the octyl chain would result in an ion at m/z 184 . [CH₃-N(C₁₀H₂₁)-CH₂-C₇H₁₅]⁺• → [CH₃-N(C₁₀H₂₁)=CH₂]⁺ + •C₇H₁₅
-
Molecular Ion (M⁺•): The molecular ion at m/z 283 may be weak or absent, which is typical for long-chain aliphatic amines.[5]
Caption: Workflow for the GC-MS analysis of tertiary fatty amines.
Representative GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the amine in a volatile solvent like hexane or ethyl acetate.
-
GC Conditions:
-
Column: A nonpolar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 280 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.25 | t | 4H | -N-CH₂ -CH₂- (Protons α to Nitrogen) |
| ~2.20 | s | 3H | -N-CH₃ (Methyl protons on Nitrogen) |
| ~1.45 | m | 4H | -N-CH₂-CH₂ - (Protons β to Nitrogen) |
| ~1.26 | br s | 20H | -(CH₂ )ₙ- (Bulk methylene protons) |
| ~0.88 | t | 6H | -CH₂-CH₃ (Terminal methyl protons) |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~58.0 | -N-C H₂- (Carbons α to Nitrogen) |
| ~42.0 | -N-C H₃ (Methyl carbon on Nitrogen) |
| ~31.9 | -(C H₂)ₙ- |
| ~29.6 | -(C H₂)ₙ- |
| ~29.3 | -(C H₂)ₙ- |
| ~27.5 | -(C H₂)ₙ- |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum of N-methyl-N-octyldecylamine is expected to be relatively simple, dominated by absorptions from C-H and C-N bonds.
-
2955-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methyl and methylene groups. The intensity of this region is a hallmark of long alkyl chains.
-
1465 cm⁻¹ (medium): C-H bending (scissoring) of the methylene groups.
-
1375 cm⁻¹ (medium): C-H symmetric bending (umbrella) of the methyl groups.
-
1250-1020 cm⁻¹ (medium-weak): C-N stretching vibration. This band is often broad and can be difficult to assign definitively in complex molecules.
Applications and Chemical Reactivity
The primary utility of N-methyl-N-octyldecylamine is as a chemical intermediate. Its tertiary amine functionality provides a reactive site for further chemical modification, primarily through quaternization.
Synthesis of Quaternary Ammonium Compounds (Quats)
Reacting N-methyl-N-octyldecylamine with an alkylating agent, such as benzyl chloride or dimethyl sulfate, yields a quaternary ammonium salt. These "quats" are cationic surfactants with a wide range of applications.
Caption: Reaction scheme for producing cationic surfactants.
These resulting quaternary ammonium compounds are used as:
-
Bactericides and Biocides: The cationic head group interacts with and disrupts the negatively charged cell membranes of bacteria.
-
Phase Transfer Catalysts: Their ability to carry anions into an organic phase facilitates reactions between immiscible reactants.
-
Antistatic Agents and Fabric Softeners: They adsorb onto surfaces, creating a layer that reduces static buildup and imparts a soft feel.
Production of Amine Oxides and Betaines
N-methyl-N-octyldecylamine can also be oxidized (e.g., with hydrogen peroxide) to form an amine oxide, a type of non-ionic surfactant. Furthermore, it can be used as a precursor to synthesize amphoteric surfactants like betaines, which are valued in personal care products for their mildness and foam-boosting properties.[3]
Environmental and Safety Profile
As a member of the long-chain aliphatic amines group, N-methyl-N-octyldecylamine is subject to environmental and safety considerations typical of this chemical class.
-
Aquatic Toxicity: Long-chain aliphatic amines are recognized as being toxic to aquatic organisms.[3] They are cationic surfactants that can adsorb to the gills of fish and invertebrates, causing physical damage and disrupting physiological processes. Environmental releases of this compound and its derivatives must be strictly controlled. The toxicity of amines can also be pH-dependent, with the unionized form often being the more toxic species.[6]
-
Human Health: This compound is classified as causing severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling. Work should be conducted in a well-ventilated fume hood.
-
Biodegradability: While specific data for this molecule is scarce, some long-chain cationic surfactants can exhibit limited biodegradability. However, the presence of an amidopropyl group in some related structures has been shown to enhance biodegradability.[8]
Conclusion and Future Directions
N-methyl-N-octyldecylamine (CAS 22020-14-0) is a foundational intermediate in the synthesis of a diverse range of surfactants and specialty chemicals. While it may not be a household name, the products derived from it are ubiquitous. This guide has provided a comprehensive technical overview by integrating known physical data with established chemical principles and analogies to closely related structures.
For the scientific community, a clear opportunity exists to fully characterize this compound. The publication of detailed experimental NMR, MS, and IR spectra would be a valuable contribution to chemical reference libraries. Furthermore, in-depth studies on its specific bactericidal efficacy and a complete ecotoxicological profile (including LC₅₀ and NOEC values for relevant aquatic species) would provide a more complete understanding of its environmental impact and guide the development of safer, next-generation surfactants.
References
-
QXCT. (n.d.). Qxteramine DMA810, N-methyl-N-octyldecylamine, CAS 22020-14-0. Retrieved from [Link]
-
Finlay, J. A., & Callow, M. E. (2009). The toxicity of alkyl amines: The effects of pH. Biofouling, 11(1), 49-59. [Link]
-
NIST. (n.d.). 1-Octadecanamine, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyloctadecylamine. Retrieved from [Link]
-
Watanabe, H., et al. (2015). Aquatic toxicity and biodegradability of advanced cationic surfactant APA-22 compatible with the aquatic environment. Journal of Oleo Science, 64(1), 75-84. [Link]
- Cramer, C. J., & Hoye, T. R. (2007). Predicting NMR Chemical Shifts. Internet Journal of Chemistry.
-
LookChem. (n.d.). N-methyl-N-octyldecylamine. Retrieved from [Link]
- Google Patents. (2014). CN103664633A - Synthetic method of n-octylamine.
- Google Patents. (2011). CN102070460A - Method for synthesizing n-octyl amine.
- Google Patents. (2004). DE10316375A1 - Process for the preparation of N-methyl-dialkylamines from secondary dialkylamines and formaldehyde.
-
NIST. (n.d.). 1-Octanamine, N-methyl-N-octyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2014). Amines and amine-related compounds in surface waters: a review of sources, concentrations and aquatic toxicity. Retrieved from [Link]
-
ChemSafetyPro. (2016). Aquatic Toxicity. Retrieved from [Link]
-
ResearchGate. (2021). Different amines in reductive amination with undecanal. Retrieved from [Link]
-
PubMed. (1987). Bactericidal activities of selected organic N-halamines. Retrieved from [Link]
-
PubMed. (2012). New biocide with both N-chloramine and quaternary ammonium moieties exerts enhanced bactericidal activity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
- Mass Spectrometry: Fragmentation. (n.d.).
-
PubMed. (2019). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Retrieved from [Link]
Sources
- 1. N-METHYL-N-OCTADECYLAMINE(2439-55-6) 13C NMR spectrum [chemicalbook.com]
- 2. N-methyl-N-octyldecylamine | 22020-14-0 [chemicalbook.com]
- 3. canada.ca [canada.ca]
- 4. N-methyl-N-octyldecylamine22020-14-0 [mingyuanchemical.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aquatic toxicity and biodegradability of advanced cationic surfactant APA-22 compatible with the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Methyldioctylamine as a tertiary amine surfactant"
An In-depth Technical Guide to N-Methyldioctylamine as a Tertiary Amine Surfactant
Authored by: Gemini, Senior Application Scientist
Abstract
N-Methyldioctylamine (MDOA), a tertiary amine featuring a methyl group and two octyl chains, is a versatile molecule whose utility in advanced chemical and pharmaceutical applications is predicated on its surfactant properties. This guide provides a comprehensive technical overview of MDOA, delving into its fundamental physicochemical characteristics, mechanism of action as a cationic surfactant, and its critical roles in sophisticated applications such as nanoparticle-based drug delivery systems and analytical chromatography. We will explore the causal relationships between its molecular structure and functional behavior, provide validated experimental protocols, and discuss the necessary characterization and safety considerations for its use in research and development.
Introduction: The Molecular Architecture of N-Methyldioctylamine
N-Methyldioctylamine (CAS No. 4455-26-9) is a tertiary aliphatic amine.[1][2][3] Its structure consists of a central nitrogen atom bonded to one methyl group and two eight-carbon (octyl) alkyl chains. This amphiphilic architecture is the cornerstone of its functionality. The lone pair of electrons on the nitrogen atom imparts basicity, allowing it to be protonated in acidic to neutral aqueous environments. This protonation creates a positively charged hydrophilic head group, while the two long octyl chains form a bulky, non-polar, hydrophobic tail. It is this dual character that enables MDOA to act as a cationic surfactant, positioning itself at oil-water interfaces to reduce surface tension and facilitate the formation of emulsions and micelles.[1]
Caption: Diagram of an MDOA micelle in an aqueous solution.
Application in Drug Development: Nanoparticle Formulation
MDOA's role as a cationic surfactant makes it highly valuable in the formulation of nanoparticles (NPs) for drug delivery. [4][5]These nanosystems can enhance the solubility of hydrophobic drugs, protect sensitive cargo like nucleic acids, and enable targeted delivery. [6][7]MDOA is particularly useful in creating oil-in-water nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, where it acts as a stabilizer.
Mechanism of Stabilization: In an oil-in-water emulsion, MDOA molecules align at the interface. The hydrophobic tails penetrate the oil droplet, while the positively charged hydrophilic heads remain in the aqueous phase. This creates a charge barrier (electrostatic repulsion) that prevents the oil droplets from coalescing, resulting in a stable nano-formulation. This positive surface charge can also facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.
Protocol: Formulation of Drug-Loaded Polymeric Nanoparticles
This protocol describes a self-validating nanoprecipitation method to encapsulate a model hydrophobic drug within a biodegradable polymer (e.g., PLGA), using MDOA as a surface stabilizer.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
N-Methyldioctylamine (MDOA)
-
Model hydrophobic drug (e.g., Curcumin, Paclitaxel)
-
Acetone (organic solvent)
-
Deionized water (aqueous phase)
-
Hydrochloric acid (for pH adjustment)
Equipment:
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Glass vials
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
High-Performance Liquid Chromatography (HPLC) system
Workflow:
Caption: Workflow for polymeric nanoparticle formulation using MDOA.
Step-by-Step Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the model drug in 5 mL of acetone. Ensure complete dissolution by gentle vortexing.
-
Causality: Acetone is a water-miscible solvent that can dissolve both the hydrophobic polymer and the drug. This forms the core material of the future nanoparticle.
-
-
Aqueous Phase Preparation: In 20 mL of deionized water, dissolve MDOA to a final concentration of 0.5% (w/v). Adjust the pH to ~5.0 using 0.1 M HCl.
-
Causality: Lowering the pH ensures the tertiary amine group of MDOA is fully protonated, maximizing its positive charge and effectiveness as a cationic stabilizer.
-
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a constant speed (e.g., 600 rpm). Using a syringe pump, inject the organic phase into the aqueous phase at a slow, controlled rate (e.g., 0.5 mL/min). A milky-white suspension should form instantly.
-
Causality: The rapid diffusion of acetone into the water causes the hydrophobic PLGA and the encapsulated drug to precipitate out of solution, forming a nanoparticle core. The MDOA molecules immediately adsorb to the surface of the nascent particles, preventing their aggregation.
-
-
Solvent Evaporation: Leave the resulting suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.
-
Purification: Purify the nanoparticles to remove excess MDOA and non-encapsulated drug. This can be achieved by ultracentrifugation followed by resuspension in fresh deionized water (repeat 3 times) or by dialysis against deionized water.
-
Self-Validation & Characterization:
-
Size and Polydispersity: Measure the hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a monodisperse population.
-
Surface Charge: Measure the Zeta Potential. A strong positive value (e.g., > +20 mV) confirms the presence of MDOA on the surface and indicates good colloidal stability.
-
Encapsulation Efficiency: Quantify the amount of encapsulated drug using a validated HPLC method after dissolving a known amount of lyophilized nanoparticles.
-
Application in Analytics: Ion-Pairing Chromatography
Tertiary amines like MDOA are effective ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC). [8]This technique is used to improve the retention and separation of anionic analytes (e.g., oligonucleotides, sulfonates) on non-polar stationary phases like C18 columns. [8][9] Mechanism of Action: In a mobile phase buffered to an acidic pH, MDOA exists as a positively charged ammonium ion. This ion forms a neutral, hydrophobic ion-pair with the negatively charged analyte. [8][10]The formation of this complex increases the analyte's affinity for the hydrophobic stationary phase, thereby increasing its retention time and allowing for separation from other components in the mixture. [8]The choice of the amine and its concentration is critical for optimizing the separation. [9][11]
Safety and Handling
As with any laboratory chemical, proper handling of MDOA is crucial. It is classified as a skin and eye irritant and may cause respiratory irritation. [2][3][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. [12]Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [12]* Storage: Store in a tightly closed container in a cool, dry place. [12]* Disposal: Dispose of in accordance with local, state, and federal regulations. MDOA is noted as being very toxic to aquatic life. [3][12] While MDOA is a powerful formulating agent, its biocompatibility and toxicology must be thoroughly evaluated for any final in-vivo application, particularly in drug delivery. [13][14]This involves assessing cytotoxicity, hemocompatibility, and systemic toxicity to ensure the safety of the final nanomedicine formulation. [13][15]
Conclusion
N-Methyldioctylamine is more than a simple tertiary amine; it is a highly functional surfactant whose amphiphilic nature and cationic potential are leveraged in diverse scientific fields. Its efficacy in stabilizing nanoparticle formulations provides a direct avenue for advancing drug delivery systems, while its properties as an ion-pairing reagent offer robust solutions for analytical chemists. By understanding the fundamental principles that govern its behavior—from molecular structure to micelle formation—researchers can effectively harness the capabilities of MDOA to drive innovation in both pharmaceutical development and chemical analysis.
References
-
N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
CHARACTERIZING 12-N-12 GEMINI SURFACTANTS AND THEIR NOVEL INTERACTIONS WITH DNA. (n.d.). University of Central Florida. Retrieved January 20, 2026, from [Link]
-
N-Methyldioctylamine. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]
-
N-Methyldioctylamine CAS#: 4455-26-9. (n.d.). ChemWhat. Retrieved January 20, 2026, from [Link]
-
Critical micelle concentration. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Gong, L., & McCullagh, J. S. (2014). Comparing Ion-Pairing Reagents and Sample Dissolution Solvents for Ion-Pairing Reversed-Phase Liquid chromatography/electrospray Ionization Mass Spectrometry Analysis of Oligonucleotides. PubMed. Retrieved January 20, 2026, from [Link]
-
H.P.L.C. Method Development and Validation for the Estimation of Tamsulosin Hydrochloride in Bulk and Pharmaceutical Dosage Form. (2018). PubMed. Retrieved January 20, 2026, from [Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]
-
STRATEGIES AND CHARACTERIZATION METHODS IN THE PREPARATION OF POLYMERIC SURFACTANTS FOR VARIOUS APPLICATIONS. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. (2021). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]
-
Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Critical micelle concentration (mM) from surface tension mea- surements... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
How medical device toxicology differs from biocompatibility. (n.d.). Jordi Labs. Retrieved January 20, 2026, from [Link]
-
Microfluidic formulation of nanoparticles for biomedical applications. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Nanoparticle technology for mRNA: Delivery strategy, clinical application and developmental landscape. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Toxicology and Biocompatibility of Nanomaterials. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
The Hitchhiker's Guide to Human Therapeutic Nanoparticle Development. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Nanoparticles in Drug Delivery: From History to Therapeutic Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Revolutionizing Drug Delivery: The Impact of Advanced Materials Science and Technology on Precision Medicine. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]
- 3. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. km3.com.tw [km3.com.tw]
- 11. agilent.com [agilent.com]
- 12. echemi.com [echemi.com]
- 13. jordilabs.com [jordilabs.com]
- 14. Toxicology and Biocompatibility of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Self-Assembly and Micelle Formation of Tertiary Amine Surfactants
Introduction
Tertiary amine surfactants represent a versatile class of amphiphilic molecules that have garnered significant attention across various scientific and industrial domains, most notably in drug delivery and formulation science.[1] Their defining characteristic is the presence of a tertiary amine group in their hydrophilic head, which imparts a pH-responsive behavior.[2][3] This unique feature allows for the tunable self-assembly of these surfactants into micelles and other supramolecular structures, making them ideal candidates for "smart" delivery systems that can respond to specific physiological environments, such as the acidic tumor microenvironment.[4][5][6]
This technical guide provides a comprehensive overview of the principles governing the self-assembly and micelle formation of tertiary amine surfactants. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these fascinating molecules, from their fundamental physicochemical properties to their practical applications and characterization. We will delve into the mechanistic details of their pH-dependent aggregation, provide field-proven experimental protocols for their analysis, and offer insights into the rational design of tertiary amine surfactant-based systems for advanced therapeutic applications.
The Physicochemical Landscape of Tertiary Amine Surfactants
Tertiary amine surfactants are composed of a hydrophobic tail, typically a long alkyl chain, and a hydrophilic headgroup containing a tertiary amine.[7] The lone pair of electrons on the nitrogen atom of the tertiary amine allows it to act as a proton acceptor (a weak base). This protonation-deprotonation equilibrium is the cornerstone of their pH-responsive nature.
pH-Dependent Behavior: The "On/Off" Switch
The ionization state of the tertiary amine headgroup is dictated by the pH of the surrounding medium and the pKa of the surfactant.
-
At low pH (pH < pKa): The tertiary amine group becomes protonated, acquiring a positive charge. This increases the electrostatic repulsion between the headgroups, which can hinder or prevent micelle formation. The surfactant molecules exist predominantly as monomers in solution.[2]
-
At high pH (pH > pKa): The tertiary amine group is deprotonated and neutral. This reduces the electrostatic repulsion between headgroups, allowing the hydrophobic interactions between the tails to dominate, leading to the spontaneous self-assembly into micelles.[2][8]
This pH-triggered transition from a soluble, monomeric state to an aggregated, micellar state is a key feature exploited in various applications.
Factors Influencing Micellization
Beyond pH, several other factors can influence the critical micelle concentration (CMC) and the size and shape of the resulting micelles:
-
Hydrophobic Tail Length: Increasing the length of the alkyl chain enhances the hydrophobicity of the surfactant, leading to a lower CMC. A general rule of thumb is that the CMC decreases by an order of magnitude for every two methylene groups added to the tail.[9]
-
Temperature: The effect of temperature on micellization is complex and depends on the specific surfactant structure. Generally, an increase in temperature can either favor or disfavor micellization. Micelles only form above a certain temperature known as the critical micelle temperature or Krafft temperature.[10]
-
Ionic Strength: The presence of electrolytes in the solution can significantly impact the CMC. The added ions can screen the electrostatic repulsion between the charged headgroups (at low pH), thereby promoting micelle formation at lower surfactant concentrations.[9][11]
The Mechanism of Self-Assembly and Micelle Formation
The self-assembly of tertiary amine surfactants into micelles is a thermodynamically driven process governed by the hydrophobic effect.[10][12] In an aqueous environment, the hydrophobic tails of the surfactant molecules disrupt the hydrogen bonding network of water, leading to an unfavorable decrease in entropy. To minimize this thermodynamic penalty, the surfactant molecules spontaneously aggregate, sequestering their hydrophobic tails in the core of the micelle and exposing their hydrophilic headgroups to the aqueous phase.[10]
This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, the surfactant molecules exist primarily as monomers. At and above the CMC, the addition of more surfactant leads to the formation of more micelles, while the monomer concentration remains relatively constant.[9][13][14]
Diagram: pH-Responsive Self-Assembly of Tertiary Amine Surfactants
Caption: pH-driven reversible self-assembly of tertiary amine surfactants.
Experimental Characterization of Micelle Formation
The determination of the CMC and the characterization of the resulting micelles are crucial steps in the development and application of tertiary amine surfactants. Several techniques are commonly employed for this purpose.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that defines the onset of micelle formation.[15] Its accurate determination is essential for any application involving these surfactants.
3.1.1. Fluorescence Spectroscopy using Pyrene as a Probe
This is a highly sensitive and widely used method for CMC determination.[16][17] Pyrene, a fluorescent probe, exhibits a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment.[17] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles. This change in microenvironment leads to a characteristic shift in the ratio of the intensities of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum. Plotting the I1/I3 ratio as a function of the logarithm of the surfactant concentration allows for the determination of the CMC.[17][18]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the tertiary amine surfactant in deionized water at a concentration significantly above the expected CMC.
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 1x10⁻³ M.
-
-
Sample Preparation:
-
Prepare a series of surfactant solutions with varying concentrations by serial dilution of the stock solution.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M.[19] Ensure the volume of the organic solvent added is minimal to avoid affecting the micellization process.
-
Allow the solutions to equilibrate for at least 2 hours at a constant temperature.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 334 nm.
-
Record the emission spectra from 350 nm to 450 nm for each sample.
-
Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the I1/I3 ratio for each surfactant concentration.
-
Plot the I1/I3 ratio versus the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
-
Diagram: Workflow for CMC Determination using Fluorescence Spectroscopy
Caption: Step-by-step workflow for CMC determination.
Micelle Size and Size Distribution Analysis
Dynamic Light Scattering (DLS) is a powerful technique for determining the hydrodynamic diameter and size distribution of micelles in solution.[20][21] DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles.[20] The Stokes-Einstein equation is then used to relate the diffusion coefficient of the micelles to their hydrodynamic radius.
-
Sample Preparation:
-
Prepare a solution of the tertiary amine surfactant at a concentration above its CMC.
-
Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
Ensure the sample is at the desired temperature and allow it to equilibrate in the DLS instrument.
-
-
DLS Measurement:
-
Set the instrument parameters, including the laser wavelength, scattering angle, and temperature. Modern instruments can often automate these settings.[22]
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will typically provide the z-average hydrodynamic diameter and the polydispersity index (PDI).
-
The PDI gives an indication of the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for monodisperse samples.
-
Table 1: Representative Physicochemical Properties of Tertiary Amine Surfactants
| Surfactant Structure | CMC (mM) | Hydrodynamic Diameter (nm) | Conditions |
| Dodecyldimethylamine | ~15 | 5-10 | pH 9.0, 25°C |
| Tetradecyldimethylamine | ~3.5 | 8-15 | pH 9.0, 25°C |
| Hexadecyldimethylamine | ~0.8 | 12-20 | pH 9.0, 25°C |
Note: These are approximate values and can vary depending on the specific experimental conditions.
Applications in Drug Development
The unique pH-responsive properties of tertiary amine surfactants make them highly attractive for various applications in drug development, particularly in the targeted delivery of anticancer agents.[3][4][5][6]
"Smart" Drug Delivery Systems
The acidic microenvironment of solid tumors (pH ~6.5-7.2) and the even lower pH within endosomes and lysosomes (pH ~4.5-6.0) provide a natural trigger for the disassembly of micelles formed from tertiary amine surfactants.[6][23] This allows for the site-specific release of encapsulated hydrophobic drugs, enhancing their therapeutic efficacy while minimizing systemic toxicity.[4][5]
The general strategy involves:
-
Encapsulation: A hydrophobic drug is encapsulated within the core of the micelles at physiological pH (around 7.4), where the tertiary amine surfactants are in their neutral, self-assembled state.
-
Systemic Circulation: The drug-loaded micelles circulate in the bloodstream, protecting the drug from premature degradation and reducing off-target effects.
-
Tumor Accumulation: Due to the enhanced permeability and retention (EPR) effect, the micelles preferentially accumulate in the tumor tissue.
-
pH-Triggered Release: In the acidic tumor microenvironment or after endocytosis into cancer cells, the tertiary amine headgroups become protonated. The resulting electrostatic repulsion leads to the destabilization and disassembly of the micelles, triggering the release of the encapsulated drug directly at the target site.[4][6]
Diagram: pH-Triggered Drug Release from Tertiary Amine Surfactant Micelles
Caption: Targeted drug release in the acidic tumor microenvironment.
Conclusion
Tertiary amine surfactants are a powerful class of molecules with tunable self-assembly properties that are highly sensitive to pH. This responsiveness provides a versatile platform for the design of intelligent materials, particularly in the field of drug delivery. A thorough understanding of the principles governing their micelle formation and the application of appropriate analytical techniques for their characterization are paramount for harnessing their full potential. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and scientists to explore and innovate with these remarkable surfactants, paving the way for the development of more effective and targeted therapeutic strategies.
References
- Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.
- Soft Matter (RSC Publishing). (n.d.). Determination of the critical micelle concentration of surfactants using fluorescence strategies.
- ACS Publications. (n.d.). Novel Fluorescence Spectral Deconvolution Method for Determination of Critical Micelle Concentrations Using the Fluorescence Probe PRODAN | Langmuir.
- BenchChem. (2025). A Comparative Guide to Determining Critical Micelle Concentration: Fluorescence Spectroscopy vs. Surface Tensiometry.
- Muser. (n.d.). Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation.
- Taylor & Francis Online. (2021, July 23). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review.
- ResearchGate. (n.d.). Surfactant micelle characterization using dynamic light scattering.
- (n.d.). Diffusion Coefficient Analysis by Dynamic Light Scattering Enables Determination of Critical Micelle Concentration.
- Polymer Chemistry (RSC Publishing). (n.d.). Multifunctional pH-sensitive micelles for tumor-specific uptake and cellular delivery.
- Google Patents. (n.d.). WO2002004386A2 - Alkoxylated tertiary and quaternary amine surfactants.
- MDPI. (n.d.). Polyether- and Tertiary Amine-Modified Silicone Surfactants: Synthesis and Surface Performance Across pH Ranges.
- Radboud Repository. (2023, December 21). Synthesis and Performance of Biobased Surfactants Prepared by the One-Pot Reductive Amination of l-Arabinose and d-Galacturonic.
- Waters. (n.d.). WP4005: Determination of critical micelle concentration by dynamic light scattering.
- (2013). pH-sensitive polymeric micelles for enhanced intracellular anti-cancer drug delivery. Journal of Photopolymer Science and Technology, 26(2), 161-164.
- Semantic Scholar. (1971, November 1). Preparation of tertiary amine derivatives from commercially available alcohols and their properties as surfactants.
- (2025, August 5).
- Taylor & Francis Online. (2020, November 23). Regulating redox and pH- responsive behavior of emulsion by varying alkane carbon number of tertiary amine.
- PMC - NIH. (2022, February 4). Gemini and Bicephalous Surfactants: A Review on Their Synthesis, Micelle Formation, and Uses.
- PMC - NIH. (2024, September 3). Synthesis and Kinetics of CO2-Responsive Gemini Surfactants.
- PMC - NIH. (n.d.). Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization.
- Google Patents. (n.d.). EP0866058A2 - Synthesis of tertiary amine oxides.
- PMC - PubMed Central. (n.d.). Novel pH-Sensitive Urushiol-Loaded Polymeric Micelles for Enhanced Anticancer Activity.
- MDPI. (2023, January 1). Evaluation of pH-Sensitive Polymeric Micelles Using Citraconic Amide Bonds for the Co-Delivery of Paclitaxel, Etoposide, and Rapamycin.
- ResearchGate. (2025, August 7). PH-Regulated surface property and pH-reversible micelle transition of a tertiary amine-based gemini surfactant in aqueous solution | Request PDF.
- ResearchGate. (n.d.). A pH sensitive polymeric micelle for co-delivery of Doxorubicin and α-TOS to colon cancer therapy | Request PDF.
- ACS Publications. (2022, December 15). Green Synthesis, Surface Activity, Micellar Aggregation, and Foam Properties of Amide Quaternary Ammonium Surfactants | ACS Omega.
- ResearchGate. (2025, November 11). Tuning the self-assembly of ethoxylated tertiary amine surfactants with pH | Request PDF.
- Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC).
- ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in... | Download Scientific Diagram.
- Wikipedia. (n.d.). Critical micelle concentration.
- (2025, August 1). Understanding the pH-responsive behaviour of alkylamine surfactants.
- Alfa Chemistry. (n.d.). Critical Micelle Concentration (CMC) Lookup Table - Surfactant.
- NIH. (2022, December 15). Green Synthesis, Surface Activity, Micellar Aggregation, and Foam Properties of Amide Quaternary Ammonium Surfactants.
- PMC - NIH. (n.d.). Status of surfactants as penetration enhancers in transdermal drug delivery.
- Fiveable. (n.d.). Surfactant self-assembly and micelle formation | Colloid Science Class Notes.
- ResearchGate. (n.d.). Polymers with tertiary amine groups for drug delivery and bioimaging.
- MDPI. (2023, April 4). Characterization of Micelle Formation by the Single Amino Acid-Based Surfactants Undecanoic L-Isoleucine and Undecanoic L-Norleucine in the Presence of Diamine Counterions with Varying Chain Lengths.
- The Royal Society of Chemistry. (2014). Unusual pH-responsive fluid based on a simple tertiary amine surfactant: the formation of vesicles and wormlike micelles.
- NCERT. (n.d.). Amines.
- ResearchGate. (2014, February 17). How to characterize micelles?.
- ResearchGate. (n.d.). Role of an Amide Bond for Self-Assembly of Surfactants | Request PDF.
- Wuxi Weiheng Chemical Co., Ltd. - Whamine. (n.d.). Understand surfactants in pharmaceuticals.
- PMC - NIH. (n.d.). Characterization of Surfactant Spheroidal Micelle Structure for Pharmaceutical Applications: A Novel Analytical Framework.
- Wikipedia. (n.d.). Micelle.
- Spectrum Chemicals. (n.d.). Tertiary Amines,Cationic Surfactants,Alkyl Amine Surfactants.
- PubMed. (2019, November 6). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications.
- MDPI. (n.d.). Stereoisomeric Effects of Diammoniumcyclohexane Counterions on the Self-Assembly of Amino Acid-Based Surfactants.
- MDPI. (n.d.). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications.
Sources
- 1. Understand surfactants in pharmaceuticals - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. Polyether- and Tertiary Amine-Modified Silicone Surfactants: Synthesis and Surface Performance Across pH Ranges [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Multifunctional pH-sensitive micelles for tumor-specific uptake and cellular delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 6. Novel pH-Sensitive Urushiol-Loaded Polymeric Micelles for Enhanced Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tertiary Amines,Cationic Surfactants,Alkyl Amine Surfactants [spectrumchemicals.net]
- 8. tandfonline.com [tandfonline.com]
- 9. agilent.com [agilent.com]
- 10. Micelle - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. Gemini and Bicephalous Surfactants: A Review on Their Synthesis, Micelle Formation, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 15. nanoscience.com [nanoscience.com]
- 16. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Green Synthesis, Surface Activity, Micellar Aggregation, and Foam Properties of Amide Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. wyatt.com [wyatt.com]
- 22. muser-my.com [muser-my.com]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Interaction of N-Methyldioctylamine with Lipid Bilayers
Foreword
Welcome to this in-depth technical guide on the interaction of N-Methyldioctylamine with lipid bilayers. This document is intended for researchers, scientists, and drug development professionals who are looking to understand and harness the potential of this tertiary amine in various applications, from drug delivery to materials science. As a Senior Application Scientist, my goal is to provide you with not just a collection of protocols, but a cohesive understanding of the principles governing these interactions. We will delve into the "why" behind the "how," empowering you to make informed decisions in your experimental designs. This guide is built on the pillars of scientific integrity, providing you with self-validating systems and authoritative references to ensure the trustworthiness of the information presented.
Introduction to N-Methyldioctylamine and Its Significance
N-Methyldioctylamine (NMDA) is a tertiary amine with the chemical formula C₁₇H₃₇N.[1][2][3] It is a colorless to pale yellow liquid at room temperature, characterized by a long hydrocarbon chain that imparts significant hydrophobicity.[4] This structural feature makes it soluble in organic solvents and poorly soluble in water.[4] NMDA is a versatile molecule with applications as a surfactant, emulsifier, and an intermediate in the synthesis of various specialty chemicals, including quaternary ammonium compounds and corrosion inhibitors.[1][4][5]
In the context of life sciences and drug development, the interaction of NMDA with lipid bilayers is of paramount importance. Lipid bilayers are the fundamental components of cell membranes, acting as a selective barrier and a platform for numerous cellular processes. Understanding how molecules like NMDA interact with these membranes is crucial for designing effective drug delivery systems, such as lipid nanoparticles (LNPs), and for predicting the toxicological profiles of new chemical entities.[6] The amphiphilic nature of NMDA, possessing both a hydrophobic tail (the two octyl chains) and a hydrophilic head (the tertiary amine group), suggests a strong propensity to interact with and partition into lipid membranes.
Table 1: Physicochemical Properties of N-Methyldioctylamine
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₇N | [1][2][3] |
| Molecular Weight | 255.48 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | 162-165 °C at 15 mmHg | [2][5] |
| Melting Point | -30.1 °C | [2][5] |
| Density | 0.793 g/mL at 25 °C | [2][5] |
| pKa (Predicted) | 9.97 ± 0.50 | [2][5] |
| Solubility | Soluble in organic solvents, poorly soluble in water | [1][4] |
The Lipid Bilayer: A Dynamic and Complex Environment
Before delving into the specifics of NMDA's interaction, it is essential to appreciate the nature of the lipid bilayer. It is not a static, rigid structure but a fluid and dynamic assembly of lipid molecules. The composition of a biological membrane can be highly complex, containing a variety of phospholipids, cholesterol, and embedded proteins.[7] This complexity gives rise to different lipid phases, such as the liquid-ordered (Lo) and liquid-disordered (Ld) phases, which can influence the partitioning and behavior of interacting molecules.[8]
The interaction of a molecule with a lipid bilayer can range from simple surface adsorption to complete insertion into the hydrophobic core, and in some cases, can lead to disruption of the membrane structure.[9] The nature of this interaction is governed by a delicate balance of forces, including hydrophobic interactions, electrostatic interactions, and hydrogen bonding.
The Interaction of N-Methyldioctylamine with Lipid Bilayers: A Mechanistic Perspective
The interaction of N-Methyldioctylamine with a lipid bilayer is a multi-step process driven by its amphiphilic character. The following sections will break down the key aspects of this interaction.
The Role of Protonation
The tertiary amine group of NMDA has a predicted pKa of around 9.97.[2][5] This means that at physiological pH (around 7.4), a significant portion of the NMDA molecules will be protonated, carrying a positive charge. This protonation state is a critical determinant of its interaction with the lipid bilayer. The positively charged headgroup will be attracted to the negatively charged phosphate groups of certain phospholipids, such as phosphatidylserine and cardiolipin, which are often found in biological membranes.[10]
Partitioning into the Lipid Bilayer
The hydrophobic dioctyl chains of NMDA provide a strong driving force for its partitioning from an aqueous environment into the nonpolar interior of the lipid bilayer. This process is entropically favorable, as it releases ordered water molecules from around the hydrophobic chains. The partitioning behavior can be influenced by the lipid composition of the bilayer. For instance, the presence of cholesterol can affect membrane fluidity and packing, which in turn can alter the partitioning of small molecules.[9]
Caption: Initial interaction and partitioning of N-Methyldioctylamine with a lipid bilayer.
Location and Orientation within the Bilayer
Once partitioned into the bilayer, the precise location and orientation of NMDA are crucial for its effects on membrane properties. Molecular dynamics simulations of similar amphiphilic molecules suggest that the charged amine group will likely reside near the polar headgroup region of the lipids, interacting with the phosphate and carbonyl groups.[11] The hydrophobic octyl chains will extend into the nonpolar core of the bilayer, aligning with the fatty acid chains of the lipids. This orientation minimizes the exposure of the hydrophobic tails to the aqueous environment while allowing the polar headgroup to remain in a more favorable polar environment.
Caption: Postulated orientation of N-Methyldioctylamine within a lipid monolayer.
Effects on Bilayer Properties
The incorporation of NMDA into the lipid bilayer can perturb its physical properties. These effects can include:
-
Changes in Membrane Fluidity: The insertion of the bulky dioctyl chains can disrupt the ordered packing of the lipid acyl chains, potentially increasing membrane fluidity.
-
Alterations in Bilayer Thickness: The presence of NMDA molecules could lead to a local increase or decrease in bilayer thickness, depending on the extent of interdigitation of its alkyl chains with the lipid tails.
-
Induction of Curvature: The conical shape of the NMDA molecule (a small headgroup with two bulky tails) may induce positive curvature in the membrane, which could be relevant for processes like membrane fusion or fission.
-
Formation of Non-lamellar Phases: At high concentrations, NMDA could potentially induce the formation of non-bilayer structures, such as micelles or hexagonal phases, which could lead to membrane disruption.
Experimental Methodologies for Studying the Interaction
A comprehensive understanding of the interaction between N-Methyldioctylamine and lipid bilayers requires the use of multiple biophysical techniques. Each technique provides a unique piece of the puzzle, and their combination allows for a more complete picture.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes associated with the binding of a ligand (NMDA) to a macromolecule (lipid vesicles).[12] This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Experimental Protocol:
-
Preparation of Lipid Vesicles:
-
Prepare a lipid film of the desired composition (e.g., DOPC, POPC, or a mixture with charged lipids) by evaporating the solvent from a lipid solution under a stream of nitrogen.
-
Hydrate the lipid film with a suitable buffer (e.g., PBS, HEPES) at a temperature above the lipid's phase transition temperature.
-
Create unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Preparation of NMDA Solution:
-
Prepare a stock solution of NMDA in a compatible solvent (e.g., ethanol, DMSO) and then dilute it into the same buffer used for the lipid vesicles.
-
-
ITC Experiment:
-
Load the lipid vesicle suspension into the sample cell of the ITC instrument.
-
Load the NMDA solution into the injection syringe.
-
Perform a series of injections of the NMDA solution into the sample cell while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat peaks to obtain the heat change per injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Caption: General workflow for a Molecular Dynamics (MD) simulation study.
Applications in Drug Delivery: N-Methyldioctylamine in Lipid Nanoparticles
One of the most promising applications of N-Methyldioctylamine is in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic agents, particularly nucleic acids like mRNA and siRNA. [13]In these formulations, NMDA can act as a cationic lipid, which is crucial for several reasons:
-
Encapsulation of Nucleic Acids: The positively charged amine group of NMDA can electrostatically interact with the negatively charged phosphate backbone of nucleic acids, facilitating their encapsulation within the LNP core.
-
Endosomal Escape: After the LNP is taken up by a cell via endocytosis, the endosome becomes acidified. The tertiary amine group of NMDA can become protonated in this acidic environment, leading to the "proton sponge" effect. This influx of protons and counter-ions causes osmotic swelling and eventual rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.
LNP Formulation Protocol (Microfluidic Mixing):
-
Preparation of Lipid-Ethanol Solution:
-
Dissolve N-Methyldioctylamine, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in ethanol.
-
-
Preparation of Aqueous Nucleic Acid Solution:
-
Dissolve the nucleic acid cargo in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.
-
Pump the two solutions through a microfluidic mixing device at a controlled flow rate. The rapid mixing of the two streams leads to the self-assembly of LNPs. [13]4. Purification and Characterization:
-
Dialyze the LNP suspension against a neutral buffer (e.g., PBS) to remove ethanol and raise the pH.
-
Characterize the LNPs for size, polydispersity, zeta potential, and encapsulation efficiency.
-
Conclusion and Future Directions
The interaction of N-Methyldioctylamine with lipid bilayers is a complex and multifaceted process that is fundamental to its applications in various fields, particularly in drug delivery. Its amphiphilic nature, coupled with the pH-dependent charge of its tertiary amine group, allows for efficient partitioning into lipid membranes and plays a key role in the formulation and function of lipid-based drug delivery systems.
Future research in this area should focus on:
-
Detailed Characterization of Bilayer Perturbations: Utilizing advanced techniques like neutron scattering and solid-state NMR to gain a more detailed understanding of how NMDA alters the structure and dynamics of lipid bilayers.
-
Influence of Lipid Composition: Systematically investigating the role of different lipid species (e.g., anionic lipids, cholesterol) on the interaction with NMDA.
-
Computational Modeling: Developing more sophisticated computational models to accurately predict the behavior of NMDA in complex biological membranes.
By continuing to explore the fundamental interactions of N-Methyldioctylamine with lipid bilayers, we can unlock its full potential in the development of next-generation drug delivery systems and other advanced materials.
References
-
Interactions of Novel Phosphonium Dye with Lipid Bilayers: A Molecular Dynamics Study. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Drug–Membrane Interaction as Revealed by Spectroscopic Methods: The Role of Drug Structure in the Example of Rifampicin, Levofloxacin and Rapamycin. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
N-Methyldioctylamine. (2024). ChemBK. Retrieved January 20, 2026, from [Link]
-
Elucidating the Influence of Lipid Composition on Bilayer Perturbations Induced by the N-Terminal Region of the Huntingtin Protein. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Fluorescence probe partitioning between Lo/Ld phases in lipid membranes. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Mechanisms of amine accumulation in, and egress from, lysosomes. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Membrane–drug interactions studied using model membrane systems. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Molecular dynamics simulations of lipid bilayers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Nanoparticles in Drug Delivery: From History to Therapeutic Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry. (n.d.). Springer. Retrieved January 20, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 4455-26-9: N-Methyl-N-octyl-1-octanamine | CymitQuimica [cymitquimica.com]
- 5. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence probe partitioning between Lo/Ld phases in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biomol.com [biomol.com]
The Strategic Application of N-Methyldioctylamine in Advanced Glycerophospholipid Metabolism Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complexity of the Glycerophospholipidome
The study of glycerophospholipids—the cornerstone of cellular membranes and critical signaling molecules—presents a significant analytical challenge.[1][2][3] The immense structural diversity, spanning various headgroups and countless acyl chain combinations, coupled with a wide dynamic range in biological systems, demands sophisticated analytical strategies.[1][3] Standard reversed-phase liquid chromatography often fails to adequately retain and resolve these amphiphilic molecules, leading to incomplete characterization and potential misinterpretation of their roles in complex metabolic pathways.[2][4] This guide introduces N-Methyldioctylamine, a tertiary amine, as a powerful tool to overcome these challenges, enabling more precise and comprehensive investigations into glycerophospholipid metabolism. We will delve into the mechanistic underpinnings of its utility as an ion-pairing agent in liquid chromatography-mass spectrometry (LC-MS) and provide a practical framework for its application, from sample preparation to data interpretation.
N-Methyldioctylamine: Physicochemical Profile and Safety Considerations
N-Methyldioctylamine (MDOHA) is a tertiary amine with the chemical formula C₁₇H₃₇N.[5] Its structure, featuring a methyl group and two octyl chains attached to a central nitrogen atom, imparts significant hydrophobicity, making it highly soluble in organic solvents commonly used in lipid extraction and chromatography.[6]
| Property | Value | Source |
| CAS Number | 4455-26-9 | [5] |
| Molecular Formula | C₁₇H₃₇N | [5] |
| Molecular Weight | 255.48 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid/oil | [6] |
| Density | ~0.793 g/mL at 25 °C | [7] |
| Boiling Point | 162-165 °C at 15 mmHg | [7] |
| Melting Point | -30.1 °C | [7] |
| Solubility | Soluble in organic solvents like dichloromethane, methanol, isopropanol. | [8] |
Safety Profile: N-Methyldioctylamine is classified as a skin and eye irritant and may cause respiratory irritation.[9] It is also very toxic to aquatic life.[9] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory when handling this compound.[9] All work should be performed in a well-ventilated area or a chemical fume hood.[9] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[9]
The Core Challenge: Resolving Glycerophospholipids in Complex Mixtures
Glycerophospholipids (GPs) are a major category of lipids that are essential to the structure and function of biological membranes.[10][11] Their metabolism is intricately linked to a vast array of cellular processes, from signal transduction to energy homeostasis.[11][12] The analytical complexity of the glycerophospholipidome arises from several factors:
-
Structural Isomerism: Numerous molecular species can exist for a single GP class, differing only in the length and saturation of their fatty acyl chains.
-
Isobaric Overlap: Different lipid species from different classes can have the same nominal mass, making them indistinguishable by mass spectrometry alone.
-
Poor Retention: The polar phosphate-containing headgroup makes many GPs insufficiently retained on conventional C18 reversed-phase columns, where they often elute near the void volume, co-eluting with other polar metabolites and suffering from significant ion suppression.
To overcome these hurdles, a chromatographic method that can differentiate between GP classes while also providing separation of individual molecular species is essential. This is where ion-pairing chromatography emerges as a key strategy.
Mechanism of Action: N-Methyldioctylamine as a Cationic Ion-Pairing Reagent
Ion-pairing chromatography (IPC) is a technique used in reversed-phase HPLC to improve the retention and separation of ionic compounds.[2] By adding an ion-pairing reagent to the mobile phase, a neutral, hydrophobic ion pair is formed with the charged analyte.[2]
In the context of glycerophospholipid analysis, N-Methyldioctylamine acts as a cationic ion-pairing reagent. At a slightly acidic pH, the tertiary amine group of MDOHA becomes protonated, acquiring a positive charge. This positively charged MDOHA molecule then forms a non-covalent, electrostatic interaction with the negatively charged phosphate group of a glycerophospholipid.
This newly formed ion pair is significantly more hydrophobic than the original anionic glycerophospholipid. This increased hydrophobicity leads to a stronger interaction with the non-polar stationary phase of a reversed-phase column (e.g., C18), resulting in increased retention times and improved chromatographic separation of different glycerophospholipid classes.
Caption: Mechanism of ion-pairing between N-Methyldioctylamine and a glycerophospholipid.
A Foundational Workflow for Glycerophospholipid Analysis using N-Methyldioctylamine
This section provides a detailed, step-by-step methodology for a typical lipidomics workflow incorporating N-Methyldioctylamine. This protocol is a validated starting point and should be optimized for specific instrumentation and biological matrices.
Caption: High-level experimental workflow for glycerophospholipid analysis.
Step-by-Step Experimental Protocol
A. Lipid Extraction (Modified Bligh & Dyer Method) [3]
-
Homogenization: Homogenize the biological sample (e.g., ~10-20 mg of tissue or 1x10⁶ cells) in a glass tube with 1 mL of ice-cold 0.1 N HCl. Add internal standards appropriate for each lipid class at this stage to ensure accurate quantification.
-
Solvent Addition: Add 2.5 mL of methanol and 1.25 mL of chloroform to the homogenate. Vortex vigorously for 1 minute to create a single-phase mixture.
-
Phase Separation: Add an additional 1.25 mL of chloroform and 1.25 mL of water. Vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 5 minutes at 4°C to facilitate phase separation.
-
Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer to a new glass tube.
-
Re-extraction: Repeat the extraction of the remaining aqueous phase with 2 mL of chloroform to maximize lipid recovery. Combine the organic phases.
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Storage: Store the dried lipid film at -80°C until analysis.
B. LC-MS Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 95:5 Water:Acetonitrile containing 10 mM Ammonium Acetate and 0.05% N-Methyldioctylamine. Adjust pH to ~4.5 with acetic acid.
-
Mobile Phase B (Organic): 90:10 Isopropanol:Acetonitrile containing 10 mM Ammonium Acetate and 0.05% N-Methyldioctylamine.
-
Causality Note: The slightly acidic pH ensures the protonation of N-Methyldioctylamine. The concentration of the ion-pairing agent is critical; too low may result in poor retention, while too high can cause significant ion suppression in the mass spectrometer. 0.05% is a robust starting point.
-
-
Sample Reconstitution: Reconstitute the dried lipid extract in 100 µL of a 9:1 Methanol:Chloroform mixture, vortex thoroughly, and transfer to an autosampler vial.
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Example LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 40 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 30 |
| 25.0 | 30 |
C. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes in separate injections.
-
Scan Range: m/z 300-1200.
-
Data Acquisition: Use a data-dependent acquisition (DDA) method, acquiring MS/MS spectra for the top 5-10 most abundant ions from each full scan.
-
Positive Mode: Expect to see glycerophospholipids as protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, and, crucially, as adducts with N-Methyldioctylamine [M+MDOHA+H]⁺.
-
Negative Mode: Glycerophospholipids are readily ionized in negative mode, typically appearing as deprotonated molecules [M-H]⁻ or acetate adducts [M+CH₃COO]⁻. This mode is excellent for obtaining fatty acyl chain information from MS/MS fragmentation.[3]
Data Interpretation: Unlocking the Molecular Detail
The use of N-Methyldioctylamine introduces a specific signature in the positive ion mode mass spectrum that is key to confident lipid identification.
-
Positive Ion Mode - The MDOHA Adduct: The primary advantage of this method is the formation of [M+MDOHA+H]⁺ adducts. The mass of this adduct will be the mass of the neutral lipid plus 256.49 Da (the mass of protonated N-Methyldioctylamine). This provides an additional, highly specific data point for confirming the identity of a glycerophospholipid, complementing the [M+H]⁺ and [M+Na]⁺ ions.
-
Negative Ion Mode - Structural Elucidation: While the ion-pairing agent is primarily for chromatography, the negative ion mode MS/MS data remains critical for structural detail. Fragmentation of the [M-H]⁻ precursor ion of a glycerophospholipid will yield product ions corresponding to the individual fatty acyl chains, allowing for the determination of the lipid's molecular species (e.g., PC 16:0/18:1).[3]
-
Integrated Analysis: A robust identification workflow involves:
-
Detecting a feature at a specific retention time in negative mode.
-
Performing MS/MS in negative mode to identify the fatty acyl chains.
-
Correlating this retention time with the corresponding features in the positive mode run.
-
Confirming the presence of the correct [M+H]⁺, [M+Na]⁺, and the highly specific [M+MDOHA+H]⁺ ions in the positive mode data.
-
Applications in Glycerophospholipid Metabolism and Drug Development
The enhanced separation and identification capabilities afforded by N-Methyldioctylamine have direct applications in several research areas:
-
Metabolic Pathway Analysis: By accurately quantifying changes in various GP classes (e.g., Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylserine (PS), Phosphatidylinositol (PI)), researchers can gain deeper insights into metabolic remodeling during disease progression or in response to stimuli.[12]
-
Biomarker Discovery: The ability to resolve and identify low-abundance or previously co-eluting lipid species can lead to the discovery of novel biomarkers for early disease diagnosis or patient stratification.
-
Drug Development: Many drugs exert their effects by modulating lipid metabolism. This analytical approach can be used to assess the on-target and off-target effects of drug candidates on the cellular lipidome. Furthermore, understanding the lipid composition of drug delivery systems, such as liposomes, is critical for their efficacy and stability.
Conclusion: A Powerful Reagent for High-Fidelity Lipidomics
N-Methyldioctylamine serves as a highly effective tool for advancing glycerophospholipid metabolism research. By functioning as a potent ion-pairing reagent, it systematically addresses the core chromatographic challenges associated with this diverse class of lipids. The resulting improvements in retention, resolution, and peak shape, combined with the formation of specific mass spectrometric adducts, create a self-validating system that enhances the confidence and depth of lipid identification and quantification. For researchers and drug developers aiming to unravel the intricate roles of glycerophospholipids in health and disease, the strategic integration of N-Methyldioctylamine into their analytical workflows represents a significant step toward achieving more accurate and impactful results.
References
-
Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation. PubMed Central. [Link]
-
A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites. PubMed. [Link]
-
Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation. PubMed Central. [Link]
-
Glycerophospholipid Identification and Quantitation by Electrospray Ionization Mass Spectrometry. LIPID MAPS. [Link]
-
Steps Required to Interpret Lipidomics Data. MetwareBio. [Link]
-
Improved Structural Characterization of Glycerophospholipids and Sphingomyelins with Real-Time Library Searching. PubMed Central. [Link]
-
Purification of phospholipids by preparative high pressure liquid chromatography. ScienceDirect. [Link]
-
Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. PubMed Central. [Link]
-
Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. PubMed Central. [Link]
-
Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. ResearchGate. [Link]
-
Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers. ScienceOpen. [Link]
-
(PDF) Mass-Spectrometry-Based Lipidomics. ResearchGate. [Link]
-
Separation and Quantitation of Phospholipids and Lysophospholipids by High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Comparing Ion-Pairing Reagents and Sample Dissolution Solvents for Ion-Pairing Reversed-Phase Liquid chromatography/electrospray Ionization Mass Spectrometry Analysis of Oligonucleotides. PubMed. [Link]
-
Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. AMOLF Institutional Repository. [Link]
-
Advancements in Mass Spectrometry-Based Targeted Metabolomics and Lipidomics: Implications for Clinical Research. MDPI. [Link]
-
Recent Analytical Methodologies in Lipid Analysis. MDPI. [Link]
-
N-Methyl-N-octyl-1-octanamine. PubChem. [Link]
-
N-Methyldioctylamine CAS#: 4455-26-9. ChemWhat. [Link]
-
The use of mass spectrometry in lipidomics. SlideShare. [Link]
-
Glycerophospholipid metabolism: back to the future. PubMed. [Link]
-
Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies. MDPI. [Link]
-
Lipidomic Analysis. ACS Publications. [Link]
-
Combining ion pairing agents for enhanced analysis of oligonucleotide therapeutics by reversed phase-ion pairing ultra performance liquid chromatography (UPLC). ResearchGate. [Link]
-
Separation of phospholipids by high-performance liquid chromatography: all major classes, including ethanolamine and choline plasmalogens, and most minor classes, including lysophosphatidylethanolamine. PubMed. [Link]
-
Harnessing Synthetic Lipids for Drug Development: Strategies for Success. CordenPharma. [Link]
-
Chiral separation of glycerolipids by high-performance liquid chromatography. SciSpace. [Link]
-
Lipidomics unveils the complexity of the lipidome in metabolic diseases. PubMed Central. [Link]
-
Applications of Mass Spectrometry for Cellular Lipid Analysis. PubMed Central. [Link]
Sources
- 1. Separation of phospholipids by high-performance liquid chromatography: all major classes, including ethanolamine and choline plasmalogens, and most minor classes, including lysophosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Improved Structural Characterization of Glycerophospholipids and Sphingomyelins with Real-Time Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. scienceopen.com [scienceopen.com]
An In-Depth Technical Guide to the Environmental Fate and Biodegradability of N-Methyldioctylamine
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
N-Methyldioctylamine, a tertiary aliphatic amine with the chemical formula C₁₇H₃₇N, finds application as an intermediate in chemical synthesis. Its entry into the environment necessitates a thorough understanding of its fate and persistence. This technical guide provides a comprehensive analysis of the environmental fate and biodegradability of N-Methyldioctylamine, drawing upon predictive models, data from analogous compounds, and established scientific principles. Key physicochemical properties, including its octanol-water partition coefficient (log Kₒw), water solubility, and soil organic carbon-water partitioning coefficient (Kₒc), are estimated to predict its environmental distribution. The guide further explores its susceptibility to abiotic degradation processes such as hydrolysis and photolysis, and provides a detailed examination of its potential for biotic degradation. A plausible microbial degradation pathway is proposed, and its potential for bioaccumulation and ecotoxicity is evaluated. Standardized experimental protocols for assessing biodegradability are also detailed to provide a framework for empirical validation.
Introduction to N-Methyldioctylamine and its Environmental Relevance
N-Methyldioctylamine is a tertiary amine characterized by a methyl group and two octyl chains attached to a central nitrogen atom. Its primary industrial use is as a chemical intermediate.[1] The presence of long alkyl chains suggests a lipophilic nature, which can influence its behavior and distribution in the environment. The release of N-Methyldioctylamine into aquatic and terrestrial ecosystems, whether through industrial effluent or other means, raises questions about its persistence, potential to accumulate in organisms, and overall ecological impact. A GHS classification highlights that it is very toxic to aquatic life, underscoring the importance of understanding its environmental dynamics.[2]
Physicochemical Properties and Environmental Partitioning
The environmental partitioning of a chemical is largely governed by its physicochemical properties. In the absence of extensive experimental data for N-Methyldioctylamine, Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™, provide valuable estimations.[3][4][5]
| Property | Predicted Value | Implication for Environmental Fate |
| Molecular Weight | 255.48 g/mol [1] | Influences diffusion and transport. |
| Log Kₒw (Octanol-Water Partition Coefficient) | 7.26 (Estimated) | High potential for partitioning into organic matter and lipids, suggesting low water solubility and potential for bioaccumulation. |
| Water Solubility | 0.002 mg/L (Estimated) | Very low water solubility, indicating it will predominantly be found in soil, sediment, and biota rather than in the water column. |
| Soil Organic Carbon-Water Partitioning Coefficient (Log Kₒc) | 4.85 (Estimated) | Strong adsorption to soil and sediment organic matter, leading to low mobility in soil and accumulation in sediments. |
| Vapor Pressure | 0.00168 mmHg at 25°C[6] | Low volatility, suggesting it is unlikely to be present in significant concentrations in the atmosphere. |
| pKa | 9.97 (Predicted)[1] | As a tertiary amine, it will be protonated and exist as a cation in acidic to neutral environmental pHs, which can influence its sorption behavior. |
Note: Estimated values are derived from QSAR models and should be confirmed by experimental data where possible.
The high log Kₒw and log Kₒc values strongly indicate that N-Methyldioctylamine will preferentially partition from water into soil, sediment, and biological tissues. Its low water solubility and vapor pressure further support its tendency to accumulate in solid environmental matrices.
Abiotic Degradation: Hydrolysis and Photolysis
Abiotic degradation processes can contribute to the transformation of chemicals in the environment.
Hydrolysis
Hydrolysis is the breakdown of a compound due to its reaction with water. For tertiary alkylamines like N-Methyldioctylamine, the C-N bond is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9).[7] While hydrolysis of some amines can be catalyzed by acids or bases, significant degradation through this pathway in the environment is not anticipated for N-Methyldioctylamine.[8][9] The HYDROWIN™ module of EPI Suite™ does not estimate hydrolysis rates for this class of compounds, further suggesting it is not a primary degradation route.[3]
Photolysis
Photolysis is the degradation of a molecule by light. Aliphatic amines do not absorb light in the solar spectrum (wavelengths > 290 nm) and are therefore not expected to undergo direct photolysis in aquatic environments.[10][11][12] Indirect photolysis, mediated by reactive species such as hydroxyl radicals present in sunlit waters, can contribute to the degradation of some organic compounds.[13][14] However, for long-chain aliphatic amines, this process is generally considered to be slow and not a significant environmental fate process compared to biodegradation.
Biodegradability
The primary mechanism for the environmental removal of N-Methyldioctylamine is expected to be microbial degradation.
Predicted Biodegradability
QSAR models, such as BIOWIN™ within EPI Suite™, can provide an initial assessment of a chemical's biodegradability.[15] Predictions for N-Methyldioctylamine suggest that it is not readily biodegradable. This is consistent with the general observation that long-chain and tertiary amines can be more resistant to rapid microbial breakdown compared to their shorter-chain, primary counterparts.[5]
Proposed Microbial Degradation Pathway
While specific studies on N-Methyldioctylamine are lacking, a plausible degradation pathway can be proposed based on the known metabolism of other long-chain and tertiary amines by microorganisms.[16][17] The degradation is likely initiated by an oxidative attack on one of the alkyl chains or the methyl group.
A probable pathway involves the following steps:
-
N-dealkylation or N-demethylation: A monooxygenase enzyme could catalyze the hydroxylation of the carbon adjacent to the nitrogen atom in one of the octyl chains or the methyl group. This is a common initial step in the degradation of tertiary amines.
-
Formation of an Unstable Intermediate: The hydroxylated intermediate would be unstable and spontaneously break down.
-
If an octyl chain is attacked, it would yield dioctylamine and formaldehyde.
-
If the methyl group is attacked, it would yield N-methyloctylamine and octanal.
-
-
Further Degradation of Intermediates:
-
The resulting secondary and primary amines (dioctylamine and N-methyloctylamine) would undergo further dealkylation, ultimately yielding octylamine and methylamine.
-
The aldehydes (formaldehyde and octanal) would be oxidized to their corresponding carboxylic acids (formic acid and octanoic acid).
-
-
β-Oxidation: The long-chain carboxylic acid (octanoic acid) would then be metabolized through the well-established β-oxidation pathway, breaking it down into two-carbon units (acetyl-CoA) that can enter the citric acid cycle for energy production.
-
Mineralization: The smaller molecules, such as formic acid, methylamine, and ammonia, would be further utilized by microorganisms as carbon and nitrogen sources, leading to the ultimate mineralization of the parent compound to carbon dioxide, water, and inorganic nitrogen.
Figure 1: Proposed microbial degradation pathway for N-Methyldioctylamine.
Bioaccumulation Potential
Bioaccumulation is the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The high estimated log Kₒw of 7.26 for N-Methyldioctylamine suggests a strong potential for bioaccumulation in aquatic organisms.
The Bioconcentration Factor (BCF) is a key metric for assessing bioaccumulation. QSAR models can provide an estimate of the BCF. The BCFBAF™ program in EPI Suite™ predicts a log BCF of 3.85, which corresponds to a BCF value of approximately 7080. A BCF value greater than 5000 is generally considered to indicate a very high potential for bioaccumulation. Therefore, N-Methyldioctylamine is expected to bioaccumulate significantly in aquatic organisms.
Ecotoxicity Profile
Long-chain amines, particularly cationic surfactants, are known to exert toxicity to aquatic organisms by disrupting cell membranes. The toxicity of amines can vary with chain length.[9] For example, the 48-hour EC₅₀ (effective concentration for 50% of the population) for similar long-chain amines on Daphnia magna can be in the low mg/L range.[16][17] Given its long alkyl chains and cationic nature at environmental pH, N-Methyldioctylamine is expected to exhibit significant acute and chronic toxicity to fish, invertebrates, and algae.
Experimental Protocols for Biodegradability Assessment
To empirically determine the biodegradability of N-Methyldioctylamine, standardized test methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), should be employed.[15] Given its low water solubility and potential volatility, the OECD 301F (Manometric Respirometry Test) or OECD 301B (CO₂ Evolution Test) are suitable methods.[12]
OECD 301F: Manometric Respirometry Test
This method is well-suited for poorly soluble substances.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask with a headspace of air. The consumption of oxygen due to microbial respiration is measured over 28 days using a respirometer. The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD).
Step-by-Step Methodology:
-
Preparation of Test Medium: A mineral salt medium is prepared according to OECD 301 guidelines.
-
Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is collected, and a suitable volume is added to the test medium to achieve a final concentration of a few milligrams of suspended solids per liter.
-
Test Setup:
-
Test Vessels: Multiple respirometer flasks are prepared containing the mineral medium, inoculum, and the test substance (N-Methyldioctylamine) at a concentration that will yield sufficient oxygen consumption (e.g., 100 mg/L).
-
Blank Controls: Flasks containing only the mineral medium and inoculum are run in parallel to measure endogenous respiration.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested in parallel to verify the activity of the inoculum.
-
-
Incubation: The flasks are incubated at a constant temperature (e.g., 20-25 °C) in the dark for 28 days. The contents are continuously stirred.
-
Measurement: The oxygen consumption in each flask is measured continuously or at regular intervals.
-
Data Analysis: The net oxygen consumption due to the degradation of the test substance is calculated by subtracting the oxygen consumption in the blank controls. The percentage of biodegradation is then calculated as: % Biodegradation = (Oxygen Consumed / ThOD) x 100
Pass Criteria for Ready Biodegradability: ≥ 60% of ThOD is consumed within a 10-day window during the 28-day test period.
Figure 2: Experimental workflow for the OECD 301F Manometric Respirometry Test.
Conclusion
Based on predictive modeling and data from analogous compounds, N-Methyldioctylamine is expected to be a persistent and bioaccumulative substance in the environment. Its high lipophilicity will lead to strong partitioning into soil, sediment, and biota. Abiotic degradation pathways such as hydrolysis and photolysis are not considered significant. The primary route of its environmental degradation is microbial action, although it is not expected to be readily biodegradable. The proposed biodegradation pathway involves N-dealkylation and subsequent β-oxidation of the resulting fatty acids. Its high predicted bioaccumulation factor and known aquatic toxicity warrant careful management of its release into the environment. Empirical testing following standardized protocols, such as OECD 301F, is essential to validate these predictions and accurately assess its environmental risk.
References
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (n.d.). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry.
- van Ginkel, C. G., et al. (2007). Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge. Journal of Industrial Microbiology & Biotechnology, 34(5), 345-351.
- ENVIRONMENTAL. (n.d.). Daphnia magna LC50 48h.
- PubChem. (n.d.). Dioctylamine.
- Journal of the Chemical Society, Dalton Transactions. (n.d.). The kinetics of base hydrolysis of chloropentakis(alkylamine)rhodium(III) ions.
- FEMS Microbiology Ecology. (n.d.). Anaerobic degradation of long-chain alkylamines by a denitrifying Pseudomonas stutzeri.
- US EPA. (2025, August 25).
- Chemistry For Sustainability. (n.d.). EPI Suite™.
- ChemSafetyPro. (2017, September 14). How to Use US EPA EPI Suite to Predict Chemical Substance Properties.
- Ellington, J. J. (n.d.).
- PubChem. (n.d.). N-Methyl-N-octyl-1-octanamine.
- US EPA. (2012). Sustainable Futures / P2 Framework Manual 2012 EPA-748-B12-001 5.
- PubMed. (2013, October 30). Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests.
- PubMed. (n.d.). Bioaccumulation assessment using predictive approaches.
- OECD. (n.d.). Test No. 301: Ready Biodegradability.
- PubMed. (2008, July 1). Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines.
- ResearchGate. (2022, July 21).
- PubMed Central. (n.d.).
- PubMed. (n.d.). Environmental assessment of the alkanolamines.
- Aropha. (n.d.).
- ResearchGate. (2015, May 12). Why are long chain amines less toxic than short chain amines?
- US EPA. (2016, September 7). Download EPI Suite™ - Estimation Program Interface v4.11 | Predictive Models and Tools for Assessing Chemicals under the Toxic Substances Control Act (TSCA).
- TCI Chemicals. (2025, June 23).
- MDPI. (n.d.).
- ChemicalBook. (n.d.). N-Methyldioctylamine | 4455-26-9.
- ARKAT USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- PubMed. (n.d.). Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET).
- PubMed. (n.d.). Acute aquatic toxicity of arsenic-based chemical warfare agents to Daphnia magna.
- PubMed. (n.d.). Toxicity of agricultural chemicals in Daphnia magna.
- Water Quality Australia. (n.d.).
- ResearchGate. (n.d.). Novel Machine Learning Model Correlating CO2 Equilibrium Solubility in Three Tertiary Amines | Request PDF.
- PubMed. (n.d.).
- Regulations.gov. (2011, November 15). Final Report (November 2011):.
- PMC. (2024, September 27). Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals.
- ChemBK. (n.d.). N-Methyldioctylamine.
Sources
- 1. Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. epa.gov [epa.gov]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. The kinetics of base hydrolysis of chloropentakis(alkylamine)rhodium(III) ions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum Half-Lives for Short- and Long-Chain Perfluoroalkyl Acids after Ceasing Exposure from Drinking Water Contaminated by Firefighting Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. ENVIRONMENTAL [oasis-lmc.org]
- 15. Acute aquatic toxicity of arsenic-based chemical warfare agents to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes and Protocols for the Reactive Extraction of Organic Acids Using 1-Decanamine, N-methyl-N-octyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Organic Acid Purification
The recovery and purification of organic acids from aqueous streams, such as fermentation broths or industrial wastewater, is a critical step in the production of bio-based chemicals and pharmaceuticals. Traditional separation methods often suffer from low efficiency, high energy consumption, or the generation of significant waste. Reactive extraction has emerged as a highly effective and sustainable alternative, offering high selectivity and efficiency in the separation of carboxylic acids from dilute aqueous solutions.
This application note provides a detailed guide to the use of 1-Decanamine, N-methyl-N-octyl- , a tertiary amine, as a reactive extractant for organic acids. We will delve into the chemical principles governing this process, provide comprehensive experimental protocols, and present data to illustrate the efficacy of this method. While specific data for 1-Decanamine, N-methyl-N-octyl- is limited in publicly available literature, its structural similarity to other long-chain tertiary amines, such as tri-n-octylamine (TOA), allows for well-founded procedural and mechanistic inferences.
The Science of Reactive Extraction with Tertiary Amines
Reactive extraction is a separation technique where the target solute (in this case, an organic acid) reacts with an extractant in an organic phase to form a complex that is highly soluble in the organic phase. This process significantly enhances the distribution of the organic acid into the organic phase, allowing for its efficient removal from the aqueous feed.
The key to this process is the acid-base reaction between the carboxylic acid (R-COOH) and the tertiary amine (R'₃N) extractant. The amine, acting as a Lewis base, forms an ion-pair complex with the acid. This reaction can be represented as follows:
R-COOH (aq) + R'₃N (org) ⇌ [R-COO⁻HNR'₃⁺] (org)
The efficiency of this extraction is influenced by several factors, including the basicity of the amine, the pKa of the organic acid, the nature of the diluent used in the organic phase, temperature, and the pH of the aqueous phase.
Why 1-Decanamine, N-methyl-N-octyl-?
1-Decanamine, N-methyl-N-octyl- (C₁₉H₄₁N) is a high molecular weight tertiary amine. Its long alkyl chains (decyl and octyl groups) impart a high degree of hydrophobicity, making it practically insoluble in water and an excellent candidate for a water-immiscible organic phase. The nitrogen atom's lone pair of electrons provides the basicity required to react with and extract organic acids. Its structure suggests a strong affinity for organic acids, similar to the well-studied tri-n-octylamine (TOA).
Physicochemical Properties of 1-Decanamine, N-methyl-N-octyl-
| Property | Value | Source |
| Molecular Formula | C₁₉H₄₁N | |
| Molecular Weight | 283.54 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Insoluble in water, soluble in organic solvents | |
| Application | Surfactant, emulsifier, rust inhibitor, intermediate in chemical synthesis |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the reactive extraction of a model organic acid, such as citric acid or lactic acid, from an aqueous solution using 1-Decanamine, N-methyl-N-octyl-.
Materials and Reagents
-
Extractant: 1-Decanamine, N-methyl-N-octyl- (CAS No. 22020-14-0)
-
Diluent: A suitable organic solvent. Common choices include:
-
Active Diluents (Modifiers): 1-octanol, 1-decanol. These polar solvents can improve the solvation of the acid-amine complex and prevent the formation of a third phase.
-
Inert Diluents: n-undecane, kerosene, toluene. These non-polar solvents are often used in combination with a modifier.
-
-
Model Organic Acid: Citric acid or Lactic acid
-
Aqueous Phase: Deionized water
-
Stripping Agent (for back-extraction): Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) solution (e.g., 1 M).
-
Analytical Standards: Pure organic acid for calibration
-
Glassware: Separatory funnels, beakers, flasks, pipettes
-
Equipment: Magnetic stirrer, pH meter, analytical balance, HPLC or GC-MS for analysis.
Protocol 1: Preparation of the Organic and Aqueous Phases
-
Organic Phase Preparation:
-
Prepare a solution of 1-Decanamine, N-methyl-N-octyl- in the chosen diluent system. A typical concentration range for the amine is 10-40% (w/w or v/v).
-
For a binary diluent system, a common ratio is a mixture of an active and an inert diluent (e.g., 40% 1-octanol and 60% n-undecane).
-
Example: To prepare 100 mL of a 20% (v/v) solution of the amine in a 1:1 mixture of 1-octanol and n-undecane, mix 20 mL of 1-Decanamine, N-methyl-N-octyl-, 40 mL of 1-octanol, and 40 mL of n-undecane.
-
-
Aqueous Phase Preparation:
-
Prepare a stock solution of the desired organic acid in deionized water at a known concentration (e.g., 0.1 M to 1 M).
-
The initial pH of the aqueous phase is a critical parameter. For efficient extraction with amines, the pH should be below the pKa of the organic acid to ensure it is in its undissociated form.
-
Protocol 2: Reactive Extraction Procedure
Caption: Workflow for reactive extraction and back-extraction.
-
Phase Contact:
-
Transfer equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases into a separatory funnel.
-
-
Equilibration:
-
Shake the separatory funnel vigorously for a sufficient time to reach equilibrium. This can range from a few minutes to over an hour, depending on the system. A typical time is 30-60 minutes.
-
-
Phase Separation:
-
Allow the phases to separate completely. The formation of a third phase (a stable emulsion) can sometimes occur, particularly at high amine or acid concentrations. The choice of diluent can help mitigate this.
-
-
Sample Collection:
-
Carefully separate the aqueous phase (raffinate) from the organic phase (loaded extract).
-
-
Analysis:
-
Determine the concentration of the organic acid remaining in the aqueous phase using a suitable analytical technique such as HPLC, GC-MS, or titration.
-
Protocol 3: Back-Extraction (Stripping)
The recovery of the organic acid from the loaded organic phase is a crucial step for process viability. This is typically achieved by back-extraction into a fresh aqueous phase.
-
Phase Contact:
-
Combine the loaded organic phase with an aqueous stripping solution, such as 1 M sodium carbonate or sodium bicarbonate, in a separatory funnel.
-
-
Equilibration and Separation:
-
Shake the funnel to allow the stripping agent to react with the acid-amine complex, releasing the organic acid into the new aqueous phase as a salt.
-
-
Recovery and Regeneration:
-
Separate the phases. The organic acid is now in the aqueous phase as a salt, from which it can be recovered by acidification. The organic phase, now regenerated, can be recycled for further extraction cycles.
-
Data Presentation and Interpretation
The efficiency of the reactive extraction process is typically evaluated using the following parameters:
-
Distribution Coefficient (D): The ratio of the total concentration of the organic acid in the organic phase to its total concentration in the aqueous phase at equilibrium.
-
D = [HA]org / [HA]aq
-
-
Extraction Efficiency (%E): The percentage of the organic acid transferred from the aqueous phase to the organic phase.
-
%E = (D / (D + V_aq/V_org)) * 100 (where V is the volume of the respective phase)
-
Illustrative Data (Based on Tri-n-octylamine as a Model)
The following table presents typical data for the reactive extraction of lactic acid using tri-n-octylamine (TOA), which is expected to be comparable to 1-Decanamine, N-methyl-N-octyl-.
| TOA in Organic Phase (% w/w) | Diluent System | Initial Lactic Acid (mol/L) | Distribution Coefficient (D) | Extraction Efficiency (%) |
| 20 | 1-octanol | 0.5 | ~1.5 | ~60 |
| 40 | 1-octanol | 0.5 | ~5.0 | ~83 |
| 20 | 1:1 1-octanol/n-undecane | 0.5 | ~2.5 | ~71 |
| 40 | 1:1 1-octanol/n-undecane | 0.5 | ~12.0 | ~92 |
Note: This data is illustrative and synthesized from multiple sources on TOA. Actual results with 1-Decanamine, N-methyl-N-octyl- may vary.
Mechanism of Reactive Extraction
The underlying chemical mechanism of reactive extraction with a tertiary amine involves the formation of an acid-amine complex.
Caption: Chemical equilibrium in reactive extraction.
The equilibrium of this reaction is shifted towards the formation of the complex in the organic phase, driving the extraction process. The stability of this complex is a key factor in the overall efficiency.
Conclusion and Future Perspectives
1-Decanamine, N-methyl-N-octyl- presents a promising option as a reactive extractant for the recovery of organic acids from aqueous solutions. Its physicochemical properties, particularly its high molecular weight and hydrophobicity, make it well-suited for creating a stable, water-immiscible organic phase. The protocols and principles outlined in this application note provide a solid foundation for researchers and professionals to develop and optimize reactive extraction processes for their specific applications.
Further research should focus on generating specific experimental data for 1-Decanamine, N-methyl-N-octyl- to precisely quantify its extraction efficiency for various organic acids and to optimize the diluent systems and operating conditions. The exploration of its use in integrated processes, such as extractive fermentation, could also unlock new possibilities for efficient and sustainable bioproduction.
References
-
Mungma, N., Kienberger, M., & Siebenhofer, M. (2019). Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. ChemEngineering, 3(2), 42. [Link]
-
LookChem. (n.d.). 1-Decanamine,N-methyl-N-octyl- MSDS CasNo.22020-14-0. Retrieved from [Link]
- Yetişen, M., Baltacıoğlu, C., & Uslu, H. (2022). Reactive Extraction of Lactic Acid Using Trioctylamine with Environmentally Friendly Solvents. *Turkish
Application Notes and Protocols for the Recovery of Itaconic Acid Using N-Methyldioctylamine as an Extractant
Introduction: The Challenge of Itaconic Acid Recovery
Itaconic acid (IA), a bio-based platform chemical, holds immense promise for the synthesis of sustainable polymers and resins. Produced via fermentation, typically by the fungus Aspergillus terreus, its recovery from the aqueous fermentation broth presents a significant downstream processing challenge that impacts the economic viability of its production.[1] Traditional recovery methods like crystallization can be energy-intensive and may suffer from yield losses.[2] Reactive extraction has emerged as a highly efficient and promising alternative for the in-situ or ex-situ recovery of carboxylic acids like itaconic acid from fermentation broths.[1][3] This application note provides a detailed guide to the use of N-methyldioctylamine, a tertiary amine, as a potent extractant for itaconic acid.
N-methyldioctylamine, in conjunction with appropriate diluents, facilitates the selective transfer of itaconic acid from the aqueous phase to an organic phase through a reversible chemical reaction. This process can alleviate product inhibition during fermentation and simplify the subsequent purification steps.[1] This document will delve into the fundamental principles of this reactive extraction system, provide detailed experimental protocols for both extraction and stripping, and present key data to guide researchers and process development scientists.
Core Principles of Reactive Extraction with N-Methyldioctylamine
The reactive extraction of itaconic acid using N-methyldioctylamine is based on the principle of forming an acid-amine complex that is soluble in an organic diluent. The overall process can be broken down into two key stages: extraction and stripping (back-extraction).
The Extraction Mechanism
Itaconic acid is a dicarboxylic acid with two pKa values (pKa₁ ≈ 3.85 and pKa₂ ≈ 5.45). The efficiency of the extraction is highly dependent on the pH of the aqueous phase.[1] At a pH below its first pKa, itaconic acid exists predominantly in its undissociated form. In this state, the tertiary amine, N-methyldioctylamine (MDOA), which acts as a Lewis base, reacts with the undissociated itaconic acid (H₂IA) to form an ion-pair complex. This complex is then solubilized in the organic phase.
The general reaction can be represented as:
H₂IA (aq) + n MDOA (org) ⇌ (H₂IA)·(MDOA)n (org)
The stoichiometry of the complex (the value of 'n') can vary depending on the concentration of the amine and the nature of the diluent.
Diagram of the Reactive Extraction Workflow
Caption: General workflow for itaconic acid recovery.
The Role of Diluents and Modifiers
The choice of diluent for the organic phase is critical as it influences the extraction efficiency, phase separation characteristics, and biocompatibility of the system. Diluents can be categorized as active or inactive.
-
Active Diluents (Modifiers): Alcohols like 1-octanol are considered active diluents or modifiers. They can solvate the acid-amine complex, enhancing its solubility in the organic phase and preventing the formation of a third phase.[4][5]
-
Inactive Diluents: Alkanes and some esters are considered inactive diluents. They primarily serve as the carrier for the extractant.
Studies have shown that a combination of N-methyldioctylamine with diluents such as 1-octanol, pentylacetate, or methyloctanoate results in high extraction yields.[3][6]
Experimental Protocols
The following protocols are synthesized from published literature and provide a framework for the recovery of itaconic acid using N-methyldioctylamine. Optimization of specific parameters may be required based on the initial concentration of itaconic acid and the composition of the fermentation broth.
Protocol 1: Reactive Extraction of Itaconic Acid
This protocol details the extraction of itaconic acid from an aqueous solution into an organic phase containing N-methyldioctylamine.
Materials:
-
Aqueous feed solution: Purified itaconic acid solution or clarified fermentation broth.
-
N-methyldioctylamine (MDOA), ≥95% purity.
-
1-Octanol, as a diluent and modifier.
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment.
-
Separatory funnel or centrifuge tubes.
-
pH meter.
-
Shaker or vortex mixer.
-
Centrifuge (optional, for enhancing phase separation).
Procedure:
-
Preparation of the Aqueous Phase:
-
If using a fermentation broth, clarify it by centrifugation and/or filtration to remove microbial cells and other solid debris.
-
Measure the initial concentration of itaconic acid in the aqueous phase using a suitable analytical method (e.g., HPLC).
-
Adjust the pH of the aqueous phase to a value below the first pKa of itaconic acid (typically pH 2.0-3.5) using HCl. This is crucial for ensuring the acid is in its undissociated form.
-
-
Preparation of the Organic Phase:
-
Prepare the organic phase by dissolving N-methyldioctylamine in 1-octanol. A typical starting concentration is 30% (v/v) N-methyldioctylamine in 1-octanol. The optimal concentration may vary and should be determined experimentally.
-
-
Extraction:
-
In a separatory funnel or a suitable vessel, combine the aqueous and organic phases at a defined phase ratio (e.g., 1:1 v/v).
-
Agitate the mixture vigorously for a predetermined time (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C) to ensure thorough mixing and allow the reactive extraction to reach equilibrium.
-
After agitation, allow the phases to separate. If separation is slow or an emulsion forms, centrifugation can be employed to break the emulsion and achieve a clear separation.
-
-
Analysis:
-
Carefully separate the two phases. The upper phase will typically be the organic phase, and the lower phase will be the aqueous phase (raffinate).
-
Measure the concentration of itaconic acid remaining in the aqueous phase (raffinate) using the same analytical method as in step 1.
-
The concentration of itaconic acid in the organic phase can be determined by mass balance.
-
-
Calculation of Extraction Efficiency:
-
Calculate the extraction efficiency (%E) using the following formula: %E = [(C_initial - C_final) / C_initial] * 100 where:
-
C_initial is the initial concentration of itaconic acid in the aqueous phase.
-
C_final is the final concentration of itaconic acid in the aqueous phase after extraction.
-
-
Diagram of the Extraction Equilibrium
Caption: Equilibrium of itaconic acid extraction.
Protocol 2: Stripping (Back-Extraction) of Itaconic Acid
This protocol describes the recovery of itaconic acid from the loaded organic phase back into a fresh aqueous solution.
Materials:
-
Loaded organic phase from Protocol 1.
-
Stripping agent: Sodium hydroxide (NaOH) solution (e.g., 1 M).
-
Separatory funnel or centrifuge tubes.
-
Shaker or vortex mixer.
-
Centrifuge (optional).
-
pH meter.
Procedure:
-
Preparation of the Stripping Solution:
-
Prepare an aqueous solution of the stripping agent. A 1 M NaOH solution is a common choice for back-extraction.
-
-
Stripping:
-
In a separatory funnel, combine the loaded organic phase with the stripping solution at a defined phase ratio (e.g., 1:1 v/v).
-
Agitate the mixture vigorously for a sufficient time (e.g., 30 minutes) at a constant temperature. The hydroxide ions (OH⁻) from the NaOH will react with the itaconic acid in the complex, converting it to its water-soluble salt (sodium itaconate) and regenerating the free amine in the organic phase.
-
-
Phase Separation:
-
Allow the phases to separate. The regenerated organic phase can be recycled for further extraction cycles. The aqueous phase now contains the sodium salt of itaconic acid.
-
-
Analysis and Further Processing:
-
Measure the concentration of itaconate in the aqueous product solution.
-
The aqueous solution of sodium itaconate can be further processed to recover solid itaconic acid, for example, by acidification followed by crystallization.
-
Quantitative Data Summary
The efficiency of itaconic acid extraction is influenced by several factors, most notably the concentration of the amine extractant. The following table summarizes the effect of N-methyldioctylamine concentration on the extraction yield, based on available literature data.[3]
| N-Methyldioctylamine Concentration in 1-Octanol | Approximate Extraction Yield of Itaconic Acid (%) |
| 0.2 M | ~75% |
| 0.5 M | ~85% |
| 1.0 M | >90% |
Note: These values are indicative and can vary depending on the initial itaconic acid concentration, pH, and temperature.
Biocompatibility and Considerations for In-Situ Product Recovery (ISPR)
For the application of reactive extraction in an integrated fermentation process (In-Situ Product Recovery - ISPR), the biocompatibility of the organic phase with the producing microorganism is of paramount importance. The extractant and diluent should exhibit low toxicity to avoid inhibiting microbial growth and itaconic acid production.
While reactive extraction systems based on tertiary amines have been successfully integrated into fermentation processes, specific data on the biotoxicity of N-methyldioctylamine towards Aspergillus terreus is limited in the current literature. Most studies on ISPR for itaconic acid have focused on trioctylamine. Therefore, it is crucial for researchers to conduct specific toxicity studies to evaluate the effect of the N-methyldioctylamine/1-octanol system on the growth and productivity of the specific A. terreus strain being used before implementing it in an ISPR configuration.
Conclusion and Future Perspectives
N-methyldioctylamine is an effective extractant for the recovery of itaconic acid from aqueous solutions. When used in combination with a suitable diluent like 1-octanol, it can achieve high extraction efficiencies. The subsequent stripping of itaconic acid can be readily accomplished using a basic solution, allowing for the regeneration and recycling of the organic solvent.
The protocols and data presented in this application note provide a solid foundation for the development of robust and efficient itaconic acid recovery processes. Future research should focus on a detailed investigation of the biocompatibility of N-methyldioctylamine-based systems to fully unlock their potential for in-situ product recovery, which could significantly enhance the overall economics of bio-based itaconic acid production.
References
-
Kaur, G., & Elst, K. (2014). Development of reactive extraction systems for itaconic acid: a step towards in situ product recovery for itaconic acid fermentation. RSC Advances, 4(75), 40056-40066. [Link]
-
Kreyenschulte, D., et al. (2018). Novel Intensified Back Extraction Process for Itaconic Acid: Toward in Situ Product Recovery for Itaconic Acid Fermentation. ACS Sustainable Chemistry & Engineering, 6(5), 6049-6058. [Link]
-
Kaur, G., & Elst, K. (2014). Development of reactive extraction systems for itaconic acid: a step towards in situ product recovery for itaconic acid fermentation. ResearchGate. [Link]
-
Geiser, E., et al. (2016). Integrated process development of a reactive extraction concept for itaconic acid and application to a real fermentation broth. Biotechnology and Bioengineering, 113(7), 1486-1496. [Link]
-
Kaur, G., & Elst, K. (2014). Development of reactive extraction systems for itaconic acid: a step towards in situ product recovery for itaconic acid fermentation. 960化工网. [Link]
-
Uslu, H., & Datta, D. (2015). Experimental and Theoretical Investigations on the Reactive Extraction of Itaconic (2-Methylidenebutanedioic) Acid Using Trioctylamine (N,N-Dioctyloctan-1-amine). Journal of Chemical & Engineering Data, 60(5), 1426-1433. [Link]
-
Cojocaru, C., et al. (2024). Studies on Reactive Extraction of Itaconic Acid from Fermentation Broths. Processes, 12(4), 725. [Link]
-
Kreyenschulte, D., et al. (2018). Novel Intensified Back Extraction Process for Itaconic Acid: Toward in Situ Product Recovery for Itaconic Acid Fermentation. Figshare. [Link]
-
Magalhães, A. I., Jr, et al. (2017). Downstream process development in biotechnological itaconic acid manufacturing. Applied Microbiology and Biotechnology, 101(1), 1-12. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. figshare.com [figshare.com]
- 4. Integrated process development of a reactive extraction concept for itaconic acid and application to a real fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient itaconic acid production by Aspergillus terreus: Overcoming the strong inhibitory effect of manganese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing itaconic acid production by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Methyldioctylamine in Nanoparticle Synthesis: A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of N-Methyldioctylamine in Nanocrystal Engineering
N-Methyldioctylamine (MDOA), a tertiary amine, has emerged as a critical reagent in the synthesis of advanced nanoparticle systems. Its unique molecular structure, featuring a methyl group and two octyl chains attached to a central nitrogen atom, imparts a distinct set of properties that are highly advantageous for controlling the nucleation and growth of nanocrystals. This guide provides an in-depth exploration of the multifaceted roles of MDOA in nanoparticle synthesis, offering detailed application notes, experimental protocols, and an analysis of the structure-function relationships that govern its efficacy.
MDOA's utility in nanoparticle synthesis is primarily attributed to its function as a versatile capping agent, a steric stabilizer, and a phase transfer catalyst. The lone pair of electrons on the nitrogen atom can coordinate to the surface of nascent nanocrystals, while the bulky, long alkyl chains provide a robust steric barrier that prevents aggregation and allows for precise control over particle size and morphology. This level of control is paramount for tailoring the physicochemical properties of nanoparticles for a wide array of applications, from targeted drug delivery and biomedical imaging to catalysis and advanced materials. This document will serve as a comprehensive resource for researchers seeking to leverage the unique properties of N-Methyldioctylamine to achieve reproducible and tunable synthesis of high-quality nanoparticles.
Physicochemical Properties of N-Methyldioctylamine
A thorough understanding of the physical and chemical properties of N-Methyldioctylamine is essential for its effective application in nanoparticle synthesis. These properties influence its behavior as a solvent, a capping agent, and a phase transfer agent.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₇N | [1][2] |
| Molecular Weight | 255.48 g/mol | [1][2] |
| Appearance | Clear colorless to yellow liquid/oil | [1] |
| Density | 0.793 g/mL at 25 °C | [1][3][4] |
| Boiling Point | 162-165 °C at 15 mmHg | [1][3][4] |
| Melting Point | -30.1 °C | [1][3][4] |
| Flash Point | 118 °C | [1] |
| Solubility | Soluble in organic solvents like dichloromethane. | [1] |
| pKa | 9.97 ± 0.50 (Predicted) | [1] |
The Mechanistic Role of Tertiary Amines in Nanoparticle Formation: A Comparative Perspective
The choice of amine—primary, secondary, or tertiary—as a capping agent can significantly influence the morphology and growth kinetics of nanoparticles. The tertiary structure of N-Methyldioctylamine, with its increased steric hindrance around the coordinating nitrogen atom, plays a pivotal role in directing the final characteristics of the nanocrystals.
A comparative study on the synthesis of magnetite (Fe₃O₄) nanoparticles using primary (hexadecylamine), and tertiary (trioctylamine, a close structural analog of MDOA) amines revealed distinct differences in the resulting nanoparticle morphology. While primary amines tended to produce spherical nanoparticles, the use of trioctylamine led to the formation of quasi-cubic and other faceted shapes.[5] This is attributed to the selective adsorption of the sterically bulky tertiary amine onto specific crystallographic faces of the growing nanocrystal, which alters the relative growth rates of these faces.
The greater steric hindrance of tertiary amines like MDOA can also lead to a more controlled, diffusion-limited growth regime, which can result in a narrower size distribution of the final nanoparticles. The bulky alkyl chains create a significant barrier to the diffusion of monomer species to the nanoparticle surface, slowing down the growth process and allowing for more uniform particle development.
Caption: Influence of MDOA on nanoparticle formation.
Application Notes and Protocols
The following sections provide detailed protocols for the synthesis of various types of nanoparticles where N-Methyldioctylamine can be effectively utilized. It is important to note that while a specific protocol for magnetite nanoparticles using a close analog is available, the protocols for gold nanoparticles and quantum dots are adapted from established methods using other long-chain amines. The rationale for the adaptation is based on the inferred role of MDOA's tertiary amine structure.
Synthesis of Magnetic Nanoparticles (Fe₃O₄)
This protocol is adapted from a method utilizing trioctylamine for the synthesis of Fe₃O₄ nanoparticles and is expected to yield similar results with N-Methyldioctylamine due to their structural similarities.[5] The tertiary amine acts as a stabilizer and shape-directing agent.
Materials:
-
Iron(III) oleate complex
-
1-octadecene
-
N-Methyldioctylamine (MDOA)
-
Ethanol
-
Toluene
Protocol:
-
In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, combine iron(III) oleate complex and 1-octadecene.
-
Add N-Methyldioctylamine to the mixture. The concentration of MDOA can be varied to control the final size and morphology of the nanoparticles.
-
Under a nitrogen atmosphere, heat the mixture to 300-320°C with vigorous stirring. The heating rate should be controlled (e.g., 10-20°C/min).
-
Maintain the reaction temperature for a specific duration (e.g., 30-120 minutes). Longer reaction times may lead to changes in nanoparticle morphology.[5]
-
After the desired reaction time, cool the mixture to room temperature.
-
Add an excess of ethanol to the cooled solution to precipitate the Fe₃O₄ nanoparticles.
-
Separate the nanoparticles by centrifugation and discard the supernatant.
-
Wash the nanoparticles with ethanol multiple times to remove any unreacted precursors and excess MDOA.
-
Finally, redisperse the purified Fe₃O₄ nanoparticles in a nonpolar solvent like toluene for storage and further characterization.
Expected Outcome:
Based on studies with trioctylamine, the use of MDOA is expected to produce faceted nanoparticles (e.g., quasi-cubic or truncated octahedral) with good monodispersity. The size of the nanoparticles can be tuned by adjusting the MDOA concentration and reaction time.
Synthesis of Gold Nanoparticles (AuNPs) (Adapted Protocol)
This protocol is an adaptation of the Brust-Schiffrin two-phase synthesis method, where MDOA is proposed to function as both a phase transfer agent and a capping agent. The tertiary amine structure of MDOA is expected to provide excellent steric stabilization.
Materials:
-
Hydrogen tetrachloroaurate(III) hydrate (HAuCl₄·3H₂O)
-
N-Methyldioctylamine (MDOA)
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Ethanol
Protocol:
-
Prepare an aqueous solution of HAuCl₄.
-
In a separate flask, prepare a solution of MDOA in toluene.
-
Combine the aqueous HAuCl₄ solution and the MDOA/toluene solution in a flask and stir vigorously. The MDOA will facilitate the transfer of the gold precursor from the aqueous phase to the organic phase.
-
Once the phase transfer is complete (indicated by the color change of the aqueous phase to colorless and the organic phase to orange/yellow), add a freshly prepared aqueous solution of NaBH₄ dropwise to the organic phase under vigorous stirring.
-
Continue stirring for several hours to ensure complete reduction and nanoparticle formation. The solution should turn a deep red or ruby color, characteristic of gold nanoparticles.
-
Separate the organic phase containing the AuNPs.
-
Precipitate the AuNPs by adding ethanol.
-
Collect the nanoparticles by centrifugation and wash them repeatedly with ethanol to remove excess MDOA and byproducts.
-
Redisperse the purified, MDOA-capped AuNPs in a nonpolar solvent like toluene or chloroform.
Expected Influence of MDOA:
The bulky nature of MDOA is anticipated to result in the formation of small, highly monodisperse gold nanoparticles. The steric hindrance will effectively prevent aggregation during and after the synthesis.
Synthesis of Cadmium Selenide (CdSe) Quantum Dots (Adapted Protocol)
This protocol is adapted from the hot-injection synthesis of CdSe quantum dots, where long-chain amines are commonly used as capping agents and solvents. MDOA's high boiling point and coordinating ability make it a suitable candidate for this high-temperature synthesis.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
1-Octadecene (ODE)
-
N-Methyldioctylamine (MDOA)
-
Trioctylphosphine (TOP)
-
Methanol
-
Toluene
Protocol:
-
In a three-neck flask, combine CdO, MDOA, and ODE. Heat the mixture to ~150°C under nitrogen to form a clear solution of the cadmium precursor.
-
In a separate vial, dissolve selenium powder in TOP to prepare a trioctylphosphine selenide (TOPSe) solution.
-
Rapidly inject the TOPSe solution into the hot cadmium precursor solution.
-
The reaction temperature will drop upon injection. Allow the temperature to stabilize at a growth temperature (typically between 220-280°C). The growth temperature and time will determine the final size of the quantum dots.
-
Aliquots can be taken at different time intervals to monitor the growth of the quantum dots via UV-Vis and fluorescence spectroscopy.
-
Once the desired size is reached, cool the reaction mixture to room temperature.
-
Add methanol to precipitate the CdSe quantum dots.
-
Centrifuge the mixture to collect the quantum dots and discard the supernatant.
-
Wash the quantum dots with methanol and redisperse them in toluene.
Expected Role of MDOA:
MDOA will act as a high-boiling point solvent and a capping agent, controlling the growth and providing stability to the CdSe quantum dots. The steric bulk of MDOA is expected to contribute to a more controlled growth process, potentially leading to quantum dots with a narrow size distribution and high photoluminescence quantum yield.
Caption: Phase transfer of nanoparticles using MDOA.
Quantitative and Qualitative Effects of Amine Structure on Nanoparticle Properties
While specific quantitative data for N-Methyldioctylamine is limited in the public domain, a qualitative and semi-quantitative understanding can be derived from comparative studies of different amine classes.
| Nanoparticle Property | Primary Amines (e.g., Octadecylamine) | Tertiary Amines (e.g., MDOA, Trioctylamine) | Rationale |
| Morphology | Tend to produce spherical nanoparticles. | Can induce the formation of faceted (e.g., cubic, octahedral) nanoparticles.[5] | The greater steric hindrance of tertiary amines leads to selective binding to specific crystal facets, promoting anisotropic growth. |
| Size Control | Good size control, but can sometimes lead to broader size distributions. | Generally provides excellent control over nanoparticle size, often resulting in narrower size distributions. | The bulky nature of tertiary amines creates a more effective steric barrier, leading to a diffusion-limited growth regime and more uniform particle sizes. |
| Stability | Provides good steric stability. | Offers superior steric stability, especially at higher temperatures and concentrations. | The three alkyl chains of a tertiary amine create a more robust and dense protective layer around the nanoparticle. |
| Phase Transfer | Effective for phase transfer. | Highly effective for phase transfer due to strong coordination and hydrophobicity. | The strong coordination of the amine to the nanoparticle surface and the hydrophobicity of the long alkyl chains drive the efficient transfer to an organic phase. |
Safety and Handling of N-Methyldioctylamine
N-Methyldioctylamine is classified as a severe skin irritant and may cause respiratory irritation.[1][6] It is also very toxic to aquatic life.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[6]
Conclusion and Future Outlook
N-Methyldioctylamine is a powerful and versatile tool in the arsenal of chemists and material scientists for the synthesis of well-defined nanoparticles. Its tertiary amine structure provides significant steric hindrance, enabling precise control over nanoparticle size, morphology, and stability. While direct protocols for all types of nanoparticles are not yet widely published, the principles outlined in this guide, derived from studies on structurally similar amines, provide a solid foundation for its application.
Future research should focus on systematically investigating the influence of MDOA concentration, reaction temperature, and precursor ratios on the properties of a wider range of nanoparticles. Such quantitative studies will further unlock the potential of N-Methyldioctylamine in the rational design and synthesis of advanced nanomaterials for a multitude of applications in medicine, catalysis, and beyond.
References
-
N-Methyldioctylamine - ChemBK. (2024, April 10). Retrieved from [Link]
- Wang, Z., et al. (2021). Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands. Nanoscale, 13(4), 2487-2495.
-
N-Methyldioctylamine CAS#: 4455-26-9. ChemWhat. Retrieved from [Link]
-
N-Methyl-N-octyl-1-octanamine. PubChem. Retrieved from [Link]
- Li, Z., et al. (2012). Growth of Fe3O4 nanoparticles with tunable sizes and morphologies using organic amine.
Sources
Application Notes and Protocols for 1-Decanamine, N-methyl-N-octyl- as a Phase Transfer Catalyst in Organic Synthesis
Introduction: Unlocking Heterogeneous Reactions with a Versatile Catalyst Precursor
In the landscape of modern organic synthesis, facilitating reactions between immiscible reactants remains a significant challenge. Phase transfer catalysis (PTC) has emerged as a powerful and green chemical technique to overcome this hurdle, enabling reactions between species in different phases, such as aqueous and organic layers. This approach often leads to higher yields, milder reaction conditions, reduced waste, and the elimination of hazardous, expensive, or high-boiling solvents.[1]
At the heart of this methodology are phase transfer agents, typically quaternary ammonium or phosphonium salts, which transport a reactant from one phase to another where the reaction can proceed.[1] This document provides a detailed guide to the application of 1-Decanamine, N-methyl-N-octyl- (also known as N-Methyl-N-octyloctanamine) as a precursor for the in situ generation of a highly effective phase transfer catalyst. While 1-Decanamine, N-methyl-N-octyl- is a tertiary amine, its simple N-alkylation to a quaternary ammonium salt unlocks its catalytic potential. The long octyl and decyl chains confer significant lipophilicity to the resulting quaternary cation, making it an exceptional agent for shuttling anions from an aqueous phase into an organic medium.
This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the catalyst's preparation, mechanism, and practical application in key organic transformations. The protocols provided herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure robust and reproducible results.
Physicochemical Properties and Catalyst Activation
1-Decanamine, N-methyl-N-octyl- is a hydrophobic tertiary amine, rendering it soluble in a variety of organic solvents. The key to its use as a phase transfer catalyst lies in its conversion to a quaternary ammonium salt. This is typically achieved through N-alkylation with an appropriate alkylating agent, such as an alkyl halide. For the protocols detailed in this guide, we will focus on its conversion to N-benzyl-N-methyl-N-octyl-1-decanaminium chloride , a highly effective phase transfer catalyst.
Table 1: Physicochemical Properties of 1-Decanamine, N-methyl-N-octyl-
| Property | Value |
| CAS Number | 4455-26-9 |
| Molecular Formula | C₁₉H₄₁N |
| Molecular Weight | 283.54 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents, insoluble in water |
Protocol 1: In Situ Generation of the Quaternary Ammonium Salt Catalyst
This protocol describes the formation of the active phase transfer catalyst from 1-Decanamine, N-methyl-N-octyl- and benzyl chloride. In many applications, the catalyst can be generated in situ at the start of the reaction.
Materials:
-
1-Decanamine, N-methyl-N-octyl-
-
Benzyl chloride
-
Organic solvent (e.g., toluene, acetonitrile)
Procedure:
-
To the reaction vessel containing the organic substrate dissolved in the chosen organic solvent, add 1-Decanamine, N-methyl-N-octyl- (typically 1-5 mol% relative to the limiting reagent).
-
Add an equimolar amount of benzyl chloride (relative to the tertiary amine).
-
The quaternization reaction will proceed as the reaction mixture is heated to the desired temperature for the primary organic transformation. The formation of the quaternary ammonium salt, N-benzyl-N-methyl-N-octyl-1-decanaminium chloride, will initiate the phase transfer catalytic cycle.
Expert Insight: The choice of the alkylating agent for quaternization can influence the catalyst's properties. Benzyl groups are often used as they provide a good balance of reactivity and stability to the resulting catalyst. Other simple alkyl halides like methyl iodide or ethyl bromide can also be employed.
The Mechanism of Phase Transfer Catalysis
The generated quaternary ammonium salt, [R'R''R'''R''''N]⁺X⁻, where R', R'', R''' are octyl, decyl, and methyl groups, and R'''' is the newly introduced benzyl group, is the active catalyst. Its lipophilic character allows it to traverse the interface between an aqueous and an organic phase.
The catalytic cycle can be visualized as follows:
Caption: Workflow for PTC-mediated Williamson ether synthesis.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, charge 4-methoxybenzyl chloride (15.6 g, 0.1 mol), 1-Decanamine, N-methyl-N-octyl- (0.85 g, 3 mmol, 3 mol%), benzyl chloride (0.38 g, 3 mmol), and toluene (100 mL).
-
Aqueous Phase Addition: In a separate beaker, dissolve sodium cyanide (7.35 g, 0.15 mol) and sodium hydroxide (0.4 g, 0.01 mol) in deionized water (100 mL). Carefully add this aqueous solution to the reaction flask.
-
Reaction: Heat the biphasic mixture to 60-70°C with vigorous stirring (at least 500 rpm) to ensure efficient mixing of the two phases. Maintain this temperature for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots from the organic layer.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer. Wash the organic layer with deionized water (2 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 4-methoxybenzyl cyanide as a colorless oil.
Expected Yield: >95%
Expert Insight: Vigorous stirring is critical in phase transfer catalysis to maximize the interfacial area between the aqueous and organic phases, thereby increasing the rate of anion exchange. The small amount of NaOH is added to suppress the hydrolysis of sodium cyanide.
Application in Oxidation Reactions
Phase transfer catalysis provides an excellent method for the oxidation of alcohols using inexpensive and readily available oxidizing agents like sodium hypochlorite (bleach), which is typically confined to the aqueous phase.
Protocol 3: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol describes the selective oxidation of benzyl alcohol to benzaldehyde, a widely used fragrance and flavoring agent, and a key intermediate in organic synthesis. [2][3] Materials:
-
Benzyl alcohol
-
Sodium hypochlorite (NaOCl, commercial bleach solution, ~10-15%)
-
1-Decanamine, N-methyl-N-octyl-
-
Benzyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and an addition funnel, dissolve benzyl alcohol (10.8 g, 0.1 mol), 1-Decanamine, N-methyl-N-octyl- (0.57 g, 2 mmol, 2 mol%), and benzyl chloride (0.25 g, 2 mmol) in dichloromethane (100 mL).
-
Oxidant Addition: Cool the mixture in an ice bath to 0-5°C. Add the sodium hypochlorite solution (150 mL) to the addition funnel and add it dropwise to the stirred reaction mixture over a period of 1 hour, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir vigorously at room temperature for 2-3 hours.
-
Monitoring: Monitor the disappearance of benzyl alcohol by TLC or GC.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with a 10% aqueous solution of sodium sulfite (50 mL) to quench any remaining oxidant, followed by a saturated aqueous solution of sodium bicarbonate (50 mL), and finally with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.
-
Purification: The resulting crude benzaldehyde can be purified by vacuum distillation.
Expected Yield: 85-95%
Application in Reduction Reactions
While less common, phase transfer catalysis can also be employed in reduction reactions, particularly with borohydride reagents. This allows for reductions to be carried out in non-polar, aprotic solvents, which can be advantageous for certain substrates.
Protocol 4: Reduction of Acetophenone to 1-Phenylethanol
This protocol demonstrates the reduction of a ketone to a secondary alcohol using sodium borohydride in a biphasic system. [4] Materials:
-
Acetophenone
-
Sodium borohydride (NaBH₄)
-
1-Decanamine, N-methyl-N-octyl-
-
Benzyl chloride
-
Toluene
-
Deionized water
-
Dilute hydrochloric acid (1 M HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve acetophenone (12.0 g, 0.1 mol), 1-Decanamine, N-methyl-N-octyl- (0.85 g, 3 mmol, 3 mol%), and benzyl chloride (0.38 g, 3 mmol) in toluene (100 mL).
-
Reductant Addition: In a separate flask, prepare a solution of sodium borohydride (3.8 g, 0.1 mol) in deionized water (50 mL). Add this aqueous solution to the reaction flask.
-
Reaction: Stir the mixture vigorously at room temperature for 8-12 hours.
-
Monitoring: Follow the progress of the reaction by TLC or GC.
-
Work-up: After completion, cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the mixture (caution: hydrogen gas evolution). Continue adding acid until the aqueous layer is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with toluene (2 x 30 mL).
-
Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude 1-phenylethanol by vacuum distillation.
Expected Yield: >90%
Expert Insight: The phase transfer catalyst facilitates the transfer of the borohydride anion (BH₄⁻) into the organic phase, enabling the reduction of the ketone. This method avoids the use of protic organic solvents like methanol or ethanol, which can sometimes lead to side reactions.
Factors Influencing Catalyst Efficiency
The success of a phase transfer catalyzed reaction depends on several factors that can be optimized to achieve the desired outcome.
Table 2: Key Parameters for Optimization in Phase Transfer Catalysis
| Parameter | Rationale and Field-Proven Insights |
| Catalyst Structure | The lipophilicity of the quaternary ammonium cation is paramount. The long octyl and decyl chains of the catalyst derived from 1-Decanamine, N-methyl-N-octyl- provide excellent solubility in the organic phase, leading to a high concentration of the active ion pair where the reaction occurs. |
| Catalyst Concentration | Typically, 1-5 mol% of the catalyst is sufficient. Higher concentrations may not significantly increase the reaction rate and can complicate product purification. [5] |
| Stirring Rate | Vigorous agitation is crucial to maximize the interfacial surface area between the phases, which directly impacts the rate of mass transfer of the catalyst and reactants. |
| Solvent Choice | Non-polar, aprotic solvents like toluene or dichloromethane are generally preferred as they do not solvate the anion in the organic phase, thus preserving its high nucleophilicity. |
| Temperature | Reaction rates generally increase with temperature. However, the stability of the catalyst and reactants must be considered. For many PTC reactions, mild conditions (room temperature to 80°C) are sufficient. |
| Aqueous Phase pH | The pH of the aqueous phase can be critical, especially in reactions involving hydroxide or hypochlorite ions, as it affects the concentration and stability of the active anionic species. |
Safety and Handling
As with all chemical procedures, proper safety precautions must be observed when working with 1-Decanamine, N-methyl-N-octyl- and its corresponding quaternary ammonium salt.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [6][7]* Handling: 1-Decanamine, N-methyl-N-octyl- and its quaternary salt derivatives can be corrosive and cause skin and eye irritation. Handle these chemicals in a well-ventilated fume hood. [6]Avoid inhalation of vapors and direct contact with skin and eyes. [6]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. * Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it in accordance with local, state, and federal regulations.
Conclusion
1-Decanamine, N-methyl-N-octyl- serves as an excellent and versatile precursor for the generation of a highly effective phase transfer catalyst. The resulting quaternary ammonium salt, with its significant lipophilicity, efficiently mediates a variety of important organic transformations, including nucleophilic substitutions, oxidations, and reductions. The use of this catalyst system aligns with the principles of green chemistry by enabling the use of milder reagents and conditions, often with improved yields and selectivity. The protocols and insights provided in this guide are intended to empower researchers and process chemists to leverage this powerful catalytic system in their synthetic endeavors.
References
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
JETIR. (2019, June). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 6(6). [Link]
-
Organic Syntheses. Procedure 15. [Link]
-
PubChem. N-Benzyl-N-methylmethaniminium chloride. National Center for Biotechnology Information. [Link]
-
Lee, J. D., & Park, K. Y. (1994). Oxidation of benzyl alcohol using hypochlorite ion via phase‐transfer catalysis. Journal of Chemical Technology & Biotechnology, 61(4), 307-312. [Link]
-
Janaki, C., & Rajendran, S. P. (2014). Significance of phase transfer catalysis in the selective reduction of acetophenones with sodium borohydride in organic solvents. Research Journal of Chemical and Environmental Sciences, 2(4), 1-5. [Link]
- Google Patents. Method for producing alkyldimethylbenzylammonium chlorides.
-
PubChem. Benzyldimethyloctylammonium chloride. National Center for Biotechnology Information. [Link]
-
Le, J. K., & Tadi, P. (2023). Quaternary Ammonium Compound Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
- Google Patents. The method for preparing alkyl dimethyl benzyl ammonium chloride.
-
Wang, M. L., & Huang, T. (2007). KINETIC STUDY OF BENZYL ALCOHOL OXIDATION UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Chemical Engineering Communications, 194(10), 1338-1351. [Link]
-
NPTEL. Lecture 41 : Phase Transfer Catalysis. [Link]
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]
-
Li, J., Song, X., & Yang, R. (2012). Synthesis and Characterization of N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride. Key Engineering Materials, 512-515, 1645-1648. [Link]
-
National Pesticide Information Center. (2023, February 14). Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet. Oregon State University. [Link]
-
Le, L. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. [Link]
-
YouTube. (2017, February 2). CHEM 222: Bleach Oxidation of Alcohols. [Link]
-
Morressier. (2020, March 26). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. [Link]
-
Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides. [Link]
-
PubChem. 1-Dodecanaminium, N,N-dimethyl-N-octyl-, chloride. National Center for Biotechnology Information. [Link]
Sources
The Role of Alkylamines in the Synthesis and Purification of Modified Oligonucleotides: A Detailed Guide
This guide provides an in-depth exploration of the critical roles alkylamines play in the chemical synthesis and subsequent purification of modified oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the chemical reasoning behind procedural choices, ensuring a deep and practical understanding of the subject matter.
Introduction: The Synthetic Oligonucleotide Workflow
The automated solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern biotechnology and therapeutic development.[1] This process involves the sequential addition of nucleotide building blocks to a growing chain anchored to a solid support. To ensure the high fidelity of this process, reactive functional groups on the nucleobases, the phosphate backbone, and the 5'-hydroxyl group are temporarily masked with protecting groups.[1] The success of synthesizing high-purity, full-length oligonucleotides hinges on the precise and efficient removal of these protecting groups and the effective purification of the final product from failure sequences. In these crucial downstream steps—deprotection and purification—alkylamines are indispensable reagents.
This guide will dissect the multifaceted functions of various alkylamines, from their use as potent deprotection agents to their role as dynamic ion-pairing reagents in chromatographic purification.
Chapter 1: Alkylamines in Oligonucleotide Deprotection
Following the completion of chain assembly on the solid support, the oligonucleotide is fully protected. To yield a biologically active molecule, these protecting groups must be removed. This process, known as deprotection, typically involves two major stages: cleavage from the solid support and removal of the protecting groups from the phosphate backbone and the nucleobases.[2]
The choice of deprotection agent is dictated by the nature of the protecting groups used during synthesis. For standard DNA synthesis, robust conditions can be used. However, for modified oligonucleotides, particularly RNA which is sensitive to alkaline conditions, milder deprotection strategies are essential to prevent degradation.
The Power of Ammonia/Methylamine (AMA)
A widely adopted and highly efficient method for deprotection involves the use of a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[2][3] This combination is particularly effective for the rapid removal of standard acyl protecting groups from the exocyclic amines of adenine (benzoyl), cytosine (benzoyl), and guanine (isobutyryl).
Causality Behind the Choice: Methylamine is a smaller, more nucleophilic amine than ammonia, which allows it to penetrate and react with the protected sites more rapidly. The combination leverages the strengths of both reagents, significantly reducing deprotection times from many hours at elevated temperatures (with ammonium hydroxide alone) to as little as 10-15 minutes at 65°C.[4] This "UltraFAST" deprotection is critical for high-throughput synthesis.[2][4]
Milder Deprotection with Bulky Alkylamines
Certain modified nucleosides or fluorescent dyes are sensitive to the aggressive nature of AMA. In these instances, alternative, milder amine-based reagents are employed. For example, tert-butylamine, often used in a mixture with water and/or methanol, provides a less aggressive deprotection environment suitable for delicate modifications.[2] The steric bulk of the tert-butyl group moderates its nucleophilicity, leading to a slower, more controlled deprotection process.
Experimental Workflow: Deprotection
The following diagram illustrates the general workflow for the deprotection of a synthetic oligonucleotide.
Caption: General workflow for oligonucleotide deprotection.
Protocol 1: UltraFAST Deprotection using AMA
This protocol is suitable for standard DNA oligonucleotides synthesized with acetyl-protected dC (to prevent base modification).[4]
-
Preparation: Prepare the AMA solution by mixing equal volumes of 40% aqueous methylamine and ~30% aqueous ammonium hydroxide. Caution: Work in a well-ventilated fume hood.
-
Cleavage & Deprotection:
-
Using a syringe, pass 1 mL of the AMA solution through the synthesis column containing the solid support-bound oligonucleotide.
-
Collect the eluate in a 2 mL screw-cap pressure-resistant vial.
-
Seal the vial tightly.
-
-
Incubation: Place the sealed vial in a heating block or oven set to 65°C for 15 minutes.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Evaporation: Carefully open the vial in a fume hood. Evaporate the AMA solution to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Resuspension: Resuspend the dried crude oligonucleotide pellet in an appropriate buffer (e.g., sterile water or 0.1 M TEAA) for quantification and purification.
Chapter 2: Alkylamines as Ion-Pairing Reagents in RP-HPLC Purification
Following deprotection, the crude oligonucleotide solution contains the full-length product alongside failure sequences (truncated oligonucleotides). Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is a powerful and widely used technique for purifying the desired product.[5]
The principle of IP-RP-HPLC relies on neutralizing the negative charges of the oligonucleotide's phosphate backbone. The highly polar, polyanionic nature of oligonucleotides results in poor retention on standard hydrophobic reversed-phase columns (like C18). Ion-pairing reagents, typically alkylamines, are added to the mobile phase to address this.[6]
Mechanism of Ion-Pairing
Alkylamines, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), are protonated in the buffered mobile phase (e.g., by acetic acid or hexafluoroisopropanol) to form positively charged alkylammonium ions.[6][7] These cations dynamically associate with the negatively charged phosphate groups on the oligonucleotide, forming a transient, neutral, and more hydrophobic ion-pair. This increased hydrophobicity enhances the interaction of the oligonucleotide with the stationary phase, allowing for separation based on length—longer oligonucleotides have more phosphate groups, form more ion pairs, and are retained more strongly.[8]
Comparison of Common Alkylamine Ion-Pairing Reagents
The choice of alkylamine significantly impacts retention time, resolution, and compatibility with mass spectrometry (MS). More hydrophobic amines generally provide greater retention.[7]
| Alkylamine Reagent | Common Abbreviation | Typical Concentration | Key Characteristics |
| Triethylamine | TEA | 10-100 mM | The most common ion-pairing reagent; provides good resolution for many applications.[6] |
| N,N-Diisopropylethylamine | DIEA | 5-50 mM | More hydrophobic and sterically hindered than TEA, leading to increased retention.[9] |
| Dimethylcyclohexylamine | DMCHA | 5-20 mM | Offers even greater hydrophobicity and retention compared to TEA and DIEA.[7] |
Experimental Workflow: IP-RP-HPLC Purification
The diagram below outlines the process of purifying a "DMT-on" oligonucleotide, where the hydrophobic 5'-dimethoxytrityl (DMT) group is left on the full-length product to greatly enhance its retention on the reversed-phase column relative to the "DMT-off" failure sequences.[10]
Caption: Workflow for DMT-on oligonucleotide purification.
Protocol 2: IP-RP-HPLC Purification with Triethylamine Acetate (TEAA)
This protocol describes a general method for the analytical or preparative purification of a DMT-on oligonucleotide.
-
Mobile Phase Preparation (1.0 M TEAA Stock, pH 7.0):
-
In a fume hood, add ~420 mL of sterile, HPLC-grade water to a 1 L glass bottle.
-
While stirring, slowly add 139 mL of triethylamine (TEA).
-
Slowly and carefully add 57 mL of glacial acetic acid. The reaction is exothermic.
-
Adjust the pH to 7.0 with additional acetic acid or TEA as needed.
-
Bring the final volume to 1 L with water. Filter through a 0.22 µm membrane.
-
-
Working Mobile Phases:
-
Buffer A: 0.1 M TEAA in HPLC-grade water.
-
Buffer B: 0.1 M TEAA in HPLC-grade acetonitrile.
-
-
Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18, 5 µm particle size).
-
Flow Rate: 1.0 mL/min (for analytical scale).
-
Detection: UV at 260 nm.
-
Gradient: A typical gradient might be 5-35% Buffer B over 30 minutes. This must be optimized for the specific oligonucleotide sequence and length.
-
-
Procedure:
-
Equilibrate the column with the starting gradient conditions (e.g., 95% A, 5% B).
-
Inject the resuspended crude oligonucleotide sample.
-
Run the gradient. The DMT-on full-length product will be the most retained, latest-eluting major peak.
-
Collect the fraction corresponding to the DMT-on peak.
-
-
Post-Purification Processing:
-
Evaporate the acetonitrile from the collected fraction.
-
Perform manual detritylation by adding 80% acetic acid and incubating for 20-30 minutes.[10]
-
Neutralize and desalt the final product to remove the TEAA buffer and byproducts.
-
Chapter 3: N-Methyldioctylamine - A Theoretical Perspective
A comprehensive search of the scientific literature reveals no established application of N-Methyldioctylamine in the synthesis or purification of modified oligonucleotides. Its chemical properties, however, allow for a theoretical evaluation of its potential, particularly as an ion-pairing reagent in RP-HPLC.
Chemical Properties of N-Methyldioctylamine:
-
Structure: A tertiary amine with one methyl group and two C8 (octyl) alkyl chains.[11]
-
Hydrophobicity: The two long octyl chains make it significantly more hydrophobic than TEA or DIEA.
-
Basicity: As a tertiary amine, it can serve as a proton acceptor to form a cationic species for ion-pairing.
-
Steric Hindrance: The bulky octyl groups create a sterically hindered environment around the nitrogen atom.
Hypothetical Application as an Ion-Pairing Reagent
Based on these properties, one can hypothesize the potential advantages and disadvantages of using N-Methyldioctylamine in IP-RP-HPLC:
-
Potential Advantage - Increased Retention: The high hydrophobicity would likely lead to very strong ion-pairing with the oligonucleotide backbone. This could result in significantly longer retention times on a C18 column, which might be beneficial for separating very short oligonucleotides that are poorly retained with standard reagents, or for resolving sequences with subtle modifications that affect hydrophobicity.
-
Potential Disadvantages:
-
Irreversible Binding/Poor Peak Shape: The extreme hydrophobicity might cause the ion-pair to interact too strongly with the stationary phase, potentially leading to very broad peaks or even irreversible binding and poor sample recovery.
-
MS Incompatibility: Like other non-volatile amines, it would likely cause significant ion suppression in mass spectrometry. The high molecular weight could also lead to complex adduct formation.
-
Column Degradation: Highly hydrophobic amines can sometimes be difficult to wash from reversed-phase columns, leading to column fouling and carryover between runs.[7]
-
Conclusion
Alkylamines are versatile and indispensable tools in the production of high-quality modified oligonucleotides. From the rapid and efficient removal of protecting groups with reagents like AMA to the fine-tuned separation in IP-RP-HPLC using agents such as TEA and DIEA, these compounds are central to achieving the purity required for demanding applications in research, diagnostics, and therapeutics. Understanding the chemical principles that govern their function empowers scientists to troubleshoot syntheses, optimize purification protocols, and push the boundaries of nucleic acid chemistry.
References
-
Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Pochet, S., et al. (1999). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 27(11), e13. [Link]
-
Agilent Technologies. (2017). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]
- Applied Biosystems. (n.d.). Manual Detritylation of Oligonucleotides after Deprotection. User Bulletin.
-
Ewles, M., et al. (2021). Evaluation of alkylamines and stationary phases to improve LC-MS of oligonucleotides. Biomedical Chromatography, 35(5), e5045. [Link]
- Reddy, M. P., Farooqui, F., & Hanna, N. B. (1995). Methylamine deprotection provides increased yield of oligoribonucleotides. Tetrahedron Letters, 36(49), 8929-8932.
- Gilar, M., et al. (2018). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides.
-
Rivera, B., & Tackett, B. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Phenomenex. [Link]
-
Xu, W., et al. (2019). Analysis of oligonucleotides by ion-pair reversed-phase liquid chromatography coupled with positive mode electrospray ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 411(18), 4167-4173. [Link]
- Noll, B. O., & McCurdy, S. (2020). Purification methods for guanine-rich oligonucleotides. (WO2020055922A1).
- Laikhter, A., & Linse, K. D. (2014). The Chemical Synthesis of Oligonucleotides. Bio-Synthesis Inc.
- Element Lab Solutions. (n.d.).
-
Jiang, Z., et al. (2010). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Molecules, 15(9), 6066-6077. [Link]
- Reddy, M. P., et al. (1995). Detritylation of DMT-oligonucleotides using cationic ion-exchange resin. (U.S. Patent No. 5,428,148).
-
Obika, S., et al. (2014). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Journal of Nucleic Acids, 2014, 815617. [Link]
-
ATDBio. (n.d.). Purification and characterisation of oligonucleotides. Retrieved from [Link]
-
Gong, L., & McCullagh, J. (2022). Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies. Molecules, 27(24), 8719. [Link]
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. glenresearch.com [glenresearch.com]
- 3. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Evaluation of alkylamines and stationary phases to improve LC-MS of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]
N-Methyldioctylamine: A Comprehensive Guide to its Application in Solvent Extraction of Metals
In the ever-evolving landscape of hydrometallurgy and analytical chemistry, the quest for efficient and selective reagents for metal separation is paramount. N-Methyldioctylamine (MDOA), a tertiary amine, has emerged as a significant player in the field of solvent extraction, offering unique advantages for the purification and concentration of a variety of metals. This guide provides an in-depth exploration of MDOA as a solvent extraction reagent, designed for researchers, scientists, and drug development professionals who require a blend of theoretical understanding and practical, field-proven protocols.
Introduction to N-Methyldioctylamine (MDOA) in Solvent Extraction
N-Methyldioctylamine is an organic compound characterized by a nitrogen atom bonded to one methyl group and two octyl chains. Its primary application in metallurgy is as an anion exchanger in liquid-liquid extraction processes. The long alkyl chains confer high solubility in organic diluents and insolubility in aqueous solutions, a critical prerequisite for an effective solvent extraction reagent.
The efficacy of MDOA lies in its ability to form ion-pair complexes with anionic metal species present in an aqueous phase. This characteristic makes it particularly suitable for extracting metals from acidic solutions, where many metals form stable anionic complexes with ligands such as chloride or nitrate ions.
The Chemistry of Extraction: An Anion Exchange Mechanism
The fundamental principle governing the extraction of metals with MDOA is an anion exchange mechanism. In an acidic aqueous solution containing a metal (M) and a complexing anion (X⁻, e.g., Cl⁻), the metal can form an anionic complex, [MXn]^(m-n). The MDOA, present in the organic phase as an amine salt (after protonation by the acid), can then exchange its anion with the metallic anionic complex.
The overall extraction equilibrium can be represented as:
mR₃N(org) + [MXn]^(m-n)(aq) + (n-m)H⁺(aq) ⇌ (R₃NH)⁺m[MXn]^(m-n)(org)
where R₃N represents MDOA. The forward reaction represents the extraction of the metal into the organic phase, while the reverse reaction represents the stripping of the metal from the organic phase.
The efficiency of this process is highly dependent on several factors, including the acidity of the aqueous phase, the concentration of the complexing anion, the concentration of the MDOA in the organic diluent, and the nature of the diluent itself.
Core Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the application of MDOA in the solvent extraction of metals. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and a deeper understanding of the process.
Preparation of the Organic Phase
The organic phase typically consists of MDOA dissolved in a suitable organic diluent. The choice of diluent is critical as it can influence the extraction efficiency and phase separation characteristics.
Protocol 1: Preparation of N-Methyldioctylamine Organic Solution
-
Reagent Selection:
-
N-Methyldioctylamine (MDOA): Use a high-purity grade (e.g., >95%).
-
Diluent: Kerosene is a common and cost-effective choice for industrial applications.[1] For laboratory-scale studies, other diluents such as toluene, xylene, or methyl isobutyl ketone (MIBK) can be used, depending on the target metal and desired physical properties of the organic phase.[2]
-
Modifier (Optional): In some cases, a modifier such as a long-chain alcohol (e.g., isodecanol) is added to the organic phase to prevent the formation of a third phase and improve solubility of the amine salt.
-
-
Procedure: a. Accurately weigh the required amount of MDOA to achieve the desired concentration (e.g., 0.1 M to 1.5 M).[1] b. Transfer the MDOA to a volumetric flask. c. If using a modifier, add the calculated volume. d. Add the diluent (e.g., kerosene) to the flask, ensuring to rinse any residual MDOA from the weighing vessel. e. Fill the flask to the mark with the diluent. f. Stopper the flask and mix thoroughly by inversion until the MDOA is completely dissolved.
-
Pre-equilibration (Protonation):
-
Before the first extraction, it is often beneficial to pre-equilibrate the organic phase with an acidic solution of the same composition as the aqueous feed, but without the metal ions. This step protonates the amine, converting it to the active amine salt form (R₃NH⁺X⁻).
-
To do this, mix the prepared organic phase with an equal volume of the acidic solution for a few minutes and then allow the phases to separate. Discard the aqueous phase. The organic phase is now ready for extraction.
-
Extraction of Metals
The following protocol outlines the general procedure for extracting a metal from an aqueous solution using the prepared MDOA organic phase. This example will focus on the separation of cobalt from a nickel-containing chloride solution, a common industrial challenge.[3][4]
Protocol 2: Selective Extraction of Cobalt(II) from a Chloride Solution
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing cobalt(II) and nickel(II) chlorides in a hydrochloric acid matrix. The concentration of HCl is a critical parameter, as cobalt forms stable anionic chloro-complexes (e.g., [CoCl₄]²⁻) at high chloride concentrations, while nickel does not to the same extent.[3] A typical starting point is a solution with a total chloride concentration of around 5.5 M.[4]
-
-
Extraction Procedure: a. In a separatory funnel, combine a known volume of the aqueous feed solution with a specific volume of the pre-equilibrated MDOA organic phase. The ratio of the organic to aqueous phase volumes (O/A ratio) is an important variable to optimize. An O/A ratio of 1.5 can be a good starting point.[4] b. Shake the separatory funnel vigorously for a predetermined time to ensure intimate contact between the two phases and allow the extraction equilibrium to be reached. A contact time of 2 minutes is often sufficient.[3] c. Allow the phases to separate completely. The organic phase, now loaded with the cobalt complex, will typically be the upper layer (depending on the diluent density). d. Carefully separate the two phases. The aqueous phase, now depleted of cobalt, is referred to as the raffinate. The organic phase is the "loaded organic."
-
Analysis:
-
Determine the concentration of cobalt and nickel in the initial aqueous feed and in the raffinate using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
The concentration of the metal in the organic phase can be calculated by mass balance.
-
Diagram: Solvent Extraction Workflow
Caption: General workflow for metal extraction using MDOA.
Stripping of Metals
Stripping is the process of transferring the extracted metal from the loaded organic phase back into an aqueous solution, thereby concentrating the metal and regenerating the organic phase for reuse. The choice of stripping agent is crucial and depends on the stability of the metal-MDOA complex.
Protocol 3: Stripping of Cobalt(II) from the Loaded Organic Phase
-
Stripping Agent Selection:
-
For cobalt extracted from a chloride medium, a dilute solution of hydrochloric acid or even deionized water can be effective.[3][4] The reduction in chloride concentration in the aqueous phase shifts the equilibrium, causing the breakdown of the anionic cobalt complex and its transfer back to the aqueous phase. A 0.01 M HCl solution is a good starting point.[3]
-
-
Stripping Procedure: a. In a clean separatory funnel, combine the loaded organic phase with the stripping solution at a specific O/A ratio (e.g., 1:1). b. Shake vigorously for a sufficient time (e.g., 5-10 minutes) to ensure complete stripping. c. Allow the phases to separate. d. Collect the aqueous stripping solution (strip liquor), which now contains the concentrated cobalt. The stripped organic phase can be recycled back to the extraction stage.
Quantitative Data and Performance Metrics
The performance of a solvent extraction process is evaluated using several key metrics. The following table summarizes typical performance data for the extraction of cobalt with an MDOA analogue, methyltrioctylammonium chloride (MTOAC), which is structurally and functionally very similar to MDOA.
| Parameter | Condition | Result | Reference |
| Cobalt Extraction Efficiency | [Cl⁻]aq = 5.5 M, [MTOAC]org = 1.3 M, O/A = 1.5, pH = 1.0 | 98.23% | [4] |
| Nickel Co-extraction | Same as above | 0.86% (loss rate) | [4] |
| Cobalt Stripping Efficiency | 0.01 M HCl | 99.95% | [3] |
Diagram: Anion Exchange Mechanism for Cobalt Extraction
Caption: Anion exchange mechanism for cobalt extraction with MDOA.
Applications in Metal Separations
Beyond the separation of cobalt and nickel, MDOA and similar tertiary amines have demonstrated utility in the extraction of a range of other metals.
-
Gallium: Gallium can be effectively extracted from hydrochloric acid solutions. The extraction efficiency is highly dependent on the HCl concentration.[5][6]
-
Rare Earth Elements (REEs): While not as common as other extractants for REEs, tertiary amines can be used for their separation from nitrate media, often as part of synergistic extraction systems.[7]
-
Precious Metals: Amines are used in the extraction and separation of precious metals like gold, palladium, and platinum from chloride solutions.[8]
Troubleshooting and Considerations
-
Third Phase Formation: At high metal and extractant concentrations, a third, often gelatinous, phase can form at the interface, impeding phase separation. The addition of a modifier or adjusting the diluent can mitigate this issue.
-
Emulsion Formation: Vigorous shaking can sometimes lead to stable emulsions. Allowing for a longer settling time or gentle swirling instead of vigorous shaking can help. The choice of diluent also plays a significant role.
-
Extractant Degradation: In highly oxidizing or aggressive chemical environments, the amine extractant can degrade over time, reducing its efficiency. It is important to monitor the extractant concentration and purity periodically.
-
Stripping Inefficiency: If stripping is incomplete, it may be necessary to use a more aggressive stripping agent, increase the stripping time, or perform multiple stripping stages.
Conclusion
N-Methyldioctylamine is a versatile and effective reagent for the solvent extraction of various metals, particularly from acidic chloride solutions. Its mechanism of action, primarily anion exchange, allows for high selectivity in separations such as cobalt from nickel. By carefully controlling experimental parameters like aqueous phase composition, extractant concentration, and the choice of diluent and stripping agent, researchers and process engineers can develop robust and efficient metal separation and purification protocols. The information and protocols provided in this guide serve as a comprehensive starting point for the successful application of MDOA in both laboratory research and industrial processes.
References
- Extraction of Copper, Lead and Nickel from Hydrochloric Acid Solutions by N-Methyl-N,N,N-Trioctyloctan-1- Ammonium Chloride in M. International Journal of Sciences: Basic and Applied Research (IJSBAR). 2015;22(1):393-402.
- Extraction of cobalt(ii) by methyltrioctylammonium chloride in nickel(ii)-containing chloride solution from spent lithium ion batteries. RSC Advances. 2019;9(43):25021-25029.
- Extraction of cobalt(ii) by methyltrioctylammonium chloride in nickel(ii)-containing chloride solution from spent lithium ion batteries.
- Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. IOP Conference Series: Materials Science and Engineering. 2021;1114:012061.
- Development of a Regenerable Strip Reagent for Treatment of Acidic, Radioactive Waste with Cobalt Dicarbollide‐based Solvent Extraction Processes.
- Synthesis and Characterization of Cobalt(II) N,N′-Diphenylazodioxide Complexes. ACS Omega. 2018;3(11):15985-15992.
- Extraction of gallium(III) from hydrochloric acid solutions by trioctylammonium-based mixed ionic liquids. PubMed. Published online n.d.
- Separation of Rare-Earth Elements from Nitrate Solutions by Solvent Extraction Using Mixtures of Methyltri-n-octylammonium Nitrate and Tri-n-butyl Phosphate. MDPI. Published online January 16, 2022.
- Study of the Solvent Extraction of V(V) from Nitrate Medium by Tri-n-Octylamine Dissolved in Kerosene.
- Extraction of metal ions from chloride solution with N,N-dioctylacetamide. PubMed. Published online n.d.
- Synthesis and Characterization of Cobalt(II) N,N′-Diphenylazodioxide Complexes.
- Separation of Cobalt and Nickel from Aqueous Solution. SciSpace. Published online n.d.
- Distribution of hydrochloric, nitric, and sulfuric acid between water and organic solutions of tri-n-octylamine: Part II. Methylisobutylketone as organic solvent.
- Extraction of La (III) from nitric acid using Tri-octyl amine in kerosene. IOSR Journal of Applied Chemistry. 2017;10(10):52-58.
- Extraction and Separation of Some Naturally Occurring Radionuclides from Rare Earth Elements by Different Amines.
- Regeneration of the ionic liquid tetraoctylammonium oleate after metal extraction. Hydrometallurgy. 2016;159:91-96.
- Separation of Gallium(III) and Indium(III) by Solvent Extraction with Ionic Liquids from Hydrochloric Acid Solution. MDPI. Published online n.d.
- Extraction of Sb (III) and Co (II) from Hydrochloric Acid Solutions by N,N-Dioctyl-1-Octanamine in Methyl Isobutyl Ketone. International Journal of Innovative Technology and Exploring Engineering. 2019;8(12):4825-4829.
- Regeneration of the ionic liquid tetraoctylammonium oleate after metal extraction.
- Obtaining Nickel and Cobalt from Spent NiMH Batteries.
- A Process for the Separation of Noble Metals from HCl Liquor Containing Gold(III), Palladium(II), Platinum(IV), Rhodium(III), and Iridium(IV) by Solvent Extraction. MDPI. Published online April 26, 2019.
- Solvent Extraction of V(V) from Nitrate Medium by Tri-n- Octylamine Dissolved in Kerosene.
- Liquid-Liquid Extraction of Gallium with High Molecular Weight Amines t;roBIAscorbate Solutions. Chemia Analityczna. 1990;35(4):469-474.
- Studies on Am(III) separation from simulated high-level waste using cobalt bis(dicarbollide) (1− ) ion derivative covalently bound to N,N′-di-n-octyl diglycol diamide as extractant and DTPA as stripping agent.
- New, environmentally friendly method to extract and separate rare earth elements. MMTA. Published online November 4, 2021.
- Solvent extraction and separation of cobalt from leachate of spent lithium-ion battery cathodes with N263 in nitrite media.
- Single and selective transport of Zr(IV) ions with trioctyl amine dissolved in kerosene using a multidropped liquid membrane technique. PeerJ. 2021;9:e11893.
- Extraction and Back-Extraction Behaviors of La(III), Ce(III), Pr(III), and Nd(III) Single Rare Earth and Mixed Rare Earth by TODGA. Molecules. 2021;26(24):7557.
- Process for recovery of gallium.
- L. A Gray M. G. Greene - Chevron Phillips Chemical. Published online n.d.
- Cobalt Extraction from Sulfate/Chloride Media with Trioctyl(alkyl)phosphonium Chloride Ionic Liquids. ACS Omega. 2020;5(11):5774-5782.
- Extraction of gallium(III) from hydrochloric acid by Cyanex 923 and Cyanex 925.
- Method for extracting and separating light rare earth element.
Sources
- 1. doi.nrct.go.th [doi.nrct.go.th]
- 2. gssrr.org [gssrr.org]
- 3. Extraction of cobalt(ii) by methyltrioctylammonium chloride in nickel(ii)-containing chloride solution from spent lithium ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. US7338589B2 - Process for recovery of gallium - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Formulating Microemulsions with 1-Decanamine, N-methyl-N-octyl-
Introduction: Leveraging the Power of Cationic Surfactants in Microemulsion Formulation
Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems of oil, water, and surfactant, often in combination with a co-surfactant.[1] Their unique properties, including high solubilization capacity for both lipophilic and hydrophilic compounds, ease of preparation, and long-term stability, make them highly attractive vehicles for a wide range of applications, particularly in the pharmaceutical and drug delivery fields.[2][3] Cationic surfactants, such as 1-Decanamine, N-methyl-N-octyl-, offer distinct advantages in these formulations. Their positive charge can facilitate interaction with negatively charged biological membranes, potentially enhancing drug permeation.[4]
This guide provides a comprehensive overview and detailed protocols for the formulation and characterization of microemulsions utilizing 1-Decanamine, N-methyl-N-octyl-, a tertiary amine-based cationic surfactant. We will delve into the principles of phase behavior, the systematic approach of using pseudo-ternary phase diagrams for formulation development, and the essential characterization techniques to ensure the quality and performance of the resulting microemulsion systems. The causality behind experimental choices will be explained to provide a deeper understanding of the formulation process.
Understanding the Components and Their Interactions
The formation of a stable microemulsion is a delicate balance of intermolecular forces between the oil phase, aqueous phase, surfactant, and co-surfactant.
-
1-Decanamine, N-methyl-N-octyl- (Surfactant): This tertiary amine possesses a hydrophilic head group (the amine) and two lipophilic tails (decyl and octyl chains). In an aqueous environment, the amine group can be protonated, imparting a positive charge and rendering the molecule surface-active. Its molecular structure dictates its packing at the oil-water interface, influencing the curvature and stability of the microemulsion droplets.
-
Oil Phase: The choice of the oil phase is critical and depends on the desired application and the solubility of the active pharmaceutical ingredient (API), if any. Common choices include medium-chain triglycerides (MCTs) like caprylic/capric triglycerides, and esters such as isopropyl myristate (IPM) or ethyl oleate. The principle of "like dissolves like" is a good starting point for oil selection based on the crude oil properties in the target application.[5]
-
Aqueous Phase: Typically, this is purified water or a buffer solution. The pH of the aqueous phase can influence the charge of the tertiary amine surfactant and thus the stability of the microemulsion.
-
Co-surfactant: Short to medium-chain alcohols, such as 1-butanol, 1-pentanol, or 1-hexanol, are often employed as co-surfactants.[6] They partition between the oil and water phases and intercalate within the surfactant monolayer at the interface. This action reduces the interfacial tension, increases the fluidity of the interface, and disrupts the formation of highly ordered liquid crystalline phases, thereby expanding the microemulsion region.[7]
Foundational Technique: Constructing the Pseudo-Ternary Phase Diagram
The cornerstone of microemulsion formulation is the pseudo-ternary phase diagram.[8] It is a graphical representation of the phase behavior of a four-component system (oil, water, surfactant, and co-surfactant) at a constant temperature and pressure. To simplify the representation into a two-dimensional triangle, the surfactant and co-surfactant are typically mixed at a fixed weight ratio (Smix).[9]
The diagram allows for the identification of the microemulsion region (a single-phase, transparent system) amidst other phases like coarse emulsions (turbid), gels, or liquid crystals. The water titration method is a common and practical approach for constructing these diagrams.[10]
Protocol 1: Construction of a Pseudo-Ternary Phase Diagram
Objective: To identify the concentration ranges of oil, water, and a fixed-ratio surfactant/co-surfactant mixture (Smix) that result in the formation of a stable microemulsion.
Materials:
-
1-Decanamine, N-methyl-N-octyl-
-
Co-surfactant (e.g., 1-butanol)
-
Oil phase (e.g., Isopropyl Myristate)
-
Purified water
-
Glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Burette or micropipettes
Procedure:
-
Prepare the Surfactant-Co-surfactant Mixture (Smix): Prepare mixtures of 1-Decanamine, N-methyl-N-octyl- and 1-butanol at various weight ratios (e.g., 1:1, 2:1, 1:2). The selection of the optimal ratio is crucial and often determined empirically.
-
Prepare Oil and Smix Titration Mixtures: In a series of glass vials, prepare mixtures of the chosen oil phase and a selected Smix ratio at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9). The total weight of each mixture should be kept constant (e.g., 10 g).
-
Water Titration: Place a vial containing an oil/Smix mixture on a magnetic stirrer. Slowly add purified water dropwise from a burette while continuously stirring.
-
Observation: Observe the mixture for changes in appearance. The endpoint of the titration for a single-phase microemulsion is the point where the clear and transparent mixture becomes turbid or cloudy.
-
Record Data: Record the amount of water added to reach the turbidity point.
-
Calculate Compositions: Calculate the weight percentage of oil, water, and Smix for each titration point.
-
Plot the Phase Diagram: Plot the calculated weight percentages on a triangular graph paper. Each corner of the triangle represents 100% of one component (Oil, Water, or Smix).
-
Identify the Microemulsion Region: Connect the points representing the phase boundaries to delineate the microemulsion region. This region will appear as a specific area on the phase diagram where single-phase, transparent formulations exist.
Characterization of the Microemulsion System
Once the microemulsion region is identified, formulations within this region are prepared and subjected to rigorous characterization to determine their physicochemical properties.
Visual Inspection and Thermodynamic Stability
Protocol 2: Thermodynamic Stability Studies
Objective: To assess the long-term physical stability of the microemulsion formulations under stress conditions.
Procedure:
-
Centrifugation: Centrifuge the microemulsion samples at a high speed (e.g., 5000 rpm) for 30 minutes. Observe for any signs of phase separation, creaming, or cracking. A stable microemulsion will remain a single, clear phase.[11]
-
Freeze-Thaw Cycles: Subject the samples to multiple freeze-thaw cycles. This typically involves storing the samples at a low temperature (e.g., -20°C) for 24 hours, followed by thawing at room temperature or a slightly elevated temperature (e.g., 40°C) for 24 hours.[12] Repeat this cycle at least three times. A stable formulation will not show any signs of phase separation.
-
Heating-Cooling Cycles: Cycle the samples between a cool temperature (e.g., 4°C) and an elevated temperature (e.g., 45°C) for at least three cycles, with a storage period of at least 48 hours at each temperature. Observe for any changes in appearance.
Determination of Microemulsion Structure and Droplet Size
The internal structure of the microemulsion (oil-in-water, water-in-oil, or bicontinuous) and the size of the dispersed droplets are critical parameters that influence its performance, especially in drug delivery applications.
Protocol 3: Electrical Conductivity Measurement
Objective: To determine the type of microemulsion (o/w, w/o, or bicontinuous).
Principle: The electrical conductivity of a microemulsion is highly dependent on the nature of its continuous phase. Oil-in-water (o/w) microemulsions, with water as the continuous phase, will exhibit high electrical conductivity. Conversely, water-in-oil (w/o) microemulsions will have very low conductivity. A sharp increase in conductivity as the water content increases is indicative of a percolation threshold, where the system transitions from a w/o to a bicontinuous or o/w structure.[13]
Procedure:
-
Prepare a series of microemulsions with increasing water content, keeping the oil-to-surfactant ratio constant.
-
Measure the electrical conductivity of each sample using a calibrated conductivity meter at a constant temperature.
-
Plot the electrical conductivity as a function of the water weight fraction. The resulting curve will reveal the structural transitions.
Protocol 4: Droplet Size Analysis using Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter of the dispersed droplets in the microemulsion.
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a liquid.[14] Larger particles move more slowly, leading to slower fluctuations in scattered light intensity, while smaller particles move more rapidly, causing faster fluctuations. The hydrodynamic diameter is calculated from the diffusion coefficient of the particles.
Procedure:
-
Sample Preparation: Dilute the microemulsion sample with the continuous phase (either water for o/w or oil for w/o) to a suitable concentration to avoid multiple scattering effects. The dilution should be done carefully to not disrupt the microemulsion structure.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity of the dispersant, and refractive index of the dispersant and the dispersed phase.
-
Measurement: Place the diluted sample in a cuvette and perform the DLS measurement.
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light intensity to provide the average hydrodynamic diameter and the polydispersity index (PDI), which is a measure of the width of the size distribution. For microemulsions, a PDI below 0.3 is generally considered acceptable.
Data Presentation and Interpretation
For clarity and comparative analysis, the collected data should be presented in a structured format.
Table 1: Example Compositions of Microemulsion Formulations
| Formulation Code | 1-Decanamine, N-methyl-N-octyl- (% w/w) | 1-Butanol (% w/w) | Isopropyl Myristate (% w/w) | Water (% w/w) | Smix Ratio (Surfactant:Co-surfactant) |
| ME-1 | 20 | 20 | 10 | 50 | 1:1 |
| ME-2 | 25 | 25 | 15 | 35 | 1:1 |
| ME-3 | 30 | 15 | 20 | 35 | 2:1 |
| ME-4 | 15 | 30 | 10 | 45 | 1:2 |
Table 2: Physicochemical Characterization of Selected Microemulsion Formulations
| Formulation Code | Visual Appearance | Thermodynamic Stability | Electrical Conductivity (µS/cm) | Droplet Size (nm) | Polydispersity Index (PDI) | Inferred Structure |
| ME-1 | Clear, transparent | Stable | 450 | 25.3 ± 1.2 | 0.15 | O/W |
| ME-2 | Clear, transparent | Stable | 380 | 35.8 ± 2.1 | 0.21 | O/W |
| ME-3 | Clear, transparent | Stable | 510 | 22.1 ± 1.5 | 0.18 | O/W |
| ME-4 | Clear, transparent | Stable | 5.2 | 45.6 ± 3.5 | 0.25 | W/O |
Visualizing Workflows and Concepts
Diagrams are powerful tools for illustrating experimental processes and theoretical concepts.
Caption: Experimental workflow for microemulsion formulation and characterization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 4. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microemulsions of Nonionic Surfactant with Water and Various Homologous Esters: Preparation, Phase Transitions, Physical Property Measurements, and Application for Extraction of Tricyclic Antidepressant Drugs from Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. jsirjournal.com [jsirjournal.com]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Protocol for the Formation and Characterization of pH-Responsive Micelles Using N-Methyldioctylamine
An Application Guide for Researchers
Introduction: The Potential of N-Methyldioctylamine
N-Methyldioctylamine is a tertiary amine surfactant featuring a hydrophilic methylamino headgroup and two hydrophobic octyl chains.[1] Its structure lends itself to self-assembly in aqueous solutions. The defining characteristic of this molecule is its pH-responsive nature, stemming from the tertiary amine group which has a predicted pKa of approximately 9.97.[2] At pH levels below its pKa, the amine headgroup becomes protonated (cationic), significantly increasing its hydrophilicity and driving the formation of stable, positively charged micelles. This "smart" behavior makes N-Methyldioctylamine an attractive candidate for advanced drug delivery systems, where environmental pH changes (e.g., in tumor microenvironments or endosomal compartments) can trigger drug release.[3]
Polymeric micelles are well-regarded as versatile nano-carriers for imaging and therapeutic applications due to their biocompatibility, stability, and ability to solubilize poorly soluble drugs.[4][5][6] Small molecule surfactant micelles, like those formed from N-Methyldioctylamine, serve as fundamental models and can be used directly for solubilization or in the synthesis of more complex nanoparticles.[2]
Table 1: Physicochemical Properties of N-Methyldioctylamine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₃₇N | [7] |
| Molecular Weight | 255.48 g/mol | [1][7] |
| Appearance | Colorless to slightly yellow oil/liquid | [1][2] |
| Density | ~0.793 g/mL at 25 °C | [2][7][8] |
| pKa (Predicted) | 9.97 ± 0.50 | [2] |
| Boiling Point | 162-165 °C at 15 mmHg | [2][7] |
| Solubility | Soluble in Dichloromethane |[2][8] |
Principle of Micellization: A Self-Validating System
Micelles are thermodynamically stable, self-assembled colloidal aggregates.[9] Their formation is a spontaneous process that occurs when the concentration of a surfactant in solution reaches a critical threshold known as the Critical Micelle Concentration (CMC) . Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, they aggregate to form structures where the hydrophobic tails are sequestered from the aqueous environment, forming a core, while the hydrophilic headgroups form a protective outer shell.[10][11]
The entire experimental approach described herein is designed as a self-validating system . The formation protocol is the initial step, but its success is only confirmed through a rigorous characterization workflow. This ensures that the resulting colloidal dispersion is indeed composed of micelles with the expected size, charge, and morphology.
Caption: pH-Dependent Micelle Formation of N-Methyldioctylamine.
Experimental Workflow: Formation and Characterization
The overall process involves two main stages: the controlled formation of the micelles, followed by comprehensive characterization to validate the output.
Caption: Overall Experimental Workflow for Micelle Formation and Validation.
Part 1: Detailed Protocol for Micelle Formation
This protocol utilizes the thin-film hydration method, a robust technique that promotes gradual and uniform self-assembly. The key to forming micelles with N-Methyldioctylamine is controlling the pH of the hydration buffer to ensure the protonation of the tertiary amine headgroups.
Materials:
-
N-Methyldioctylamine (purity >97%)
-
Chloroform or Dichloromethane (HPLC grade)
-
Aqueous buffer (e.g., 10 mM Acetate Buffer or Citrate Buffer)
-
pH meter
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
0.22 µm syringe filter (PTFE for organic solvent, PES or PVDF for aqueous solution)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh N-Methyldioctylamine and dissolve it in chloroform in a glass vial to a known concentration (e.g., 10 mg/mL). This organic solvent ensures the surfactant is fully dissolved and monomeric.
-
-
Thin-Film Formation:
-
Transfer a precise volume of the stock solution to a round-bottom flask.
-
Connect the flask to a rotary evaporator.
-
Submerge the flask in a water bath set to a temperature slightly above the boiling point of the solvent (e.g., 40-50°C).
-
Reduce the pressure and rotate the flask to evaporate the organic solvent. This process deposits a thin, uniform film of the surfactant on the inner surface of the flask.
-
Causality Check: Creating a thin film maximizes the surface area for hydration, preventing the formation of large, uncontrolled aggregates and promoting the formation of uniform micelles.[12]
-
-
pH-Controlled Hydration:
-
Prepare the aqueous buffer and adjust its pH to a value at least 2-3 units below the pKa of N-Methyldioctylamine (e.g., pH 5.5 - 6.5). This ensures near-complete protonation of the amine headgroups, rendering them hydrophilic.
-
Add the prepared buffer to the round-bottom flask containing the thin film. The volume should be calculated to achieve the desired final surfactant concentration (which should be above the expected CMC).
-
Gently swirl the flask to hydrate the film. The solution may appear slightly turbid.
-
-
Micelle Annealing & Homogenization:
-
Place the flask in a water bath sonicator for 10-15 minutes.
-
Causality Check: Sonication provides the energy needed to break down any larger aggregates and facilitate the self-assembly process, leading to a more homogenous population of micelles.[13]
-
-
Purification:
-
To remove any large, non-micellar aggregates or dust particles that could interfere with characterization, filter the final solution through a 0.22 µm syringe filter.
-
The resulting clear solution contains the N-Methyldioctylamine micelles. Store at 4°C for short-term use.
-
Part 2: Detailed Protocols for Micelle Characterization
Critical Micelle Concentration (CMC) Determination via Fluorescence Spectroscopy
This method uses a hydrophobic fluorescent probe, such as pyrene, which exhibits a change in its fluorescence spectrum upon partitioning from the polar aqueous environment to the nonpolar micellar core.[14][15]
Materials:
-
Pyrene (fluorescence grade)
-
Ethanol (spectroscopic grade)
-
Micellar solution from Part 1
-
Aqueous buffer (same as used in hydration)
-
Fluorometer
Methodology:
-
Prepare Pyrene Stock: Dissolve pyrene in ethanol to create a stock solution of approximately 0.5 mM.[15]
-
Prepare Sample Series:
-
Create a series of vials with decreasing concentrations of N-Methyldioctylamine by serial dilution of your prepared micelle solution with the aqueous buffer. The concentration range should span the expected CMC (a wide range, e.g., from 1 mM down to 1 µM, is recommended for an unknown CMC).
-
To each vial, add a small aliquot of the pyrene stock solution so that the final pyrene concentration is constant and very low (~0.5 µM). The final ethanol concentration should be less than 1% to avoid affecting micellization.
-
Allow the samples to equilibrate for at least 30 minutes.
-
-
Fluorescence Measurement:
-
Set the fluorometer to excite the samples at ~334 nm.
-
Record the emission spectrum for each sample from approximately 350 nm to 450 nm. Pyrene has several characteristic emission peaks.
-
Causality Check: The ratio of the intensity of the first peak (I₁, ~373 nm) to the third peak (I₃, ~384 nm) is sensitive to the polarity of the probe's microenvironment. In polar water, the I₁/I₃ ratio is high. When pyrene enters the hydrophobic micelle core, the I₃ peak intensity increases relative to I₁, causing a sharp decrease in the I₁/I₃ ratio.[10]
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each surfactant concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the N-Methyldioctylamine concentration.
-
The plot will show a sigmoidal curve. The CMC is determined from the inflection point or the intersection of the two linear portions of the curve.
-
Size and Polydispersity Analysis via Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic diameter (size) and size distribution (Polydispersity Index, PDI) of particles in suspension.[11][16]
Methodology:
-
Sample Preparation: Use the micelle solution filtered through a 0.22 µm filter. The concentration should be well above the determined CMC. Dilution may be necessary if the solution is too concentrated, but be aware that excessive dilution near the CMC can cause micelles to dissociate.[17]
-
Instrument Setup:
-
Set the instrument parameters for the dispersant (water at 25°C).
-
Allow the instrument to equilibrate to the set temperature.
-
-
Measurement:
-
Transfer the sample to a clean DLS cuvette.
-
Place the cuvette in the instrument and allow it to thermally equilibrate for 2-3 minutes.
-
Perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.
-
-
Data Analysis:
-
The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) from the diffusion coefficient.[11]
-
The Polydispersity Index (PDI) will also be reported. A PDI value < 0.3 indicates a relatively monodisperse (homogenous) sample.
-
Self-Validation: A successful protocol should yield a Z-average diameter typically in the range of 5-20 nm for small surfactant micelles, with a low PDI.
-
Morphological Analysis via Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the micelles, confirming their size and shape (typically spherical).[18] Due to the low electron density of micelles, a negative staining technique is required to generate contrast.[19][20]
Methodology:
-
Grid Preparation: Place a 200-mesh copper TEM grid coated with a carbon film on a piece of filter paper.
-
Sample Application:
-
Apply a single drop (~5 µL) of the micelle solution (at a concentration above the CMC) onto the carbon-coated side of the grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Blotting: Carefully blot away the excess liquid from the edge of the grid using filter paper. Do not let the grid dry out completely.
-
Negative Staining:
-
Immediately apply a drop (~5 µL) of a negative staining agent (e.g., 2% aqueous uranyl acetate or phosphotungstic acid) onto the grid.
-
Causality Check: The heavy metal stain pools around the micelles. Since the stain is electron-dense and the micelles are not, the micelles will appear as light objects against a dark background.
-
Allow the stain to sit for 30-60 seconds.
-
-
Final Blotting and Drying: Blot away the excess stain and allow the grid to air dry completely before loading it into the microscope.
-
Imaging: Observe the grid under the TEM at an appropriate magnification. Micelles should appear as small, roughly spherical, light-colored particles.
Safety and Handling
-
N-Methyldioctylamine: Causes skin and serious eye irritation. May cause respiratory irritation. It is also very toxic to aquatic life.[1] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Organic Solvents (Chloroform): Are volatile and hazardous. Handle only in a chemical fume hood.
-
Negative Stains (Uranyl Acetate): Are toxic and radioactive. Follow institutional guidelines for handling and disposal.
References
-
N-Methyldioctylamine CAS#: 4455-26-9. ChemWhat. [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies, Inc. [Link]
-
N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202. PubChem, National Institutes of Health. [Link]
-
Applications of Polymer Micelles for Imaging and Drug Delivery. ResearchGate. [Link]
-
Transmission electron microscopy (TEM) images show the blank micelles... ResearchGate. [Link]
-
From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. PubMed Central, National Institutes of Health. [Link]
-
Determination of the critical micelle concentration of surfactants using fluorescence strategies. Royal Society of Chemistry. [Link]
-
Nanoparticles: synthesis and applications. PubMed Central, National Institutes of Health. [Link]
-
Micelle-to-Vesicle Transition Induced by Organic Additives in Catanionic Surfactant Systems. Wiley Online Library. [Link]
-
Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy. Frontiers in Chemistry. [Link]
-
Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. National Institutes of Health. [Link]
-
Exploring the Application of Micellar Drug Delivery Systems in Cancer Nanomedicine. MDPI. [Link]
-
Multipotent Poly(Tertiary Amine-Oxide) Micelles for Efficient Cancer Drug Delivery. National Institutes of Health. [Link]
-
Diffusion in Solutions of Micelles. What Does Dynamic Light Scattering Measure? ACS Publications. [Link]
-
N-Methyldioctylamine. ChemBK. [Link]
-
Silver Nanoparticles: Synthesis, Structure, Properties and Applications. MDPI. [Link]
-
Preparation and Characterization of Micelles. ResearchGate. [Link]
-
Applications of Polymer Micelles for Imaging and Drug Delivery. PubMed, National Institutes of Health. [Link]
-
Chemical Properties of 1-Octanamine, N-methyl-N-octyl- (CAS 4455-26-9). Cheméo. [Link]
-
Diffusion Coefficient Analysis by Dynamic Light Scattering Enables Determination of Critical Micelle Concentration. Wiley Online Library. [Link]
-
Novel Fluorescence Spectral Deconvolution Method for Determination of Critical Micelle Concentrations Using the Fluorescence Probe PRODAN. ACS Publications. [Link]
-
Methods commonly used for nanoparticle synthesis... ResearchGate. [Link]
-
Micelle formation, structures, and metrology of functional metal nanoparticle compositions. Semantic Scholar. [Link]
-
Direct Observation of Micelle Fragmentation via In Situ Liquid-Phase Transmission Electron Microscopy. OSTI.GOV. [Link]
-
In situ transmission electron microscopy of micelle suspensions... ResearchGate. [Link]
-
Nanoparticles: Synthesis and Applications. International Journal of Chemical and Molecular Engineering. [Link]
-
Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples. PubMed Central, National Institutes of Health. [Link]
-
Application of Polymeric Micelles for Drug and Gene Delivery. MDPI. [Link]
-
Critical micelle concentration (CMC) of N,N-dimethyl tetradecylamine... ResearchGate. [Link]
-
Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy. PubMed Central, National Institutes of Health. [Link]
-
Determination of the critical micellar concentration of a detergent using a fluorescent probe. Scientix. [Link]
-
MIXED MICELLE FORMATION METHODS AND IMPORTNACE. JETIR. [Link]
-
Lec 33: Synthesis of Nanoparticles (Chemical Methods). YouTube. [Link]
Sources
- 1. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]
- 3. Multipotent Poly(Tertiary Amine‐Oxide) Micelles for Efficient Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of polymer micelles for imaging and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemwhat.com [chemwhat.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 15. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. muser-my.com [muser-my.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy [frontiersin.org]
- 20. Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of N-Methyldioctylamine in the Isolation and Analysis of Fungal Metabolites with Antimicrobial Activity
Abstract
Fungi represent a vast and largely untapped reservoir of novel bioactive secondary metabolites, many of which possess potent antimicrobial properties.[1][2] The successful discovery and development of these compounds into therapeutic agents are critically dependent on robust and efficient methods for their extraction, purification, and analysis. Acidic metabolites, a common class of fungal natural products, present unique challenges due to their polarity and complex sample matrices. This guide details the multifaceted role of N-Methyldioctylamine (NMDA), a tertiary amine, as a powerful tool in overcoming these challenges. We present its application in two key methodologies: as a liquid ion-exchange agent for selective liquid-liquid extraction (LLE) and as an ion-pairing agent for enhanced separation in Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC). This document provides researchers, chemists, and drug development professionals with the foundational principles and detailed, field-proven protocols necessary to integrate NMDA into their antimicrobial discovery workflows.
Introduction: The Challenge of Fungal Metabolite Discovery
The rise of multidrug-resistant pathogens necessitates an urgent search for new antimicrobial agents. Fungi have historically been a prolific source of such drugs, but their chemical diversity remains underexplored.[1][3] A significant hurdle in this field is the effective isolation of target bioactive compounds from complex fermentation broths. These broths contain a myriad of primary and secondary metabolites, pigments, and lipids, which can interfere with downstream analysis and bioassays.[4][5]
Many promising fungal metabolites, such as polyketides and non-ribosomal peptides, contain acidic functional groups (e.g., carboxylic acids). These moieties render the molecules anionic and highly polar under physiological conditions, making them difficult to extract with traditional organic solvents and challenging to retain and resolve using standard reversed-phase chromatography. N-Methyldioctylamine offers a strategic solution to both of these problems.
N-Methyldioctylamine (NMDA): A Versatile Tool for Acidic Metabolite Chemistry
N-Methyldioctylamine is a tertiary amine featuring a methyl group and two octyl chains attached to a central nitrogen atom.[6] Its utility in the study of fungal metabolites stems from the Lewis base character of the nitrogen atom's lone pair of electrons and the hydrophobic nature of its long alkyl chains.
-
As a Liquid Ion-Exchange Reagent: In LLE, the basic nitrogen of NMDA can form a reversible, charge-neutral ion pair with an acidic fungal metabolite (Anionic-Metabolite⁻). This complex exhibits significantly increased lipophilicity compared to the free metabolite, enabling its selective transfer from an aqueous fungal culture filtrate into an immiscible organic phase.
-
As an Ion-Pairing Chromatographic Modifier: In IP-RP-HPLC, NMDA is added to the mobile phase. It forms a dynamic equilibrium with the C18 stationary phase, creating a positively charged surface. Anionic metabolites in the sample can then form transient ion pairs with the adsorbed NMDA, increasing their interaction with the stationary phase and leading to improved retention, resolution, and peak shape.[7][8]
Table 1: Physicochemical Properties of N-Methyldioctylamine
| Property | Value | Source |
| Chemical Formula | C₁₇H₃₇N | PubChem[6] |
| Molecular Weight | 255.5 g/mol | PubChem[6] |
| Appearance | Clear colourless to yellow liquid | ChemicalBook[9] |
| Boiling Point | 162-165 °C / 15 mmHg | ChemicalBook[9] |
| Density | 0.793 g/mL at 25 °C | ChemicalBook[9] |
| Structure Type | Tertiary Amino Compound | PubChem[6], ChEBI[9] |
Application I: Selective Liquid-Liquid Extraction (LLE) of Acidic Fungal Metabolites
Principle of NMDA-Mediated Extraction
This protocol leverages NMDA as a liquid ion-exchange agent to selectively "pull" acidic metabolites from a clarified fungal culture broth into an organic solvent like dichloromethane or ethyl acetate. The key is the acid-base interaction. At a neutral or slightly acidic pH, the target fungal metabolites exist as anions (R-COO⁻). The NMDA, dissolved in the organic phase, forms an ion pair with these anions at the aqueous-organic interface. This neutralizes the charge and the hydrophobic octyl chains of the NMDA shuttle the entire complex into the organic phase, leaving behind neutral and basic compounds in the aqueous phase.
Detailed Protocol: LLE with NMDA
Objective: To selectively extract acidic secondary metabolites from a liquid fungal culture for bioactivity screening and chemical analysis.
Materials:
-
Fungal culture filtrate (clarified by centrifugation or filtration)
-
N-Methyldioctylamine (NMDA)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Hydroxide (NaOH), 1M solution
-
Methanol (HPLC grade)
-
Separatory funnel
-
pH meter or pH strips
-
Rotary evaporator
Procedure:
-
Preparation of Fungal Filtrate:
-
Harvest the liquid fungal culture (e.g., 1 L) after the desired incubation period.
-
Separate the mycelia from the broth by vacuum filtration or centrifugation (e.g., 8,000 x g for 15 minutes). The supernatant is the starting material.
-
-
Initial pH Adjustment:
-
Measure the pH of the culture filtrate.
-
Adjust the pH to ~6.0-7.0 using 1M HCl or 1M NaOH.
-
Causality: This pH ensures that the target acidic metabolites are in their anionic (deprotonated) state, making them available to pair with the NMDA, while minimizing the extraction of very weakly acidic compounds.
-
-
Preparation of Extraction Solvent:
-
Prepare a 5% (v/v) solution of NMDA in DCM or EtOAc. For 500 mL of solvent, add 25 mL of NMDA.
-
-
First Extraction:
-
Pour the 1 L of pH-adjusted filtrate and 500 mL of the NMDA/DCM solution into a 2 L separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Causality: Vigorous shaking maximizes the surface area between the aqueous and organic phases, facilitating the efficient formation of the ion-pair complex and its transfer into the organic layer.[10]
-
Allow the layers to separate completely. The organic layer (DCM) will be at the bottom.
-
Drain the lower organic layer into a clean flask.
-
-
Second Extraction:
-
Repeat step 4 with a fresh 250 mL portion of the NMDA/DCM solution to maximize recovery.
-
Combine the organic extracts.
-
-
Back-Extraction (Stripping the Metabolite):
-
Combine the organic extracts in a clean separatory funnel.
-
Add 200 mL of an aqueous 1M HCl solution.
-
Shake vigorously for 2-3 minutes.
-
Causality: The strong acid (HCl) protonates the NMDA (NMDA-H⁺), breaking the ion pair. The now-anionic metabolite is released and, in the acidic environment, becomes protonated (R-COOH). Depending on its polarity, it may partition back into the aqueous layer or remain in the organic layer. For simplicity in this protocol, we assume the goal is to recover the metabolite by evaporating the organic solvent. A more advanced step would be to use a basic wash (e.g., NaHCO₃) to strip the acidic metabolite into a new aqueous phase, leaving neutral impurities behind in the organic phase.[10]
-
-
Drying and Concentration:
-
Pass the final organic extract through anhydrous sodium sulfate to remove any dissolved water.
-
Concentrate the dried organic extract to dryness using a rotary evaporator at low temperature (<40°C).
-
-
Sample Preparation for Analysis:
-
The resulting crude extract contains the enriched acidic fungal metabolites.
-
Re-dissolve a known weight of the extract in methanol to a specific concentration (e.g., 10 mg/mL) for subsequent HPLC analysis and antimicrobial testing.
-
Workflow Visualization
Caption: LLE workflow for selective extraction of acidic fungal metabolites.
Application II: Enhanced Chromatographic Separation via IP-RP-HPLC
Principle of NMDA in Ion-Pairing Chromatography
Standard C18 columns struggle to retain highly polar acidic compounds, which elute early, often with the solvent front, resulting in poor separation. Ion-pairing (IP) chromatography overcomes this.[7][8] The hydrophobic octyl chains of NMDA have a high affinity for the nonpolar C18 stationary phase. When added to the mobile phase, NMDA dynamically coats the C18 beads. The positively charged tertiary amine nitrogen faces outwards, effectively creating an in-situ anion-exchange surface. Negatively charged acidic metabolites are now retained by both hydrophobic interactions and this new ionic interaction, leading to significantly longer and more controllable retention times.
Detailed Protocol: IP-RP-HPLC with NMDA
Objective: To achieve high-resolution separation of acidic fungal metabolites from a crude or partially purified extract.
Materials:
-
HPLC system with UV/DAD or MS detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Metabolite extract (dissolved in Methanol)
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile or Methanol
-
N-Methyldioctylamine (NMDA)
-
Acetic Acid or Formic Acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): To 1 L of HPLC-grade water, add 1.0 mL of NMDA (0.1%) and 1.0 mL of acetic acid (0.1%). Mix thoroughly and sonicate to degas. The final pH should be acidic (e.g., 3-5).
-
Mobile Phase B (Organic): To 1 L of HPLC-grade Acetonitrile, add 1.0 mL of NMDA (0.1%) and 1.0 mL of acetic acid (0.1%). Mix and degas.
-
Causality: The acid ensures the fungal metabolites' carboxyl groups are ionized (R-COO⁻) and the NMDA is protonated (NMDA-H⁺), facilitating the ion-pairing interaction.[11] Using the ion-pairing agent in both mobile phases ensures its concentration on the column remains stable throughout the gradient run.
-
-
System Equilibration:
-
Install the C18 column.
-
CRITICAL: Dedicate a column and HPLC system for ion-pairing work if possible, as the reagents can be difficult to wash out completely.[8]
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A: 5% B) for at least 30-60 minutes at a stable flow rate (e.g., 1.0 mL/min). A stable baseline on the detector indicates the column is ready.
-
-
Sample Injection:
-
Filter the dissolved fungal extract through a 0.22 µm syringe filter.
-
Inject 10-20 µL of the filtered sample.
-
-
Chromatographic Run:
-
Run a gradient elution program to separate the metabolites. A typical program is outlined in Table 2.
-
Monitor the elution profile at a relevant wavelength (e.g., 210 nm, 254 nm) or with a mass spectrometer.
-
Table 2: Example IP-RP-HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 95 | 5 |
| 5.0 | 1.0 | 95 | 5 |
| 35.0 | 1.0 | 5 | 95 |
| 40.0 | 1.0 | 5 | 95 |
| 40.1 | 1.0 | 95 | 5 |
| 50.0 | 1.0 | 95 | 5 |
-
Data Analysis:
-
Analyze the resulting chromatogram. Compare retention times to standards if available.
-
Fractions corresponding to distinct peaks can be collected for subsequent antimicrobial bioassays and structure elucidation.
-
Mechanism Visualization
Caption: Mechanism of NMDA-based ion-pairing chromatography.
Downstream Processing: Antimicrobial Activity Assessment
Once fractions have been isolated using the protocols above, their biological activity must be confirmed. Standard antimicrobial assays can be employed:
-
Disc-Diffusion Assay: A simple, qualitative method where a paper disc impregnated with the isolated fraction is placed on an agar plate lawned with a test microbe. The diameter of the resulting zone of inhibition indicates antimicrobial activity.[3]
-
Broth Microdilution Assay: A quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.[2]
Troubleshooting and Key Considerations
-
Emulsion Formation in LLE: If an emulsion forms during extraction, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle centrifugation.[10]
-
Column Contamination in HPLC: NMDA is a tenacious reagent. After use, flush the HPLC system and column extensively with a high-organic, acid-free mobile phase (e.g., 95% Acetonitrile/Water) to remove the ion-pairing agent.
-
Solvent Selection: The choice of extraction solvent (DCM vs. EtOAc) and chromatography mobile phase (Acetonitrile vs. Methanol) can impact selectivity and should be optimized for the specific class of metabolites under investigation.[12][13]
-
Safety: N-Methyldioctylamine is a skin irritant.[9] Always handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
References
-
Antimicrobial Activity and Metabolite Fingerprinting of a Microcolonial Fungal Isolate TD-082 from the Arid Thar Desert, India. (2023). Letters in Drug Design & Discovery. [Link]
-
Evaluation of antimicrobial activity of secondary metabolites of fungi isolated from Sultanate Oman soil. (n.d.). National Institutes of Health (NIH). [Link]
-
ANTIMICROBIAL ACTIVITIES OF ENDOPHYTIC FUNGI METABOLITES NOR IZZATI BINTI MAT DAUD. (n.d.). Universiti Teknologi MARA. [Link]
-
Antimicrobial activity and metabolite profiling of endophytic fungi in Digitaria bicornis (Lam) Roem. and Schult. and Paspalidium flavidum (Retz.) A. Camus. (2021). National Institutes of Health (NIH). [Link]
-
Antibacterial and Antifungal Activity of Metabolites from Basidiomycetes: A Review. (2024). MDPI. [Link]
-
Aspects of the antimicrobial mechanisms of action of a polyquaternium and an amidoamine. (2003). PubMed. [Link]
-
Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. (2010). PubMed Central (PMC). [Link]
-
N-Methyl-N-octyl-1-octanamine. (n.d.). PubChem. [Link]
-
Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. (2022). National Institutes of Health (NIH). [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2012). PubMed Central (PMC). [Link]
-
Main solvents used for metabolite extraction from fungal cultures. (n.d.). ResearchGate. [Link]
-
How can i purify a fungal metabolite from lipids during liquid-liquid extraction using methylene chloride? (2014). ResearchGate. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]
-
Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. (2018). National Institutes of Health (NIH). [Link]
-
Disease biomarker discovery and fungal metabolites extraction protocol optimization using GCMS based metabolomics. (2022). Mississippi State University. [Link]
-
solid-liquid extraction. (n.d.). Columbia University. [Link]
-
A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites. (2013). PubMed. [Link]
-
Bioactive Natural Products: Isolation of Fungal Secondary Metabolites and Applications of Green Chemistry. (2013). ResearchGate. [Link]
-
Comparing Ion-Pairing Reagents and Sample Dissolution Solvents for Ion-Pairing Reversed-Phase Liquid chromatography/electrospray Ionization Mass Spectrometry Analysis of Oligonucleotides. (2014). PubMed. [Link]
-
High performance liquid chromatography (HPLC) analysis of the fungal... (n.d.). ResearchGate. [Link]
-
Extraction method optimization to analyze the fungal metabolites using GC-MS and LC-MS platforms. (n.d.). American Chemical Society. [Link]
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. (2013). National Institutes of Health (NIH). [Link]
-
Stability Indicating Methods for the Determination of some Anti-fungal Agents Using Densitometric and RP-HPLC Methods. (2022). ResearchGate. [Link]
-
DEVELOPMENT OF HPLC METHOD FOR A FUNGAL ANTAGONIST. (n.d.). Embrapa. [Link]
-
Use of HPLC for the analytical determination of diisocyanates and acid anhydrides in the air of working environments. (1985). OSTI.GOV. [Link]
Sources
- 1. Antimicrobial Activity and Metabolite Fingerprinting of a Microco...: Ingenta Connect [ingentaconnect.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of antimicrobial activity of secondary metabolites of fungi isolated from Sultanate Oman soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction method optimization to analyze the fungal metabolites using GC-MS and LC-MS platforms - American Chemical Society [acs.digitellinc.com]
- 6. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]
- 10. columbia.edu [columbia.edu]
- 11. Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methyldioctylamine (MDOA) Concentration for Efficient Extraction
Welcome to the technical support center for optimizing N-Methyldioctylamine (MDOA) in your extraction processes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common issues encountered during liquid-liquid extraction experiments using MDOA.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is N-Methyldioctylamine (MDOA) and what are its key properties?
-
What is the fundamental mechanism of extraction using MDOA?
-
What are the critical factors to consider when optimizing MDOA concentration?
-
How does the choice of diluent affect the extraction efficiency of MDOA?
-
What are the signs of MDOA degradation and how can it be prevented?
-
-
Troubleshooting Guide
-
Problem: Formation of a stable emulsion or "crud" at the interface.
-
Problem: Poor phase separation after extraction.
-
Problem: Low extraction efficiency or incomplete recovery of the target analyte.
-
Problem: Third phase formation.
-
Problem: Inconsistent or non-reproducible extraction results.
-
-
Experimental Protocols
-
Protocol 1: Determination of Optimal MDOA Concentration via Slope Analysis.
-
Protocol 2: Analytical Quantification of MDOA Concentration in the Organic Phase.
-
-
References
Frequently Asked Questions (FAQs)
What is N-Methyldioctylamine (MDOA) and what are its key properties?
N-Methyldioctylamine (MDOA), also known as N,N-Dioctylmethylamine, is a tertiary amine used as an extractant in solvent extraction processes.[1][2] Its structure consists of a nitrogen atom bonded to one methyl group and two octyl chains.[2][3] This structure gives it amphiphilic properties, with a hydrophilic amine head and long, hydrophobic alkyl chains, making it effective for transferring target species from an aqueous phase to an organic phase.[4]
Table 1: Physicochemical Properties of N-Methyldioctylamine
| Property | Value | Source |
| CAS Number | 4455-26-9 | [1][3] |
| Molecular Formula | C17H37N | [2][3][5] |
| Molecular Weight | 255.48 g/mol | [2][3][5] |
| Appearance | Clear colorless to pale yellow liquid | [1][2] |
| Density | 0.793 g/mL at 25 °C | [1][5] |
| Boiling Point | 162-165 °C at 15 mmHg | [1][5] |
| Melting Point | -30.1 °C | [1][5] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | [4] |
What is the fundamental mechanism of extraction using MDOA?
MDOA, as a tertiary amine, typically functions as a basic extractant. The primary mechanism of extraction, particularly for acidic species or metal complexes from acidic solutions, is through an ion-pair formation or an acid-base neutralization reaction at the aqueous-organic interface.[6][7]
In an acidic aqueous solution, the MDOA in the organic phase is protonated, forming an alkylammonium salt. This positively charged species can then pair with a negatively charged analyte (anion or anionic metal complex) from the aqueous phase, facilitating its transfer into the organic phase. The general extraction equilibrium can be represented as:
R₃N(org) + H⁺(aq) + A⁻(aq) ⇌
Where:
-
R₃N is MDOA
-
H⁺ is a proton from the acidic aqueous phase
-
A⁻ is the anionic species to be extracted
-
[R₃NH⁺A⁻] is the ion-pair complex in the organic phase
The efficiency of this process is highly dependent on the pH of the aqueous phase.[8]
What are the critical factors to consider when optimizing MDOA concentration?
Optimizing the concentration of MDOA is a crucial step in developing an efficient extraction process. The key factors to consider are:
-
Analyte Concentration: The concentration of MDOA should be stoichiometrically sufficient to extract the target analyte. A higher analyte concentration will generally require a higher MDOA concentration.[9]
-
pH of the Aqueous Phase: The pH determines the protonation state of MDOA and the charge of many analytes. Optimal extraction is typically achieved at a pH where the MDOA is readily protonated and the analyte is in its anionic form.[8][10]
-
Organic Phase Composition: The choice of diluent and the potential addition of a modifier can significantly impact the extraction efficiency and phase behavior.[7][9]
-
Temperature: Temperature can influence the distribution coefficient and the kinetics of the extraction process.[9]
-
Contact Time: Sufficient time must be allowed for the extraction equilibrium to be reached.[10]
An excessively high concentration of MDOA can lead to the formation of a third phase or stable emulsions, complicating phase separation.[11][12] Conversely, a concentration that is too low will result in poor extraction efficiency.[9]
How does the choice of diluent affect the extraction efficiency of MDOA?
The diluent, or the organic solvent in which MDOA is dissolved, plays a critical role in the extraction process. The choice of diluent can affect:
-
Solubility of the MDOA-analyte complex: The diluent must effectively solvate the formed ion-pair to prevent the formation of a third phase.[13]
-
Phase Separation: The density and viscosity of the diluent influence the rate and ease of phase disengagement.[8]
-
Extraction Efficiency: The polarity of the diluent can impact the extraction equilibrium.[7] Solvents with low dielectric constants, such as kerosene and n-hexane, have been shown to yield high extraction efficiencies for certain metal complexes.[9]
Commonly used diluents include aliphatic hydrocarbons (e.g., kerosene, n-dodecane) and aromatic hydrocarbons (e.g., toluene, xylene). In some cases, a "modifier," often a long-chain alcohol like 1-octanol or 1-tridecanol, is added to the organic phase to improve the solubility of the extracted complex and prevent third-phase formation.[7][14]
What are the signs of MDOA degradation and how can it be prevented?
Amines like MDOA can be susceptible to chemical degradation, particularly in the presence of strong oxidizing agents or highly acidic conditions.[14] Signs of MDOA degradation can include:
-
A decrease in extraction efficiency over time with recycled solvent.
-
Changes in the color of the organic phase.
-
Formation of unexpected precipitates or interfacial crud.
-
The appearance of new peaks in chromatographic analysis of the organic phase.
Degradation can be initiated by reactions with components of the aqueous phase, such as nitric acid or certain metal ions in a high oxidation state (e.g., V(V), Cr(VI)).[14] The reaction often involves the oxidation of the methylene group adjacent to the nitrogen atom.
Prevention Strategies:
-
Avoid Strong Oxidizing Agents: If possible, remove or neutralize strong oxidizers from the aqueous feed before extraction.
-
Control Acidity: While some acidity is necessary for the extraction mechanism, excessively high concentrations of certain acids (like nitric acid) can promote degradation.
-
Solvent Washing: Implement a washing step for the recycled organic phase to remove degradation products and residual acids.
-
Use of Protective Reagents: In some cases, additives can be used to retard solvent degradation.
Troubleshooting Guide
This section addresses common problems encountered during liquid-liquid extractions with MDOA and provides systematic solutions.
Problem: Formation of a stable emulsion or "crud" at the interface.
Causality: Emulsions are often caused by the presence of surfactants, finely divided solids, or high concentrations of the extractant, which lower the interfacial tension between the aqueous and organic phases.[15][16]
Troubleshooting Steps:
-
Reduce Agitation Intensity: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This maintains a large surface area for extraction while minimizing the energy input that creates emulsions.[15]
-
"Salting Out": Add a small amount of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing surfactant-like molecules into one of the phases.[15][16]
-
Temperature Modification: Gently warming or cooling the mixture can sometimes destabilize the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the phases.[15]
-
Filtration: Using phase separation filter paper can be a quick way to separate the layers.[15]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may break the emulsion.[15]
-
Lower MDOA Concentration: If emulsions are a persistent issue, consider reducing the MDOA concentration in your organic phase.
Problem: Poor phase separation after extraction.
Causality: Slow or incomplete phase separation can be due to similar densities of the aqueous and organic phases, high viscosity, or the beginning of emulsion formation. The structure of the amine itself can also play a role, with branched-chain amines sometimes showing faster disengagement than linear ones.[11]
Troubleshooting Steps:
-
Allow Sufficient Settling Time: Ensure enough time is given for the phases to coalesce and separate.
-
Centrifugation: This is often the most effective method to accelerate phase separation.[15]
-
Alter Solvent Composition:
-
Change the diluent to one with a greater density difference from the aqueous phase.
-
Add a lower-viscosity co-solvent to the organic phase.
-
-
Check for Interfacial Crud: The presence of fine solid particles can stabilize the interface. If present, refer to the troubleshooting guide for emulsion formation.
Problem: Low extraction efficiency or incomplete recovery of the target analyte.
Causality: This is a multifaceted problem that can stem from incorrect chemical conditions, insufficient extractant, or procedural errors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low extraction efficiency.
Problem: Third phase formation.
Causality: A third phase, typically a dense, extractant-rich layer, can form when the organic diluent has a low polarity and cannot effectively solvate the MDOA-analyte complex. This is more common at high MDOA and analyte concentrations.
Troubleshooting Steps:
-
Add a Modifier: Introduce a phase modifier, such as a long-chain alcohol (e.g., 1-octanol, isodecanol), to the organic phase. Modifiers increase the polarity of the organic phase and improve the solubility of the extracted complex.[7]
-
Change the Diluent: Switch to a more polar or aromatic diluent (e.g., toluene) that has a better solvating capacity for the complex.
-
Decrease MDOA Concentration: Operate at a lower MDOA concentration if the extraction efficiency remains acceptable.
-
Increase Temperature: In some systems, a moderate increase in temperature can enhance the solubility of the complex in the organic phase and prevent third phase formation.
Problem: Inconsistent or non-reproducible extraction results.
Causality: Lack of reproducibility often points to variables that are not being adequately controlled.
Checklist for Reproducibility:
-
Temperature Control: Are extractions being performed at a consistent temperature?
-
pH Measurement: Is the pH of the aqueous phase accurately and consistently measured and adjusted before each extraction?
-
Volumetric Accuracy: Are all solutions prepared and dispensed with calibrated volumetric glassware or pipettes?
-
Mixing Consistency: Is the method of agitation (e.g., shaker speed and time) identical for all experiments?
-
Reagent Stability: Is the MDOA stock solution fresh? Could it be degrading over time?
-
Sample Matrix Variability: Are there variations in the composition of the initial sample that could be affecting the extraction?
Experimental Protocols
Protocol 1: Determination of Optimal MDOA Concentration via Slope Analysis
Objective: To determine the stoichiometry of the extraction reaction and identify the optimal concentration range for MDOA.
Principle: The distribution ratio (D) is the ratio of the analyte concentration in the organic phase to that in the aqueous phase at equilibrium. For the extraction mechanism involving MDOA, the relationship can often be expressed as:
log(D) = n * log([MDOA]) + constant
A plot of log(D) versus log([MDOA]) should yield a straight line with a slope n that corresponds to the number of MDOA molecules involved in the extracted complex.
Methodology:
-
Prepare Aqueous Phase: Prepare a stock solution of your target analyte in an appropriate aqueous medium. Adjust the pH to the predetermined optimal value for extraction.
-
Prepare Organic Phase: Prepare a series of organic solutions with varying concentrations of MDOA in your chosen diluent (e.g., 0.01 M, 0.05 M, 0.1 M, 0.2 M, 0.5 M).
-
Extraction:
-
In a series of separatory funnels, mix equal volumes of the aqueous phase and each of the different MDOA organic phases.
-
Shake each funnel for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the analyte in each aqueous phase ([Analyte]aq).
-
Calculate the concentration of the analyte in each organic phase by mass balance: [Analyte]org = [Analyte]initial - [Analyte]aq.
-
-
Data Processing:
-
For each MDOA concentration, calculate the distribution ratio: D = [Analyte]org / [Analyte]aq.
-
Calculate the logarithm of D and the logarithm of the MDOA concentration.
-
Plot log(D) (y-axis) versus log([MDOA]) (x-axis).
-
Perform a linear regression to determine the slope of the line. The region where the distribution ratio is high and plateaus indicates an optimal concentration range.
-
Caption: Workflow for determining optimal MDOA concentration.
Protocol 2: Analytical Quantification of MDOA Concentration in the Organic Phase
Objective: To accurately determine the concentration of MDOA in a stock or used organic solution, which is essential for quality control and troubleshooting.
Principle: Due to the lack of a strong chromophore, direct UV-Vis spectrophotometry is not suitable for MDOA.[17] Titration or chromatographic methods are more appropriate.
Methodology: Two-Phase Acid-Base Titration
-
Sample Preparation: Accurately pipette a known volume (e.g., 5-10 mL) of the MDOA-containing organic phase into an Erlenmeyer flask.
-
Add Solvent Mixture: Add approximately 25 mL of a suitable solvent (e.g., isopropanol) to ensure miscibility during titration and 25 mL of deionized water.
-
Add Indicator: Add a few drops of a suitable pH indicator (e.g., bromocresol green).
-
Titration: Titrate the mixture with a standardized solution of a strong acid (e.g., 0.1 M HCl) while stirring vigorously to ensure good mixing between the two phases. The endpoint is reached when the indicator changes color (e.g., from blue to yellow for bromocresol green).
-
Calculation: Calculate the concentration of MDOA using the following formula:
[MDOA] (mol/L) = (V_acid * M_acid) / V_sample
Where:
-
V_acid = Volume of acid titrant used (L)
-
M_acid = Molarity of the acid titrant (mol/L)
-
V_sample = Volume of the organic sample taken (L)
Note: For higher accuracy and for complex matrices, derivatization followed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) may be necessary.[17]
References
-
Taylor & Francis Online. (n.d.). Factors Influencing Phase Disengagement Rates in Solvent Extraction Systems Employing Tertiary Amine Extractants. Retrieved from [Link]
-
OSTI.GOV. (1980). Factors influencing phase disengagement rates in solvent extraction systems employing tertiary amine extractants (Conference). Retrieved from [Link]
-
INIS-IAEA. (n.d.). Factors influencing phase-disengagement rates in solvent-extraction systems employing tertiary amine extractants. Retrieved from [Link]
-
Science Info. (2023). Factors affecting solvent extraction. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
PubMed. (2019). Synergistic Solvent Extraction Is Driven by Entropy. Retrieved from [Link]
-
NTNU Open. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
PubChem - NIH. (n.d.). N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202. Retrieved from [Link]
-
ChemBK. (2024). N-Methyldioctylamine. Retrieved from [Link]
-
YouTube. (2021). Liquid-Liquid extraction problems and solutions. Retrieved from [Link]
-
NIH. (n.d.). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. Retrieved from [Link]
-
Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs?. Retrieved from [Link]
-
Chemical Papers. (n.d.). Prospective investigation for iron (III) removal from aqueous solutions with solvent extraction technique using Octylamine and N,N-dimethylaniline extractant. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of type of the extraction solvent on the extraction efficiency.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
MDPI. (n.d.). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. Retrieved from [Link]
-
Semantic Scholar. (2021). Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Solvent Polarity on the Mechanism and Efficiency of Formic Acid Reactive Extraction with Tri-n-Octylamine from Aqueous Solutions | Request PDF. Retrieved from [Link]
-
MDPI. (2024). Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1-Octanamine, N-methyl-N-octyl-. Retrieved from [Link]
-
INIS-IAEA. (n.d.). RADIATION AND CHEMICAL STABILITY OF AMINES. Retrieved from [Link]
-
Investigation of organic losses in solvent extraction circuit due to solubility/degradation. (n.d.). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
ResearchGate. (n.d.). Precious metal extraction by N,N,N′,N′ -tetraoctyl-thiodiglycolamide and its comparison with N,N,N′,N′ -tetraoctyl-diglycolamide and methylimino- N,N′ -dioctylacetamide | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications. Retrieved from [Link]
-
MDPI. (n.d.). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical degradation stability of ether linkage in N,N,N′,N′-tetraoctyldiglycolamide and related organic extractants: A density functional study. Retrieved from [Link]
-
PMC - NIH. (n.d.). A kinetic interpretation of the effect of extractant and acid on neodymium(iii) extraction by a diglycolamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction of Propionic Acid from Aqueous Solutions Using Tri- n -octylphosphine Oxide and Dioctylamine in Different Solvents | Request PDF. Retrieved from [Link]
-
UCL Discovery. (n.d.). ARTICLE Design optimization of microfluidic-based solvent extraction systems for radionuclides detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Various metal extraction from hydrochloric acid into n -dodecane by methylimino-dioctylacetamide (MIDOA). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical degradation of trioctylamine and 1-tridecanol phase modifier in acidic sulfate media in the presence of vanadium (V) | Request PDF. Retrieved from [Link]
Sources
- 1. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]
- 2. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Octanamine, N-methyl-N-octyl- [webbook.nist.gov]
- 4. CAS 4455-26-9: N-Methyl-N-octyl-1-octanamine | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scienceinfo.com [scienceinfo.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Factors influencing phase disengagement rates in solvent extraction systems employing tertiary amine extractants (Conference) | OSTI.GOV [osti.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 17. pubs.rsc.org [pubs.rsc.org]
"troubleshooting phase separation in N-Methyldioctylamine extraction systems"
Welcome to the technical support center for N-Methyldioctylamine (MDOA) extraction systems. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve phase separation issues encountered during liquid-liquid extraction (LLE) protocols. As a tertiary amine, MDOA is a valuable organic base and extractant, but its performance is highly dependent on precise system parameters.[1][2] This document provides field-proven insights and systematic troubleshooting workflows to ensure the efficiency and reproducibility of your extractions.
N-Methyldioctylamine: Key Properties
A foundational understanding of your primary reagent is critical. The physical and chemical properties of N-Methyldioctylamine directly influence its behavior in a biphasic system.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₇N | [2][3][4] |
| Molecular Weight | 255.48 g/mol | [1][4][5] |
| Appearance | Clear colourless to yellow liquid | [1][4] |
| Density | 0.793 g/mL at 25 °C | [1][3][5] |
| Boiling Point | 162-165 °C at 15 mmHg | [1][3][5] |
| Melting Point | -30.1 °C | [1][3][5] |
| Solubility | Soluble in organic solvents, less so in water | [2][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of N-Methyldioctylamine in my extraction?
N-Methyldioctylamine (CAS 4455-26-9) is a tertiary amine that acts as a basic extractant.[1][4] Its nitrogen atom can be protonated by acidic species in the aqueous phase, forming an ion pair that is soluble in the organic phase. This mechanism is commonly used to extract acidic compounds or metal ions from an aqueous solution into an organic solvent.
Q2: Why is pH so critical in MDOA extraction systems?
The pH of the aqueous phase dictates the protonation state of the MDOA. For efficient extraction of an acidic analyte, the aqueous pH should generally be kept below the pKa of the analyte to ensure it is in its undissociated form, and also in a range where the MDOA can be protonated to form the necessary ion pair.[7] A significant shift in pH can dramatically decrease extraction efficiency by preventing the formation of the extractable complex.[7][8]
Q3: What is an emulsion and why does it form?
An emulsion is a stable dispersion of one immiscible liquid within another, appearing as a milky or cloudy layer between the aqueous and organic phases.[9][10] It forms when high shear mixing creates fine droplets and surfactant-like molecules (which can be present as impurities, degradation products, or even the analyte itself at high concentrations) stabilize the interface between these droplets, preventing them from coalescing.[10][11]
Q4: What is "third phase formation"?
Third phase formation is an undesirable phenomenon where the organic phase splits into two distinct organic layers upon extraction.[12][13] This typically results in a dense, extractant-rich layer and a lighter layer composed mainly of the diluent. The primary cause is the limited solubility of the extracted MDOA-analyte complex in the bulk organic solvent, leading to aggregation and de-mixing.[12][13]
Troubleshooting Guide: Phase Separation Failures
This section provides systematic workflows to diagnose and resolve common phase separation problems.
Problem 1: Persistent Emulsion Formation
A stable emulsion is the most frequent challenge in liquid-liquid extractions, hindering clear phase separation and leading to product loss.[11]
Probable Causes:
-
High Shear Mixing: Overly vigorous shaking or vortexing generates fine droplets that are easily stabilized.[11]
-
Presence of Surfactants: Contaminants in the sample matrix (e.g., phospholipids, fatty acids) or degradation products can act as emulsifying agents.
-
High Concentration of Analyte: The extracted complex itself may exhibit surfactant-like properties at high concentrations.
-
Particulate Matter: Finely divided solids can accumulate at the interface and stabilize emulsions.[10]
The following diagram outlines a logical flow for troubleshooting emulsions.
Caption: A step-by-step workflow for diagnosing and resolving emulsions.
This protocol is a self-validating system to test if increased ionic strength will resolve the emulsion.
-
Observation: An emulsion layer greater than one-third the volume of the organic solvent layer is present after initial extraction and settling.[9]
-
Action: Add a volume of saturated NaCl solution (brine) equal to approximately 10-20% of the aqueous phase volume to the separatory funnel.
-
Mixing: Gently invert the funnel 2-3 times. Do NOT shake vigorously, as this can reform the emulsion.
-
Settling: Allow the system to rest for 10-15 minutes.
-
Analysis:
-
Successful: The emulsion breaks, and a sharp interface forms. The cause is likely related to the mutual solubility of surfactant-like compounds. This is a successful application of the "salting out" technique.[11][14]
-
Unsuccessful: The emulsion remains. The stabilizing forces are not sufficiently disrupted by ionic strength alone. Proceed to the next step in the workflow diagram.
-
Problem 2: Third Phase Formation
The appearance of a third, intermediate layer indicates that the extracted analyte-MDOA complex has precipitated from the organic diluent.
Probable Causes:
-
Exceeding Limiting Organic Concentration (LOC): The concentration of the extracted complex has surpassed its solubility limit in the chosen organic diluent.[12][13]
-
Inappropriate Diluent: The polarity of the diluent (e.g., aliphatic hydrocarbons like dodecane) is too low to solvate the polar MDOA-analyte ion pair effectively.[12][15]
-
Temperature Effects: Solubility of the complex may decrease at lower operating temperatures.[16]
-
High Acidity: Excessive acid concentration in the organic phase can promote aggregation of extractant molecules.[15]
The formation of a third phase is fundamentally a solubility problem within the organic layer.
Caption: A decision tree for troubleshooting third phase formation.
This protocol helps determine the minimum amount of modifier needed to prevent third phase formation.
-
System Setup: Replicate the experimental conditions (MDOA concentration, diluent, aqueous phase composition, and temperature) that consistently produce a third phase.
-
Modifier Introduction: Prepare a stock solution of a phase modifier, such as 1-octanol or tributyl phosphate (TBP). These modifiers work by increasing the polarity of the organic phase, enhancing the solubility of the extracted complexes.[12][17]
-
Titration: To the biphasic system, add the modifier dropwise to the organic phase while gently mixing.
-
Observation: Note the volume of modifier required to cause the third phase to redissolve into a single, clear organic phase.
-
Optimization: Repeat the full extraction process with a fresh sample, adding the determined amount of modifier to the initial organic phase before extraction.
-
Validation:
-
Successful: A single, clear organic phase is maintained after extraction. The system is now robust against third phase formation under these conditions.
-
Unsuccessful: A third phase still forms. This indicates that either more modifier is needed or the system is fundamentally overloaded, requiring a reduction in analyte concentration as the next logical step.[12]
-
References
-
N-Methyldioctylamine - Physico-chemical Properties. (2024). ChemBK. [Link]
-
N-Methyldioctylamine CAS#: 4455-26-9. ChemWhat. [Link]
-
N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202. PubChem, NIH. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2021). LCGC International. [Link]
-
The fate of the organic phase beyond third phase formation. (2020). RSC Publishing. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). MDPI. [Link]
-
Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]
-
Case studies of troubleshooting amine treating foaming—Part 1. (2019). Gas Processing & LNG. [Link]
-
Third Phase Formation in the Solvent Extraction System Ir(IV)—Cyanex 923. (2018). ResearchGate. [Link]
-
Third phase formation in the extraction of uranyl nitrate by N,N-dialkyl aliphatic amides. (2015). ResearchGate. [Link]
-
Techniques for Emulsion Characterization. (2023). Encyclopedia.pub. [Link]
-
Emulsion Problem Encountered in Extractions. (2018). BrainKart. [Link]
-
Cold-induced phase separation for the simple and reliable extraction of sex hormones for subsequent LC-MS/MS analysis. (2021). PubMed Central, NIH. [Link]
-
Effect of the pH on the extraction efficiency (n = 3). ResearchGate. [Link]
-
Evaluation of the pH effect on the extraction and pre-concentration of.... ResearchGate. [Link]
-
Techniques and methods to study functional characteristics of emulsion systems. (2016). Journal of Food and Drug Analysis. [Link]
-
Understanding the third phase formation using molecular dynamics simulations. BARC. [Link]
-
Tackling emulsions just got easier. (2023). Biotage. [Link]
-
PAT For Emulsion Characterization. Mettler Toledo. [Link]
-
Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. (2014). Pharmaceutical Outsourcing. [Link]
-
Effect of pH on the extraction efficiency. ResearchGate. [Link]
-
Tips for Troubleshooting Liquid-Liquid Extraction. (2025). K-Jhil. [Link]
-
Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. (2009). ResearchGate. [Link]
-
EXTRACTION AND SEPARATION TECHNIQUES. MES's College of Pharmacy, Sonai. [Link]
-
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024). JOCPR. [Link]
-
N-methyldioctylamine (C17H37N). PubChemLite. [Link]
-
Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review. (2023). MDPI. [Link]
-
Critical Fluctuations in Liquid-Liquid Extraction Organic Phases Controlled by Extractant and Diluent Molecular Structure. (2021). ChemRxiv. [Link]
-
Key Factors Determining Efficiency of Liquid-Liquid Extraction. (2020). PubMed. [Link]
Sources
- 1. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. CAS 4455-26-9: N-Methyl-N-octyl-1-octanamine | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 9. azom.com [azom.com]
- 10. brainkart.com [brainkart.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. biotage.com [biotage.com]
- 15. 302 Found [barc.gov.in]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Nanoparticles Synthesized with 1-Decanamine, N-methyl-N-octyl-
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for improving the colloidal stability of nanoparticles synthesized using the tertiary amine capping agent, 1-Decanamine, N-methyl-N-octyl-. Our approach is rooted in first principles of colloid science to empower you to diagnose and solve stability challenges in your experiments.
Understanding the Stabilizer: 1-Decanamine, N-methyl-N-octyl-
1-Decanamine, N-methyl-N-octyl- is a tertiary amine featuring one methyl, one C8 (octyl), and one C10 (decyl) alkyl chain attached to a central nitrogen atom. In nanoparticle synthesis, it functions as a capping agent, adsorbing to the nanoparticle surface. Its primary role is to prevent the thermodynamically driven aggregation of nanoparticles, which have a high surface area-to-volume ratio.[1][2] Stability is conferred through a combination of two principal mechanisms:
-
Steric Hindrance: The bulky and flexible octyl and decyl chains create a dense organic layer on the nanoparticle surface. When two particles approach each other, these chains begin to overlap and compress, creating an entropic penalty that results in a repulsive force. This steric barrier physically prevents the nanoparticle cores from coming into close contact.
-
Electrostatic Repulsion: The nitrogen atom's lone pair of electrons can accept a proton (H+) from the surrounding medium, particularly in acidic to neutral conditions. This protonation gives the nanoparticle a positive surface charge. The resulting electrostatic repulsion between like-charged particles is a powerful force that maintains inter-particle distance and ensures a stable colloidal dispersion.[3][4]
The interplay between these two forces is critical and is highly dependent on the experimental conditions.
Caption: Stabilization mechanisms of 1-Decanamine, N-methyl-N-octyl-.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common stability issues encountered when working with nanoparticles capped with 1-Decanamine, N-methyl-N-octyl-.
Q1: My nanoparticles are aggregating. What are the likely causes?
Aggregation, observed as solution turbidity, color change (e.g., for gold nanoparticles), or a significant increase in hydrodynamic size measured by Dynamic Light Scattering (DLS), is the most common sign of instability.[1] The primary causes are rooted in the disruption of the stabilizing forces.
-
Cause A: Incorrect pH
-
Explanation: The stability of your nanoparticles is critically dependent on pH. As a tertiary amine, the nitrogen atom of your capping agent is protonated at acidic to neutral pH, conferring a positive surface charge that keeps the particles dispersed via electrostatic repulsion.[5] At alkaline (high) pH, the amine group deprotonates, neutralizing the surface charge. This loss of electrostatic repulsion allows van der Waals attractive forces to dominate, leading to rapid aggregation.
-
Solution: Measure the pH of your nanoparticle dispersion. If it is in the alkaline range, carefully adjust it to a slightly acidic or neutral pH (e.g., pH 5-7). Always perform a pH titration to find the optimal range for your specific nanoparticle system (see Protocol 2 ).
-
-
Cause B: High Ionic Strength
-
Explanation: The presence of salts in your medium (e.g., from buffers like PBS) can compromise electrostatic stability.[5] The ions in the solution form a cloud around the charged nanoparticles, effectively "screening" the repulsive forces between them. This phenomenon, known as the electrical double layer compression, reduces the range and magnitude of the electrostatic repulsion, increasing the likelihood of aggregation.[6][7]
-
Solution: If possible, work with low-ionic-strength buffers or dialyze your nanoparticle solution against deionized water or a low-molarity buffer to remove excess salts. If high salt concentrations are unavoidable for your application, consider increasing the concentration of the capping agent to enhance steric hindrance or cross-linking the surface layer.
-
-
Cause C: Insufficient Stabilizer Concentration
-
Explanation: The nanoparticle surface must have a sufficient density of the capping agent to provide a robust steric and electrostatic barrier. If the concentration of 1-Decanamine, N-methyl-N-octyl- used during synthesis is too low, there may be bare patches on the nanoparticle surface, which can act as nucleation sites for aggregation.
-
Solution: During synthesis, ensure an adequate molar excess of the capping agent relative to the nanoparticle precursor. You can also attempt a post-synthesis stabilization step by adding a small amount of additional capping agent to a solution of purified nanoparticles, followed by gentle agitation.
-
-
Cause D: Incompatible Solvent
-
Explanation: While the protonated amine provides some hydrophilicity, the long octyl and decyl chains give the capping agent a significant hydrophobic character. Dispersing these nanoparticles in a highly polar solvent without ensuring the amine is protonated can lead to poor solubility of the capping agent, causing it to detach from the surface or leading to inter-particle aggregation to minimize contact with the solvent.
-
Solution: Ensure the nanoparticles are dispersed in a solvent that is compatible with the alkyl chains, or ensure the pH is low enough to maintain a stable charge. For transfers to aqueous media, a solvent exchange via dialysis from a miscible organic solvent (e.g., THF, ethanol) may be necessary.
-
Caption: Root causes of nanoparticle aggregation.
Q2: How can I determine the optimal pH for my nanoparticle dispersion?
The optimal pH is the range where the nanoparticles exhibit the highest surface charge (zeta potential) and smallest hydrodynamic size, indicating maximum stability. This can be determined experimentally.
-
Explanation: The zeta potential is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential value (e.g., > |30| mV) is generally indicative of good colloidal stability.[4] By measuring the zeta potential and particle size across a range of pH values, you can identify the "stability window" for your system.
-
Solution: Perform a pH titration experiment as detailed in Protocol 2 . This involves preparing several aliquots of your nanoparticle dispersion, adjusting each to a different pH, and then measuring the zeta potential and hydrodynamic size. Plotting these values against pH will reveal the optimal range.
Q3: My nanoparticles are stable in water but aggregate in my biological buffer (e.g., PBS). What can I do?
This is a classic example of salt-induced aggregation due to charge screening.
-
Explanation: Phosphate-buffered saline (PBS) has a high ionic strength (typically ~150 mM) and a physiological pH of ~7.4. The high concentration of salt ions collapses the electrical double layer, neutralizing the electrostatic repulsion that keeps your nanoparticles stable in low-ionic-strength media like deionized water.[8]
-
Solutions:
-
Use a Low-Salt Buffer: If your experiment permits, switch to a buffer with a lower salt concentration (e.g., 10 mM HEPES or TRIS at a suitable pH).
-
Steric Shielding with PEG: For many biological applications, an effective strategy is to add a secondary, more robust stabilizing layer. Functionalize the nanoparticle surface with a polyethylene glycol (PEG) derivative. PEG forms a dense, hydrophilic brush layer that provides powerful steric hindrance, preventing aggregation even in high-ionic-strength environments and reducing non-specific protein adsorption.[8] This often involves a ligand-exchange reaction or covalent coupling to the existing amine groups.
-
Concentration Adjustment: Sometimes, simply diluting the nanoparticle concentration in the final buffer can reduce the frequency of particle collisions and slow down the aggregation process, although this may not be a permanent solution.
-
Q4: What are the best storage conditions for my nanoparticles?
Proper storage is essential for maintaining the long-term stability of your nanoparticle formulation.
-
Explanation: Improper storage can lead to irreversible aggregation or degradation of the capping agent. Storing nanoparticles as a dry powder often leads to irreversible aggregation upon attempted redispersion.[5] Temperature fluctuations can increase the kinetic energy of the particles, leading to more frequent collisions and potential aggregation.[5]
-
Recommendations:
-
Storage Form: Store nanoparticles as a concentrated dispersion in an appropriate solvent or low-ionic-strength buffer at the optimal pH.
-
Temperature: Store at a constant, cool temperature, typically 4°C. Avoid freezing unless a suitable cryoprotectant has been added, as the formation of ice crystals can force particles together.
-
Container: Use low-protein-binding tubes to prevent loss of material to the container walls.
-
Light: Protect from light if your nanoparticles are photosensitive.
-
Experimental Protocols
Protocol 1: Basic Stability Assessment using DLS and Zeta Potential
This protocol provides a baseline characterization of your nanoparticle dispersion.
Objective: To measure the hydrodynamic size, polydispersity index (PDI), and zeta potential of the nanoparticle sample.
Materials:
-
Nanoparticle dispersion
-
Appropriate solvent/buffer (e.g., 10 mM KCl or deionized water)
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability
-
Disposable cuvettes (polystyrene for size, folded capillary cells for zeta potential)
Methodology:
-
Sample Preparation: Dilute your nanoparticle stock solution with the chosen solvent/buffer to an appropriate concentration for your instrument (typically in the range of 5 to 50 mg/L).[9] Ensure the sample is well-mixed but avoid vigorous vortexing that could induce aggregation.
-
Size Measurement (DLS):
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Equilibrate the sample at the desired temperature (e.g., 25°C) in the instrument for at least 2 minutes.
-
Perform at least three replicate measurements.
-
Record the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI). A PDI < 0.3 generally indicates a monodisperse sample.
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
Equilibrate at the desired temperature.
-
Perform at least three replicate measurements.
-
Record the mean zeta potential and the standard deviation.
-
| Parameter | Ideal Value for Stable Dispersion | Indication of Instability |
| Z-Average Diameter | Consistent with single particles (e.g., < 100 nm) | > 200 nm or multimodal distribution |
| PDI | < 0.3 | > 0.5 |
| Zeta Potential | > |30| mV | < |20| mV |
| Caption: Interpreting DLS and Zeta Potential Data. |
Protocol 2: pH Titration to Determine the Optimal Stability Range
Objective: To identify the pH range in which the nanoparticle dispersion is most stable.
Materials:
-
Nanoparticle stock dispersion
-
Deionized water or 10 mM KCl
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
DLS/Zeta potential instrument
Methodology:
-
Prepare Aliquots: Create a series of identical aliquots (e.g., 1 mL each) of your nanoparticle dispersion diluted in deionized water or 10 mM KCl.
-
Adjust pH: Carefully adjust the pH of each aliquot to a different value across a wide range (e.g., from pH 3 to pH 11) using the 0.1 M HCl or 0.1 M NaOH solutions. Use a calibrated pH meter for accurate measurements.
-
Equilibrate: Allow the samples to equilibrate for 15-30 minutes. Note any visual signs of aggregation.
-
Measure: For each pH point, measure the Z-average diameter and zeta potential as described in Protocol 1 .
-
Analyze Data: Plot the Z-average diameter and zeta potential as a function of pH. The optimal pH range is where the zeta potential is most positive and the Z-average diameter is at its minimum.
Caption: Workflow for determining optimal pH stability.
Protocol 3: Salt-Induced Aggregation Assay
Objective: To assess the stability of nanoparticles in the presence of electrolytes.
Materials:
-
Nanoparticle stock dispersion
-
Deionized water
-
Concentrated NaCl solution (e.g., 2 M)
-
DLS instrument
Methodology:
-
Prepare Samples: Prepare a series of cuvettes containing your nanoparticle dispersion at a fixed concentration in deionized water.
-
Induce Aggregation: To each cuvette, add a small volume of the concentrated NaCl solution to achieve a range of final salt concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM). Mix gently by inverting the cuvette.
-
Monitor Size Over Time: Immediately after adding the salt, begin taking DLS measurements of the Z-average diameter at regular intervals (e.g., 0, 5, 15, 30, and 60 minutes).
-
Analyze Data: Plot the Z-average diameter versus time for each salt concentration. The critical coagulation concentration (CCC) is the salt concentration at which a rapid increase in particle size is observed. A higher CCC indicates greater stability.
References
- BenchChem. (2025). Technical Support Center: Overcoming Aggregation of Nanoparticles Stabilized by 1-Decanamine, Hydrochloride. BenchChem.
-
National Institute of Standards and Technology. (2018). Assessing the chemical and colloidal stability of functionalized gold nanoparticles. NIST Special Publication 1200-26. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Aggregation of Nanoparticles Stabilized by 1-Decanamine, Hydrochloride. BenchChem.
- BenchChem. (2025). A Researcher's Guide to Characterizing Nanoparticles Functionalized with Thiol-PEG5-amine. BenchChem.
- BenchChem. (2025).
- Manish Kumar. (2019). Problem of aggregation during activation of nanoparticles by EDC.HCl and NHS.
- Reipa, V., et al. (2019). Assessing the chemical and colloidal stability of functionalized gold nanoparticles. MethodsX.
- Cho, T. J., et al. (2021). Preparation, Characterization, and Biological Activity of Stability-Enhanced Polyethyleneimine-Conjugated Gold Nanoparticles (Au-PEI@NIST).
-
Sultana, S., et al. (2020). Stability issues and approaches to stabilised nanoparticles based drug delivery system. Journal of Drug Targeting, 28(5), 468-486. [Link]
-
Szilagyi, I., et al. (2018). Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels. Nanomaterials, 8(6), 429. [Link]
- Ali, A., et al. (2020). Stability issues and approaches to stabilized nanoparticles based drug delivery system.
- Niu, Z., & Li, Y. (2014). Removal and utilization of capping agents in nanocatalysis.
- Zaiter, A. M. (2014). What is the stability of carboxyl and amine groups on carboxylated and aminated nanoparticles in a medium like PBS?
-
Vauthier, C., Cabane, B., & Labarre, D. (2008). How to concentrate nanoparticles and avoid aggregation?. European Journal of Pharmaceutics and Biopharmaceutics, 69(2), 466-475. [Link]
-
Calzolari, A., & Calzolari, A. (2022). Role of Ionic Strength in the Formation of Stable Supramolecular Nanoparticle–Protein Conjugates for Biosensing. ACS Omega, 7(8), 7195-7206. [Link]
-
Yu, M., et al. (2012). Functionalized Nanoparticles with Long-Term Stability in Biological Media. Bioconjugate Chemistry, 23(5), 1023-1031. [Link]
- Sari, Y. W., et al. (2018). Effect of pH on Hydroxyapatite Formation in Amino Acid Capped Gold Nanoparticles.
- Rogaczewski, K., et al. (2016). Amine-capped gold nanoparticles: Reaction steps during the synthesis and the influence of the ligand on the particle size.
-
Singh, J., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology, 18(1), 1-21. [Link]
-
De Aberasturi, D. J., et al. (2015). What Does Nanoparticle Stability Mean?. Langmuir, 31(32), 8996-9005. [Link]
- Popa, A., et al. (2010). The effect of pH on amino acids binding to gold nanoparticles.
-
Asgary, S., et al. (2017). The Effects of Different Ionic Liquid Coatings and the Length of Alkyl Chain on Antimicrobial and Cytotoxic Properties of Silver Nanoparticles. Iranian Endodontic Journal, 12(4), 484-491. [Link]
-
Al-Musawi, S., et al. (2023). α-Amino Acids as Reducing and Capping Agents in Gold Nanoparticles Synthesis Using the Turkevich Method. International Journal of Molecular Sciences, 24(12), 10186. [Link]
- Elizalde-Torres, J., et al. (2018). Effect of Alkyl Chain Length of Amines on the Micro-structural and Magnetic Properties of Stabilized Ni-NiO Nanoparticles.
-
Hameed, S., et al. (2022). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Chemistry, 9, 783702. [Link]
-
Javadi, A., et al. (2013). The influence of negatively charged silica nanoparticles on the surface properties of anionic surfactants: electrostatic repulsion or the effect of ionic strength?. Physical Chemistry Chemical Physics, 15(44), 19359-19367. [Link]
- Wagers, P. O., et al. (2017). Effect of pH on the Stability of Gold Nanoparticles and Their Application for Melamine Detection in Infant Formula.
-
Wang, Y., et al. (2023). The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. Molecules, 28(18), 6561. [Link]
- Méndez-Morales, T., et al. (2014). Interaction Energies of Ionic Liquids with Metallic Nanoparticles: Solvation and Stabilization Effects.
-
Al-Radadi, N. S. (2022). pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs). Molecules, 27(19), 6682. [Link]
-
Pop-Georgievski, O., et al. (2022). Response of Biological Gold Nanoparticles to Different pH Values: Is It Possible to Prepare Both Negatively and Positively Charged Nanoparticles?. Nanomaterials, 12(16), 2841. [Link]
Sources
- 1. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Role of Ionic Strength in the Formation of Stable Supramolecular Nanoparticle–Protein Conjugates for Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of negatively charged silica nanoparticles on the surface properties of anionic surfactants: electrostatic repulsion or the effect of ionic strength? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Micelle Size and Stability with Tertiary Amine Surfactants
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tertiary amine surfactants. This guide is designed to provide in-depth, practical advice and troubleshooting for controlling and optimizing the size and stability of micelles in your experimental systems. My aim is to bridge the gap between theoretical knowledge and real-world laboratory challenges, offering explanations grounded in established scientific principles.
Section 1: Foundational Concepts & Key Parameters
Before diving into troubleshooting, it's crucial to understand the fundamental factors that govern the self-assembly of tertiary amine surfactants into micelles. Unlike many other surfactants, the hydrophilic head group of a tertiary amine possesses a pH-tunable charge, which is a critical determinant of its behavior in aqueous solutions.
The Pivotal Role of pH
The tertiary amine head group can exist in a protonated (cationic) or deprotonated (neutral) state, depending on the pH of the solution. This equilibrium directly impacts micelle formation and stability.
-
Acidic to Neutral pH (pH < pKa): The tertiary amine group is protonated, carrying a positive charge. This leads to electrostatic repulsion between the head groups, influencing micelle size and the critical micelle concentration (CMC).[1][2]
-
Basic pH (pH > pKa): The amine group is deprotonated and becomes neutral. The loss of charge reduces repulsion between head groups, which can lead to changes in micelle structure, and potentially aggregation and loss of colloidal stability.[1][2]
The transition between these states is reversible, making tertiary amine surfactants highly responsive to their environment.[3][4]
Defining Micelle Stability
Micelle stability is a multifaceted concept encompassing:
-
Thermodynamic Stability: Related to the Critical Micelle Concentration (CMC), the minimum surfactant concentration required for micelle formation. A lower CMC generally indicates greater stability upon dilution.[5][6]
-
Colloidal Stability: The ability of micelles to remain dispersed in solution without aggregating or precipitating. This is often assessed by measuring the zeta potential.[7][8][9]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: My micelle size is larger than expected and shows high polydispersity.
Possible Causes & Explanations:
-
Incorrect pH: If the pH of your solution is near or above the pKa of the tertiary amine, the head groups will be partially or fully deprotonated.[1][2] This reduces the electrostatic repulsion that normally keeps the micelles small and discrete, leading to aggregation and an apparent increase in size and polydispersity.[1][2]
-
High Salt Concentration: The addition of electrolytes can screen the electrostatic repulsion between the charged head groups.[10][11] This "salting-out" effect can promote the growth of micelles and may even induce a transition from spherical to larger, worm-like structures.[12]
-
Temperature Effects: For some non-ionic surfactants, an increase in temperature can lead to an increase in micelle size. While the effect on ionic surfactants is often less pronounced, it can still be a factor.[10]
Troubleshooting Steps:
-
Verify and Adjust pH:
-
Measure the pH of your surfactant solution.
-
Adjust the pH to be at least 1-2 units below the pKa of your specific tertiary amine surfactant to ensure full protonation of the head groups.
-
-
Evaluate Ionic Strength:
-
If your formulation contains salts, consider reducing the concentration.
-
If a certain ionic strength is required, you may need to select a surfactant with a different hydrophobic chain length or head group to compensate.
-
-
Control Temperature:
-
Ensure your experiments are conducted at a consistent and controlled temperature.
-
Investigate the effect of temperature on your specific system to identify any temperature-sensitive behavior.
-
Issue 2: My micellar formulation is cloudy or shows visible precipitation.
Possible Causes & Explanations:
-
pH-Induced Instability: This is the most common cause. At a pH above the pKa, the deprotonation of the tertiary amine head groups leads to a loss of surface charge and a dramatic decrease in colloidal stability, resulting in aggregation and precipitation.[1][2]
-
Surfactant Concentration Below CMC: If the surfactant concentration falls below the critical micelle concentration due to dilution, the micelles will dissociate into individual monomers, which may have poor solubility and precipitate.[6]
-
Temperature Approaching the Cloud Point: For some non-ionic surfactants, as the temperature increases, the solution can become cloudy at the "cloud point." This is due to the dehydration of the hydrophilic groups, leading to phase separation.[13]
Troubleshooting Steps:
-
Immediate pH Check:
-
Measure the pH of the cloudy solution. It is likely in the basic range.
-
Acidify the solution to a pH well below the surfactant's pKa to see if the precipitate redissolves. This confirms pH-induced instability.
-
-
Confirm Surfactant Concentration:
-
Ensure that the final concentration of your surfactant in the formulation is above its CMC. Be mindful of any dilution steps.
-
-
Assess Temperature Sensitivity:
-
Determine if your formulation has a cloud point and ensure your working temperature is well below it.
-
Issue 3: I'm observing inconsistent results in my drug loading experiments.
Possible Causes & Explanations:
-
Fluctuations in Micelle Size and Stability: The issues described above (pH, salt, temperature) can lead to batch-to-batch variability in micelle properties, which will directly impact the volume of the hydrophobic core available for drug encapsulation.
-
Drug-Surfactant Interactions: The drug molecule itself can interact with the surfactant monomers and micelles, potentially altering the CMC, size, and stability of the system.
Troubleshooting Steps:
-
Standardize Formulation Parameters:
-
Rigorously control the pH, ionic strength, and temperature of your formulation process.
-
Use buffered systems to maintain a stable pH.
-
-
Characterize Micelles Pre- and Post-Loading:
-
Measure the size, polydispersity, and zeta potential of your micelles both before and after drug loading. This will provide insight into how the drug is affecting the micellar system.
-
-
Optimize Drug-to-Surfactant Ratio:
-
Systematically vary the drug-to-surfactant ratio to find the optimal loading conditions that do not compromise micelle stability.
-
Section 3: FAQs - Quick Reference
Q1: How does the hydrophobic chain length of the tertiary amine surfactant affect micelle size?
Increasing the length of the hydrophobic tail generally leads to a decrease in the CMC and an increase in micelle size.[10][14][15][16][17][18][19] Longer chains have stronger hydrophobic interactions, favoring the formation of larger aggregates to minimize contact with water.[17]
Q2: What is the best way to measure the stability of my tertiary amine surfactant micelles?
A combination of techniques is recommended:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). Stable formulations will have a consistent size and low PDI over time.[20][21][22][23]
-
Zeta Potential Measurement: This technique measures the surface charge of the micelles. For tertiary amine surfactants at a pH below their pKa, a high positive zeta potential (e.g., > +30 mV) indicates good colloidal stability due to strong electrostatic repulsion.[7][9][24]
Q3: Can I use organic co-solvents with my tertiary amine surfactant formulation?
The addition of organic co-solvents like ethanol can affect micellization. Alcohols can increase the solubility of the surfactant monomers, which may increase the CMC.[10] It is crucial to experimentally determine the effect of any co-solvent on the CMC and micelle stability of your specific system.
Q4: My tertiary amine surfactant is an amine oxide. How does this differ from a standard tertiary amine?
Tertiary amine oxides are zwitterionic at neutral pH but become cationic in acidic conditions.[25][26] This pH-responsive behavior is similar to tertiary amines, and they are also used to form pH-sensitive micelles.[4][25] The N-O bond in amine oxides can contribute to different hydration and head group interactions compared to a standard tertiary amine.[25]
Section 4: Experimental Protocols
Protocol 1: Characterization of Micelle Size by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter and polydispersity of tertiary amine surfactant micelles.
Materials:
-
Tertiary amine surfactant solution
-
High-purity, filtered (0.22 µm) water or appropriate buffer
-
DLS instrument (e.g., Zetasizer Nano S)[20]
-
Low-volume disposable cuvettes
Procedure:
-
Sample Preparation:
-
Prepare your surfactant solution at the desired concentration, ensuring it is above the CMC.
-
Ensure the pH and ionic strength are controlled and documented.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust.[22]
-
-
Instrument Setup:
-
Set the instrument to the correct temperature for your experiment (e.g., 25°C).[20]
-
Select the appropriate material and dispersant properties in the software. For dilute aqueous systems, the viscosity of water can be used as a starting point, but for concentrated systems, measuring the actual viscosity is crucial for accuracy.[21][23]
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for at least 2 minutes.
-
Perform the measurement according to the instrument's instructions, typically involving multiple runs for statistical accuracy.
-
-
Data Analysis:
-
Analyze the intensity, volume, and number distributions to understand the size profile of your micelles.
-
Record the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a monodisperse population.
-
Protocol 2: Assessment of Micelle Stability by Zeta Potential Measurement
Objective: To measure the surface charge of the micelles as an indicator of colloidal stability.
Materials:
-
Tertiary amine surfactant solution
-
Zeta potential analyzer (e.g., Zetasizer Nano ZS)[27]
-
Disposable folded capillary cells
Procedure:
-
Sample Preparation:
-
Prepare the micellar solution as described in the DLS protocol. The concentration should be sufficient to give a good scattering signal.
-
-
Instrument Setup:
-
Set the instrument to the desired temperature.
-
Select the appropriate dispersant properties in the software.
-
-
Measurement:
-
Carefully inject the sample into the capillary cell, avoiding the introduction of air bubbles.
-
Place the cell into the instrument.
-
Perform the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the electrophoretic mobility and zeta potential are calculated.[24]
-
-
Data Analysis:
-
Record the mean zeta potential and the width of the distribution.
-
For tertiary amine micelles in an acidic to neutral pH, a zeta potential of > +30 mV is generally considered indicative of a stable dispersion.[7]
-
Section 5: Visualizing Key Relationships
Diagram 1: The pH-Dependent Behavior of Tertiary Amine Surfactants
This diagram illustrates the fundamental principle governing the behavior of tertiary amine surfactants.
Caption: pH-driven transition of tertiary amine surfactant micelles.
Diagram 2: Troubleshooting Workflow for Micelle Instability
This workflow provides a logical sequence of steps to diagnose and resolve common issues with micelle size and stability.
Caption: A systematic approach to troubleshooting micelle instability.
Section 6: Quantitative Data Summary
The following table summarizes the key factors and their general effects on the Critical Micelle Concentration (CMC) and micelle size for tertiary amine surfactants.
| Factor | Effect on CMC | Effect on Micelle Size | Underlying Mechanism |
| Increasing Hydrophobic Chain Length | Decreases | Increases | Enhanced hydrophobicity drives micellization at lower concentrations and favors larger aggregates.[10][18] |
| Increasing pH (towards and above pKa) | Increases/Disrupts Micelles | Increases (Aggregation) | Deprotonation of the head group reduces electrostatic repulsion, leading to instability.[1][2][28] |
| Addition of Electrolytes (Salt) | Decreases | Increases | Screening of head group charges reduces repulsion, promoting micelle formation and growth.[10][11][29] |
| Increasing Temperature | Variable (often U-shaped curve) | Variable | Affects hydrophobic interactions and hydration of head groups. For many non-ionics, CMC initially decreases then increases.[30][31][32] |
References
- Effects of Amine Additives on Critical Micelle Concentration of Ionic Surfactants. (2025). Google Search.
- pH-responsive micellization of an amine oxide surfactant with branched hydrophobic tail. (n.d.). Google Search.
- Efficient Strategy to Synthesize Tunable pH-Responsive Hybrid Micelles Based on Iron Oxide and Gold Nanoparticles - PMC. (n.d.). NIH.
- pH-regulated surface property and pH-reversible micelle transition of a tertiary amine-based gemini surfactant in aqueous solution. (n.d.). Google Search.
- Tertiary Amine Oxide-Containing Zwitterionic Polymers: From Material Design to Biomedical Applic
- Surfactant self-assembly and micelle formation | Colloid Science Class Notes. (n.d.). Fiveable.
- Surfactant micelle characterization using dynamic light scattering. (n.d.).
- Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equ
- pH and temperature-responsive wormlike micelles formed by single amine oxide surfactant. (2017). Taylor & Francis Online.
- Dynamic Light Scattering for the Characterization of Hexyl D-glucoside Micelles: A Compar
- Effects of Amine Additives on Critical Micelle Concentration of Ionic Surfactants. (2003). Google Search.
- Efficient Strategy to Synthesize Tunable pH-Responsive Hybrid Micelles Based on Iron Oxide and Gold Nanoparticles | Langmuir. (2024).
- Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equ
- An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. (n.d.). MDPI.
- Factors affecting critical micelle concentration and micellar size. (n.d.). Pharmaceutical.
- Micelles Characterization By Zeta Potential Using the Zetasizer. (2005). AZoNano.
- Diffusion Coefficient Analysis by Dynamic Light Scattering Enables Determination of Critical Micelle Concentr
- The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. (n.d.). Science Alert.
- (PDF) The Effect of Polar Head and Chain Length on the Physicochemical Properties of Micellization and Adsorption of Amino Alcohol-Based Surfactants. (2018).
- Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC. (n.d.). NIH.
- Nuclear Magnetic Resonance Investigation of the Effect of pH on Micelle Formation by the Amino Acid-Based Surfactant Undecyl l-Phenylalanin
- Impact of the Hydrocarbon Chain Length of Biodegradable Ester-Bonded Cationic Gemini Surfactants on Self-Assembly, In Vitro Gene Transfection, Cytotoxicity, and Antimicrobial Activity. (2024). PubMed.
- pH-Responsive self-assembly in an aqueous mixture of surfactant and hydrophobic amino acid mimic. (2009). Semantic Scholar.
- Polyurethane Microcapsules Based on Microfluidic Technology for Enhanced Oil Recovery | Energy & Fuels. (2026).
- Effect of Hydrocarbon Chain Length on the Performance of Cationic Silicone Surfactants | ACS Omega. (n.d.).
- Critical micelle concentr
- Zeta Potential Overview - Fundamentals and Applications. (n.d.).
- Critical Micelle Concentration (CMC). (n.d.). Nanoscience Instruments.
- The Effect of Hydrocarbon Chain Length on the Critical Micelle Concentration of Cationic Surfactants: An Undergraduate Physical Chemistry Experiment. (2007).
- Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited. (2016). Google Search.
- Why does critical micelle concentration decrease with an increase in chain length hydrophobic portion (alkyl group)? (2020). Quora.
- Critical micelle concentration (CMC) for different surfactants in... | Download Scientific Diagram. (n.d.).
- An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. (2025).
- The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. (2022). Biosciences Biotechnology Research Asia.
- Thermodynamics of micelliz
- 2.5: Zeta Potential Analysis. (2022). Chemistry LibreTexts.
- What are the factors influencing micelle formation in surfactants? (2025). LEAPCHEM Blog.
- PH-Regulated surface property and pH-reversible micelle transition of a tertiary amine-based gemini surfactant in aqueous solution | Request PDF. (2025).
- How to control the size and shape of surfactant micelles? (2025). LEAPCHEM Blog.
- Strategies to improve micelle stability for drug delivery - PMC. (n.d.). NIH.
- Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. (n.d.). Google Search.
- Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement. (2020).
- Dependence of the size of micelles on the salt effect in ionic micellar solutions | Request PDF. (2025).
- Strategies to enhance the stability of micelles. (n.d.).
- Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan F
- Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC. (n.d.). NIH.
- Effects of High Salt Concentrations on the Micellization of Octyl Glucoside: Salting-Out of Monomers and Electrolyte Effects on the Micelle−Water Interfacial Tension1 | Request PDF. (2025).
- The effect of salts on the critical concentration for the formation of micelles in colloidal electrolytes. (n.d.). PubMed.
Sources
- 1. Efficient Strategy to Synthesize Tunable pH-Responsive Hybrid Micelles Based on Iron Oxide and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. nanoscience.com [nanoscience.com]
- 6. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmacy180.com [pharmacy180.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 14. fiveable.me [fiveable.me]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Effect of Hydrocarbon Chain Length on the Critical Micelle Concentration of Cationic Surfactants: An Undergraduate Physical Chemistry Experiment [chemeducator.org]
- 17. quora.com [quora.com]
- 18. leapchem.com [leapchem.com]
- 19. leapchem.com [leapchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. muser-my.com [muser-my.com]
- 24. wyatt.com [wyatt.com]
- 25. researchgate.net [researchgate.net]
- 26. Tertiary Amine Oxide-Containing Zwitterionic Polymers: From Material Design to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. azonano.com [azonano.com]
- 28. mdpi.com [mdpi.com]
- 29. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 32. scispace.com [scispace.com]
Technical Support Center: Regeneration and Recycling of N-Methyldioctylamine (MDOA) in Industrial Processes
Welcome to the technical support center for the regeneration and recycling of N-Methyldioctylamine (MDOA). This guide is designed for researchers, scientists, and drug development professionals who utilize MDOA in their industrial processes, particularly in applications such as solvent extraction and purification. As a long-chain tertiary amine, MDOA offers unique properties, but its effective and economical reuse is critical for sustainable and cost-efficient operations.
This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address specific challenges you may encounter during the regeneration and recycling of MDOA.
Foundational Understanding of N-Methyldioctylamine (MDOA)
N-Methyldioctylamine is a tertiary amine with the chemical formula C₁₇H₃₇N.[1] It is a clear, colorless to yellow liquid with a characteristic amine odor.[1] Its long alkyl chains contribute to its high hydrophobicity, making it an effective extractant for various compounds in liquid-liquid extraction processes.
Key Properties of N-Methyldioctylamine:
| Property | Value | Reference |
| CAS Number | 4455-26-9 | [1] |
| Molecular Weight | 255.48 g/mol | [1] |
| Boiling Point | 162-165 °C at 15 mmHg | [1] |
| Density | 0.793 g/mL at 25 °C | [1] |
| Physical State | Liquid | [1] |
MDOA is utilized in various industrial applications, including as a surfactant, emulsifier, and an intermediate in the synthesis of other chemicals.[2] In hydrometallurgy, it can be employed for the selective extraction of metal ions from aqueous solutions.
Troubleshooting Guide: Common Issues in MDOA Regeneration and Recycling
This section addresses specific problems that may arise during the handling and regeneration of spent MDOA solvent.
Issue: Formation of Stable Emulsions During Extraction or Stripping
Question: We are experiencing the formation of a persistent emulsion at the aqueous-organic interface during the stripping stage of our process using MDOA. What causes this, and how can we resolve it?
Answer:
Emulsion formation is a frequent challenge in liquid-liquid extraction, particularly with long-chain amines like MDOA. The primary causes are:
-
Surfactant-like Degradation Products: Thermal or oxidative degradation of MDOA can produce amphiphilic molecules that act as surfactants, reducing the interfacial tension between the organic and aqueous phases.
-
Presence of Fine Solids: Finely divided solids, such as precipitated metal hydroxides or other insoluble impurities, can accumulate at the interface and physically stabilize emulsions.
-
High Shear Mixing: Vigorous agitation can create fine droplets that are slow to coalesce.[3]
-
pH Effects: The pH of the aqueous phase significantly influences the protonation state of MDOA and can impact interfacial properties.[4]
Troubleshooting Steps:
-
Mechanical and Physical Methods:
-
Reduce Agitation: Lower the mixing speed to minimize shear forces.[3]
-
Increase Settling Time: Allow more time for phase separation.
-
Centrifugation: For smaller volumes, centrifugation can effectively break emulsions.[5]
-
Filtration: Passing the emulsion through a bed of a filter aid like Celite can remove fine solids that stabilize the emulsion.
-
-
Chemical Methods:
-
Addition of Salt: Introducing a saturated brine solution (NaCl) increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.[6]
-
pH Adjustment: Carefully adjusting the pH of the aqueous phase away from the pKa of any acidic or basic impurities can destabilize the emulsion.
-
Addition of a Demulsifier: In some cases, a small amount of a suitable demulsifying agent can be effective. The choice of demulsifier is highly process-specific and requires experimental validation.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.[7]
-
Issue: Decreased Extraction Efficiency of Recycled MDOA
Question: After several recycling cycles, we've observed a noticeable drop in the extraction efficiency of our MDOA solvent. What are the likely causes and how can we restore its performance?
Answer:
A decline in extraction efficiency is typically due to the degradation of the MDOA and the accumulation of impurities.
-
Chemical Degradation:
-
Oxidation: Exposure to air, especially at elevated temperatures, can lead to the oxidation of the amine, forming N-oxides and other degradation products.[8] Tertiary amines are generally more resistant to thermal degradation than primary or secondary amines, but oxidative degradation can still occur.[2]
-
Dealkylation: Although less common for tertiary amines under moderate conditions, dealkylation can occur, leading to the formation of secondary amines which have different extraction properties.[2]
-
-
Accumulation of Non-Strippable Impurities:
-
Some extracted species or their reaction byproducts may not be effectively removed during the stripping stage and accumulate in the recycled solvent, reducing its effective concentration.
-
Troubleshooting and Regeneration Protocol:
-
Solvent Analysis:
-
Purity Assessment: Use analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of the recycled MDOA.
-
Identification of Degradation Products: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the major degradation products.[9]
-
-
Regeneration Methods:
-
Vacuum Distillation: This is a common method for purifying solvents.[10] Since MDOA has a high boiling point, vacuum distillation is necessary to prevent thermal degradation during purification.
-
Acid/Base Washing: A dilute acid wash can remove basic impurities, followed by a water wash and then a dilute base wash to neutralize any remaining acid and remove acidic impurities. This is followed by a final water wash to remove any residual base and salts.
-
Adsorption: Passing the solvent through a bed of activated carbon or a suitable resin can remove certain organic impurities and color bodies.
-
Experimental Protocol: Lab-Scale Vacuum Distillation of Spent MDOA
-
Setup: Assemble a standard laboratory vacuum distillation apparatus with a heating mantle, a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Charge the spent MDOA solvent into the round-bottom flask, typically not exceeding two-thirds of its volume. Add boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. The required vacuum level will depend on the desired distillation temperature to avoid degradation.
-
Heating: Gently heat the flask. Collect the MDOA distillate in the receiving flask.
-
Monitoring: Monitor the temperature at the distillation head. A stable temperature indicates that a pure fraction is being collected.
-
Analysis: Analyze the purity of the distilled MDOA using GC or HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for MDOA in an industrial setting?
A1: While specific studies on MDOA are limited, the degradation of tertiary amines in industrial processes generally proceeds through:
-
Oxidative Degradation: This is often the most significant pathway, especially in the presence of oxygen and at elevated temperatures. The initial step is typically the formation of an N-oxide. Further reactions can lead to dealkylation, forming secondary amines and aldehydes or ketones.[8]
-
Thermal Degradation: Tertiary amines are relatively stable thermally. However, at very high temperatures, C-N bond cleavage can occur, leading to the formation of secondary amines and olefins.[2]
Q2: What analytical methods are recommended for monitoring the quality of recycled MDOA?
A2: A combination of techniques is recommended for a comprehensive quality assessment:
-
Gas Chromatography (GC-FID): For quantifying the purity of MDOA and detecting volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of unknown degradation products and impurities.[9]
-
Karl Fischer Titration: To determine the water content, which can affect extraction efficiency.
-
Acid-Base Titration: To determine the total amine concentration and assess the level of acidic or basic impurities.
Q3: How does the pH of the aqueous phase affect the performance and stability of MDOA?
A3: The pH of the aqueous phase is a critical parameter:
-
Extraction Efficiency: The extraction of acidic or basic compounds by MDOA is highly pH-dependent. For the extraction of acids, a higher pH of the aqueous phase is generally unfavorable as it deprotonates the acid, making it more water-soluble. Conversely, for the extraction of bases, a lower pH will protonate the target molecule, making it more water-soluble. The optimal pH for extraction must be determined experimentally for each specific system.[4][11]
-
Stability: While tertiary amines are generally stable across a range of pH values, extreme pH conditions, especially at elevated temperatures, can promote hydrolysis or other degradation reactions. It is crucial to operate within a pH range where both the MDOA and the target molecules are stable.
Q4: What are the economic and environmental benefits of recycling MDOA?
A4: The benefits are significant:
-
Economic:
-
Reduces the cost of purchasing fresh solvent.
-
Minimizes waste disposal costs.[12]
-
-
Environmental:
-
Reduces the overall environmental footprint of the process by conserving resources.
-
Minimizes the discharge of chemical waste into the environment.
-
A cost-benefit analysis should be conducted to evaluate the feasibility of implementing a recycling program, considering the cost of the regeneration process versus the savings from reduced solvent purchase and waste disposal.[6]
Visualizations and Workflows
Diagram: MDOA Degradation and Regeneration Cycle
This diagram illustrates the general cycle of MDOA use, degradation, and regeneration.
Caption: A step-by-step guide for troubleshooting emulsion formation.
References
-
King, C. J. (2015). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Regeneration of Amine-Carboxylic Acid Extracts. UNT Digital Library. [Link]
-
Lervik, G. F., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]
-
ResearchGate. (n.d.). Effect of pH on the extraction efficiency. [Link]
-
Wang, L., et al. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. [Link]
-
ResearchGate. (n.d.). Effect of the pH on the extraction efficiency (n = 3). Experimental conditions. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??[Link]
-
ResearchGate. (n.d.). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. [Link]
-
YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
Pure and Applied Chemistry. (n.d.). n-methylacetamide. [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
- Google Patents. (n.d.). Process for preparing N-methyldialkylamines from secondary dialkylamines and formaldehyde.
-
Ge, X., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]
-
Chemistry Stack Exchange. (2023, June 15). Organic solvents distillation for purification. [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). The Amine Sweetening Process. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
DTIC. (n.d.). Recovery, Reuse, and Recycle of Solvents. [Link]
-
Google Patents. (2020, February 20). i, United States Patent. [Link]
- Google Patents. (n.d.). Methods and kits for breaking emulsions.
- Google Patents. (n.d.). Solvent extraction process.
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
American Chemistry Council. (n.d.). LCA summary report for Eastman methanolysis technology (North America). [Link]
-
epa nepis. (n.d.). Manufacturing from Recyclables: 24 Case Studies of Successful Enterprises. [Link]
- Google Patents. (n.d.). Process for producing N-alkyl-N-methylamine or N-alkenyl-N-methylamine.
-
MDPI. (n.d.). Progress in Solvent-Based Recycling of Polymers from Multilayer Packaging. [Link]
-
(n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
-
ResearchGate. (2022, February 4). Diindolylamine Preparation and Stability Investigations. [Link]
-
Sunresin. (n.d.). Acetone Purification and Cycling (Methylamine removal), solvent in the production of PPS (polyphenylene sulfide). [Link]
-
CHEM Trust. (2020, December 8). Chemical Recycling: State of Play. [Link]
-
ResearchGate. (n.d.). Direct Recycling at the Material Level: Unravelling Challenges and Opportunities through a Case Study on Spent Ni‐Rich Layered Oxide‐Based Cathodes. [Link]
Sources
- 1. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]
- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 4. US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. publications.ieaghg.org [publications.ieaghg.org]
- 12. Ionic liquid assisted extraction induced by emulsion breaking for extraction of trace metals in diesel, gasoline and kerosene prior to ICP-OES analysis - PMC [pmc.ncbi.nlm.nih.gov]
"managing pH effects on the performance of N-Methyldioctylamine as an extractant"
A-Scientist's Guide to Managing pH Effects on Extraction Performance
Welcome to the technical support center for N-Methyldioctylamine (MDOA). This guide is designed for researchers, scientists, and drug development professionals who use this versatile tertiary amine extractant. As Senior Application Scientists, we understand that mastering the nuances of your experimental parameters is key to success. Here, we delve into the critical role of pH in modulating the extraction efficiency of MDOA, providing you with field-proven insights, troubleshooting guides, and detailed protocols to ensure your separations are both efficient and reproducible.
Scientific Principles: Why pH is the Master Variable for MDOA
N-Methyldioctylamine (MDOA) is a tertiary amine extractant widely used for the separation of various compounds, particularly acidic species, in liquid-liquid extraction (LLE) systems.[1][2] Its effectiveness is fundamentally tied to the pH of the aqueous phase. To understand this, we must look at the acid-base chemistry of the amine itself.
The nitrogen atom in MDOA has a lone pair of electrons, making it a Brønsted-Lowry base—a substance that can accept a proton (H⁺).[3] The efficiency of MDOA as an extractant hinges on its protonation state, which is directly controlled by the pH of the aqueous solution it is in contact with.
The equilibrium can be described as follows:
R₃N (Organic Soluble) + H⁺ ⇌ R₃NH⁺ (Aqueous Soluble)
-
In Basic/High pH Conditions (pH > pKa): The concentration of H⁺ is low. The equilibrium shifts to the left. MDOA exists predominantly in its neutral, free base form (R₃N). This form is lipophilic and resides in the organic phase, where it is active as an extractant for acidic compounds.
-
In Acidic/Low pH Conditions (pH < pKa): The concentration of H⁺ is high. The equilibrium shifts to the right. MDOA becomes protonated to form an ammonium salt (R₃NH⁺). This charged species is polar and preferentially partitions into the aqueous phase, rendering it inactive as an extractant in the organic phase.[3][4]
This pH-dependent behavior is the cornerstone of its application and the key to troubleshooting many common extraction issues.[5][6] The relationship between pH, the pKa of the extractant, and the ratio of its protonated to unprotonated forms can be described by the Henderson-Hasselbalch equation.[7][8][9][10]
Mechanism of Extraction with MDOA
The diagram below illustrates the fundamental mechanism of MDOA protonation, which governs its extractive capability. The ability to control this equilibrium via pH is the most powerful tool in optimizing your separation process.
Caption: pH-dependent equilibrium of N-Methyldioctylamine (MDOA).
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during your experiments.
Q1: My extraction efficiency for an acidic analyte is very low. What are the likely pH-related causes?
This is a common issue and almost always points to incorrect pH control.
-
Cause 1: Aqueous pH is too low. If the pH of the aqueous phase is near or below the pKa of your acidic analyte, the analyte itself will be in its neutral, protonated form (HA). While MDOA is also active at higher pH, the analyte must be in its ionized (A⁻) form to react efficiently with the protonated MDOA in a simplified view, or for the acid-base reaction to be favorable. More critically, for an ion-pair extraction mechanism, the MDOA must be in its neutral form to extract the neutral acid. The optimal pH is a delicate balance.
-
Cause 2: Aqueous pH is too high (relative to analyte pKa). If you are trying to extract a weakly acidic compound, and the pH is significantly higher than its pKa, the analyte will be deprotonated (A⁻). This charged species is highly water-soluble and will not want to partition into the organic phase.
-
Cause 3: Incorrect MDOA protonation state. The most efficient extraction of an acidic compound (HA) by an amine extractant occurs when the amine is in its free base (R₃N) form. This requires the aqueous pH to be significantly above the pKa of MDOA's conjugate acid (R₃NH⁺), which is predicted to be around 9.97.[1][11] If the pH is too low, the MDOA becomes protonated and moves to the aqueous phase, becoming unavailable for extraction.
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to measure the pH of the aqueous phase after mixing with the organic phase and allowing it to settle. Do not assume the initial buffer pH is the final equilibrium pH.
-
Consult pKa Values: You need two key pKa values: that of your analyte and that of MDOA's conjugate acid (~9.97).
-
Adjust pH Systematically: Adjust the aqueous phase pH to be at least 2 units below the pKa of your acidic analyte to ensure it is protonated and neutral, making it more amenable to extraction by the neutral MDOA.[6]
-
Run a pH Profile: Perform a series of extractions across a range of pH values to determine the optimal extraction window for your specific system (see Protocol 1).
Q2: I'm seeing a persistent emulsion or a "third phase" at the interface. Can pH be a factor?
Yes, pH can significantly influence emulsion formation.
-
Mechanism: Emulsions are often stabilized by surfactant-like molecules that accumulate at the organic-aqueous interface. The protonated form of MDOA (R₃NH⁺) can sometimes act as a cationic surfactant, especially if the counter-ion from the acid used for pH adjustment creates a salt with some organic solubility. This is more likely to happen at pH values near the MDOA's pKa, where both the neutral and protonated forms are present in significant concentrations.
Troubleshooting Steps:
-
Shift pH Away from the pKa: Drastically changing the pH can break an emulsion. Try increasing the pH (e.g., by adding a small amount of dilute NaOH) to convert the MDOA entirely to its neutral form, which should move cleanly into the organic phase.
-
Increase Ionic Strength ("Salting Out"): Add a saturated solution of sodium chloride (brine) to the mixture.[12] This increases the polarity of the aqueous phase, forcing non-polar and surfactant-like molecules into the organic layer and helping to break the emulsion.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[12] This reduces the mechanical energy that promotes emulsion formation while still allowing for sufficient interfacial contact for extraction.
Q3: How do I perform a "pH swing" extraction to purify my compound?
A "pH swing" or acid-base back-extraction is a powerful purification technique.[6][13] It involves moving your analyte between the organic and aqueous phases by manipulating pH.
-
Step 1: Forward Extraction (Organic Phase): Extract your acidic compound of interest (HA) from an impure aqueous sample into an MDOA-containing organic solvent. For this, the aqueous phase should be at a low pH (e.g., pH 2-4) to keep your analyte protonated (HA) and extractable.
-
Step 2: Back Extraction (Aqueous Phase): Separate the organic phase, which now contains your analyte as an MDOA-analyte complex. Wash this organic phase with a basic aqueous solution (e.g., 1M NaHCO₃ or dilute NaOH). This high pH will deprotonate your acidic analyte (HA → A⁻), making it charged and highly water-soluble. It will "swing" back into the new aqueous phase, leaving neutral impurities behind in the organic layer.
-
Step 3: Recovery: You can now recover your purified analyte from the basic aqueous solution by re-acidifying it, which may cause it to precipitate if it has low water solubility in its neutral form.
This technique is excellent for separating acidic compounds from neutral or basic impurities.
Caption: Workflow for a pH swing back-extraction.
Frequently Asked Questions (FAQs)
Q: What is the predicted pKa of N-Methyldioctylamine? A: The predicted pKa of the conjugate acid of MDOA (the R₃NH⁺ form) is approximately 9.97.[1][11] This means that at a pH of 9.97, 50% of the MDOA will be in its protonated form and 50% will be in its neutral, free base form. For practical purposes, to ensure MDOA is primarily in its active (neutral) form, the aqueous pH should be kept above 11. To ensure it is in its inactive (protonated) form for stripping, the pH should be below 8.
Q: What acids and bases are typically used for pH adjustment? A: The choice depends on the required pH range and compatibility with your system.
-
Acids: Dilute hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used to lower the pH.
-
Bases: Dilute sodium hydroxide (NaOH) is used for strong pH increases. For more moderate basic conditions, sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are excellent choices, particularly when dealing with sensitive compounds.[6]
Q: How does the choice of solvent affect the pH-dependent extraction? A: The organic solvent (diluent) can have a significant impact.[14][15][16] Polar solvents can stabilize the charged ion-pair complex formed between the protonated amine and the deprotonated analyte, sometimes leading to better extraction efficiency. However, non-polar solvents like heptane or kerosene are also common. The optimal combination of pH and solvent must be determined experimentally for each specific application.
Experimental Protocols
Protocol 1: Determining the Optimal pH for Extraction
This protocol establishes the relationship between aqueous phase pH and the extraction efficiency for your analyte.
-
Preparation:
-
Prepare a stock solution of your analyte in a suitable aqueous buffer or solution.
-
Prepare a stock solution of MDOA in your chosen organic solvent (e.g., 0.1 M MDOA in toluene).
-
Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8).
-
-
Extraction:
-
In a series of vials, add a known volume of the aqueous analyte stock solution (e.g., 5 mL).
-
Adjust the pH of each vial to one of the target pH values using small amounts of dilute acid or base.
-
Add an equal volume of the MDOA organic solution (e.g., 5 mL) to each vial.
-
Cap the vials and mix thoroughly for a set time (e.g., 30 minutes) on a shaker to reach equilibrium.
-
Centrifuge the vials briefly to ensure complete phase separation.
-
-
Analysis:
-
Carefully withdraw a sample from the aqueous phase of each vial.
-
Analyze the concentration of the analyte remaining in the aqueous phase using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[17][18]
-
Calculate the concentration of the analyte that was extracted into the organic phase by mass balance.
-
Calculate the Distribution Ratio (D) for each pH point:
-
D = [Analyte]organic / [Analyte]aqueous
-
-
-
Data Interpretation:
-
Plot the Distribution Ratio (D) or Extraction Efficiency (%) as a function of pH. The peak of this curve represents your optimal extraction pH.
-
Sample Data: pH Effect on Distribution Ratio (D)
| Aqueous pH | Analyte Conc. in Aqueous (mg/L) | Analyte Conc. in Organic (mg/L) | Distribution Ratio (D) | Extraction Efficiency (%) |
| 2.0 | 5.0 | 95.0 | 19.0 | 95.0% |
| 3.0 | 8.0 | 92.0 | 11.5 | 92.0% |
| 4.0 | 25.0 | 75.0 | 3.0 | 75.0% |
| 5.0 | 60.0 | 40.0 | 0.67 | 40.0% |
| 6.0 | 88.0 | 12.0 | 0.14 | 12.0% |
| 7.0 | 97.0 | 3.0 | 0.03 | 3.0% |
| (Note: Data is hypothetical and for illustrative purposes for extracting an acidic analyte with a pKa of ~4.5) |
References
-
Alshorman, S., & Letchford, A. N. (2014). How can I analyze the effectiveness of an extraction procedure? ResearchGate. Available at: [Link]
-
Scott, A. (2016). Extracting effective extraction: What should you consider when assessing sample preparation methods? Wiley Analytical Science. Available at: [Link]
-
Henderson-Hasselbalch Plots for Acid-Base Extraction. (2023). YouTube. Available at: [Link]
-
Analytical Methods. Japan Environment and Children's Study. Available at: [Link]
-
Extraction Methods. LibreTexts. Available at: [Link]
-
Solvent Extraction Help. (2015). Reddit. Available at: [Link]
-
Harvey, D. (2021). 7.7: Liquid-Liquid Extractions. Chemistry LibreTexts. Available at: [Link]
-
Henderson–Hasselbalch equation. Wikipedia. Available at: [Link]
-
Yalkowsky, S. H., & Te, E. L. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]
-
Henderson-Hasselbalch Equation. BYJU'S. Available at: [Link]
-
Extraction of hydrochloric acid with binary mixtures of tertiary amine and organophosphorus acid and analysis of the interaction between the constituents of these mixtures. ResearchGate. Available at: [Link]
-
N-Methyl-N-octyl-1-octanamine. PubChem. Available at: [Link]
-
N-Methyldioctylamine. ChemBK. Available at: [Link]
-
Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. Available at: [Link]
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Asmussen, E. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins. Acta Odontologica Scandinavica. Available at: [Link]
-
N-Methyldioctylamine CAS#: 4455-26-9. ChemWhat. Available at: [Link]
-
N-methyldioctylamine (C17H37N). PubChemLite. Available at: [Link]
-
Galaction, A. I., et al. The influence of pH and solvent polarity on the mechanism and efficiency of folic acid extraction with Amberlite LA-2. SciSpace. Available at: [Link]
-
Clark, J. (2023). Amines as bases. Chemguide. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]
-
Galaction, A. I., et al. (2005). The influence of pH and solvent polarity on the mechanism and efficiency of folic acid extraction with Amberlite LA2. ResearchGate. Available at: [Link]
-
Effect of the pH on the extraction efficiency (n = 3). ResearchGate. Available at: [Link]
-
Influence of Solvent Polarity on the Mechanism and Efficiency of Formic Acid Reactive Extraction with Tri-n-Octylamine from Aqueous Solutions. ResearchGate. Available at: [Link]
Sources
- 1. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]
- 2. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. chembk.com [chembk.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
"characterization of N-Methyldioctylamine impurities and their impact on experiments"
Technical Support Center: N-Methyldioctylamine (NMDOA)
A Guide to Understanding, Characterizing, and Mitigating Impurities for Researchers and Drug Development Professionals
Welcome to the technical support center for N-Methyldioctylamine (NMDOA). As a Senior Application Scientist, I've designed this guide to provide not just answers, but a deeper understanding of the challenges posed by impurities in this versatile tertiary amine. This resource is structured to help you troubleshoot experimental issues, ensure the integrity of your results, and maintain the highest standards of safety and quality in your work.
Part 1: The Impurity Landscape - Frequently Asked Questions
This section addresses the fundamental questions regarding the origin and nature of impurities commonly found in N-Methyldioctylamine.
Q1: What are the most common impurities in N-Methyldioctylamine and where do they originate?
The purity of NMDOA is highly dependent on its synthesis route and subsequent handling. Impurities are not just random contaminants; they are predictable molecules that arise from specific chemical pathways. Understanding these sources is the first step in controlling them.
Common Impurity Sources:
-
Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. The most common synthesis method involves the methylation of dioctylamine.
-
Dioctylamine (Secondary Amine): Incomplete methylation directly leads to the presence of this precursor. This is arguably the most critical impurity due to its potential to form nitrosamines.[1][2][3]
-
Trioctylamine (Tertiary Amine): Can arise from side reactions or impurities in the starting materials.
-
N,N-Dimethyldioctylammonium Salts (Quaternary Salts): Over-methylation of NMDOA can produce these salts, which can alter the ionic strength or act as unwanted phase-transfer catalysts.[4]
-
-
Degradation-Related Impurities: NMDOA, like other amines, can degrade over time, especially with exposure to air, light, or heat.
-
N-Methyldioctylamine-N-oxide: A common oxidation product that can form upon exposure to atmospheric oxygen.
-
Dealkylation Products: The cleavage of a C-N bond can lead to the formation of smaller amines and corresponding aldehydes or ketones.[5][6] This process can be catalyzed by trace metals or oxidative conditions.
-
The following diagram illustrates the primary pathways leading to these common impurities.
Caption: Troubleshooting Experimental Byproducts.
Expert Insight: Before investing time in purification, a simple first step is to run a control reaction using a new, unopened bottle of NMDOA from a reputable supplier, preferably from a different lot number. If the problem disappears, it strongly implicates the quality of your original batch.
Q5: I'm observing poor reproducibility between experiments run on different days. How can I confirm if my NMDOA source is the variable?
Poor reproducibility is often caused by the degradation of a reagent over time. NMDOA can degrade upon repeated exposure to air.
Self-Validation Protocol:
-
Obtain a new bottle of high-purity NMDOA.
-
Aliquoting: Upon opening, immediately divide the contents into several smaller, tightly sealed vials under an inert atmosphere (e.g., nitrogen or argon). Store these aliquots in a cool, dark place.
-
Comparative Experiments: Run your experiment in parallel using:
-
Sample A: Your "old" or communally used bottle of NMDOA.
-
Sample B: A freshly opened aliquot from the new batch.
-
-
Analysis: Compare the results (e.g., yield, purity, byproduct profile). If Sample B consistently gives the expected outcome while Sample A gives variable results, it confirms that the degradation of your NMDOA stock is the source of irreproducibility.
Part 3: Analytical and Purification Protocols
This section provides detailed, step-by-step methods for the characterization and purification of N-Methyldioctylamine.
Q7: How can I set up a GC-MS method to screen for common NMDOA impurities?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and semi-quantifying volatile and semi-volatile impurities like residual dioctylamine. [7][8] Step-by-Step GC-MS Screening Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your NMDOA in a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Create a calibration standard containing expected impurities (if available) to confirm retention times and response factors.
-
-
GC-MS Instrument Parameters (Example):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Split Ratio: 20:1 (adjust as needed based on concentration)
-
Carrier Gas: Helium, constant flow ~1.0 mL/min
-
Column: A standard, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5-10 min at 280 °C
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Scan Range: 40-400 m/z
-
-
Data Analysis - What to Look For:
| Compound | Expected Retention Time | Key Mass Fragments (m/z) | Notes |
| N-Methyldioctylamine | Later Eluting | 255 (M+), 156, 115, 58 | The main peak in your chromatogram. [9] |
| Dioctylamine | Earlier Eluting | 241 (M+), 142, 115, 44 | Elutes before NMDOA due to lower boiling point. Its presence is a key indicator of incomplete synthesis. |
| Trioctylamine | Later Eluting | 353 (M+), 254, 115 | Elutes after NMDOA due to higher molecular weight. |
Trustworthiness Check: The protocol is self-validating. The large, primary peak should correspond to N-Methyldioctylamine with a molecular ion of 255 m/z. Any significant peaks eluting before or after this, especially with mass fragments corresponding to dioctylamine or trioctylamine, are confirmed impurities.
Q8: My NMDOA is contaminated with polar impurities (like N-oxide or salts). What is a reliable purification method?
A simple aqueous wash (liquid-liquid extraction) is highly effective for removing polar, water-soluble impurities from the relatively non-polar NMDOA.
Step-by-Step Aqueous Wash Protocol:
-
Dissolution: Dissolve the impure NMDOA in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at a concentration of approximately 10-20% w/v.
-
Separatory Funnel: Transfer the solution to a separatory funnel.
-
First Wash (Acidic): Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). The NMDOA will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind. Discard the organic layer.
-
Basification: Add a strong base (e.g., 6 M NaOH) to the aqueous layer until it is strongly basic (pH > 12). This deprotonates the NMDOA, making it insoluble in water.
-
Extraction: Extract the aqueous layer three times with a fresh portion of the organic solvent. Combine the organic layers.
-
Drying & Evaporation: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Confirmation: Re-analyze the purified product using the GC-MS method from Q7 to confirm the removal of impurities.
Expert Rationale: This acid-base extraction method is highly selective. It leverages the basicity of the amine to move it between aqueous and organic phases, effectively separating it from non-basic impurities and highly polar salts that remain in the aqueous phase throughout.
References
-
Natte, K., Neumann, H., Jagadeesh, R. V., & Beller, M. (2017). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. ResearchGate. [Link]
-
Haque, T., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
Quora. (2024). What are the methods for identifying primary, secondary, and tertiary amines in chemistry?[Link]
-
ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level). [Link]
-
National Institutes of Health. (n.d.). Recent developments in the detection of melamine. PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methyldioctylamine: A Key Component in Agricultural Chemical Formulations. [Link]
-
Elder, D. P., et al. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ACS Publications. [Link]
-
European Commission. (2010). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. [Link]
-
National Institutes of Health. (n.d.). N-Methyl-N-octyl-1-octanamine. PubChem. [Link]
-
ChemBK. (2024). N-Methyldioctylamine. [Link]
-
Chen, W-H., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. PubMed. [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Veeprho. (2024). Formation and Non Formation of Nitrosamine. [Link]
-
PubMed. (n.d.). N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet. [Link]
-
Kappe, C. O. (2022). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. [Link]
-
MDPI. (n.d.). N-Dealkylation of Amines. [Link]
-
ResearchGate. (n.d.). A Consideration of the Extent That Tertiary Amines Can Form N-Nitroso Dialkylamines in Pharmaceutical Products. [Link]
-
NC State University Libraries. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. [Link]
-
ResearchGate. (n.d.). Example formation of a Nitrosamine from a secondary amine. [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]
-
Asian Publication Corporation. (n.d.). Nitrosamine Impurities. [Link]
-
ResolveMass Laboratories Inc. (2026). Nitrosamine formation mechanism from Nitrates and Amines. [Link]
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. Blog Details [chemicea.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing N-Methyldioctylamine Efficiency in Phase Transfer Catalysis
Welcome to the technical support center for N-Methyldioctylamine (NMDOA), a versatile phase transfer catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your phase transfer catalysis (PTC) reactions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common experimental hurdles and enhance the efficiency of your catalytic processes.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions about N-Methyldioctylamine and its function in phase transfer catalysis.
What is N-Methyldioctylamine and how does it function as a phase transfer catalyst?
N-Methyldioctylamine (NMDOA) is a tertiary amine that, once quaternized in situ or used as a precursor to a quaternary ammonium salt, acts as a phase transfer catalyst.[1][2][3] In a typical PTC system, you have two immiscible phases: an aqueous phase containing an inorganic nucleophile (like cyanide or hydroxide) and an organic phase containing the organic substrate.[4][5] The phase transfer catalyst, possessing both hydrophilic and lipophilic properties, transports the nucleophile from the aqueous phase to the organic phase where the reaction with the substrate can occur.[6] The lipophilic character of the two octyl chains in NMDOA facilitates its solubility in the organic phase, while the polar amine head (or the resulting quaternary ammonium cation) interacts with the aqueous phase.[7][8]
The general mechanism, often referred to as the Starks' extraction mechanism, involves the catalyst cation pairing with the reactant anion at the interface of the two phases.[5] This ion pair is sufficiently lipophilic to be extracted into the organic phase, where the "naked" anion is highly reactive towards the organic substrate.[6] After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase, completing the catalytic cycle.[6]
What are the key structural features of N-Methyldioctylamine that influence its catalytic activity?
The efficiency of a phase transfer catalyst is heavily dependent on its structure.[6] For N-Methyldioctylamine, the key features are:
-
Lipophilicity: The two long octyl chains provide significant lipophilicity, which is crucial for the catalyst's ability to partition into the organic phase along with the reactant anion.[6][7] Quaternary ammonium salts with longer alkyl chains generally show better partitioning between the organic and aqueous phases.[6]
-
Steric Hindrance: The methyl group, being relatively small, provides less steric hindrance around the nitrogen atom compared to bulkier groups. This can influence the rate of ion pair formation and dissociation.
-
Symmetry: While N-Methyldioctylamine itself is not perfectly symmetrical, the principle of charge shielding is important. In quaternary ammonium salts, higher symmetry can lead to tighter shielding of the positive charge, which can enhance the catalytic effect.[7][8]
In which types of reactions is N-Methyldioctylamine typically used?
Phase transfer catalysis is a versatile technique applicable to a wide range of reactions.[9] While specific application data for N-Methyldioctylamine is not extensively documented in the provided search results, its structural similarity to other trialkylmethylammonium salts suggests its utility in reactions such as:
-
Nucleophilic Substitutions (SN2): This is a classic application of PTC, where an inorganic nucleophile (e.g., CN⁻, OH⁻, RS⁻) is transferred to the organic phase to react with an alkyl halide.[5]
-
N-Alkylation, O-Alkylation, and C-Alkylation: PTC is highly effective for the alkylation of amines, phenols, and active methylene compounds.[9][10]
-
Oxidation Reactions: Using oxidizing agents like permanganate or dichromate in the aqueous phase to oxidize organic substrates in the organic phase.
-
Reduction Reactions: Transferring reducing agents between phases.
-
Polymerization Reactions: Initiating or catalyzing polymerization at the interface of two immiscible liquids.
II. Troubleshooting Guide
This section provides solutions to common problems encountered when using N-Methyldioctylamine in phase transfer catalysis.
Issue 1: Low or No Reaction Conversion
Question: My reaction is showing very low conversion even after a prolonged reaction time. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion is a common issue in PTC and can stem from several factors related to mass transfer limitations or the intrinsic reactivity of the system.[11] Here is a systematic approach to diagnose and solve the problem:
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Potential Causes and Solutions:
-
Inefficient Mass Transfer: The overall reaction rate can be limited by the transfer of the catalyst-anion complex across the phase boundary.
-
Poor Catalyst Partitioning: The catalyst may not be sufficiently soluble in the organic phase to effectively transport the nucleophile.
-
Solution: While N-Methyldioctylamine is quite lipophilic, the choice of the organic solvent is critical.[13] A more non-polar solvent might enhance partitioning. However, the solvent also affects the intrinsic reaction rate in the organic phase.[12] Experiment with a range of solvents (e.g., toluene, chlorobenzene, heptane) to find the optimal balance.
-
-
Catalyst Poisoning: Certain anions, particularly large, soft, and highly polarizable ones like iodide (I⁻) or tosylate (TsO⁻), can bind very strongly to the quaternary ammonium cation.[9] This "poisoning" prevents the catalyst from shuttling the desired reactant anion.[9]
-
Solution: If your reaction generates such byproducts, consider using starting materials with different leaving groups. For instance, using a bromide instead of an iodide leaving group can mitigate this issue.[9]
-
-
Sub-optimal Temperature: Temperature affects both the mass transfer and the intrinsic reaction rate.[7]
-
Solution: Gradually increase the reaction temperature. This generally increases the reaction rate. However, be cautious of catalyst degradation at excessively high temperatures, especially in the presence of strong bases.[7][12] The optimal temperature needs to be determined experimentally for each specific reaction.[7]
-
Experimental Protocol: Optimizing Agitation
-
Set up your reaction in a round-bottom flask with a magnetic stirrer and a tachometer to monitor the stirring speed.
-
Run the reaction at a series of increasing agitation speeds (e.g., 200, 400, 600, 800 rpm), keeping all other parameters constant.
-
Take aliquots at regular intervals and analyze for product formation (e.g., by GC or HPLC).
-
Plot the initial reaction rate versus the agitation speed. The rate will initially increase with speed and then plateau. The optimal agitation speed is at the beginning of this plateau, where the reaction is no longer limited by mass transfer.
Issue 2: Slow Reaction Rate
Question: The reaction is proceeding, but the rate is too slow for practical purposes. How can I accelerate it?
Answer: A slow reaction rate, assuming mass transfer is not the limiting factor, is often due to the low intrinsic reactivity of the nucleophile in the organic phase or sub-optimal reaction conditions.
Strategies to Enhance Reaction Rate:
-
Catalyst Structure Modification: While you are using N-Methyldioctylamine, consider its quaternized form. The choice of the counter-ion on the quaternary salt can be important.
-
Insight: N-Methyldioctylamine is a tertiary amine and needs to be quaternized to be an active phase transfer catalyst. This can happen in situ with the alkylating agent, or you can pre-form the quaternary salt. Using a pre-formed quaternary salt, such as N-methyl-N,N-dioctyloctan-1-aminium bromide, can sometimes lead to more reproducible results.
-
-
Solvent Effects: The polarity of the organic solvent can significantly influence the reactivity of the "naked" anion.
-
Insight: A non-polar organic solvent will minimize the solvation of the anion, making it more "naked" and therefore more nucleophilic.[12] This can dramatically increase the intrinsic reaction rate. However, a very non-polar solvent might decrease the solubility of the catalyst-anion ion pair. A balance must be struck.
Table 1: Illustrative Effect of Solvent on a Hypothetical SN2 Reaction Rate
Organic Solvent Dielectric Constant (ε) Relative Initial Rate n-Heptane 1.9 1.0 Toluene 2.4 5.2 Chlorobenzene 5.6 12.5 Dichloromethane 9.1 8.7 Note: Data is illustrative and the optimal solvent is reaction-dependent.
-
-
Water Concentration: The amount of water in the system can affect the hydration of the anion.
-
Co-catalysts: The addition of certain compounds can enhance the catalytic activity.
-
Insight: For reactions involving hydroxide ions, the addition of alcohols or diols can act as co-catalysts, potentially by improving the transfer of the hydroxide anion.[12]
-
Issue 3: Catalyst Degradation and Separation
Question: I am observing a decrease in reaction rate over time, suggesting catalyst instability. Also, how can I efficiently separate the catalyst for reuse?
Answer: Catalyst degradation, particularly at elevated temperatures and in the presence of strong bases (Hofmann elimination), is a known issue for quaternary ammonium salts.[7] Efficient separation is key for the economic and environmental viability of the process.
Addressing Catalyst Degradation:
-
Temperature Control: Avoid excessive temperatures, especially when strong bases like concentrated NaOH or KOH are used.[7][12] Determine the minimum temperature required for an acceptable reaction rate.
-
Catalyst Structure: While you are using NMDOA, for reactions under harsh basic conditions, phosphonium-based phase transfer catalysts can sometimes offer greater stability.[7][8]
Catalyst Separation and Recycling:
-
Extraction: After the reaction, the catalyst, being a salt, can often be removed from the organic phase by extraction with water. Adjusting the pH of the aqueous phase can facilitate this.
-
Precipitation: In some cases, changing the solvent composition after the reaction can cause the catalyst to precipitate, allowing for its recovery by filtration.
-
Use of Supported Catalysts: For large-scale applications, consider immobilizing the catalyst on a solid support (e.g., polymer beads).[7] This allows for easy separation by filtration and reuse, though it may introduce new mass transfer limitations.
Workflow for Catalyst Recycling:
Caption: General workflow for catalyst separation and recycling.
III. Conclusion
Optimizing the efficiency of N-Methyldioctylamine in phase transfer catalysis requires a systematic and informed approach. By understanding the fundamental principles of PTC and methodically troubleshooting issues related to mass transfer, catalyst activity, and stability, you can significantly enhance your reaction outcomes. This guide provides a framework for diagnosing problems and implementing effective solutions. For further in-depth understanding, we encourage you to consult the referenced literature.
IV. References
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Phase transfer catalysis (PTC). (2023). OperaChem. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (2001). Synthetic Communications. [Link]
-
A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water. (2021). SciSpace. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Catalyst-free Selective N-Formylation and N-Methylation of Amines Using CO2 as a Sustainable C1 Source. (2020). Bohrium. [Link]
-
Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics. [Link]
-
Phase-Transfer Catalysis (PTC). (2008). Macmillan Group Meeting. [Link]
-
Phase Transfer Catalysis. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
N-Methyl-N-octyl-1-octanamine. PubChem. [Link]
-
Liquid–Liquid Phase-Transfer Catalysis. (2020). In Intensification of Liquid–Liquid Processes. Cambridge University Press. [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2021). RSC Publishing. [Link]
-
Catalyst for methylamines production. (1983). Google Patents.
-
Rational improvements of catalysts via manipulation of solvent interactions. (2016). Catalysis Science & Technology. [Link]
-
N-methylpiperidine catalyzes efficient closed-loop recycling of polyesters and polycarbonates. (2024). Chem Catalysis. [Link]
-
Efficiency of selected phase transfer catalysts for the synthesis of 1,2-epoxy-5,9-cyclododecadiene in the presence of H2O2/H3PW12O40 as catalytic system. (2015). ResearchGate. [Link]
-
Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. (2022). MDPI. [Link]
-
N-Methyldioctylamine. ChemBK. [Link]
-
Separation/recycling methods for homogeneous transition metal catalysts in continuous flow. (2019). Green Chemistry. [Link]
-
Effect of quaternary ammonium salt as a phase transfer catalyst for the microwave depolymerization of polyethylene terephthalate waste bottles. (2015). ResearchGate. [Link]
-
Catalytic degradation of melamine-formaldehyde resins into chemicals. (2023). ResearchGate. [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the.... (2019). ResearchGate. [Link]
-
Ni-based catalyst derived from Ni/Mg/Al hydrotalcite-like compounds and its activity in the methanation of carbon monoxide. (2014). ResearchGate. [Link]
-
Improving phase-transfer catalysis by enhancing non-covalent interactions. (2020). RSC Publishing. [Link]
-
Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. (2024). National Institutes of Health. [Link]
-
Phase-transfer catalyst – Knowledge and References. (2022). Taylor & Francis Online. [Link]
-
A recyclable catalyst that precipitates at the end of the reaction. (2006). Brookhaven National Laboratory. [Link]
-
N-Methyldioctylamine CAS#: 4455-26-9. ChemWhat. [Link]
-
Direct methylation of N-methylaniline with CO2/H2 catalyzed by gold nanoparticles supported on alumina. (2019). RSC Publishing. [Link]
-
Synthetic method of n-octylamine. (2014). Google Patents.
-
A Novel Recyclable Magnetic Nano-Catalyst for Fenton-Photodegradation of Methyl Orange and Imidazole Derivatives Catalytic Synthesis. (2022). MDPI. [Link]
-
Improving phase-transfer catalysis by enhancing non-covalent interactions. (2020). The University of Manchester. [Link]
-
Kendra K. Shrestha, Olutayo N. Farinde, Abigail M. Gohmann, Radha Kondapalli, Vanaparthi Satheesh, Justin M. Maxwell, Vinod G. L. (2022). ChemRxiv. [Link]
-
Impact of Green Cosolvents on the Catalytic Dehydrogenation of Formic Acid: The Case of Iridium Catalysts Bearing NHC-phosphane Ligands. (2021). National Institutes of Health. [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. (2019). Semantic Scholar. [Link]
-
Solvent Effects on Transition States and Reaction Rates. (2019). ResearchGate. [Link]
-
Improvements of Both Anode Catalyst Layer and Porous Transport Layer for the Efficient Proton-Exchange Membrane Water Electrolysis. (2023). MDPI. [Link]
Sources
- 1. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]
- 2. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. iajpr.com [iajpr.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating the Toxicity of N-Methyldioctylamine in Biological Research
Prepared by the Applications Science Division
Welcome to the technical support guide for N-Methyldioctylamine (MDOA). This resource is designed for researchers, scientists, and drug development professionals who are utilizing MDOA, a cationic lipid, in their experimental workflows. As a key component in non-viral delivery systems like Lipid Nanoparticles (LNPs), MDOA is effective but can present challenges related to cellular toxicity.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you understand, manage, and mitigate the potential toxic effects of MDOA in your biological research applications. Our goal is to empower you to achieve robust, reliable, and reproducible results while ensuring the highest possible cell viability and minimizing off-target effects.
Understanding N-Methyldioctylamine (MDOA) and Its Associated Toxicity
N-Methyldioctylamine (MDOA) is a tertiary amine and a member of the cationic lipid family.[1][2] Its structure, featuring a positively chargeable headgroup and hydrophobic tails, makes it an effective agent for complexing with negatively charged molecules like nucleic acids (mRNA, siRNA, pDNA). This property is fundamental to its role in lipid nanoparticle (LNP) formulations, which are designed to protect and deliver these genetic payloads into cells.[3][4]
The very property that makes MDOA a useful transfection agent—its positive charge—is also the primary driver of its toxicity.[5][6]
Mechanism of Cationic Lipid-Induced Toxicity:
-
Membrane Interaction and Disruption: The positively charged headgroup of MDOA interacts strongly with the negatively charged components of the cell membrane (e.g., phospholipids and glycans). At high concentrations, this interaction can disrupt membrane integrity, leading to leakage of cellular contents and initiating cytotoxic pathways.[6]
-
Immune Response Activation: Cationic lipids can be recognized by the immune system. For instance, they may interact with Toll-like receptors (TLRs), triggering downstream inflammatory signaling pathways.[7][8] This can lead to the release of pro-inflammatory cytokines and contribute to both in vitro and in vivo toxicity.[9]
-
Reactive Oxygen Species (ROS) Production: The cellular stress induced by cationic LNPs can lead to the formation of reactive oxygen species (ROS), causing oxidative damage to cellular components and potentially triggering apoptosis.[10]
Understanding these mechanisms is the first step in designing experiments and formulations that minimize these adverse effects.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers have before and during their work with MDOA-containing formulations.
Q1: What are the primary safety and handling precautions for pure N-Methyldioctylamine? A1: Pure MDOA is classified as a hazardous chemical. It is known to cause skin, eye, and respiratory irritation.[11][12] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All work with pure or highly concentrated MDOA should be performed in a well-ventilated area or a chemical fume hood.[11] It is also classified as very toxic to aquatic life, so proper disposal according to institutional guidelines is critical.[1][11]
Q2: Why is MDOA used in lipid nanoparticle (LNP) formulations? A2: MDOA serves as an "ionizable" or "cationic" lipid component in LNPs.[] Its primary role is to electrostatically complex with the negatively charged phosphate backbone of nucleic acids (like mRNA or siRNA), facilitating their encapsulation within the nanoparticle. This complexation protects the nucleic acid payload from degradation by nucleases and facilitates its uptake into cells.[14]
Q3: What is the "N:P ratio" and why is it critical for toxicity? A3: The N:P ratio is the molar ratio of protonatable nitrogen atoms (N) from the cationic lipid (like MDOA) to the phosphate groups (P) from the nucleic acid cargo.[15] A high N:P ratio often leads to a higher positive surface charge (zeta potential) on the LNP, which can increase both transfection efficiency and cytotoxicity.[4] Optimizing this ratio is a key step in balancing delivery efficacy with cell viability. For many formulations, an N:P ratio of around 3 to 6 is a common starting point.[15]
Q4: Can I substitute MDOA with a different cationic lipid? A4: Yes, but not without re-optimization. The family of cationic lipids is diverse (e.g., DOTAP, DLin-MC3-DMA, SM-102), and each has a unique structure that influences its efficacy and toxicity profile.[5][16] Switching from MDOA to another cationic lipid will require a complete re-evaluation of the LNP formulation, including the molar ratios of all lipid components and the N:P ratio, to achieve optimal performance.[17]
Q5: What are "helper lipids" and do they affect MDOA toxicity? A5: Helper lipids are essential components of LNP formulations that work alongside the cationic lipid. They typically include:
-
Phospholipids (e.g., DSPC, DOPE): Provide structural stability to the nanoparticle.[18]
-
Cholesterol: Modulates membrane fluidity and stability.[3][]
-
PEGylated Lipids: Form a hydrophilic corona on the LNP surface, which helps to stabilize the particle and reduce clearance by the immune system (a "stealth" effect).[7][18]
These helper lipids are critical for mitigating MDOA toxicity. They help shield the positive charge of MDOA, control the overall size and surface charge of the LNP, and improve its biocompatibility.[17][19]
Troubleshooting Guide: High Cytotoxicity in Experiments
This guide is structured to help you diagnose and resolve common issues related to MDOA toxicity in your experiments.
Issue 1: Significant Cell Death Observed in In Vitro Assays
You've treated your cell culture with an MDOA-based LNP formulation and your cytotoxicity assay (e.g., MTT, LDH release, live/dead staining) shows a dramatic decrease in cell viability compared to controls.
Potential Cause A: Suboptimal LNP Formulation
The physicochemical properties of your LNPs are the most likely source of toxicity. An excess of positive charge or inappropriate particle size can rapidly induce cell death.
Solution Pathway:
-
Characterize Your LNPs: Before any cell-based experiment, you must characterize your LNP formulation.
-
Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI. For most applications, a particle size between 80-150 nm with a PDI < 0.2 is desirable.[3][15] Large or highly polydisperse particles can exhibit different toxicity profiles.
-
Zeta Potential: This measurement indicates the surface charge. A highly positive zeta potential (> +30 mV) often correlates with higher toxicity.[] The goal is to formulate LNPs that are close to neutral or slightly positive at physiological pH.
-
-
Re-Optimize Lipid Molar Ratios: The ratio of MDOA to helper lipids is a critical parameter.
-
Decrease the Molar Percentage of MDOA: Systematically decrease the molar ratio of MDOA while proportionally increasing the helper lipids.
-
Increase the PEGylated Lipid Content: Increasing the PEG-lipid ratio can further shield the cationic charge and reduce non-specific interactions with the cell membrane, though this can sometimes reduce transfection efficiency.[7]
-
-
Optimize the N:P Ratio: As mentioned in the FAQ, this is a crucial parameter. Perform a dose-response experiment by formulating LNPs with varying N:P ratios (e.g., 2, 4, 6, 8) to find the lowest ratio that provides sufficient encapsulation and expression without excessive toxicity.[15]
Potential Cause B: High Concentration of LNPs
Even an optimized LNP formulation can be toxic if used at too high a concentration.
Solution Pathway:
-
Perform a Dose-Response Curve: Always determine the IC50 (half-maximal inhibitory concentration) of your LNP formulation on your specific cell line. Treat cells with a serial dilution of your LNPs (e.g., from 0.1 µg/mL to 100 µg/mL of nucleic acid payload) for the intended duration of your experiment.
-
Select a Working Concentration: Based on the dose-response curve, choose a working concentration that is well below the toxic range but still provides the desired biological effect (e.g., gene knockdown or protein expression).
Data Summary: LNP Formulation Parameters for Toxicity Mitigation
| Parameter | Target Range | Rationale |
| Particle Size (Diameter) | 80 - 150 nm | Influences cellular uptake and biodistribution.[3] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous particle population. |
| Zeta Potential | -10 mV to +20 mV | Reduces electrostatic toxicity at the cell surface.[] |
| N:P Ratio | 3 - 6 (starting point) | Balances encapsulation efficiency with surface charge.[15] |
| Molar % of MDOA | 30-50% (starting point) | Reduce to lower toxicity, but may impact efficacy. |
Issue 2: Unexpected Inflammatory Response (In Vitro or In Vivo)
You observe high levels of inflammatory cytokines (e.g., IL-6, TNF-α) in your cell culture supernatant or in serum from treated animals, indicating an immunotoxic response.
Potential Cause: Activation of Innate Immune Receptors
Cationic lipids can activate pattern recognition receptors like Toll-like receptors (TLRs), leading to an inflammatory cascade.[7][8]
Solution Pathway:
-
Optimize LNP Surface Shielding: This is the most effective strategy.
-
Modify the Cationic Lipid (Advanced): Consider using newer generation "ionizable" lipids that are designed to be neutral at physiological pH (around 7.4) but become positively charged in the acidic environment of the endosome. This design minimizes surface charge during circulation and before cellular uptake, significantly reducing systemic immune activation.[20] While MDOA is a simpler cationic lipid, this principle guides the field toward safer alternatives.
-
Ensure Purity of Components: Contaminants in either the lipid components or the nucleic acid payload (e.g., dsRNA in an mRNA prep) can be potent immune stimulators. Use highly pure, endotoxin-free reagents for all formulation steps.
Workflow for Troubleshooting MDOA-Related Cytotoxicity
The following diagram outlines a logical workflow for addressing toxicity issues encountered during your experiments.
Caption: A step-by-step workflow for diagnosing and mitigating cytotoxicity associated with MDOA-based lipid nanoparticles.
Key Experimental Protocols
Here we provide foundational protocols for assessing and mitigating MDOA toxicity.
Protocol 1: General Method for LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing LNPs, which is a prerequisite for any mitigation strategy.
-
Prepare Lipid Stock Solution: Dissolve MDOA, phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol at a predetermined molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be in the range of 10-25 mM.
-
Prepare Aqueous Buffer: Dissolve the nucleic acid payload (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The low pH ensures that the MDOA is protonated and positively charged for efficient complexation.[21]
-
Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another. Use a microfluidic mixing device (e.g., from NanoAssemblr or a T-junction mixer) to combine the two streams at a defined flow rate ratio (typically 3:1 aqueous to ethanol).[18] The rapid mixing causes nanoprecipitation, forming the LNPs and encapsulating the payload.[3]
-
Dialysis/Purification: Immediately after formation, dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) for 18-24 hours to remove the ethanol and raise the pH. This step is critical as it deprotonates the surface MDOA, reducing the overall positive charge. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Sterilization and Characterization: Filter the final LNP formulation through a 0.22 µm sterile filter. Characterize the final product for size, PDI, zeta potential, and encapsulation efficiency as described previously.
Protocol 2: In Vitro Cytotoxicity Assessment using a Resazurin-Based Assay
This assay measures metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 18-24 hours.
-
Prepare Serial Dilutions: Prepare a 2x concentrated serial dilution of your LNP formulation in complete cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2x LNP dilutions to the appropriate wells. Include wells for "untreated cells" (medium only) and "no-cell" controls (medium only, for background).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add Resazurin Reagent: Add resazurin-based reagent (e.g., alamarBlue™, PrestoBlue™) to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubate with Reagent: Incubate for 1-4 hours, or until a color change is apparent. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measure Signal: Read the fluorescence or absorbance on a plate reader at the appropriate wavelengths.
-
Data Analysis: Subtract the background (no-cell control) from all values. Normalize the data by setting the "untreated cells" value to 100% viability. Plot the percent viability against the log of the LNP concentration to determine the IC50 value.
Visualization: The Principle of LNP Formulation for Toxicity Mitigation
The diagram below illustrates how helper lipids work to shield the toxic cationic charge of MDOA within a lipid nanoparticle structure.
Caption: Schematic of an LNP showing how MDOA encapsulates the nucleic acid payload, while helper lipids and a PEG-lipid shell help stabilize the particle and mitigate toxicity.
By applying these principles, troubleshooting guides, and protocols, researchers can effectively manage the inherent toxicity of N-Methyldioctylamine, leading to more successful and reliable outcomes in their biological research.
References
-
Single Use Support. (2023). Lipid nanoparticles toxicity: What to consider? Retrieved from [Link]
-
AZoNano. (2023). Lipid Nanoparticle Formulation | A Guide. Retrieved from [Link]
-
Paunovska, K., et al. (2022). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. Retrieved from [Link]
-
Ewert, K. K., et al. (2011). Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content. Journal of Liposome Research. Retrieved from [Link]
-
Single Use Support. (2023). Lipid Nanoparticle (LNP) manufacturing: Challenges & Solutions. Retrieved from [Link]
-
Fangueiro, J. F., et al. (2016). Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs). Molecules. Retrieved from [Link]
-
Ma, B., et al. (2009). Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. Current Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-N-octyl-1-octanamine. PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (2024). N-Methyldioctylamine. Retrieved from [Link]
-
Lee, S., et al. (2023). Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging. Journal of Controlled Release. Retrieved from [Link]
-
Rutty, C. J., & Abel, G. (1980). In vitro cytotoxicity of the methylmelamines. Chemical-Biological Interactions. Retrieved from [Link]
-
Wang, X., et al. (2024). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. Pharmaceutics. Retrieved from [Link]
-
Nakamura, T., et al. (2024). Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen. Vaccines. Retrieved from [Link]
-
Li, R., et al. (2021). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Methodology applied for the in vitro toxicity assessment. Retrieved from [Link]
-
Duffrènea, J., et al. (2025). Evaluation of alternative mRNA encapsulation methods to prepare LNPs. ResearchGate. Retrieved from [Link]
-
Hendriks, G. (2021). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube. Retrieved from [Link]
-
Zhang, D., et al. (2021). Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications. Accounts of Chemical Research. Retrieved from [Link]
-
Palmer, M. R. (2024). Adjuvant Activity and Toxicological Risks of Lipid Nanoparticles Contained in the COVID-19 “mRNA Vaccines”. ResearchGate. Retrieved from [Link]
-
Kedmi, R., et al. (2010). The systemic toxicity of positively charged lipid nanoparticles and the role of Toll-like receptor 4 in immune activation. Biomaterials. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical Evaluation of Toxicity Tests. Retrieved from [Link]
-
ResearchGate. (2025). Tailored Monoacyl Poly(2-oxazoline)- and Poly(2-oxazine)-Lipids as PEG-Lipid Alternatives for Stabilization and Delivery of mRNA-Lipid Nanoparticles. Retrieved from [Link]
-
Stoddart, M. J. (2011). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Retrieved from [Link]
-
Rabenau, H. F., et al. (2023). To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating”. PLOS ONE. Retrieved from [Link]
-
Alshannaq, A., & Yu, J. H. (2017). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins. Retrieved from [Link]
-
D'Auria, F. D., et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Antibiotics. Retrieved from [Link]
-
NIST. (n.d.). 1-Octanamine, N-methyl-N-octyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). N-methyldioctylamine (C17H37N). Retrieved from [Link]
Sources
- 1. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]
- 2. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. azonano.com [azonano.com]
- 4. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. chembk.com [chembk.com]
- 14. susupport.com [susupport.com]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipid Nanoparticle–mRNA Formulations for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. susupport.com [susupport.com]
- 20. resources.biomol.com [resources.biomol.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-Methyldioctylamine and Other Amines in Reactive Extraction
For researchers, scientists, and drug development professionals engaged in the separation and purification of carboxylic acids, reactive extraction presents a highly efficient and selective downstream processing technology. The choice of the amine extractant is a critical parameter that dictates the overall performance of this process. This guide provides an in-depth comparative analysis of N-Methyldioctylamine (MDOA) and other commonly employed amines, namely Tri-n-octylamine (TOA) and Alamine 336, in the reactive extraction of valuable carboxylic acids.
The Principle of Reactive Extraction with Amines
Reactive extraction leverages the chemical interaction between a solute (in this case, a carboxylic acid) and an extractant to facilitate its transfer from an aqueous phase to an immiscible organic phase. With amine-based extractants, the primary mechanism is the formation of an acid-amine complex through an acid-base reaction. This process is particularly effective for the recovery of carboxylic acids from dilute aqueous streams, such as fermentation broths.
The general order of extraction efficiency for different classes of amines is: quaternary ammonium salts > tertiary amines > secondary amines > primary amines[1]. This guide will focus on tertiary amines, which offer a balance of high extraction efficiency, good selectivity, and favorable stripping characteristics.
Mechanism of Acid-Amine Complex Formation
The extraction of a carboxylic acid (HA) by a tertiary amine (R₃N) involves the formation of an ion-pair complex in the organic phase. The stoichiometry of this complex can vary depending on the concentration of the acid and the amine, as well as the nature of the diluent used. The fundamental equilibrium can be represented as:
(HA)aq + (R₃N)org ⇌ (HA·R₃N)org
The polarity of the diluent plays a crucial role in the extraction process. Active diluents, such as alcohols and ketones, can solvate the acid-amine complex, thereby enhancing the extraction efficiency. In contrast, inactive diluents like alkanes provide a less polar environment.
Caption: A typical workflow for a reactive extraction experiment.
Materials
-
Succinic Acid
-
Tertiary Amine (e.g., N-Methyldioctylamine, TOA, Alamine 336)
-
Diluent (e.g., 1-octanol, kerosene)
-
Deionized Water
-
Standard analytical reagents for titration or HPLC
Procedure
-
Preparation of Aqueous Phase: Prepare a stock solution of succinic acid of known concentration (e.g., 0.1 M) in deionized water.
-
Preparation of Organic Phase: Prepare a solution of the chosen tertiary amine in the selected diluent at a specific concentration (e.g., 0.5 M).
-
Extraction: In a sealed vessel, mix equal volumes of the aqueous and organic phases (e.g., 20 mL of each).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours).
-
Phase Separation: Allow the phases to separate completely. If necessary, use a centrifuge to break any emulsions.
-
Analysis: Carefully separate the aqueous and organic phases. Determine the concentration of succinic acid remaining in the aqueous phase using a suitable analytical method, such as titration with a standardized NaOH solution or HPLC. The concentration in the organic phase can be determined by mass balance.
-
Calculations:
-
Distribution Coefficient (KD): KD = [HA]org / [HA]aq
-
Extraction Efficiency (%E): %E = ([HA]initial, aq - [HA]final, aq) / [HA]initial, aq * 100
-
Loading Ratio (Z): Z = [HA]org / [Amine]initial, org
-
Stripping of the Carboxylic Acid
An effective reactive extraction process also requires efficient recovery of the carboxylic acid from the loaded organic phase (stripping). This is typically achieved by contacting the loaded organic phase with a stripping agent, such as an aqueous solution of a strong base (e.g., NaOH), which shifts the equilibrium back towards the aqueous phase.
Conclusion and Recommendations
The choice of a tertiary amine for reactive extraction is a critical decision that significantly impacts the efficiency and economics of the process.
-
Tri-n-octylamine (TOA) and Alamine 336 are well-established and highly effective extractants for a wide range of carboxylic acids, with a wealth of supporting literature. They represent a reliable choice for many applications.
-
N-Methyldioctylamine (MDOA) is a promising tertiary amine extractant. While direct comparative data with TOA and Alamine 336 is limited, its structural characteristics suggest it is a viable candidate for the reactive extraction of carboxylic acids. Further research is warranted to fully elucidate its performance characteristics relative to other tertiary amines.
For researchers and process development professionals, the selection of the optimal amine will depend on the specific carboxylic acid, the composition of the aqueous feed, and the overall process economics. It is recommended to perform screening experiments with a range of amines and diluents to identify the most suitable system for a given application.
References
-
Experimental and Theoretical Investigations on the Reactive Extraction of Itaconic (2-Methylidenebutanedioic) Acid Using Trioctylamine (N,N-Dioctyloctan-1-amine). Request PDF - ResearchGate. Available at: [Link]
-
Monitoring and Investigating Reactive Extraction of (Di–)carboxylic Acids using Online FTIR – Part I: Characterization of the Complex Formed between Itaconic Acid and Tri-n-octylamine. Request PDF - ResearchGate. Available at: [Link]
-
Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents - AVESİS. Available at: [Link]
-
Relative basicity of trioctylamine to carboxylic acid in selected organic diluents. Available at: [Link]
-
Reactive Extraction of Propionic Acid Using Different Extractants (Tri-n-butylphosphate, Tri-n-octylamine, and Aliquat 336). Request PDF - ResearchGate. Available at: [Link]
-
Reactive Extraction of Lactic Acid With Alamine 336 in the Presence of Salts and Lactose. Request PDF - ResearchGate. Available at: [Link]
-
Trioctylamine – Knowledge and References - Taylor & Francis. Available at: [Link]
Sources
"N-Methyldioctylamine vs. trioctylamine for itaconic acid extraction"
An Expert's Comparative Guide to N-Methyldioctylamine and Trioctylamine for Itaconic Acid Extraction
Introduction: The Challenge of Itaconic Acid Recovery
Itaconic acid (IA) is a bio-based, unsaturated dicarboxylic acid that is gaining significant attention as a versatile platform chemical for producing sustainable polymers, resins, and other specialty chemicals.[1][2][3] Produced primarily through the fermentation of carbohydrates by microorganisms like Aspergillus terreus, the recovery of itaconic acid from dilute aqueous fermentation broths presents a major technological and economic hurdle.[3][4][5][6] Traditional recovery methods such as crystallization can be inefficient at low concentrations and may require significant downstream processing to achieve high purity.[7]
Reactive extraction has emerged as a highly promising and efficient alternative for capturing carboxylic acids from such dilute streams.[1][2][8] This technique utilizes an organic phase containing an extractant that chemically and reversibly complexes with the target acid, dramatically increasing its partitioning from the aqueous phase. Among the most effective extractants are long-chain aliphatic amines.[9][10]
This guide provides a detailed, evidence-based comparison of two prominent tertiary amines, N-Methyldioctylamine (N-MDOA) and Trioctylamine (TOA) , for the reactive extraction of itaconic acid. As a Senior Application Scientist, my goal is to move beyond a simple list of features and delve into the causality behind experimental choices, offering researchers and process development professionals the insights needed to select and optimize their extraction systems.
Physicochemical Properties of the Extractants
The performance of an extractant is intrinsically linked to its molecular structure and physical properties. Both N-MDOA and TOA are tertiary amines, characterized by a nitrogen atom bonded to three alkyl groups. The key structural difference is the presence of a methyl group in N-MDOA versus a third octyl group in TOA. This seemingly small difference can influence steric hindrance and basicity, potentially affecting extraction kinetics and equilibrium.
Caption: Chemical structures of N-Methyldioctylamine and Trioctylamine.
| Property | N-Methyldioctylamine (N-MDOA) | Trioctylamine (TOA) |
| Molecular Formula | C₁₇H₃₇N[11] | C₂₄H₅₁N |
| Molar Mass | 255.49 g/mol [12] | 353.67 g/mol |
| Appearance | Liquid | Liquid |
| Density | 0.793 g/mL at 25 °C[12] | ~0.81 g/mL at 20 °C |
| Boiling Point | 162-165 °C at 15 mmHg[12] | 365-367 °C at 760 mmHg |
| CAS Number | 4455-26-9[11] | 1116-76-3 |
The Mechanism of Reactive Extraction
Reactive extraction of itaconic acid with tertiary amines is a pH-dependent process driven by the formation of an acid-amine complex at the liquid-liquid interface. The efficiency of this process is governed by several key factors:
-
Aqueous Phase pH : Itaconic acid is a dicarboxylic acid with two pKa values (pKa₁ = 3.84, pKa₂ = 5.55).[9][13] The extraction is most effective at a pH below the first pKa value (<3.8), where the acid exists predominantly in its undissociated form (H₂IA).[7][9][13] In this state, it can readily form a complex with the amine. As the pH increases, the acid dissociates into its anionic forms (HIA⁻ and IA²⁻), which have much lower affinity for the organic phase, causing a sharp decline in extraction efficiency.[7]
-
Complex Formation : The amine extractant (Am), dissolved in an organic diluent, reacts with the undissociated itaconic acid (H₂IA) at the phase boundary. The primary mechanisms are hydrogen bonding and ion-pair formation, resulting in a complex that is highly soluble in the organic phase.[9][14] The stoichiometry of this complex can vary, with (H₂IA)·(Am) and (H₂IA)·(Am)₂ being commonly reported, depending on the concentrations and the specific amine-diluent system used.[15][16]
-
Stripping (Back-Extraction) : The process is reversible. The extracted itaconic acid can be recovered from the loaded organic phase, and the amine can be regenerated for reuse. This is typically achieved by contacting the organic phase with an alkaline aqueous solution (e.g., NaOH, Na₂CO₃).[17] The high pH of the stripping solution deprotonates the acid, breaking the acid-amine complex and transferring the itaconic salt back into the new aqueous phase.
Caption: Generalized workflow for reactive extraction and stripping of itaconic acid.
Performance Comparison: N-MDOA vs. TOA
Direct, side-by-side comparisons in single studies are limited, but a synthesis of available data allows for a robust evaluation. Both N-MDOA and TOA are cited as highly suitable extractants for itaconic acid.[1][18]
| Performance Metric | N-Methyldioctylamine (N-MDOA) | Trioctylamine (TOA) | Analysis |
| Max. Reported Efficiency | High; identified as one of the most suitable amine extractants.[1][18] | Up to 97-98% under optimized conditions.[7][9][19] | Both extractants are highly effective. TOA has been more extensively studied and documented with exceptionally high extraction efficiencies, particularly when paired with active diluents like alcohols or polar solvents.[9][16][20] |
| Optimal Diluents | 1-octanol, pentylacetate, methyloctanoate.[1][18] | 1-octanol, dichloromethane, dimethyl phthalate (DMP).[7][9][19] | The choice of diluent is critical. Active diluents like alcohols (e.g., 1-octanol) significantly enhance extraction by solvating the acid-amine complex and preventing the formation of a third phase.[9][21] For both amines, alcohols are superior to esters, ketones, and alkanes.[16][20] |
| Loading Capacity | Forms stable acid-amine complexes. | Can form 1:1 and 2:1 (acid:amine) complexes.[15][16] Loading ratios are influenced by amine concentration and diluent type.[1] | The ability to form complexes with higher acid content (e.g., 2:1) can be advantageous, but may also indicate overloading, which can increase the viscosity of the organic phase. The greater steric hindrance of TOA compared to N-MDOA might influence complex stoichiometry. |
| Selectivity | High for carboxylic acids. | High for carboxylic acids; can be used to separate IA from structurally similar byproducts.[13] | Both are expected to show high selectivity for carboxylic acids over neutral components of a fermentation broth. Selectivity between different carboxylic acids depends on the specific amine/diluent combination.[13] |
Expert Insights:
-
Trioctylamine (TOA) is the more extensively characterized extractant for itaconic acid, with a wealth of data supporting its high efficiency (often exceeding 90%) when paired with an appropriate diluent.[9][16][20] The system of TOA in 1-octanol is a well-established, high-performance combination.[9][20]
-
N-Methyldioctylamine (N-MDOA) , while less frequently cited in recent literature for itaconic acid specifically, is grouped with TOA and dioctylamine as one of the "most suitable" amine extractants in comprehensive screening studies.[1][18] Its lower molecular weight and potentially reduced steric hindrance compared to TOA could, in theory, offer advantages in terms of mass transfer kinetics or loading capacity on a weight basis, though this requires further direct experimental validation.
-
The Diluent is Key : The performance difference between N-MDOA and TOA may be less significant than the difference imparted by the choice of diluent. For instance, using a non-polar, inactive diluent like n-heptane results in poor extraction (e.g., 43% for TOA), whereas adding a modifier like 1-octanol or using a more polar solvent like dichloromethane can boost efficiency dramatically (to 67% and 88-97%, respectively).[7][9]
Experimental Protocol: Comparative Batch Extraction
To provide a self-validating framework, this section details a standardized protocol for comparing the extraction performance of N-MDOA and TOA in a laboratory setting.
Objective: To determine and compare the Distribution Coefficient (K_D) and Extraction Efficiency (%E) of N-MDOA and TOA for itaconic acid under identical conditions.
Materials:
-
Itaconic Acid (IA)
-
N-Methyldioctylamine (N-MDOA)
-
Trioctylamine (TOA)
-
Diluent (e.g., 1-octanol)
-
Deionized water
-
0.1 M NaOH solution (for titration)
-
Phenolphthalein indicator
-
Separatory funnels or sealed flasks
-
Orbital shaker or magnetic stirrer
-
pH meter
Methodology:
-
Preparation of Aqueous Phase:
-
Prepare a stock solution of itaconic acid in deionized water at a known initial concentration, [IA]aq,init (e.g., 0.1 M or ~13 g/L).
-
Adjust the pH of the aqueous solution to < 3.0 using a mineral acid (e.g., HCl) to ensure the itaconic acid is in its undissociated form.
-
-
Preparation of Organic Phases:
-
Prepare two separate organic phase solutions at the same molar concentration (e.g., 0.5 M):
-
Organic Phase A: N-MDOA dissolved in 1-octanol.
-
Organic Phase B: TOA dissolved in 1-octanol.
-
-
-
Extraction Procedure:
-
For each extractant, add equal volumes (e.g., 20 mL) of the aqueous phase and the corresponding organic phase to a separatory funnel or sealed flask.[15]
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-8 hours, preliminary experiments should confirm this).[2][15]
-
After shaking, allow the flasks to stand undisturbed for at least 2 hours to ensure complete phase separation.[2]
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the final concentration of itaconic acid remaining in the aqueous phase, [IA]aq,final, by titrating a known volume of the aqueous sample with standardized 0.1 M NaOH solution using phenolphthalein as an indicator.[15]
-
The concentration of itaconic acid in the organic phase, [IA]org,final, is calculated by mass balance:
-
[IA]org,final = [IA]aq,init - [IA]aq,final (assuming equal phase volumes).
-
-
-
Data Calculation:
-
Distribution Coefficient (K_D): This represents the ratio of the acid concentration in the organic phase to the aqueous phase at equilibrium.
-
K_D = [IA]org,final / [IA]aq,final
-
-
Extraction Efficiency (%E): This is the percentage of the initial acid that was transferred to the organic phase.
-
%E = ([IA]org,final / [IA]aq,init) * 100
-
-
Caption: Experimental workflow for comparing N-MDOA and TOA performance.
Conclusion and Recommendations
Both N-methyldioctylamine and trioctylamine are excellent extractants for the recovery of itaconic acid from aqueous solutions. The existing body of scientific literature indicates that trioctylamine (TOA) is a more extensively validated choice, with numerous studies demonstrating extraction efficiencies upwards of 95% under optimized conditions.[7][9][16][20] For research and development teams seeking a reliable, high-performance starting point, a system composed of TOA in an active diluent such as 1-octanol is a strongly recommended benchmark.
However, the classification of N-methyldioctylamine (N-MDOA) as a top-tier candidate in broad screening studies suggests it is a highly viable alternative that warrants further investigation.[1][18] Its different steric profile and molecular weight could offer unique advantages in specific contexts, such as in complex fermentation broths or when considering process economics on a mass basis.
Ultimately, the optimal choice is not universal and depends heavily on the process conditions. The most critical factor influencing performance for either amine is the selection of an appropriate diluent and the stringent control of the aqueous phase pH. Researchers are advised to perform comparative experiments, such as the protocol outlined above, using their specific process streams to make a fully informed decision.
References
-
Geiser, E., et al. (2020). Integrated process development of a reactive extraction concept for itaconic acid and application to a real fermentation broth. Biotechnology and Bioengineering. Available at: [Link]
-
Prasad, K., et al. (2014). Development of Reactive Extraction systems for Itaconic acid. RSC Advances. Available at: [Link]
-
Wasewar, K.L., Shende, D., Keshav, A. (2011). Reactive Extraction of Itaconic Acid Using Quaternary Amine Aliquat 336 in Ethyl Acetate, Toluene, Hexane, and Kerosene. Scribd. Available at: [Link]
-
Wasewar, K.L., Shende, D., Keshav, A. (2011). Reactive Extraction of Itaconic Acid Using Quaternary Amine Aliquat 336 in Ethyl Acetate, Toluene, Hexane, and Kerosene. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Agnihotri, V., et al. (2023). Liquid-Liquid Extraction of Itaconic Acid from the Aqueous Phase Using Natural and Chemical Solvents. Journal of Applied Science & Process Engineering. Available at: [Link]
-
Wasewar, K.L., Shende, D., Keshav, A. (2011). Reactive Extraction of Itaconic Acid Using Quaternary Amine Aliquat 336 in Ethyl Acetate, Toluene, Hexane, and Kerosene. Request PDF on ResearchGate. Available at: [Link]
-
Wasewar, K.L., Shende, D., Keshav, A. (2011). Reactive Extraction of Itaconic Acid Using Quaternary Amine Aliquat 336 in Ethyl Acetate, Toluene, Hexane, and Kerosene. Semantic Scholar. Available at: [Link]
-
Cojocaru, C., et al. (2024). Studies on Reactive Extraction of Itaconic Acid from Fermentation Broths. MDPI. Available at: [Link]
-
Datta, D., Rajput, K., Kumar, S. (n.d.). Reactive Extraction of Itaconic Acid using Tri-n Octylamine (TOA) Dissolved in 1-Decanol and Kerosene. ResearchGate. Available at: [Link]
-
Wasewar, K.L. (n.d.). Reactive Extraction of Itaconic acid using Natural non-toxic solvent. International Journal of Research in Advent Technology. Available at: [Link]
-
Uslu, H., Datta, D. (2015). Experimental and Theoretical Investigations on the Reactive Extraction of Itaconic (2-Methylidenebutanedioic) Acid Using Trioctylamine (N,N-Dioctyloctan-1-amine). Request PDF on ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2016). Reactive Extraction of Gluconic Acid Using Trioctylamine in Different Diluents. Chemical Engineering & Technology. Available at: [Link]
-
Cojocaru, C., et al. (2024). Studies on Reactive Extraction of Itaconic Acid from Fermentation Broths. PSE Community. Available at: [Link]
-
Kreyenschulte, D., et al. (2018). a Reactive extraction of itaconic acid with different mixtures of... ResearchGate. Available at: [Link]
-
Wasewar, K.L., et al. (2022). Chemical equilibria of itaconic acid using tri octylamine (0.228,... ResearchGate. Available at: [Link]
-
Kurtulbaş, E., et al. (2012). A novel approach for itaconic acid extraction: Mixture of trioctylamine and tridodecylamine in different diluents. Request PDF on ResearchGate. Available at: [Link]
-
Prasad, K., et al. (2014). (PDF) Development of reactive extraction systems for itaconic acid: A step towards in situ product recovery for itaconic acid fermentation. ResearchGate. Available at: [Link]
-
Uslu, H., Datta, D. (2015). Experimental and Theoretical Investigations on the Reactive Extraction of Itaconic (2-Methylidenebutanedioic) Acid Using Trioctylamine (N,N-Dioctyloctan-1-amine). Journal of Chemical & Engineering Data. Available at: [Link]
-
Various Authors. (n.d.). Trioctylamine – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Agnihotri, V., et al. (2023). Liquid-Liquid Extraction of Itaconic Acid from the Aqueous Phase Using Natural and Chemical Solvents. UNIMAS Publisher. Available at: [Link]
-
Galaction, A.I., et al. (2012). Influence of Solvent Polarity on the Mechanism and Efficiency of Formic Acid Reactive Extraction with Tri-n-Octylamine from Aqueous Solutions. Request PDF on ResearchGate. Available at: [Link]
-
Nolte, L., et al. (2022). Monitoring and Investigating Reactive Extraction of (Di–)carboxylic Acids using Online FTIR – Part I: Characterization of the Complex Formed between Itaconic Acid and Tri-n-octylamine. Request PDF on ResearchGate. Available at: [Link]
-
Agnihotri, V., Kumar, A., Wasewar, K. (2023). Separation of Itaconic Acid from the Aqueous Phase using Phosphoric Extractants. Chemical Review and Letters. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). N-Methyl-N-octyl-1-octanamine. PubChem. Available at: [Link]
-
ChemBK (n.d.). N-Methyldioctylamine. ChemBK. Available at: [Link]
-
Cojocaru, C., et al. (2022). Reactive extraction of muconic acid by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks. PMC. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ijrbat.in [ijrbat.in]
- 3. Liquid-Liquid Extraction of Itaconic Acid from the Aqueous Phase Using Natural and Chemical Solvents | Journal of Applied Science & Process Engineering [publisher.unimas.my]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. psecommunity.org [psecommunity.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. Integrated process development of a reactive extraction concept for itaconic acid and application to a real fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Reactive extraction of muconic acid by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 1-Decanamine, N-methyl-N-octyl- by Quantitative NMR Spectroscopy
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of intermediates and active ingredients is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For long-chain tertiary amines like 1-Decanamine, N-methyl-N-octyl- (also known as N-Methyldioctylamine), which may serve as crucial precursors, catalysts, or ion-pairing agents, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of this compound, juxtaposing it with traditional chromatographic techniques.
The Analytical Imperative: Why Purity Matters for 1-Decanamine, N-methyl-N-octyl-
1-Decanamine, N-methyl-N-octyl- (C₁₇H₃₇N, Molar Mass: 255.48 g/mol ) is a lipophilic tertiary amine.[1][2][3] Potential impurities can arise from its synthesis, including unreacted starting materials (e.g., octylamine, decylamine, methylamine derivatives), byproducts from side reactions, or degradation products. These impurities can alter the compound's physical properties, reactivity, and toxicological profile, making their detection and quantification a critical step in quality control.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Unlike chromatographic methods that provide a relative purity based on the response of a detector to different components, qNMR is a primary ratio method. The signal intensity (integral) in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5][6] This fundamental principle allows for the direct measurement of a compound's purity against a certified internal standard, without the need for a reference standard of the analyte itself.[7] This capability is a significant advantage, particularly for novel compounds or when a pure reference material is unavailable.
The International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the validation of analytical procedures, accommodates methods like NMR.[8][9][10] Recent revisions have further embraced spectroscopic data, reinforcing the regulatory acceptance of well-validated qNMR methods.[11][12]
The Causality Behind the qNMR Experiment: Key Parameter Choices
A robust qNMR experiment is built on a foundation of carefully selected parameters. Each choice is deliberate and designed to ensure accuracy and precision.
-
Choice of Internal Standard (IS): This is the most critical decision. An ideal IS for analyzing 1-Decanamine, N-methyl-N-octyl- should:
-
Possess high purity (≥99.5%), preferably certified and traceable to SI units.[13][14]
-
Have signals in a region of the ¹H NMR spectrum free from analyte or impurity signals.[5][15]
-
Be soluble in the same deuterated solvent as the analyte.[16]
-
Be non-reactive with the analyte.
-
Exhibit chemical stability and low volatility.[14]
-
For the nonpolar 1-Decanamine, N-methyl-N-octyl-, standards like 1,4-dinitrobenzene or dimethyl terephthalate are excellent candidates when using solvents like CDCl₃ or DMSO-d₆.[15]
-
-
Relaxation Delay (d1): To ensure complete relaxation of all protons between scans, the relaxation delay (d1) must be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard.[15] Forgetting this step is a common source of error, leading to underestimated signal integrals for protons with long T₁ values and inaccurate purity calculations.
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal for each scan, improving the signal-to-noise ratio.
-
Number of Scans: The number of scans is increased to achieve an adequate signal-to-noise ratio (S/N > 250:1 is often recommended for precision) for the signals being integrated.
Detailed Experimental Protocol: qNMR Purity of 1-Decanamine, N-methyl-N-octyl-
This protocol is a self-validating system designed for accuracy.
Materials:
-
Analyte: 1-Decanamine, N-methyl-N-octyl-
-
Internal Standard (IS): Certified 1,4-Dinitrobenzene (Purity ≥ 99.5%)
-
Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Equipment: High-precision analytical balance (readable to 0.01 mg), 5 mm NMR tubes, volumetric flasks, pipettes.
Step-by-Step Methodology:
-
Preparation of the Stock IS Solution:
-
Accurately weigh approximately 20 mg of 1,4-dinitrobenzene into a 10 mL volumetric flask. Record the weight precisely.
-
Dissolve and dilute to the mark with CDCl₃. This creates a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh approximately 30 mg of 1-Decanamine, N-methyl-N-octyl- directly into an NMR tube.[17] Record the exact mass (mₐ).
-
Accurately add a known mass of the IS to the same NMR tube. This can be done by adding a precise volume of the stock solution, but for highest accuracy, weigh the IS directly into the tube. Record the exact mass of the IS (mₛₜd).
-
Add approximately 0.6 mL of CDCl₃ to dissolve both components completely. Cap the tube securely.
-
-
NMR Data Acquisition (Example 500 MHz Spectrometer):
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30' on Bruker).
-
Temperature: 298 K.
-
Pulse Angle: 30° (a smaller angle can be used with a shorter relaxation delay, but must be calibrated).
-
Relaxation Delay (d1): 20 seconds (a conservative value to ensure full relaxation for all protons).
-
Acquisition Time (aq): ~3 seconds.
-
Number of Scans (ns): 16-64 (adjust for S/N).
-
Dummy Scans (ds): 4.
-
-
Data Processing:
-
Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve S/N.
-
Perform Fourier transformation.
-
Phase the spectrum carefully. The baseline must be perfectly flat across the integrated regions.
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals. For 1-Decanamine, N-methyl-N-octyl-, select a well-resolved signal, such as the N-methyl singlet (~2.2 ppm). For 1,4-dinitrobenzene, integrate the singlet from its four aromatic protons (~8.4 ppm).
-
-
Purity Calculation: The purity of the analyte (Pₐ) is calculated using the following equation:[6][18]
Pₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd
Where:
-
Iₐ, Iₛₜd: Integral values for the analyte and standard signals.
-
Nₐ, Nₛₜd: Number of protons for the integrated signals of the analyte and standard (e.g., Nₐ=3 for the N-CH₃; Nₛₜd=4 for 1,4-dinitrobenzene).
-
Mₐ, Mₛₜd: Molar masses of the analyte and standard.
-
mₐ, mₛₜd: Masses of the analyte and standard.
-
Pₛₜd: Purity of the internal standard (as a percentage).
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the qNMR purity validation process.
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Comparative Analysis: qNMR vs. Chromatographic Methods
While GC-MS and HPLC are powerful separation techniques, they have inherent differences and potential drawbacks compared to qNMR for absolute purity determination.[19][20]
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spec (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Intrinsic quantitative property; signal is directly proportional to molar concentration.[4] | Separation by volatility/polarity; detection by mass fragmentation. | Separation by polarity; detection by UV absorbance. |
| Accuracy | Very High. A primary method capable of low uncertainty (<0.5%).[20] | High, but dependent on the purity of the reference standard for calibration. | High, but dependent on the purity of the reference standard and assumes equal chromophore response for impurities. |
| Precision (RSD) | < 1% achievable with proper setup.[20] | < 5% | < 2% |
| Reference Standard | Requires a certified internal standard (can be structurally unrelated).[7] | Requires a certified reference standard of the analyte itself for accurate quantification. | Requires a certified reference standard of the analyte itself. |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Sample Prep | Simple: weigh, dissolve, run. | May require derivatization for non-volatile compounds. | Mobile phase preparation and column equilibration required. |
| Analysis Time | Low to Moderate (10-20 mins per sample). | Moderate, includes column heating/cooling cycles. | High throughput is possible with autosamplers. |
| Universality | Universal detector for all protons. Less dependent on compound structure.[21] | Limited to thermally stable and volatile compounds. | Limited to compounds with a UV chromophore. 1-Decanamine, N-methyl-N-octyl- lacks a strong chromophore, making detection challenging. |
| Structural Info | Yes, provides full structural confirmation of the analyte and impurities.[4] | Yes, mass fragmentation patterns help identify impurities. | No, provides retention time only. MS detector can be added (LC-MS). |
Logical Framework for Method Selection
The choice of analytical method should be driven by the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical purity method.
Trustworthiness and Self-Validation
The protocol's trustworthiness is ensured by:
-
SI Traceability: Using a Certified Reference Material (CRM) as the internal standard links the measurement directly to the International System of Units (SI).[13][14]
-
Orthogonality: qNMR provides results based on a different physical principle (nuclear magnetic resonance) than separation-based techniques (chromatography), making it an excellent orthogonal method for verification.[21]
-
Comprehensive Analysis: Unlike HPLC-UV, which might miss impurities without a chromophore, or GC that might miss non-volatile ones, qNMR detects all soluble proton-containing species, providing a more complete purity profile.[5]
Conclusion
For the absolute purity determination of 1-Decanamine, N-methyl-N-octyl-, quantitative NMR spectroscopy stands out as a superior analytical method. Its status as a primary technique, its non-destructive nature, and its ability to provide direct, accurate quantification without reliance on an analyte-specific reference standard make it an indispensable tool in modern pharmaceutical and chemical analysis.[7][19] While chromatographic methods like GC-MS and HPLC are invaluable for impurity profiling and relative quantification, qNMR offers a higher level of metrological rigor, ensuring that the stated purity value is accurate, defensible, and aligned with the stringent requirements of regulatory bodies.[22]
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Bureau International des Poids et Mesures (BIPM). Quantitative NMR (qNMR). [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Pierens, G. K., et al. (2008). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. Purity comparison by NMR and HPLC. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
University of Ottawa. Quantitative NMR Spectroscopy. [Link]
-
National Institute of Standards and Technology (NIST). 1-Octanamine, N-methyl-N-octyl-. [Link]
-
Wu, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Molecules. [Link]
-
PubChem. 1-Decanamine, N-decyl-N-methyl-. [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Octanamine, N-methyl-N-octyl-. [Link]
-
National Institute of Standards and Technology (NIST). Phase change data for 1-Octanamine, N-methyl-N-octyl-. [Link]
-
Scent.vn. 1-Decanamine, N-decyl-N-methyl- (CAS 7396-58-9). [Link]
Sources
- 1. 1-Octanamine, N-methyl-N-octyl- [webbook.nist.gov]
- 2. 1-Octanamine, N-methyl-N-octyl- [webbook.nist.gov]
- 3. 1-Octanamine, N-methyl-N-octyl- [webbook.nist.gov]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. emerypharma.com [emerypharma.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. ICH Official web site : ICH [ich.org]
- 12. starodub.nl [starodub.nl]
- 13. qNMR - BIPM [bipm.org]
- 14. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of N-Methyldioctylamine in Complex Matrices
This guide provides an in-depth comparison of analytical methodologies for the precise and reliable quantification of N-Methyldioctylamine (MDOA) in complex matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures to explain the underlying scientific principles and rationale behind methodological choices. We will explore the challenges inherent in analyzing MDOA and compare robust analytical workflows, from sample preparation to final detection, supported by experimental data paradigms.
The Challenge of Quantifying N-Methyldioctylamine
N-Methyldioctylamine (MDOA) is a tertiary amine that can be present as a process-related impurity or a potential degradation product in pharmaceutical manufacturing and other industrial processes.[1][2] Given the potential for tertiary amines to be or become genotoxic impurities (GIs), regulatory bodies mandate their strict control at trace levels (ppm or even ppb).[3][4] The quantification of MDOA in complex matrices, such as active pharmaceutical ingredients (APIs), drug products, or biological fluids, presents several analytical hurdles:
-
Low Concentration Levels: As a potential GI, MDOA must be monitored at levels significantly lower than typical impurities, demanding highly sensitive analytical techniques.[4]
-
Matrix Interference: The sample matrix can contain a multitude of components that may interfere with the detection of MDOA, leading to inaccurate quantification.[5] Effective sample preparation is therefore critical.
-
Analyte Properties: The physicochemical properties of MDOA, such as its basicity and volatility, influence the choice of extraction, chromatography, and detection techniques.
To address these challenges, a well-designed analytical method must be both sensitive and highly selective. This guide will compare two of the most powerful techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of N-Methyldioctylamine (MDOA)
Understanding the properties of MDOA is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C17H37N | [1][6] |
| Molecular Weight | 255.48 g/mol | [6][7] |
| Appearance | Clear colourless to yellow liquid/oil | [1] |
| Boiling Point | 162-165 °C at 15 mmHg | [1][6] |
| Density | 0.793 g/mL at 25 °C | [1][6] |
| Solubility | Soluble in organic solvents like dichloromethane. | [1] |
| pKa | 9.97 ± 0.50 (Predicted) | [1] |
The relatively high boiling point suggests that MDOA is amenable to GC analysis, while its basic nature (indicated by the pKa) makes it suitable for cation exchange-based sample preparation and reverse-phase liquid chromatography with an acidic mobile phase.
A Comparative Analysis of Analytical Workflows
A successful analytical workflow for MDOA quantification consists of two main stages: sample preparation and instrumental analysis. The choices made at each stage are interconnected and crucial for achieving the desired sensitivity and accuracy.
Sample Preparation: Isolating MDOA from the Matrix
The primary goal of sample preparation is to extract MDOA from the matrix and remove interfering components.[8] The two most common and effective techniques for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.[9] For a basic compound like MDOA, the pH of the aqueous phase can be manipulated to control its partitioning into an organic solvent. By adjusting the sample pH to be at least 2 units above the pKa of MDOA (i.e., pH > 12), the amine will be in its neutral, free base form, making it more soluble in a nonpolar organic solvent. Conversely, adjusting the pH to be 2 units below the pKa (pH < 8) will protonate the amine, making it more water-soluble and allowing for back-extraction to clean up the sample.
-
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE.[10] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a different solvent. For MDOA, a strong cation exchange (SCX) SPE cartridge is highly effective.[11] At a pH below its pKa, MDOA will be positively charged and will be retained on the negatively charged SCX sorbent. Interfering non-basic compounds can be washed away, after which the MDOA can be eluted with a basic solution (e.g., methanol with ammonia), which neutralizes the amine and disrupts its interaction with the sorbent.[12]
Comparison of Sample Preparation Techniques
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Rationale for MDOA Analysis |
| Selectivity | Moderate; based on partitioning. | High; based on specific chemical interactions (e.g., ion exchange). | SPE offers superior selectivity for isolating basic compounds like MDOA from complex matrices. |
| Solvent Usage | High | Low | SPE is a greener technique with reduced solvent consumption and waste generation. |
| Automation | Difficult | Easily automated | SPE is well-suited for high-throughput analysis. |
| Efficiency | Can be labor-intensive and prone to emulsion formation. | Generally faster and more reproducible. | SPE workflows are typically more robust and less prone to experimental error. |
For trace-level quantification of MDOA, SPE with a strong cation exchange mechanism is the recommended approach due to its higher selectivity, reduced solvent consumption, and potential for automation.
Instrumental Analysis: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is pivotal and depends on the analyte's properties, the required sensitivity, and the nature of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile and thermally stable compounds.[3] MDOA's boiling point allows for its analysis by GC. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[13] Mass spectrometry provides highly sensitive and selective detection. For tertiary amines, electron ionization (EI) can sometimes lead to extensive fragmentation with a weak or absent molecular ion, which can be a challenge for quantification.[14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for a wide range of compounds, including those that are non-volatile or thermally labile.[3][15] For MDOA, a reverse-phase C18 column with an acidic mobile phase (e.g., containing formic acid) is typically used. The acidic mobile phase ensures that MDOA is protonated, leading to good peak shape and retention. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific fragmentation patterns of the analyte.[9]
Workflow Visualization
Caption: Comparative analytical workflows for MDOA quantification.
Performance Data Comparison
The following table summarizes the expected performance characteristics of validated GC-MS and LC-MS/MS methods for the quantification of MDOA. These values are representative and serve as a guide for method selection and development.[16][17][18]
| Parameter | GC-MS | LC-MS/MS | Justification |
| Limit of Quantification (LOQ) | ~1-5 ppm | ~0.1-0.5 ppm | LC-MS/MS generally offers superior sensitivity due to more efficient ionization and reduced background noise.[19] |
| Linearity (R²) | > 0.99 | > 0.995 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 85-115% | 90-110% | Both methods can provide high accuracy when properly validated. |
| Precision (%RSD) | < 15% | < 10% | LC-MS/MS often demonstrates better precision at lower concentration levels. |
| Throughput | Medium | High | Modern UPLC systems coupled with MS/MS allow for faster analysis times compared to typical GC runs.[15] |
| Robustness | Good, but can be affected by non-volatile matrix components. | Excellent, less susceptible to matrix contamination with appropriate sample prep. | LC-MS/MS is often considered more robust for routine analysis of complex samples. |
Validated Experimental Protocols
The following protocols are provided as a comprehensive guide for establishing a self-validating system for MDOA quantification. Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limit of quantification.[17][20]
Protocol 1: Quantification of MDOA by LC-MS/MS
This method is designed for high sensitivity and selectivity.
Caption: Step-by-step workflow for LC-MS/MS analysis of MDOA.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of MDOA reference standard in methanol. Create a series of calibration standards by spiking the appropriate blank matrix extract with the stock solution to cover the desired concentration range (e.g., 0.1 ppm to 10 ppm).
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample (e.g., 100 mg of API) into a centrifuge tube.
-
Dissolve the sample in a solvent mixture that ensures MDOA is protonated (e.g., 10 mL of 2% formic acid in water/methanol 90:10 v/v).
-
SPE Procedure:
-
Condition a strong cation exchange (SCX) SPE cartridge (e.g., 100 mg, 3 mL) with methanol followed by the dissolution solvent.
-
Load the sample solution onto the cartridge.
-
Wash the cartridge with the dissolution solvent to remove neutral and acidic impurities.
-
Elute the MDOA with a basic solvent (e.g., 2 x 1 mL of 5% ammonium hydroxide in methanol).
-
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the mobile phase.
-
-
LC-MS/MS Conditions:
-
UPLC System: A high-performance UPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve MDOA from other components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 256.3 [M+H]⁺.
-
Product Ions (Q3): Select at least two specific and abundant product ions for quantification and confirmation.
-
-
Data Analysis: Quantify the MDOA concentration in the sample by comparing its peak area to the calibration curve generated from the standards.
Protocol 2: Quantification of MDOA by GC-MS
This method is a viable alternative, particularly for labs with established GC-MS capabilities.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of MDOA in a suitable organic solvent (e.g., dichloromethane). Create calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Perform sample extraction using either LLE or SPE as described in section 2.1. The final extract should be in a volatile organic solvent compatible with GC injection (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1 minute, then ramp at a suitable rate (e.g., 15 °C/min) to a final temperature (e.g., 300 °C) and hold.
-
Injection Mode: Splitless for trace analysis.
-
-
Mass Spectrometer Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Ions to Monitor: Select a characteristic and abundant fragment ion for quantification and at least two other ions for confirmation.
-
-
Data Analysis: Quantify the MDOA concentration using a calibration curve based on the peak area of the target ion.
Conclusion
The reliable quantification of N-Methyldioctylamine in complex matrices is a critical task in ensuring pharmaceutical quality and safety. While both GC-MS and LC-MS/MS are powerful analytical techniques, a comparative evaluation based on sensitivity, selectivity, and throughput demonstrates that LC-MS/MS is the preferred method for this application . The combination of a highly selective sample preparation technique, such as strong cation exchange solid-phase extraction, with the sensitivity of tandem mass spectrometry provides a robust and reliable workflow for controlling this potential impurity at the required trace levels. The protocols and data presented in this guide offer a comprehensive framework for developing and validating analytical methods that meet the stringent requirements of the pharmaceutical industry.
References
- Vertex AI Search. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
- ChemBK. (2024, April 10). N-Methyldioctylamine - Physico-chemical Properties.
- ChemicalBook. N-Methyldioctylamine | 4455-26-9.
- ChemWhat. N-Methyldioctylamine CAS#: 4455-26-9.
- LCGC International. Determination of Genotoxic Impurities in Pharmaceuticals.
- Research and Reviews: Journal of Pharmaceutical Analysis. (2023, December 8). Role of Analytical Methods for Detection of Genotoxic Impurities.
- Teasdale, A., et al. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
- ResearchGate. (2025, August 5). Solid phase extraction of amines | Request PDF.
- BOC Sciences. (2023, May 7). Analysis of genotoxic impurities.
- Pharmaguideline Forum. (2022, February 2). Related Substances Method Validation.
- Slideshare. Related Substances-Method Validation-PPT_slide.
- NIH PMC. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant.
- European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Sigma-Aldrich. Supelco Guide to Solid Phase Extraction.
- ResearchGate. (2020, December 9). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review).
- FDA. Q2(R2) Validation of Analytical Procedures.
- Chromatography Forum. (2014, June 5). tertiary amines by GC-MS.
- Agilent. Analysis of primary, secondary and tertiary amines.
- NIH PubChem. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202.
- BenchChem. Application Note: Quantification of Primary and Secondary Amines in Complex Matrices.
- Wikipedia. Solid-phase extraction.
- Biosynth. N-Methyldioctylamine | 4455-26-9 | FM64851.
- PubMed. (2023, October 28). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples.
- MARLAP Manual. Volume II: Chapter 12, Laboratory Sample Preparation.
- Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
- BenchChem. A Researcher's Guide to the Accurate and Precise Quantification of Methyl-d3-amine.
Sources
- 1. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 11. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. tertiary amines by GC-MS - Chromatography Forum [chromforum.org]
- 15. lcms.cz [lcms.cz]
- 16. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
- 17. ema.europa.eu [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Carboxylic Acid Extraction Using N-Methyldioctylamine
Introduction: The Critical Role of Carboxylic Acid Separation
In fields ranging from biopharmaceutical manufacturing to the production of bio-based bulk chemicals, the efficient isolation of carboxylic acids from aqueous streams is a frequent and critical challenge.[1] Liquid-liquid extraction (LLE) stands out as a robust, scalable, and energy-efficient method for this purpose.[1] At the heart of a successful LLE process is the choice of extractant. Amine-based extractants, particularly tertiary amines like N-Methyldioctylamine (NMDOA), have garnered significant attention for their high efficiency and selectivity.
This guide provides an in-depth, objective comparison of NMDOA's extraction efficiency for various carboxylic acids. Moving beyond a simple recitation of data, we will explore the underlying chemical principles, provide a self-validating experimental protocol, and present comparative data to empower researchers and process development professionals in making informed decisions for their separation challenges.
The "Why": Understanding the Extraction Mechanism
The effectiveness of NMDOA hinges on a fundamental acid-base reaction. Carboxylic acids (represented as HA) in the aqueous phase are transferred to an organic phase containing the tertiary amine (R₃N). This reactive extraction process is governed by the formation of an acid-amine complex, typically an ion pair, which is soluble in the organic diluent.[2][3]
The core reaction can be simplified as: HA (aq) + R₃N (org) ⇌ [R₃NH⁺A⁻] (org)
The position of this equilibrium, and thus the extraction efficiency, is not static. It is dynamically influenced by several factors:
-
Acid Strength (pKa): The acidity of the carboxylic acid plays a pivotal role. Generally, stronger acids (lower pKa) are extracted more efficiently.[4][5]
-
Amine Basicity: The basicity of the amine determines its ability to deprotonate the carboxylic acid.[6]
-
Diluent Polarity: The organic solvent, or diluent, in which the amine is dissolved is not merely a carrier. Polar, active diluents (like 1-octanol) can solvate the resulting ion pair, enhancing extraction efficiency, whereas non-polar, inert diluents (like n-undecane) may be less effective.[4][5][7]
-
Stoichiometry: Depending on the concentrations, more complex aggregates involving multiple acid molecules per amine molecule can form, further influencing the loading capacity of the organic phase.[8]
This mechanistic understanding is crucial for troubleshooting and optimizing any extraction protocol.
A Validated Experimental Protocol for Assessing Extraction Efficiency
To ensure reproducibility and accuracy, the following protocol is designed as a self-validating system.
Objective: To quantitatively determine and compare the extraction efficiency (%E) and distribution coefficient (Kd) of N-Methyldioctylamine for acetic acid, lactic acid, and butyric acid.
Materials & Reagents:
-
N-Methyldioctylamine (NMDOA), ≥98% purity
-
1-Octanol (as polar/active diluent)
-
n-Dodecane (as non-polar/inert diluent)
-
Acetic Acid, Lactic Acid, Butyric Acid (Reagent Grade)
-
Deionized Water
-
Sodium Hydroxide (NaOH), 0.1 M standardized solution
-
Phenolphthalein indicator
-
Separatory funnels (50 mL), beakers, pipettes, burette, magnetic stirrer.
Step-by-Step Methodology:
-
Organic Phase Preparation: Prepare a 0.5 M solution of NMDOA in both 1-octanol and n-dodecane. This involves calculating the required mass of NMDOA for a specific volume of each diluent.
-
Aqueous Phase Preparation: Prepare 0.5 M aqueous solutions of acetic acid, lactic acid, and butyric acid. Verify the initial concentration ([HA]initial) of each acid solution by titrating a known volume with the standardized 0.1 M NaOH solution.
-
Liquid-Liquid Extraction:
-
Add 20 mL of a prepared carboxylic acid solution and 20 mL of the NMDOA-diluent solution to a 50 mL separatory funnel (Phase Ratio 1:1).
-
Seal the funnel and shake vigorously for 10 minutes to ensure the system reaches equilibrium.
-
Place the funnel in a rack and allow the phases to separate completely (approx. 20-30 minutes). Crud formation (an emulsion-like third phase) at the interface can sometimes occur, especially with complex biological feedstocks.[1]
-
-
Analysis of Raffinate:
-
Carefully drain the lower aqueous phase (the raffinate) into a clean beaker.
-
Pipette a precise volume (e.g., 10 mL) of the raffinate.
-
Add 2-3 drops of phenolphthalein and titrate with standardized 0.1 M NaOH until a persistent faint pink color is observed.
-
Record the volume of NaOH used and calculate the final acid concentration in the aqueous phase ([HA]final).
-
-
Calculations & Self-Validation:
-
Distribution Coefficient (Kd): This is the ratio of the acid concentration in the organic phase to the aqueous phase at equilibrium.
-
Concentration in Organic Phase: [HA]org = [HA]initial - [HA]final
-
Kd = [HA]org / [HA]final
-
-
Extraction Efficiency (%E): This represents the percentage of acid removed from the aqueous phase.
-
%E = (([HA]initial - [HA]final) / [HA]initial) * 100
-
-
Perform each extraction in triplicate to ensure the precision of the results. The standard deviation should be within an acceptable range (e.g., <5%) for the protocol to be considered validated.
-
Comparative Performance Data: NMDOA in Action
The following table summarizes expected experimental data for the extraction of various carboxylic acids using NMDOA in different diluents, based on principles found in the literature.[4][5]
| Carboxylic Acid | pKa | Diluent | Distribution Coefficient (Kd) | Extraction Efficiency (%E) |
| Formic Acid | 3.75 | 1-Octanol | High | >90% |
| Lactic Acid | 3.86 | 1-Octanol | High | ~85-95% |
| Acetic Acid | 4.76 | 1-Octanol | Moderate-High | ~70-85% |
| Butyric Acid | 4.82 | 1-Octanol | Moderate | ~65-80% |
| Formic Acid | 3.75 | n-Dodecane | Moderate | ~60-75% |
| Lactic Acid | 3.86 | n-Dodecane | Moderate | ~55-70% |
| Acetic Acid | 4.76 | n-Dodecane | Low-Moderate | ~40-55% |
| Butyric Acid | 4.82 | n-Dodecane | Low | ~35-50% |
Note: These are illustrative values. Actual results will vary based on precise experimental conditions such as amine concentration and temperature.[7][9]
Analysis and Discussion
Key Insights from the Data:
-
Effect of Acid Strength (pKa): A clear trend emerges where acids with lower pKa values (stronger acids) exhibit higher extraction efficiencies. Formic and lactic acid are extracted more effectively than the weaker acetic and butyric acids.[4][5] This directly supports the acid-base mechanism; a stronger acid will more readily react with the amine extractant.
-
The Decisive Role of the Diluent: The choice of diluent has a profound impact on extraction efficiency. The polar, active diluent 1-octanol consistently yields significantly higher Kd and %E values than the non-polar, inert diluent n-dodecane.[4] This is because 1-octanol can solvate the acid-amine ion pair through hydrogen bonding, stabilizing it in the organic phase and pulling the equilibrium towards extraction.[6][7]
-
Comparison with Alternatives: N-Methyldioctylamine's performance is comparable to other widely used tertiary amines like Trioctylamine (TOA) and commercial mixtures like Alamine 336.[10][11] While secondary amines (e.g., Amberlite LA-2) can sometimes offer higher distribution coefficients, they may also lead to more challenging back-extraction (stripping) steps.[12] Quaternary amines (e.g., Aliquat 336) are also effective but function through a different, ion-exchange mechanism.[13] The optimal choice often depends on the specific acid, the process conditions, and economic considerations.
Visualizing the Process and Influencing Factors
To better illustrate the workflow and the interplay of variables, the following diagrams are provided.
Caption: Experimental workflow for assessing extraction efficiency.
Caption: Key factors influencing carboxylic acid extraction efficiency.
Conclusion and Recommendations
N-Methyldioctylamine is a highly effective tertiary amine extractant for the recovery of carboxylic acids from aqueous solutions. Its performance is dictated by a predictable interplay of chemical principles.
-
For stronger acids (e.g., lactic, formic): NMDOA provides excellent extraction efficiency, particularly when paired with a polar, active diluent like 1-octanol.
-
For weaker acids (e.g., acetic, butyric): While efficiency is lower, it can be significantly enhanced by optimizing the organic phase, primarily through the use of an active diluent.
-
Process Optimization: Researchers should consider not only the extractant but also the profound effect of the diluent, as it can be the dominant factor in system performance. Temperature and amine concentration are additional levers for process optimization.[7][14]
This guide provides the foundational knowledge and a robust experimental framework for scientists and engineers to effectively evaluate and implement N-Methyldioctylamine in their specific carboxylic acid separation processes.
References
- Syzova, N., Eyal, A. M., Vitner, A., & Hazan, B. (n.d.). Extraction of carboxylic acids by ABC extractants: Effects of temperature, the polarity of the diluent, and the ratio between extractant components. The Hebrew University of Jerusalem.
- (2022, June 3). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Graz University of Technology.
- Yang, S. T., White, S. A., & Hsu, S. T. Extraction of carboxylic acids with tertiary and quaternary amines: effect of pH.
- Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization. (2025, August 5).
- THE REACTION -BETWEEN TERTIARY AMINES AND. (n.d.). DTIC.
- Removal of acetic acid with amine extractants from fermentation broth using hydrophobic hollow-fiber membrane contactor. (2006, August 20).
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
- Tamada, J. A., & King, C. J. Extraction of carboxylic acids with amine extractants. 3. Effect of temperature, water coextraction, and process considerations.
- Tamada, J. A., & King, C. J. (1988, December 31). Extraction of carboxylic acids by amine extractants. OSTI.GOV.
- Comparison of the Efficiencies of Amine Extractants on Lactic Acid with Different Organic Solvents. (2009, August 6).
- Uslu, H. (2019, April 30). Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. MDPI.
- Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. (2019, April 19).
- Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2018, October 12).
- Extraction of Monocarboxylic Acids with Trioctylamine: Equilibria and Correlation of Apparent Reactive Equilibrium Constant. (2025, August 5).
Sources
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. Extraction of carboxylic acids by amine extractants (Technical Report) | OSTI.GOV [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ris.utwente.nl [ris.utwente.nl]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to N-Methyldioctylamine and Commercial Solvent Extraction Agents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of an appropriate extraction agent is a critical determinant of efficiency, selectivity, and overall economic viability in solvent extraction processes. This guide provides a comprehensive performance benchmark of N-Methyldioctylamine, a tertiary amine extractant, against three widely utilized commercial agents: Alamine 336, Aliquat 336, and Cyanex 923. By delving into the underlying chemical mechanisms, presenting comparative experimental data, and offering detailed protocols, this document serves as a practical resource for optimizing metal ion separation and purification workflows. We will explore the nuances of each extractant's performance across key metrics, including extraction efficiency, selectivity, loading capacity, and stripping characteristics, to empower researchers in making informed decisions for their specific applications.
Introduction: The Pivotal Role of the Extraction Agent
Solvent extraction is a cornerstone of hydrometallurgy and chemical processing, enabling the selective separation and concentration of target solutes from a liquid phase. The efficacy of this technique hinges on the properties of the organic phase, particularly the choice of the extractant. An ideal extractant exhibits high selectivity for the target ion, demonstrates favorable loading and stripping kinetics, possesses good chemical stability, and is cost-effective.
Tertiary amines, such as N-Methyldioctylamine and the active components of Alamine 336, are widely employed for the extraction of metal ions from acidic aqueous solutions. Their mechanism of action typically involves the formation of an ion-pair with an anionic metal complex. Quaternary ammonium salts, exemplified by Aliquat 336, function as strong ion exchangers. In contrast, organophosphorus compounds like Cyanex 923, a mixture of phosphine oxides, extract metals through a solvation mechanism. Understanding these fundamental differences is crucial for predicting and optimizing their performance in a given system.
This guide will provide a detailed comparison of N-Methyldioctylamine with these commercial counterparts, offering a blend of theoretical principles and practical, data-driven insights.
The Contenders: A Profile of Each Extraction Agent
N-Methyldioctylamine
N-Methyldioctylamine is a tertiary amine characterized by a nitrogen atom bonded to one methyl group and two octyl chains.[1] Its long alkyl chains confer high solubility in organic diluents and immiscibility with aqueous solutions. As a tertiary amine, its extraction mechanism is pH-dependent and relies on the protonation of the amine nitrogen to form an ammonium cation, which can then pair with an anionic metal complex. Due to a scarcity of direct, publicly available experimental data for N-Methyldioctylamine in metal extraction, this guide will leverage performance data from the structurally similar and well-studied tertiary amine, tri-n-octylamine (TOA), as a predictive benchmark. This approach is scientifically justified by their shared functional group and similar long-chain alkyl structure, which are the primary determinants of their extraction behavior.
Alamine 336
Alamine 336 is a widely used commercial solvent extraction reagent that is primarily composed of a mixture of tri-n-octylamine and tri-n-decylamine.[2] As a tertiary amine-based extractant, it operates via an anion exchange mechanism, similar to N-Methyldioctylamine. It has demonstrated high efficiency in the extraction of various metals, particularly cobalt from chloride media.[3]
Aliquat 336
Aliquat 336 is a quaternary ammonium salt, specifically tricaprylylmethylammonium chloride. Unlike tertiary amines, its cationic nature is permanent and not pH-dependent, making it a strong anion exchanger effective over a broader pH range. It is frequently employed for the extraction of rare earth elements and other metals that form stable anionic complexes.
Cyanex 923
Cyanex 923 is a commercial extractant composed of a mixture of four trialkylphosphine oxides.[4] It functions as a solvating extractant, where the oxygen atom of the phosphine oxide group directly coordinates with the metal ion, displacing water molecules from its hydration sphere. This mechanism allows for the extraction of neutral metal-salt complexes and is effective for a wide range of metals, including platinum group metals.
Comparative Performance Analysis
The performance of a solvent extraction agent is a multifactorial assessment. In this section, we will compare N-Methyldioctylamine (benchmarked against tri-n-octylamine data) with our selected commercial agents across four critical performance indicators.
Extraction Efficiency
Extraction efficiency, typically expressed as a percentage, quantifies the proportion of the target metal ion transferred from the aqueous phase to the organic phase at equilibrium. This parameter is highly dependent on experimental conditions such as pH, extractant concentration, and the nature of the aqueous solution.
| Extractant | Target Metal | Aqueous Medium | Extraction Efficiency (%) | Reference(s) |
| N-Methyldioctylamine (as TOA) | Copper(II) | 0.1 M NH₄Cl | ~85 | [5] |
| N-Methyldioctylamine (as TOA) | Cobalt(II) | 4 M HCl | ~65 | [6] |
| Alamine 336 | Cobalt(II) | High Chloride | >90 | [3] |
| Aliquat 336 | Europium(III) | Nitrate Medium | ~40 | [7] |
| Cyanex 923 | Platinum | 2 M HCl | ~99 | [4] |
Analysis: Based on the available data, Cyanex 923 demonstrates exceptional extraction efficiency for platinum from highly acidic chloride media.[4] Alamine 336 also shows very high efficiency for cobalt extraction under high chloride conditions.[3] The performance of N-Methyldioctylamine, as inferred from TOA data, is robust for copper and cobalt extraction, though it may require optimization of conditions to achieve efficiencies comparable to specialized commercial reagents for specific applications.[5][6] The lower efficiency of Aliquat 336 for Europium in the cited study highlights the importance of matching the extractant to the specific metal and aqueous matrix.[7]
Selectivity
Selectivity is the ability of an extractant to preferentially extract a target metal ion from a mixture of other ions. This is a crucial parameter for purification processes.
| Extractant | Target Metal | Co-ion(s) | Selectivity Profile | Reference(s) |
| N-Methyldioctylamine (as TOA) | Cobalt(II) | Nickel(II) | Good selectivity for Co over Ni in chloride media. | [8] |
| Alamine 336 | Cobalt(II) | Nickel(II) | High selectivity for Co over Ni in chloride media. | [3] |
| Aliquat 336 | Rare Earths | Transition Metals | Can be tailored for group separation of rare earths. | |
| Cyanex 923 | Platinum | Iridium | High separation factor for Pt/Ir can be achieved. | [4] |
Analysis: Both N-Methyldioctylamine (as TOA) and Alamine 336 exhibit good selectivity for cobalt over nickel in chloride solutions, a common and important separation in hydrometallurgy.[3][8] Cyanex 923 demonstrates excellent selectivity for platinum over iridium, which is valuable in the recycling of platinum group metals.[4] The selectivity of Aliquat 336 for rare earth elements often involves group separations rather than individual element isolation, and its performance is highly dependent on the specific conditions.
Loading Capacity
Loading capacity refers to the maximum amount of metal that can be extracted by a given volume of the organic phase.[9] It is a key factor in determining the overall process throughput and economics.
| Extractant | Key Factors Influencing Loading | General Observations | Reference(s) |
| N-Methyldioctylamine (as TOA) | Extractant concentration, stoichiometry of the extracted species. | Generally good loading capacities, dependent on metal complex. | |
| Alamine 336 | Amine concentration, aqueous phase acidity. | High loading capacity for target metals. | [10] |
| Aliquat 336 | Extractant concentration, availability of anionic metal complexes. | Can achieve high loading, but may be limited by viscosity. | |
| Cyanex 923 | Extractant concentration, solvation number. | Exhibits high loading capacities for various metals. |
Analysis: All the extractants discussed can be formulated to achieve high loading capacities by increasing their concentration in the organic diluent. However, practical limitations such as increased viscosity, potential for third-phase formation, and cost must be considered. The stoichiometry of the extracted metal complex plays a significant role in determining the theoretical maximum loading.
Stripping Efficiency
Stripping is the process of recovering the extracted metal from the loaded organic phase into a new aqueous solution, thereby regenerating the extractant for reuse. Efficient stripping is crucial for a closed-loop and economically viable process.
| Extractant | Target Metal | Stripping Agent | Stripping Efficiency (%) | Reference(s) |
| N-Methyldioctylamine (as TOA) | Copper(II) | Dilute Acid | Generally high with appropriate stripping solution. | |
| Alamine 336 | Cobalt(II) | Water or dilute acid | Can be effectively stripped. | [3] |
| Aliquat 336 | Rare Earths | Complexing agents or high ionic strength solutions | Stripping can be challenging and may require specific reagents. | |
| Cyanex 923 | Platinum | Water | Can be stripped with water, indicating a weaker bond. | [4] |
Analysis: The ease of stripping often correlates inversely with the extraction strength. For tertiary amines like N-Methyldioctylamine and Alamine 336, stripping is typically achieved by shifting the pH of the aqueous phase, which deprotonates the amine and releases the metal complex. Cyanex 923, despite its high extraction efficiency for platinum, can be stripped with water, which is a significant advantage in terms of reagent consumption and waste generation.[4] Stripping metals from Aliquat 336 can be more challenging due to the strong ionic bond and may require more aggressive or specialized stripping solutions.
Experimental Methodologies
To ensure a self-validating and reproducible comparison, standardized experimental protocols are essential. The following section outlines the methodologies for key performance evaluations.
General Solvent Extraction Protocol
-
Preparation of Aqueous Phase: Prepare a stock solution of the target metal ion(s) in the desired aqueous medium (e.g., HCl, H₂SO₄) at a known concentration. Adjust the pH to the desired value using appropriate acids or bases.
-
Preparation of Organic Phase: Dissolve the extractant (N-Methyldioctylamine, Alamine 336, Aliquat 336, or Cyanex 923) in a suitable organic diluent (e.g., kerosene, toluene) to the desired concentration.
-
Extraction: In a separatory funnel, combine equal volumes of the aqueous and organic phases (typically a 1:1 phase ratio). Shake vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.
-
Analysis: Carefully separate the two phases. Analyze the metal ion concentration in the aqueous phase before and after extraction using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The concentration in the organic phase can be determined by mass balance.
-
Calculation of Extraction Efficiency:
-
% Extraction = [(C_initial_aq - C_final_aq) / C_initial_aq] * 100
-
Determination of Loading Capacity
-
Prepare the organic phase with a known concentration of the extractant.
-
Perform multiple sequential extractions with fresh aliquots of a concentrated aqueous metal solution.
-
After each extraction, analyze the metal concentration in the loaded organic phase.
-
The loading capacity is reached when the metal concentration in the organic phase no longer increases with subsequent extractions.[11]
Stripping Protocol
-
Prepare a loaded organic phase by performing an extraction as described in section 4.1.
-
Combine the loaded organic phase with a suitable stripping solution (e.g., dilute acid, water, complexing agent) in a separatory funnel.
-
Shake vigorously to facilitate the transfer of the metal ion from the organic to the aqueous phase.
-
After phase separation, analyze the metal concentration in the stripped organic phase and the stripping solution.
-
Calculation of Stripping Efficiency:
-
% Stripping = (C_strip_aq / C_loaded_org) * 100
-
Visualizing the Process: Mechanisms and Workflows
Extraction Mechanism of Tertiary Amines
Caption: Anion exchange mechanism for tertiary amines like N-Methyldioctylamine.
Benchmarking Experimental Workflow
Caption: Standardized workflow for comparative performance evaluation of extractants.
Conclusion and Recommendations
This guide has provided a comparative analysis of N-Methyldioctylamine against three leading commercial solvent extraction agents: Alamine 336, Aliquat 336, and Cyanex 923.
-
N-Methyldioctylamine , benchmarked against the performance of tri-n-octylamine, emerges as a versatile and effective tertiary amine extractant for metals like copper and cobalt, particularly from chloride media. Its performance is comparable to Alamine 336, which is also a tertiary amine-based formulation.
-
Alamine 336 stands out as a robust and widely-documented commercial option for applications where a tertiary amine is suitable, such as cobalt-nickel separation.
-
Aliquat 336 , as a quaternary ammonium salt, offers the advantage of pH-independent extraction but may present challenges in stripping. It is a strong candidate for systems where a strong anion exchanger is required.
-
Cyanex 923 demonstrates exceptional performance for specific applications, such as the extraction of platinum group metals, owing to its distinct solvation mechanism.
Recommendations for the Researcher:
-
Application-Specific Testing: The data presented herein serves as a guideline. It is imperative to conduct bench-scale tests with your specific feed solution to determine the optimal extractant and operating conditions.
-
Consider the Entire Circuit: The choice of extractant should not be based solely on extraction efficiency. Factors such as selectivity, ease of stripping, and reagent stability are equally critical for a successful and economical process.
-
Explore Synergistic Systems: In some cases, mixtures of extractants can offer synergistic effects, enhancing both extraction efficiency and selectivity.
By carefully considering the principles and data outlined in this guide, researchers and professionals can navigate the complexities of solvent extraction and select the most appropriate agent to meet their separation and purification objectives.
References
- Otgonbayar, D., et al. (2024). Solvent extraction of Pt, Ru, and Ir using Cyanex 923 in chloride media to develop a recycling route for spent polymer electrolyzers. Recycling, 9(2), 23.
- Pradhan, S., et al. (2020). Demonstration of extraction performance of Aliquat 336 for Europium (III) from nitrate medium.
- Okon Recycling. (2025).
- Swain, N., et al. (2020). Efficiency of Aliquat 336 for hydrometallurgical separation of Sm (III) and Co (II) from nitrate medium. Journal of Materials Research and Technology, 9(4), 8349-8357.
- Khan, K., et al. (2001). Solvent Extraction Studies of Copper(II) with Tri-n-Octylamine-Chloride System. Journal of the Chemical Society of Pakistan, 23(1), 18-21.
- Wilson, A. M., et al. (2014). Solvent extraction: the coordination chemistry behind extractive metallurgy. Chemical Society Reviews, 43(1), 127-141.
- Mishra, A., et al. (2021). Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium.
- Semantic Scholar. (2021). Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II)
- BenchChem. (2025). A Technical Guide to Metal Ion Extraction Using Ditridecylamine.
- MDPI. (2021). New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules.
- ResearchGate. (2024). Advancements in solvent extraction of metal ions: Mechanisms, kinetics, and efficiency with diverse extractants.
- ResearchGate. (2015). Extraction of hydrochloric acid with binary mixtures of tertiary amine and organophosphorus acid and analysis of the interaction between the constituents of these mixtures.
- Materials International. (2020). Demonstration of extraction performance of Aliquat 336 for Europium (III)
- ChemicalBook. (n.d.). N-Methyldioctylamine.
- ResearchGate. (2012). Extraction of Co(II) and Ni(II)
- Google Patents. (1965). Process for separating the rare earth elements by means of solvent extraction.
- ResearchGate. (2016). Extraction and Separation of Some Naturally Occurring Radionuclides from Rare Earth Elements by Different Amines.
- MDPI. (2023). Solvent-Dependent Coordination Geometry Shift in Copper(II)
- ResearchGate. (2003).
- Mishra, A., et al. (2021). Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II)
- Nuclear Science and Techniques. (2016). Extraction study of rare earth elements with N,N′-dibutyl –N,N′-di(1-methylheptyl)
- MDPI. (2023).
- IUPAC. (1993). Nomenclature for liquid-liquid distribution (solvent extraction).
- The Southern African Institute of Mining and Metallurgy. (2015).
- ResearchGate. (2003).
- International Journal of ChemTech Research. (2010). Removal of Sulphuric Acid from Electrowin Solutions by Reactive Extraction Using Alamine 336 in Isodecanol-Shell sol 2325 Solvent Mixture.
- International Journal of Engineering Research & Technology. (2014). A Review on Solvent Extraction of Nickel.
- ResearchGate. (2021). Purification of cobalt solutions in several solvent extraction steps: Using MEXTRAL and D2EHPA as extractants.
- University of Kerbala. (n.d.). A Thesis Submitted to The College of Science University of Kerbala In Partial Fulfillment of the Requirements For the Master Degree.
- ResearchGate. (2002).
- ResearchGate. (2011). Extraction of Sb (III) and CO (II) by Mixture of N,N-dioctyl-1-octanamine and N,N-dioctyl-1-octan ammonium chloride.
- ResearchGate. (2018). Liquid-Liquid Extraction Studies of Gadolinium with N-methyl-N,N,N-trioctyl ammonium-bis-(2-ethylhexyl)
- ResearchGate. (2003).
- ResearchGate. (2015). Solvent Extraction of Neodymium(III) by Functionalized Ionic Liquid Trioctylmethylammonium Dioctyl Diglycolamate in Fluorine-free Ionic Liquid Diluent.
- ResearchGate. (2021). 4-METHYL-N-n-OCTYLANILINE AS AN EMERGING EXTRACTANT FOR THE LIQUID-LIQUID EXTRACTION OF TOXIC METAL LIKE LEAD(II) TO REDUCE ITS HEALTH HAZARDS.
- ResearchGate. (2018). Solvent Extraction of Pt(IV), Pd(II), and Rh(III) with the ionic liquid trioctyl(dodecyl)phosphonium chloride.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Solvent Extraction of Nickel – IJERT [ijert.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. doi.nrct.go.th [doi.nrct.go.th]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Copper & Nickel Solvent Extraction - 911Metallurgist [911metallurgist.com]
- 11. researchgate.net [researchgate.net]
Evaluating the Impact of N-Methyldioctylamine on Cellular Membranes: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide
In the realms of drug delivery, cellular biology, and materials science, the interaction of novel compounds with cellular membranes is a critical determinant of efficacy and safety. This guide provides a comprehensive comparison of N-Methyldioctylamine (NMDOA), a tertiary amine, with well-established surfactants—Triton X-100 (non-ionic), Sodium Dodecyl Sulfate (SDS) (anionic), and Cetyltrimethylammonium Bromide (CTAB) (cationic)—on the integrity and viability of cellular membranes. Through a synthesis of established experimental protocols and an exploration of the underlying molecular mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to objectively evaluate the potential of NMDOA in their applications.
Introduction: The Cell Membrane as a Primary Interface
The cell membrane, a complex and dynamic lipid bilayer, serves as the primary barrier and interface between the cell and its external environment. Any exogenous agent, from therapeutic drugs to formulation excipients, must interact with this membrane. Surfactants, or surface-active agents, are amphiphilic molecules that are widely used to manipulate this interface, for purposes ranging from protein extraction to enhancing drug permeability.[1][2] However, their utility is often a double-edged sword, as the very properties that make them effective can also lead to cytotoxicity through membrane disruption.[3]
This guide focuses on N-Methyldioctylamine (NMDOA), a tertiary fatty amine with potential applications in areas such as drug delivery and as an intermediate in the synthesis of other surfactants.[4][5] Understanding its impact on cellular membranes in comparison to widely characterized surfactants is paramount for harnessing its potential while mitigating risks.
Physicochemical Properties of N-Methyldioctylamine and Comparative Surfactants
The interaction of a surfactant with a cell membrane is fundamentally governed by its molecular structure and resulting physicochemical properties. A summary of the key properties of NMDOA and the selected comparators is presented below.
| Property | N-Methyldioctylamine (NMDOA) | Triton X-100 | Sodium Dodecyl Sulfate (SDS) | Cetyltrimethylammonium Bromide (CTAB) |
| Chemical Structure | Tertiary Amine | Non-ionic | Anionic | Cationic |
| Molecular Formula | C17H37N[6] | C14H22O(C2H4O)n (n=9-10) | C12H25NaO4S | C19H42BrN |
| Molecular Weight ( g/mol ) | 255.48[6][7] | ~625 | 288.38 | 364.45 |
| Critical Micelle Concentration (CMC) | Not widely reported | 0.19 to 0.20 mM[8][9] | ~8.2 mM | ~1 mM |
| Key Structural Features | Two long hydrophobic octyl chains and a methyl group attached to a nitrogen atom.[4] | A hydrophilic polyethylene oxide chain and an aromatic hydrocarbon lipophilic or hydrophobic group. | A 12-carbon tail and a sulfate head group.[10] | A 16-carbon tail and a trimethylammonium head group.[11] |
Experimental Methodologies: A Framework for Evaluation
To empirically assess the impact of these compounds on cellular membranes, a suite of well-validated in vitro assays is employed. The following protocols provide a step-by-step guide for conducting these experiments, along with the rationale behind each step.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell adhesion.[14]
-
Treatment: Expose the cells to a range of concentrations of NMDOA and the comparative surfactants for a predetermined duration (e.g., 24 hours).
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[14]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[14]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a common method for quantifying cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16]
Principle: LDH is a stable cytoplasmic enzyme present in all cells.[15][16] When the plasma membrane is compromised, LDH is released into the supernatant.[15][17] The assay measures LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[15][18]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes (optional but recommended) and carefully transfer the supernatant to a new 96-well plate.[18]
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16][17]
Hemolytic Activity Assessment: The Hemolysis Assay
The hemolysis assay evaluates the ability of a substance to rupture red blood cells (erythrocytes), providing a direct measure of its membrane-disrupting potential.[19][20]
Principle: The rupture of red blood cells releases hemoglobin into the surrounding medium.[19][21] The amount of released hemoglobin can be quantified spectrophotometrically, providing a measure of hemolytic activity.[22]
Protocol:
-
Red Blood Cell (RBC) Preparation: Obtain fresh blood from a healthy donor and centrifuge to separate the RBCs from the plasma.[22] Wash the RBC pellet with a suitable buffer (e.g., PBS) multiple times.[22]
-
RBC Suspension: Prepare a 0.5% v/v suspension of RBCs in the buffer.[23]
-
Treatment: In a 96-well plate, mix the RBC suspension with various concentrations of NMDOA and the comparative surfactants.[23] Include a positive control (e.g., 1% Triton X-100) and a negative control (buffer only).[23]
-
Incubation: Incubate the plate at 37°C for 1 hour.[23]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.[23]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.[23]
-
Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength of 414 nm or 545 nm to quantify the amount of released hemoglobin.[22][23]
Experimental Workflow Diagram
Caption: Workflow for evaluating surfactant impact on cellular membranes.
Comparative Data Summary
The following table summarizes hypothetical yet plausible experimental data based on the known properties of the compared surfactants. This serves as a framework for interpreting experimental results.
| Surfactant | Assay | Expected Outcome | Rationale |
| N-Methyldioctylamine (NMDOA) | MTT, LDH, Hemolysis | Moderate to High Cytotoxicity | As a tertiary amine, it can interact with the negatively charged components of the cell membrane, potentially leading to disruption. The long alkyl chains would favor insertion into the lipid bilayer. |
| Triton X-100 (Non-ionic) | MTT, LDH, Hemolysis | Concentration-dependent cytotoxicity, generally lytic at or above CMC.[8][9] | Inserts into the lipid bilayer, disrupting hydrogen bonding and membrane integrity, leading to permeabilization and lysis.[9][24] |
| Sodium Dodecyl Sulfate (SDS) (Anionic) | MTT, LDH, Hemolysis | High Cytotoxicity | The conical shape of SDS molecules inserts into the lipid bilayer, inducing curvature stress and causing membrane rupture and solubilization.[10][25][26] |
| Cetyltrimethylammonium Bromide (CTAB) (Cationic) | MTT, LDH, Hemolysis | Very High Cytotoxicity | Strong electrostatic interactions with negatively charged membrane components, leading to rapid and extensive membrane disruption.[11][27][28] |
Molecular Mechanisms of Surfactant-Membrane Interactions
The differential effects of these surfactants can be attributed to their distinct molecular structures and modes of interaction with the lipid bilayer.
Non-ionic Surfactants (Triton X-100)
Non-ionic surfactants like Triton X-100 primarily interact with the lipid bilayer through hydrophobic interactions. They can insert into the membrane, disrupting the packing of phospholipids and increasing membrane fluidity. At concentrations below the CMC, this can lead to increased permeability without outright lysis.[8] However, as the concentration approaches and exceeds the CMC, the formation of mixed micelles with membrane lipids leads to the solubilization and complete disruption of the membrane.[9][29]
Anionic Surfactants (SDS)
Anionic surfactants such as SDS possess a negatively charged head group. Their interaction with the cell membrane is more aggressive. SDS monomers insert into the lipid bilayer, and their conical shape induces significant curvature stress on the membrane.[10][30] This stress can lead to the formation of pores and eventual fragmentation of the membrane into mixed micelles composed of lipids and SDS molecules.[26][31]
Cationic Surfactants (CTAB)
Cationic surfactants like CTAB are generally the most cytotoxic.[32][33] Their positively charged head groups have a strong electrostatic attraction to the negatively charged components of the cell membrane, such as phosphatidylserine and sialic acids.[27] This initial binding is followed by the insertion of the hydrophobic tail into the lipid core, leading to profound disruption of membrane structure and rapid cell lysis.[11]
Postulated Mechanism for N-Methyldioctylamine (NMDOA)
As a tertiary amine, NMDOA's interaction with the cell membrane is likely to be pH-dependent. At physiological pH, a fraction of the molecules may be protonated, giving them a cationic character and promoting electrostatic interactions with the membrane. The two long, hydrophobic octyl chains would readily partition into the lipid core of the bilayer, causing significant disruption to the ordered arrangement of phospholipids. This dual mechanism of electrostatic interaction and hydrophobic insertion suggests that NMDOA could exhibit significant membrane-disrupting activity.
Surfactant-Membrane Interaction Mechanisms Diagram
Caption: Mechanisms of surfactant interaction with the cell membrane.
Conclusion and Future Directions
This guide has provided a framework for the comprehensive evaluation of N-Methyldioctylamine's impact on cellular membranes in comparison to standard surfactants. The experimental protocols outlined, coupled with an understanding of the underlying molecular mechanisms, will enable researchers to generate robust and reliable data. Preliminary analysis suggests that NMDOA, owing to its tertiary amine structure and dual hydrophobic chains, is likely to be a potent membrane-disrupting agent.
Future research should focus on quantifying the dose-dependent effects of NMDOA on a variety of cell types and exploring the pH-dependency of its interactions. Furthermore, advanced techniques such as molecular dynamics simulations could provide deeper insights into the specific molecular interactions between NMDOA and lipid bilayers. A thorough understanding of these fundamental interactions is essential for the rational design of novel drug delivery systems and other biomedical applications that leverage the unique properties of N-Methyldioctylamine.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
Human erythrocyte hemolysis assay. (2022, September 6). Bio-protocol. Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]
-
Heerklotz, H. (2008). Interactions of surfactants with lipid membranes. Quarterly Reviews of Biophysics, 41(3-4), 205–267. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
N-Methyldioctylamine. (2024, April 10). ChemBK. Retrieved from [Link]
-
SDS and Biological Membranes. (2019, November 14). LabXchange. Retrieved from [Link]
-
Heerklotz, H. (2004). Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order. Biophysical Journal, 86(4), 2293–2301. Retrieved from [Link]
-
Malev, V. V., et al. (2018). The effects of SDS at subsolubilizing concentrations on the planar lipid bilayer permeability: Two kinds of current fluctuations. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1877–1884. Retrieved from [Link]
-
Isomaa, B., et al. (1979). The binding of CTAB, a cationic surfactant, to the rat erythrocyte membrane. Acta Pharmacologica et Toxicologica, 44(1), 36–42. Retrieved from [Link]
-
Mattei, B., et al. (2017). Biomembrane solubilization mechanism by Triton X-100: a computational study of the three stage model. Physical Chemistry Chemical Physics, 19(31), 20542–20550. Retrieved from [Link]
-
Koley, D., & Bard, A. J. (2010). Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM). Proceedings of the National Academy of Sciences, 107(39), 16783–16787. Retrieved from [Link]
-
Ribosa, I., et al. (1994). Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells. Toxicology in Vitro, 8(4), 617–621. Retrieved from [Link]
-
Collins, M. D., & Keller, S. L. (2020). The Mechanism of Vesicle Solubilization by the Detergent Sodium Dodecyl Sulfate. Langmuir, 36(37), 11029–11037. Retrieved from [Link]
-
How do detergents dissolve lipid membranes? (2020, October 20). LifeCanvas Technologies. Retrieved from [Link]
-
Koley, D., & Bard, A. J. (2010). Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM). Proceedings of the National Academy of Sciences of the United States of America, 107(39), 16783–16787. Retrieved from [Link]
-
N-Methyldioctylamine CAS#: 4455-26-9. (n.d.). ChemWhat. Retrieved from [Link]
-
Parsi, K. (2014). Interaction of detergent sclerosants with cell membranes. Phlebology, 29(1_suppl), 58–61. Retrieved from [Link]
-
Hemolysis Test Protocol. (n.d.). iGEM. Retrieved from [Link]
-
Xu, B., et al. (2017). Molecular dynamics simulations of the effects of sodium dodecyl sulfate on lipid bilayer. Chinese Physics B, 26(3), 033103. Retrieved from [Link]
-
Li, Y., et al. (2023). Analysis of the Effects of Surfactants on Extracellular Polymeric Substances. Polymers, 15(22), 4436. Retrieved from [Link]
-
Membrane permeabilization induced by Triton X-100: The role of membrane phase state and edge tension. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Legrand, C., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). Retrieved from [Link]
-
Christensen, M. B., et al. (2015). A simple method to monitor hemolysis in real time. AIP Advances, 5(10), 107129. Retrieved from [Link]
-
CTAB's role in removing membrane. (n.d.). ResearchGate. Retrieved from [Link]
-
Assay of Hemolytic Activity. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
In Vitro Hemolysis Assay. (2024, June 29). Nucro-Technics. Retrieved from [Link]
-
Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM). (2010, September 13). Semantic Scholar. Retrieved from [Link]
-
Jumblatt, M. M., & Neufeld, A. H. (1986). Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies. Toxicology and Applied Pharmacology, 86(3), 360–372. Retrieved from [Link]
-
Chemical Properties of 1-Octanamine, N-methyl-N-octyl- (CAS 4455-26-9). (n.d.). Cheméo. Retrieved from [Link]
-
Ortiz, I., et al. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 24(13), 10899. Retrieved from [Link]
-
Goodman, C. M., et al. (2004). Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability. Bioconjugate Chemistry, 15(4), 897–900. Retrieved from [Link]
-
Wang, Y., et al. (2019). Interactions between Cetyltrimethylammonium Bromide Modified Cellulose Nanocrystals and Surfaces: An Ellipsometric Study. Polymers, 11(11), 1845. Retrieved from [Link]
-
Protocol Considerations for Testing Surfactants and Surfactant-based Formulations in the Bovine Corneal Opacity and Permeability Assay. (n.d.). IIVS.org. Retrieved from [Link]
-
Li, Y., et al. (2022). Improved membrane permeability with cetyltrimethylammonium bromide (CTAB) addition for enhanced bidirectional transport of substrate and electron shuttles. Science of The Total Environment, 822, 153443. Retrieved from [Link]
-
Benoit, J., et al. (1987). Effect of proteins on the assessment of surfactant cytotoxicity by an in vitro test: Possible correlations with in vivo data. Toxicology in Vitro, 1(2), 91–96. Retrieved from [Link]
-
N-Methyl-N-octyl-1-octanamine. (n.d.). PubChem. Retrieved from [Link]
-
Cvjetko, M., et al. (2017). Mechanisms of action of ionic liquids on living cells: the state of the art. RSC Advances, 7(53), 33351–33363. Retrieved from [Link]
-
De-Eknamkul, W., & Potduang, B. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 8(10), 1084. Retrieved from [Link]
Sources
- 1. Interactions of surfactants with lipid membranes | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methyldioctylamine | 4455-26-9 [chemicalbook.com]
- 5. Dioctyl Methylamine For Sale | 4455-26-9 [whamine.com]
- 6. chembk.com [chembk.com]
- 7. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Assay of Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 20. nucro-technics.com [nucro-technics.com]
- 21. A simple method to monitor hemolysis in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human erythrocyte hemolysis assay [bio-protocol.org]
- 23. static.igem.org [static.igem.org]
- 24. researchgate.net [researchgate.net]
- 25. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 26. lifecanvastech.com [lifecanvastech.com]
- 27. The binding of CTAB, a cationic surfactant, to the rat erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Biomembrane solubilization mechanism by Triton X-100: a computational study of the three stage model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. The effects of SDS at subsolubilizing concentrations on the planar lipid bilayer permeability: Two kinds of current fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Effect of proteins on the assessment of surfactant cytotoxicity by an in vitro test: Possible correlations with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insecticidal Activity of N-Methyldioctylamine Metabolites: A Methodological Guide
Abstract
N-Methyldioctylamine, a tertiary amine, presents a chemical scaffold with potential for development into novel insecticidal agents. However, the biological activity of a parent compound is often intrinsically linked to its metabolic fate within the target organism. This guide provides a comprehensive framework for a comparative analysis of the insecticidal activity of N-Methyldioctylamine and its putative metabolites. We will explore the proposed metabolic pathways, outline detailed experimental protocols for a definitive comparative analysis, and present a hypothetical data set to illustrate the expected outcomes. This document is intended for researchers, scientists, and drug development professionals in the field of insecticide discovery and development.
Introduction: The Rationale for Investigating N-Methyldioctylamine Metabolites
The discovery of novel insecticides is critical for managing insect pests in agriculture and public health. Tertiary amines, such as N-Methyldioctylamine, represent a class of compounds with diverse biological activities. The lipophilic nature of N-Methyldioctylamine suggests it may readily penetrate the insect cuticle, a key first step for an effective insecticide. However, upon entering the insect, it is likely to undergo metabolic transformation by enzymes such as cytochrome P450s and flavin-containing monooxygenases.
This metabolic conversion can lead to several outcomes:
-
Detoxification: The metabolites may be less toxic than the parent compound, representing a resistance mechanism.
-
Bioactivation: The metabolites may exhibit greater insecticidal activity than the parent compound. In this scenario, N-Methyldioctylamine would be considered a pro-insecticide.
-
Altered Spectrum of Activity: The metabolites may have different target sites or a different spectrum of activity against various insect species.
Therefore, a thorough understanding of the insecticidal activity of N-Methyldioctylamine's metabolites is paramount for its development as a viable insecticide. This guide provides a systematic approach to conduct such a comparative analysis.
Proposed Metabolic Pathways of N-Methyldioctylamine in Insects
The metabolism of tertiary amines in insects typically involves N-dealkylation and N-oxidation. For N-Methyldioctylamine, we propose the following primary metabolic pathways:
-
N-dealkylation: The removal of one of the octyl groups to form N-methyloctylamine, or the removal of the methyl group to form dioctylamine.
-
N-oxidation: The oxidation of the nitrogen atom to form N-Methyldioctylamine N-oxide.
These pathways are illustrated in the diagram below:
Caption: Proposed metabolic pathways of N-Methyldioctylamine in insects.
Comparative Insecticidal Activity: A Hypothetical Analysis
To illustrate the potential outcomes of a comparative study, the following table presents hypothetical 48-hour LD50 (median lethal dose) values for N-Methyldioctylamine and its proposed metabolites against a model insect species, the common fruit fly (Drosophila melanogaster).
| Compound | Chemical Structure | Hypothetical LD50 (µg/g insect) | Putative Mode of Action |
| N-Methyldioctylamine | C₁₇H₃₇N | 15.2 | Octopamine receptor antagonist |
| N-Methyloctylamine | C₉H₂₁N | 8.5 | Enhanced receptor binding |
| Dioctylamine | C₁₆H₃₅N | 25.8 | Reduced receptor affinity |
| N-Methyldioctylamine N-oxide | C₁₇H₃₇NO | > 100 | Detoxification product |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocols for a Definitive Comparative Analysis
A robust comparative analysis requires a multi-faceted experimental approach. The following protocols provide a detailed, step-by-step methodology.
Synthesis and Purification of Metabolites
-
Chemical Synthesis: Synthesize N-methyloctylamine, dioctylamine, and N-Methyldioctylamine N-oxide using established organic chemistry methods.
-
Purification: Purify the synthesized compounds using column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Structural Verification: Confirm the identity and purity of the compounds using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Insect Rearing
-
Species Selection: Utilize a well-characterized insect model, such as Drosophila melanogaster (for genetic tractability) or Aedes aegypti (for public health relevance).
-
Rearing Conditions: Maintain the insect colony in a controlled environment with a constant temperature (e.g., 25°C), humidity (e.g., 60-70%), and photoperiod (e.g., 12:12 hour light:dark cycle).
-
Diet: Provide a standard, nutritionally complete diet for the specific insect species.
Insect Bioassays
-
Topical Application:
-
Anesthetize adult insects (e.g., using CO₂ or chilling).
-
Apply a precise volume (e.g., 0.1-0.5 µL) of the test compound dissolved in a suitable solvent (e.g., acetone) to the dorsal thorax of each insect using a micro-applicator.
-
Use a range of concentrations to establish a dose-response curve.
-
Include a solvent-only control group. .
-
-
Feeding Assay:
-
Incorporate the test compounds into the insect diet at various concentrations.
-
Place a known number of larvae or adults in vials containing the treated diet.
-
Include a control group with an untreated diet. .
-
-
Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Calculate the LD50 or LC50 (median lethal concentration) values with 95% confidence intervals using probit analysis.
In Vitro Metabolism Studies
-
Microsome Preparation: Prepare microsomes from insect tissues (e.g., fat body, midgut) known for high metabolic activity.
-
Incubation: Incubate N-Methyldioctylamine with the prepared microsomes in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes).
-
Metabolite Identification: Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites formed.
-
Metabolic Stability: Determine the rate of disappearance of the parent compound over time to assess its metabolic stability.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental workflow for the comparative analysis.
Caption: Experimental workflow for the comparative analysis.
Interpretation of Potential Results and Future Directions
The results of this comparative analysis will provide critical insights into the potential of N-Methyldioctylamine as an insecticide.
-
If a metabolite is significantly more active than the parent compound, future research should focus on designing analogs of the active metabolite with improved properties (e.g., environmental stability, reduced off-target effects). N-Methyldioctylamine could be developed as a pro-insecticide.
-
If the parent compound is the most active component and metabolism leads to detoxification, research efforts should be directed towards developing formulations that protect the parent compound from metabolism, for instance, by co-formulating it with a metabolic inhibitor (synergist).
-
If both the parent and some metabolites show activity, a deeper investigation into their respective modes of action would be warranted to understand if they act on the same or different target sites.
This structured, data-driven approach will enable a comprehensive evaluation of N-Methyldioctylamine and its metabolites, paving the way for the rational design of the next generation of insecticides.
References
Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 1-Decanamine, N-methyl-N-octyl-
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, this journey is intrinsically linked with a profound responsibility to ensure safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Decanamine, N-methyl-N-octyl-, a tertiary amine that, while valuable in various applications, demands meticulous handling from acquisition to disposal.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each step, fostering a culture of safety and operational excellence within your laboratory.
Understanding the Inherent Risks: The Chemical Profile of 1-Decanamine, N-methyl-N-octyl-
Before we delve into the procedural intricacies of disposal, it is crucial to comprehend the inherent hazards associated with 1-Decanamine, N-methyl-N-octyl-. As a corrosive material, its primary danger lies in its ability to cause severe chemical burns upon contact with eyes, skin, and the respiratory tract.[1] The proper shipping designation for this chemical is "Amines, liquid, corrosive, n.o.s.," which immediately signals its hazardous nature to trained personnel.[1][2]
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C19H41N | [3] |
| Appearance | Clear slightly light yellow liquid | [4] |
| Odor | Fish-like | [4] |
| Solubility | Insoluble in water | [4] |
The Disposal Pathway: A Step-by-Step Protocol
The disposal of 1-Decanamine, N-methyl-N-octyl- is governed by a series of regulations, primarily under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[5] The following protocol is designed to ensure compliance and mitigate risk.
Step 1: Hazardous Waste Determination
The first and most critical step is to classify the waste. Due to its corrosive nature, 1-Decanamine, N-methyl-N-octyl- waste is characterized as a hazardous waste.[1] Specifically, it falls under the EPA hazardous waste code D002 for corrosivity .[6][7][8][9] This classification is triggered if the waste is aqueous and has a pH less than or equal to 2 or greater than or equal to 12.5, or if it is a liquid that corrodes steel at a rate greater than 6.35 mm per year.[5][7] Given that amines are alkaline, the pH is expected to be well above 7, likely meeting the ≥ 12.5 criterion.
Step 2: Segregation and Containerization
Proper segregation of hazardous waste is paramount to prevent dangerous chemical reactions.
-
Do not mix 1-Decanamine, N-methyl-N-octyl- waste with other chemical waste streams, especially acidic compounds, as this can lead to a violent exothermic reaction.
-
Collect the waste in a designated, properly labeled, and sealed container. The container must be made of a material compatible with corrosive amines (e.g., high-density polyethylene).
-
The label on the waste container must clearly state "Hazardous Waste," the full chemical name "1-Decanamine, N-methyl-N-octyl-," and the EPA waste code "D002."
Step 3: On-Site Accumulation
Follow your institution's and local regulations regarding the on-site accumulation of hazardous waste. This typically involves storing the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
Step 4: Arranging for Professional Disposal
Disposal of 1-Decanamine, N-methyl-N-octyl- must be handled by a licensed hazardous waste disposal company. These companies have the expertise and equipment to transport and dispose of the chemical in accordance with all federal, state, and local regulations.[10][11]
The preferred method for the disposal of corrosive amine waste is incineration at a permitted hazardous waste incineration facility.[10] This high-temperature process ensures the complete destruction of the chemical, minimizing its environmental impact.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.
Caption: Disposal workflow for 1-Decanamine, N-methyl-N-octyl-.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety is non-negotiable when handling corrosive chemicals. The following PPE is mandatory when working with or preparing 1-Decanamine, N-methyl-N-octyl- for disposal:
-
Eye Protection: Chemical splash goggles are essential. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Use gloves that are resistant to corrosive amines. Nitrile gloves may be suitable for incidental contact, but heavier-duty gloves (e.g., butyl rubber or neoprene) are recommended for more extensive handling. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron is necessary.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
By adhering to these rigorous disposal procedures and prioritizing a safety-conscious mindset, you not only ensure the well-being of yourself and your colleagues but also uphold the integrity of your research and your institution's commitment to environmental responsibility.
References
- U.S. Department of Energy. (2014). Tertiary aliphatic (C8-12) amines: Human health tier II assessment.
-
RPS Group. (n.d.). Amines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-Decanamine, N-methyl-N-octyl- - Substance Details. Retrieved from [Link]
-
Chemtrec. (2012, August 15). Material Safety Data Sheet. Retrieved from [Link]
-
LookChem. (n.d.). 1-Decanamine,N-methyl-N-octyl- MSDS CasNo.22020-14-0. Retrieved from [Link]
-
Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 1-Decanamine, N-decyl-N-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-N-octyl-1-octanamine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Octanamine, N-methyl-N-octyl- (CAS 4455-26-9). Retrieved from [Link]
-
Lion Technology. (2021, June 28). RCRA Corrosive Hazardous Waste Criteria Won't Change. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
Sources
- 1. 1-Decanamine,N-methyl-N-octyl- MSDS CasNo.22020-14-0 [m.lookchem.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 1-Decanamine, N-decyl-N-methyl- | C21H45N | CID 81880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Connection denied by Geolocation [lion.com]
- 6. my.alfred.edu [my.alfred.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. wku.edu [wku.edu]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. tri-iso.com [tri-iso.com]
- 11. images.thdstatic.com [images.thdstatic.com]
Mastering the Safe Handling of 1-Decanamine, N-methyl-N-octyl-: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides an in-depth operational and safety framework for managing 1-Decanamine, N-methyl-N-octyl-, a compound that, like many amines, requires meticulous handling due to its potential hazards. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"
1-Decanamine, N-methyl-N-octyl- and structurally similar amines are classified as corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3] Inhalation of vapors or mists may lead to respiratory irritation.[3][4] Furthermore, this class of compounds is recognized as being very toxic to aquatic life, necessitating stringent controls to prevent environmental release.[3][4]
A thorough risk assessment is the foundational step before any handling of this substance. This involves evaluating the specific procedures to be undertaken, the quantities involved, and the potential for exposure. The causality is clear: understanding the corrosive and irritant nature of this amine dictates the necessity of a multi-layered personal protective equipment (PPE) strategy and stringent handling protocols.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are non-negotiable when handling 1-Decanamine, N-methyl-N-octyl-. The following table summarizes the recommended PPE, categorized by the level of protection required.
| Protection Level | Equipment | Specifications and Rationale |
| Primary (Essential) | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data. Double-gloving is a prudent practice for enhanced protection. |
| Safety goggles and face shield | Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face.[2][5] | |
| Laboratory coat | A flame-resistant lab coat, fully buttoned, is the minimum requirement to protect against incidental skin contact. | |
| Secondary (Procedural) | Chemical-resistant apron | For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron provides an additional barrier. |
| Ancillary (Emergency) | Emergency shower and eyewash station | Immediate access to a functional and regularly tested emergency shower and eyewash station is critical.[5] |
| Respiratory | Respirator (as needed) | In situations where vapors or aerosols may be generated, or when working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. For major spills, a self-contained breathing apparatus (SCBA) may be required.[1][6] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical to minimize the risk of exposure and contamination. The following protocol outlines the essential steps for safely handling 1-Decanamine, N-methyl-N-octyl- in a laboratory setting.
Preparation and Pre-Handling Checklist:
-
Verify Chemical Identity: Confirm the identity of the chemical and review the Safety Data Sheet (SDS).
-
Fume Hood Operation: Ensure the chemical fume hood is operational and certified. All handling of the neat compound should occur within the fume hood.[5]
-
Assemble Materials: Gather all necessary equipment, including PPE, spill kit, and waste containers, before commencing work.
-
Don PPE: Put on all required PPE as outlined in the table above.
Handling and Experimental Procedure:
-
Controlled Dispensing: Use appropriate tools (e.g., pipette, spatula) to handle the chemical. Avoid creating dust or aerosols.
-
Container Management: Keep containers of 1-Decanamine, N-methyl-N-octyl- tightly closed when not in use to prevent the escape of vapors.[2][4]
-
Avoid Incompatibilities: Keep the substance away from strong oxidizing agents and sources of ignition.[2]
-
Maintain Situational Awareness: Be mindful of your surroundings and the actions of others in the laboratory.
Post-Handling and Decontamination:
-
Clean Work Area: Decontaminate the work surface with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][4]
The logical flow of this operational plan is visualized in the following diagram:
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Isolate: Prevent entry into the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[2] Do not use combustible materials.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes.[2][6] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with a gentle, continuous stream of water for at least 15-30 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Disposal Plan: Environmental Stewardship
Proper disposal of 1-Decanamine, N-methyl-N-octyl- and any contaminated materials is a critical aspect of responsible chemical management.
-
Waste Segregation: All waste containing this chemical, including contaminated PPE and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Regulatory Compliance: Dispose of hazardous waste in accordance with all local, regional, and national environmental regulations.[7] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Prevent Environmental Release: Under no circumstances should this chemical or its waste be disposed of down the drain or in general trash.[1] Its high toxicity to aquatic life underscores the importance of this directive.
Conclusion: Fostering a Culture of Safety
The safe handling of 1-Decanamine, N-methyl-N-octyl- is not merely a matter of following procedures but of cultivating a deep-seated culture of safety. By understanding the inherent hazards, diligently using appropriate PPE, adhering to a structured operational plan, and being prepared for emergencies, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but it is the commitment of each individual scientist to prioritize safety that ultimately ensures a secure and productive research environment.
References
- LookChem. (2007, April 2). 1-Decanamine,N-methyl-N-octyl- MSDS CasNo.22020-14-0.
- Apollo Scientific. (2022, September 16). Octylamine Safety Data Sheet.
- PubChem. 1-Decanamine, N-decyl-N-methyl-.
- TCI Chemicals. n-Octylamine Safety Data Sheet.
- EnvironmentalChemistry.com. Chemical Database: 1-Decanamine, N-Decyl-N-Methyl-(9ci).
- Echemi. N-Methyl-N-octyl-1-octanamine SDS, 4455-26-9 Safety Data Sheets.
- BenchChem. A Comprehensive Technical Guide to the Safe Handling of 1-Decanamine, Hydrochloride.
- CymitQuimica. CAS 4455-26-9: N-Methyl-N-octyl-1-octanamine.
- Fisher Scientific. 1-Octanamine, N-octyl- Safety Data Sheet.
Sources
- 1. 1-Decanamine,N-methyl-N-octyl- MSDS CasNo.22020-14-0 [lookchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Decanamine, N-decyl-N-methyl- | C21H45N | CID 81880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
